molecular formula C25H46ClNO4 B15552198 9(Z),12(Z)-Octadecadienoyl-L-Carnitine

9(Z),12(Z)-Octadecadienoyl-L-Carnitine

Cat. No.: B15552198
M. Wt: 460.1 g/mol
InChI Key: XMVSGEUGKSYTLE-SCNCTLMVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9(Z),12(Z)-Octadecadienoyl-L-Carnitine is a useful research compound. Its molecular formula is C25H46ClNO4 and its molecular weight is 460.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H46ClNO4

Molecular Weight

460.1 g/mol

IUPAC Name

[3-carboxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl]-trimethylazanium chloride

InChI

InChI=1S/C25H45NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4;/h9-10,12-13,23H,5-8,11,14-22H2,1-4H3;1H/b10-9-,13-12-;

InChI Key

XMVSGEUGKSYTLE-SCNCTLMVSA-N

Origin of Product

United States

Foundational & Exploratory

In Vivo Synthesis Pathway of 9(Z),12(Z)-Octadecadienoyl-L-Carnitine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(Z),12(Z)-Octadecadienoyl-L-carnitine, also known as linoleoyl-L-carnitine, is a crucial intermediate in the metabolic pathway of linoleic acid, an essential omega-6 fatty acid. Its primary role is to facilitate the transport of linoleic acid from the cytoplasm into the mitochondrial matrix, where it undergoes β-oxidation to produce energy. This process is fundamental to cellular energy homeostasis, particularly in tissues with high energy demands such as skeletal muscle, heart, and liver. Dysregulation of this pathway has been implicated in various metabolic disorders, making it a significant area of research for drug development. This technical guide provides an in-depth overview of the in vivo synthesis of linoleoyl-L-carnitine, including the enzymes involved, regulatory mechanisms, and detailed experimental protocols for its study.

Core Synthesis Pathway

The in vivo synthesis of this compound is a two-step enzymatic process that occurs at the interface of the cytoplasm and the outer mitochondrial membrane.

  • Activation of Linoleic Acid: The first step involves the "activation" of linoleic acid to its thioester derivative, linoleoyl-CoA. This reaction is catalyzed by a family of enzymes known as Acyl-CoA Synthetases (ACS) , specifically the long-chain acyl-CoA synthetase (ACSL) isoforms.[1][2] The reaction is ATP-dependent and proceeds through an acyl-adenylate intermediate.[3]

  • Esterification with L-Carnitine: The activated linoleoyl-CoA is then esterified to L-carnitine, forming linoleoyl-L-carnitine. This reaction is catalyzed by Carnitine Palmitoyltransferase 1 (CPT1) , an enzyme located on the outer mitochondrial membrane.[4][5] CPT1 is the rate-limiting step for the entry of long-chain fatty acids into the mitochondria for β-oxidation.[6]

The overall reaction can be summarized as:

Linoleic Acid + ATP + CoA → Linoleoyl-CoA + AMP + PPi (catalyzed by ACSL) Linoleoyl-CoA + L-Carnitine → this compound + CoA (catalyzed by CPT1)

Cellular Localization

The synthesis of linoleoyl-L-carnitine is spatially organized within the cell to efficiently channel fatty acids towards mitochondrial oxidation. The activation of linoleic acid by ACSL occurs in the cytoplasm, on the outer mitochondrial membrane, and on the endoplasmic reticulum. The subsequent conversion to linoleoyl-L-carnitine by CPT1 is exclusively on the outer mitochondrial membrane.[4]

Key Enzymes and Substrates

The synthesis of this compound is dependent on the coordinated action of specific enzymes and the availability of their substrates.

ComponentDescription
Substrates
9(Z),12(Z)-Octadecadienoic Acid (Linoleic Acid)An essential omega-6 polyunsaturated fatty acid obtained from the diet.
L-CarnitineA quaternary ammonium (B1175870) compound synthesized endogenously from lysine (B10760008) and methionine or obtained from dietary sources.[7]
Adenosine Triphosphate (ATP)The primary energy currency of the cell, required for the activation of linoleic acid.
Coenzyme A (CoA)A coenzyme essential for the synthesis and oxidation of fatty acids.
Enzymes
Acyl-CoA Synthetase Long-Chain Family (ACSL)A family of enzymes that catalyze the formation of acyl-CoA from fatty acids, ATP, and CoA. Several isoforms exist with varying tissue distribution and substrate specificities.[2][8]
Carnitine Palmitoyltransferase 1 (CPT1)An integral outer mitochondrial membrane enzyme that catalyzes the transfer of the acyl group from a long-chain fatty acyl-CoA to L-carnitine.[4] It exists in different isoforms (CPT1A, CPT1B, CPT1C) with distinct tissue expression and regulatory properties.[9]

Quantitative Data

Precise kinetic parameters for the enzymes involved with linoleic acid and linoleoyl-CoA as substrates are not extensively documented in all isoforms. The following tables summarize available quantitative data.

Table 1: Kinetic Parameters of Acyl-CoA Synthetase (ACSL)
Enzyme IsoformSubstrateKm (µM)Vmax (nmol/min/mg)Source Organism/TissueReference
ACSL6V1Linoleic Acid~20Not specifiedHuman (recombinant)[10]
ACSL6V2Linoleic Acid~100Not specifiedHuman (recombinant)[10]

Note: Kinetic data for ACSL isoforms with linoleic acid are limited. The values presented are for specific variants and may not be representative of all isoforms.

Table 2: Inhibition of Carnitine Palmitoyltransferase 1 (CPT1)
CPT1 IsoformInhibitorIC50 (µM)Substrate (Palmitoyl-CoA) Concentration (µM)SourceReference
CPT1 (in permeabilized muscle fibers)Malonyl-CoA0.6125Muscle[11]
CPT1 (in permeabilized muscle fibers)Malonyl-CoA6.3150Muscle[11]
CPT1 (in isolated mitochondria)Malonyl-CoA0.03425Muscle[11]

Note: IC50 values for malonyl-CoA inhibition of CPT1 are highly dependent on the experimental conditions, including the concentration of the acyl-CoA substrate.

Table 3: In Vivo Concentrations of Carnitine and Acylcarnitines
AnalyteTissue/FluidConcentrationSpeciesConditionReference
Free CarnitineHuman Plasma32.6 ± 4.95 µMHumanControl[7]
Total CarnitineHuman Plasma38.48 ± 5.8 µMHumanControl[7]
Long-chain AcylcarnitineHuman Plasma1.73 ± 0.15 µMHumanControl[7]
Total CarnitineRat LiverNot specified (increased with L-carnitine supplementation)RatL-carnitine supplemented[12]
Total CarnitineRat Skeletal Muscle~5.8 µmol/g dry weightRatOrally alimented control[13]

Note: Specific concentrations of this compound in various tissues are not widely reported and can vary significantly with diet and physiological state.

Regulatory Mechanisms

The synthesis of this compound is tightly regulated at multiple levels to match the cell's energy demands and substrate availability.

Transcriptional Regulation
  • Peroxisome Proliferator-Activated Receptor alpha (PPARα): PPARα is a nuclear receptor that acts as a key transcriptional regulator of genes involved in fatty acid oxidation. Upon activation by fatty acids or their derivatives, PPARα upregulates the expression of both ACSL and CPT1 genes.[14][15][16][17]

  • Insulin (B600854): Insulin, a key anabolic hormone, generally suppresses fatty acid oxidation. It has been shown to decrease the mRNA abundance of hepatic CPT1, thereby reducing the capacity for long-chain fatty acid transport into mitochondria.[18][19] Conversely, insulin can induce the expression of certain ACSL isoforms, such as ACSL6.[18]

Allosteric Regulation
  • Malonyl-CoA: Malonyl-CoA, the first committed intermediate in de novo fatty acid synthesis, is a potent allosteric inhibitor of CPT1.[19][20][21][22] This ensures that when fatty acid synthesis is active, fatty acid oxidation is suppressed, preventing a futile cycle. The sensitivity of CPT1 isoforms to malonyl-CoA inhibition varies, with CPT1B (muscle isoform) being more sensitive than CPT1A (liver isoform).[4]

Hormonal Control
  • Glucagon (B607659): In response to low blood glucose, glucagon promotes fatty acid oxidation by decreasing the levels of malonyl-CoA, thereby relieving the inhibition of CPT1.[19]

  • Thyroid Hormones: Thyroid hormones are known to influence lipid metabolism and can increase the activity of the carnitine/acylcarnitine transport system.[23]

Experimental Protocols

Acyl-CoA Synthetase (ACS) Activity Assay (Radiometric)

This protocol is adapted from a method for measuring long-chain fatty acyl-CoA synthetase activity.[23]

a. Materials:

  • Cell or tissue lysate

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 200 µM DTT

  • ATP solution (100 mM)

  • Coenzyme A (CoA) solution (10 mM)

  • [1-¹⁴C]Linoleic acid (specific activity ~50 mCi/mmol)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Dole's solution (Isopropanol:Heptane (B126788):1 M H₂SO₄, 40:10:1 v/v/v)

  • Heptane

  • 0.5 M Potassium phosphate (B84403) buffer (pH 7.5)

  • Scintillation cocktail and vials

b. Procedure:

  • Prepare a reaction mix containing Assay Buffer, 10 mM ATP, 200 µM CoA.

  • Prepare the [1-¹⁴C]linoleic acid substrate by complexing it with BSA in a 2:1 molar ratio.

  • Initiate the reaction by adding 10-50 µg of cell or tissue lysate protein to the reaction mix and the radiolabeled substrate. The final volume should be 200 µL.

  • Incubate at 37°C for 10-20 minutes.

  • Stop the reaction by adding 1.25 mL of Dole's solution.

  • Add 0.75 mL of heptane and 0.4 mL of water, vortex, and centrifuge to separate the phases.

  • Transfer the upper heptane phase (containing unreacted [1-¹⁴C]linoleic acid) to a new tube.

  • Wash the lower aqueous phase with 1 mL of heptane, vortex, and centrifuge. Discard the upper heptane phase.

  • Add 0.1 mL of 0.5 M potassium phosphate buffer to the aqueous phase.

  • Extract the newly formed [¹⁴C]linoleoyl-CoA by adding 1 mL of heptane, vortexing, and centrifuging.

  • Transfer a known volume of the lower aqueous phase containing the [¹⁴C]linoleoyl-CoA to a scintillation vial with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific activity based on the amount of [¹⁴C]linoleoyl-CoA formed per unit time per amount of protein.

Carnitine Palmitoyltransferase 1 (CPT1) Activity Assay (Tandem Mass Spectrometry)

This protocol is based on the principle of measuring the formation of the product, linoleoyl-L-carnitine, from the substrates linoleoyl-CoA and L-carnitine using LC-MS/MS.[10][24]

a. Materials:

  • Isolated mitochondria or cell homogenates

  • Assay Buffer: 50 mM imidazole-HCl (pH 7.4), 100 mM KCl, 1 mM EGTA, 2.5 mM KCN

  • Linoleoyl-CoA solution (1 mM)

  • L-Carnitine solution (10 mM)

  • Internal Standard: [d₃]-Linoleoyl-L-carnitine or other suitable labeled acylcarnitine

  • Acetonitrile (B52724) with 0.1% formic acid

  • LC-MS/MS system

b. Procedure:

  • Pre-incubate 20-50 µg of mitochondrial or cell homogenate protein in Assay Buffer at 37°C for 5 minutes.

  • Initiate the reaction by adding linoleoyl-CoA (final concentration ~50 µM) and L-carnitine (final concentration ~500 µM).

  • Incubate at 37°C for 5-15 minutes.

  • Stop the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Vortex and centrifuge to precipitate proteins.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • Separate the acylcarnitines using a C18 or HILIC column with a gradient of water and acetonitrile containing 0.1% formic acid.

  • Detect and quantify linoleoyl-L-carnitine and the internal standard using multiple reaction monitoring (MRM) mode on a tandem mass spectrometer. The precursor-to-product ion transition for linoleoyl-L-carnitine is typically m/z 424.4 → m/z 85.1.

  • Calculate the CPT1 activity based on the amount of linoleoyl-L-carnitine produced per unit time per amount of protein.

Quantification of this compound in Biological Samples by LC-MS/MS

This protocol provides a general framework for the quantification of linoleoyl-L-carnitine in plasma or tissue homogenates.[13][25][26][27][28]

a. Sample Preparation:

  • To 100 µL of plasma or tissue homogenate, add an internal standard ([d₃]-linoleoyl-L-carnitine).

  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

  • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

b. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage of B over 10-15 minutes to elute the long-chain acylcarnitines.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Linoleoyl-L-carnitine: Precursor ion (Q1) m/z 424.4 → Product ion (Q3) m/z 85.1.

      • Internal Standard ([d₃]-Linoleoyl-L-carnitine): Precursor ion (Q1) m/z 427.4 → Product ion (Q3) m/z 85.1.

    • Optimize collision energy and other MS parameters for maximum sensitivity.

c. Quantification:

  • Generate a standard curve using known concentrations of linoleoyl-L-carnitine.

  • Calculate the concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Outer Mitochondrial Membrane cluster_intermembrane Intermembrane Space Linoleic_Acid Linoleic Acid ACSL Acyl-CoA Synthetase (ACSL) Linoleic_Acid->ACSL L_Carnitine L-Carnitine CPT1 Carnitine Palmitoyltransferase 1 (CPT1) L_Carnitine->CPT1 Linoleoyl_CoA Linoleoyl-CoA Linoleoyl_CoA->CPT1 ATP ATP ATP->ACSL CoA_in CoA CoA_in->ACSL AMP_PPi AMP + PPi ACSL->Linoleoyl_CoA ACSL->AMP_PPi Linoleoyl_Carnitine This compound CPT1->Linoleoyl_Carnitine CoA_out CoA CPT1->CoA_out

Core synthesis pathway of this compound.
Experimental Workflow for ACS Activity Assay

ACS_Workflow Start Start: Cell/Tissue Lysate Reaction Incubate with [14C]Linoleic Acid, ATP, CoA at 37°C Start->Reaction Add lysate Stop Stop reaction with Dole's solution Reaction->Stop Phase_Separation Phase separation with heptane and water Stop->Phase_Separation Aqueous_Phase Isolate aqueous phase (contains [14C]Linoleoyl-CoA) Phase_Separation->Aqueous_Phase Scintillation Scintillation counting Aqueous_Phase->Scintillation Calculation Calculate ACS activity Scintillation->Calculation

Radiometric assay workflow for Acyl-CoA Synthetase activity.
Regulatory Signaling Pathway

Regulatory_Pathway cluster_hormones Hormonal Signals cluster_intracellular Intracellular Regulation cluster_genes Gene Expression cluster_enzymes Enzyme Activity Insulin Insulin ACC Acetyl-CoA Carboxylase (ACC) Insulin->ACC activates CPT1_gene CPT1 Gene Insulin->CPT1_gene downregulates Glucagon Glucagon Glucagon->ACC inhibits Fatty_Acids Fatty Acids (e.g., Linoleic Acid) PPARa PPARα Fatty_Acids->PPARa activates ACSL_gene ACSL Gene PPARa->ACSL_gene upregulates PPARa->CPT1_gene upregulates Malonyl_CoA Malonyl-CoA CPT1 CPT1 Activity Malonyl_CoA->CPT1 inhibits ACC->Malonyl_CoA produces ACSL ACSL Activity ACSL_gene->ACSL expresses CPT1_gene->CPT1 expresses Linoleoyl_CoA_Production Linoleoyl_CoA_Production Linoleoyl_Carnitine_Synthesis Linoleoyl_Carnitine_Synthesis

Key signaling pathways regulating linoleoyl-L-carnitine synthesis.

Conclusion

The in vivo synthesis of this compound is a tightly regulated process that is central to the metabolism of linoleic acid. Understanding the intricacies of this pathway, from the kinetics of the involved enzymes to the complex regulatory networks, is essential for elucidating its role in health and disease. The experimental protocols provided in this guide offer a foundation for researchers to investigate this pathway further. Future research focusing on obtaining more specific quantitative data for linoleoyl-L-carnitine and the enzymes that produce it will be crucial for the development of novel therapeutic strategies targeting metabolic disorders.

References

The intricate journey of Linoleoyl-L-carnitine into the mitochondrial matrix for fatty acid oxidation is a critical process for cellular energy homeostasis. This technical guide provides an in-depth exploration of the core mechanisms, quantitative data, and experimental protocols relevant to researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

Core Subject: The Role of Linoleoyl-L-carnitine in Mitochondrial Fatty Acid Transport

The transport of long-chain fatty acids, such as linoleic acid, from the cytoplasm into the mitochondrial matrix for β-oxidation is facilitated by the carnitine shuttle. This multi-step process involves the transient conversion of fatty acyl-CoAs to fatty acylcarnitines. Linoleoyl-L-carnitine is a key intermediate in the transport of linoleic acid. The journey of linoleoyl-L-carnitine is orchestrated by three key enzymes: Carnitine Palmitoyltransferase I (CPT1), Carnitine-Acylcarnitine Translocase (CACT), and Carnitine Palmitoyltransferase II (CPT2).

Formation of Linoleoyl-L-carnitine by Carnitine Palmitoyltransferase I (CPT1)

The first committed step in the transport of long-chain fatty acids into the mitochondria is the conversion of linoleoyl-CoA to linoleoyl-L-carnitine. This reaction is catalyzed by CPT1, an enzyme located on the outer mitochondrial membrane.[1] CPT1 exchanges the coenzyme A (CoA) moiety of linoleoyl-CoA for L-carnitine. This transesterification reaction is the primary regulatory point of mitochondrial fatty acid oxidation and is potently inhibited by malonyl-CoA, the first committed intermediate of fatty acid synthesis. This regulation prevents the simultaneous synthesis and degradation of fatty acids.[2]

While CPT1 can process a range of long-chain fatty acyl-CoAs, it exhibits substrate preferences. Studies have shown that the activity of CPT1 with linoleoyl-CoA is approximately half that with palmitoyl-CoA, indicating a preference for saturated fatty acids over polyunsaturated ones.[3]

Translocation Across the Inner Mitochondrial Membrane by Carnitine-Acylcarnitine Translocase (CACT)
Conversion back to Linoleoyl-CoA by Carnitine Palmitoyltransferase II (CPT2)

Upon arrival in the mitochondrial matrix, linoleoyl-L-carnitine is converted back to linoleoyl-CoA by CPT2.[7] This enzyme is located on the matrix side of the inner mitochondrial membrane. CPT2 catalyzes the reverse reaction of CPT1, transferring the linoleoyl group from L-carnitine to mitochondrial CoA. The regenerated linoleoyl-CoA is then available for the β-oxidation pathway, while the liberated L-carnitine is transported back to the intermembrane space by CACT to continue the shuttle.[5] CPT2 is active with a variety of medium and long-chain acyl-CoA esters.[8]

Quantitative Data Presentation

Quantitative data on the kinetics of the carnitine shuttle enzymes are crucial for understanding the efficiency and regulation of fatty acid transport. While specific kinetic parameters for linoleoyl-L-carnitine are not extensively documented, the following tables summarize available data for related substrates, providing a comparative context.

Table 1: Kinetic Parameters of Carnitine Palmitoyltransferase I (CPT1)

SubstrateOrganism/TissueKmVmaxReference
Palmitoyl-CoARat Liver Mitochondria2.5 µM1.5 nmol/min/mg protein[9]
Linoleoyl-CoANot SpecifiedActivity is ~44% of that with palmitoyl-CoANot Specified[3]
L-CarnitineRat Liver Mitochondria300-500 µMNot Specified[10]

Table 2: Kinetic Parameters of Carnitine-Acylcarnitine Translocase (CACT) in Reconstituted Liposomes

SubstrateOrganism/TissueKmVmax (or activity)Reference
L-CarnitineRat Liver Microsomes10.9 mMNot Specified[3]
L-CarnitineRat Renal Apical Plasma Membrane0.08 mM (external), 1.2 mM (internal)Not Specified[11]
PalmitoylcarnitineRat Heart MitochondriaNot SpecifiedActivity depressed by ~35% in aged rats[12]

Note: Specific kinetic data for linoleoylcarnitine transport by CACT is not available in the cited literature.

Table 3: Kinetic Parameters of Carnitine Palmitoyltransferase II (CPT2)

SubstrateOrganism/TissueKmVmaxReference
Palmitoyl-CoAHuman (expressed in S. cerevisiae)Not SpecifiedHigh Activity[8]
L-CarnitineHuman (expressed in S. cerevisiae)Not SpecifiedNot Specified[8]
PalmitoylcarnitineHuman LymphocytesNot SpecifiedResidual activity in patients ~19% of controls[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the function of linoleoyl-L-carnitine in mitochondrial fatty acid transport.

Measurement of Carnitine Palmitoyltransferase I (CPT1) Activity

This protocol is adapted from a colorimetric assay.[11]

Principle: The activity of CPT1 is measured by quantifying the release of Coenzyme A (CoA-SH) when an acyl-CoA substrate (e.g., linoleoyl-CoA) is converted to its corresponding acylcarnitine. The released CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.

Materials:

  • Isolated mitochondria or cell lysates

  • Assay Buffer: 116 mM Tris-HCl (pH 8.0), 2.5 mM EDTA, 0.2% Triton X-100

  • DTNB solution (2 mM in assay buffer)

  • L-Carnitine solution (100 mM in water)

  • Linoleoyl-CoA solution (1 mM in water)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Isolate mitochondria or prepare cell lysates according to standard protocols.

  • To each well of a 96-well plate, add 15 µg of mitochondrial protein or cell lysate.

  • Add 180 µL of the assay buffer containing 2 mM DTNB to each well.

  • Incubate the plate at room temperature for 20 minutes to eliminate background thiol reactivity.

  • Initiate the reaction by adding 10 µL of 100 mM L-carnitine and 10 µL of 1 mM linoleoyl-CoA to each well.

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.

  • Calculate the rate of TNB formation using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹). One unit of CPT1 activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of TNB per minute.

Reconstitution of Carnitine-Acylcarnitine Translocase (CACT) and Transport Assay

This protocol is based on the reconstitution of solubilized mitochondrial membrane proteins into liposomes.[9]

Principle: CACT is solubilized from mitochondrial inner membranes and reconstituted into artificial lipid vesicles (liposomes) containing a known concentration of radiolabeled L-carnitine. The transport activity is measured by the exchange of internal radiolabeled L-carnitine with external, non-radiolabeled linoleoyl-L-carnitine.

Materials:

  • Isolated mitochondria

  • Solubilization Buffer: 10 mM HEPES-KOH (pH 7.4), 100 mM NaCl, 1% (w/v) Octylglucoside

  • Liposomes (e.g., asolectin)

  • Radiolabeled L-[³H]carnitine

  • Linoleoyl-L-carnitine

  • Sephadex G-50 column

  • Scintillation counter

Procedure:

  • Solubilization of CACT: Incubate isolated mitochondria with solubilization buffer on ice for 30 minutes. Centrifuge at 100,000 x g for 1 hour to pellet insoluble material. The supernatant contains the solubilized membrane proteins.

  • Reconstitution: Mix the solubilized protein with pre-formed liposomes containing a known concentration of L-[³H]carnitine. Remove the detergent by dialysis or with bio-beads. This will result in the formation of proteoliposomes with CACT inserted into the membrane.

  • Transport Assay: a. Equilibrate the proteoliposomes in a buffer at the desired temperature. b. Initiate the transport by adding a solution of linoleoyl-L-carnitine to the external medium. c. At various time points, stop the transport by adding an inhibitor (e.g., mersalyl) and rapidly separating the proteoliposomes from the external medium using a Sephadex G-50 spin column. d. Measure the amount of L-[³H]carnitine remaining inside the proteoliposomes using a scintillation counter. e. The rate of L-[³H]carnitine efflux represents the rate of linoleoyl-L-carnitine influx.

Measurement of Carnitine Palmitoyltransferase II (CPT2) Activity (Forward Assay)

This protocol utilizes a radiochemical assay to measure the formation of radiolabeled acylcarnitine.

Principle: The forward reaction of CPT2 is measured by incubating mitochondrial matrix fractions with linoleoyl-CoA and radiolabeled L-carnitine. The product, radiolabeled linoleoyl-L-carnitine, is then separated from the unreacted radiolabeled L-carnitine and quantified.

Materials:

  • Mitochondrial matrix fraction (mitoplasts)

  • Assay Buffer: 75 mM KCl, 50 mM Tris-HCl (pH 7.4), 1 mM EGTA

  • L-[³H]carnitine

  • Linoleoyl-CoA

  • Bovine Serum Albumin (BSA)

  • Dowex 1-X8 resin

  • Scintillation vials and fluid

Procedure:

  • Prepare mitoplasts from isolated mitochondria by osmotic shock to remove the outer membrane.

  • In a reaction tube, combine the assay buffer, BSA, and mitoplasts.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding linoleoyl-CoA and L-[³H]carnitine.

  • Incubate at 37°C for a defined period (e.g., 5-10 minutes).

  • Stop the reaction by adding ice-cold perchloric acid.

  • Centrifuge to pellet the protein.

  • Pass the supernatant through a small column of Dowex 1-X8 resin to bind the unreacted L-[³H]carnitine.

  • The eluate, containing the radiolabeled linoleoyl-L-carnitine, is collected in a scintillation vial.

  • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • The amount of radioactivity is proportional to the CPT2 activity.

Quantification of Linoleoyl-L-carnitine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the sensitive and specific quantification of linoleoyl-L-carnitine in mitochondrial extracts.[13][14]

Principle: Mitochondrial extracts are prepared and subjected to liquid chromatography to separate different acylcarnitine species. The separated molecules are then ionized and detected by a tandem mass spectrometer, which allows for precise identification and quantification based on their mass-to-charge ratio and fragmentation patterns.

Materials:

  • Isolated mitochondria

  • Internal Standard (e.g., [D₃]-linoleoyl-L-carnitine)

  • Acetonitrile (B52724)

  • Formic acid

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Sample Preparation: a. Resuspend isolated mitochondria in a suitable buffer. b. Add a known amount of the internal standard. c. Precipitate proteins by adding ice-cold acetonitrile. d. Centrifuge to pellet the precipitated protein. e. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the dried extract in a mobile phase-compatible solvent.

  • LC-MS/MS Analysis: a. Inject the reconstituted sample into the LC-MS/MS system. b. Separate the acylcarnitines using a C18 column with a gradient of water and acetonitrile containing formic acid. c. Detect linoleoyl-L-carnitine and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions for linoleoyl-L-carnitine should be determined empirically.

  • Quantification: a. Generate a standard curve using known concentrations of linoleoyl-L-carnitine. b. Calculate the concentration of linoleoyl-L-carnitine in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the key pathways and workflows described in this guide.

Mitochondrial_Fatty_Acid_Transport Mitochondrial Transport of Linoleoyl-L-Carnitine cluster_cytosol Cytosol cluster_intermembrane_space Intermembrane Space cluster_matrix Mitochondrial Matrix Linoleic_Acid Linoleic Acid Linoleoyl_CoA Linoleoyl-CoA CPT1 CPT1 Linoleoyl_CoA->CPT1 ACSL ACSL ACSL->Linoleoyl_CoA Linoleoyl_L_Carnitine Linoleoyl-L-Carnitine CPT1->Linoleoyl_L_Carnitine CoA out L_Carnitine_cyto L-Carnitine L_Carnitine_cyto->CPT1 CoA_cyto CoA CPT2 CPT2 CACT CACT Linoleoyl_L_Carnitine->CACT Linoleoyl_CoA_matrix Linoleoyl-CoA Linoleoyl_CoA_matrix->CPT2 CoA in Beta_Oxidation β-Oxidation Linoleoyl_CoA_matrix->Beta_Oxidation L_Carnitine_matrix L-Carnitine L_Carnitine_matrix->CPT2 L_Carnitine_matrix->CACT CoA_matrix CoA

Caption: Mitochondrial transport pathway for linoleic acid via the carnitine shuttle.

CPT1_Assay_Workflow Experimental Workflow for CPT1 Activity Assay Add_Sample Add 15 µg of sample to 96-well plate Add_Buffer Add assay buffer with DTNB Add_Sample->Add_Buffer Incubate Incubate at RT for 20 min Add_Buffer->Incubate Add_Substrates Add L-Carnitine and Linoleoyl-CoA Incubate->Add_Substrates Measure_Absorbance Measure absorbance at 412 nm kinetically Add_Substrates->Measure_Absorbance Calculate_Activity Calculate CPT1 activity Measure_Absorbance->Calculate_Activity End End Calculate_Activity->End Saturated_vs_Unsaturated_Transport Comparative Transport Efficiency of Saturated vs. Unsaturated Fatty Acids cluster_saturated Saturated (e.g., Palmitic Acid) cluster_unsaturated Unsaturated (e.g., Linoleic Acid) Palmitoyl_CoA Palmitoyl-CoA CPT1_sat CPT1 Palmitoylcarnitine Palmitoylcarnitine CPT1_sat->Palmitoylcarnitine Transport_sat High Efficiency Transport Palmitoylcarnitine->Transport_sat Linoleoyl_CoA Linoleoyl-CoA CPT1_unsat CPT1 Linoleoyl_CoA->CPT1_unsat Less Preferred Substrate Linoleoylcarnitine Linoleoylcarnitine CPT1_unsat->Linoleoylcarnitine Transport_unsat Lower Efficiency Transport Linoleoylcarnitine->Transport_unsat

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic syndrome, a constellation of cardiometabolic risk factors including insulin (B600854) resistance, dyslipidemia, and central obesity, represents a growing global health crisis. Emerging evidence from the field of metabolomics has identified specific acylcarnitines as potential key players in the pathophysiology of this complex disorder. This technical guide focuses on 9(Z),12(Z)-Octadecadienoyl-L-Carnitine, also known as linoleoyl carnitine, a long-chain acylcarnitine derived from the essential fatty acid linoleic acid. We will delve into its association with metabolic syndrome, exploring the underlying molecular mechanisms, detailing experimental methodologies for its quantification, and presenting current data on its differential levels in related disease states. This document aims to provide a comprehensive resource for researchers and drug development professionals investigating novel therapeutic targets and biomarkers for metabolic syndrome.

Introduction: The Acylcarnitine Landscape in Metabolic Disease

Acylcarnitines are esterified forms of L-carnitine, essential for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1][2] Dysregulation of fatty acid metabolism, a hallmark of metabolic syndrome, can lead to an accumulation of various acylcarnitine species.[3] These molecules are not merely byproducts of incomplete fatty acid oxidation but are now recognized as bioactive signaling molecules that can influence key cellular processes, including insulin signaling and inflammation.[4]

Long-chain acylcarnitines (LCACs), such as this compound, are of particular interest due to their observed elevation in conditions associated with metabolic syndrome, including obesity and type 2 diabetes.[5] This accumulation is thought to contribute to mitochondrial stress and the subsequent development of insulin resistance and a pro-inflammatory state.

Quantitative Data on Acylcarnitines in Metabolic Perturbations

While direct quantitative data for this compound in a formally defined metabolic syndrome cohort versus healthy controls is still emerging in the literature, studies on related conditions provide valuable insights. For instance, alterations in C18 acylcarnitine levels have been documented in prediabetic states and cardiovascular diseases, which share common pathophysiological features with metabolic syndrome.

One study investigating patients with acute myocardial infarction (AMI), a condition often precipitated by metabolic syndrome, identified significantly elevated levels of hydroxylated C18:2 carnitine (Carnitine C18:2-OH).[6] Although not the identical molecule, this finding points towards a dysregulation of linoleic acid metabolism in cardiometabolic disease.

MetaboliteCohortConcentration (μmol/L) - Mean ± SD (or as specified)Fold Changep-valueReference
Carnitine C18:2-OH Acute Myocardial Infarction (AMI)0.18 ± 0.071.8< 0.001[6]
Unstable Angina (UA)0.10 ± 0.04[6]
C18:1 Carnitine Impaired Glucose Tolerance (IGT)0.15 (0.12 - 0.18) a1.25< 0.05[7]
Normal Glucose Tolerance (NGT)0.12 (0.10 - 0.15) a[7]
Propionylcarnitine (C3) Metabolic Syndrome0.42 ± 0.181.27< 0.001[8]
Non-Metabolic Syndrome0.33 ± 0.13[8]
Acetylcarnitine (C2) Metabolic Syndrome4.89 ± 2.010.83< 0.05[8]
Non-Metabolic Syndrome5.88 ± 2.45[8]

a Data presented as median (interquartile range).

Signaling Pathways Implicated in the Pathophysiology

The accumulation of this compound and other LCACs is believed to contribute to the progression of metabolic syndrome through the modulation of key signaling pathways.

Disruption of Insulin Signaling

LCACs have been shown to interfere with the insulin signaling cascade, a central element in the development of insulin resistance. The proposed mechanism involves the inhibition of key downstream targets, leading to impaired glucose uptake and utilization.

Figure 1: Disruption of Insulin Signaling by LCACs Insulin Insulin Insulin_Receptor Insulin Receptor (IR) Insulin->Insulin_Receptor IRS1 IRS-1 Insulin_Receptor->IRS1 Phosphorylation PI3K PI3K IRS1->PI3K Activation AKT Akt PI3K->AKT Activation GLUT4 GLUT4 Translocation AKT->GLUT4 Stimulation Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake LCAC This compound (LCAC) JNK_ERK JNK/ERK Activation LCAC->JNK_ERK Inhibition of Serine Phosphorylation JNK_ERK->IRS1 Inhibitory Phosphorylation

Figure 1: Disruption of Insulin Signaling by LCACs
Activation of Inflammatory Pathways

Chronic low-grade inflammation is a key feature of metabolic syndrome. LCACs can act as pro-inflammatory molecules, activating signaling cascades that lead to the production of inflammatory cytokines.

Figure 2: Pro-inflammatory Signaling by LCACs LCAC This compound (LCAC) TLR Toll-like Receptors (TLRs) LCAC->TLR Activation IKK IKK Complex TLR->IKK JNK_ERK JNK/ERK TLR->JNK_ERK Activation NFkB NF-κB IKK->NFkB Activation Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammatory_Cytokines Gene Transcription AP1 AP-1 JNK_ERK->AP1 Activation AP1->Inflammatory_Cytokines Gene Transcription

Figure 2: Pro-inflammatory Signaling by LCACs
Modulation of PPARα Signaling

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that plays a critical role in the regulation of lipid metabolism. Fatty acids and their derivatives can act as ligands for PPARα. While direct binding of linoleoyl carnitine to PPARα is an area of active research, its precursor, linoleic acid (in its conjugated form), is a known potent PPARα activator.[3] Activation of PPARα leads to the transcription of genes involved in fatty acid oxidation, including carnitine palmitoyltransferase I and II (CPT1 and CPT2).

Figure 3: PPARα Signaling and Fatty Acid Oxidation cluster_nucleus Nucleus Linoleic_Acid Linoleic Acid Linoleoyl_Carnitine This compound Linoleic_Acid->Linoleoyl_Carnitine Carnitine Palmitoyltransferase PPARa PPARα Linoleic_Acid->PPARa Activation (as ligand) RXR RXR PPARa->RXR Heterodimerization PPRE PPRE (in target genes) RXR->PPRE Binding Target_Genes Target Genes (e.g., CPT1, CPT2, ACOX1) PPRE->Target_Genes Gene Transcription FAO Fatty Acid Oxidation Target_Genes->FAO Increased Expression

Figure 3: PPARα Signaling and Fatty Acid Oxidation

Experimental Protocols

Accurate quantification of this compound in biological matrices is critical for research and clinical applications. The gold-standard methodology is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation (Human Plasma)
  • Thawing: Thaw frozen plasma samples on ice.

  • Protein Precipitation: To 50 µL of plasma, add 200 µL of ice-cold acetonitrile (B52724) containing a known concentration of an appropriate internal standard (e.g., d3-palmitoyl-L-carnitine).

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex and Centrifuge: Vortex briefly and centrifuge at 16,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is typically used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing to a high percentage to elute the lipophilic acylcarnitines.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion for this compound is m/z 424.3. A characteristic product ion resulting from the neutral loss of the carnitine headgroup is monitored for quantification (e.g., m/z 85.1).

    • Instrumentation: A triple quadrupole mass spectrometer is commonly employed for its high sensitivity and specificity in MRM mode.

Figure 4: Experimental Workflow for Acylcarnitine Analysis Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile + Internal Standard) Plasma_Sample->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Supernatant_Collection Supernatant Collection Centrifugation1->Supernatant_Collection Drying Drying (Nitrogen) Supernatant_Collection->Drying Reconstitution Reconstitution Drying->Reconstitution Centrifugation2 Centrifugation Reconstitution->Centrifugation2 LC_MSMS LC-MS/MS Analysis Centrifugation2->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis

Figure 4: Experimental Workflow for Acylcarnitine Analysis

Conclusion and Future Directions

This compound is emerging as a significant metabolite in the context of metabolic syndrome. Its accumulation reflects a state of mitochondrial stress and incomplete fatty acid oxidation, and it actively participates in the perpetuation of insulin resistance and chronic inflammation. The detailed experimental protocols provided herein offer a robust framework for its accurate quantification in clinical and research settings.

Future research should focus on:

  • Large-scale cohort studies: To definitively establish the quantitative relationship between plasma levels of this compound and the diagnostic criteria of metabolic syndrome.

  • Mechanistic studies: To further elucidate the direct molecular interactions of this acylcarnitine with components of the insulin, inflammatory, and PPARα signaling pathways.

  • Therapeutic targeting: To explore strategies aimed at reducing the accumulation of this compound as a potential therapeutic intervention for metabolic syndrome.

The continued investigation of this compound holds significant promise for the development of novel diagnostics and therapeutics to combat the growing epidemic of metabolic syndrome.

References

Cellular Uptake Mechanisms of Linoleoyl-L-carnitine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linoleoyl-L-carnitine, a long-chain acylcarnitine, is a pivotal intermediate in cellular energy metabolism, primarily recognized for its role in the transport of linoleic acid into the mitochondrial matrix for β-oxidation. While its intracellular trafficking is well-documented through the carnitine shuttle system, the mechanisms governing its uptake from the extracellular space across the plasma membrane remain a subject of ongoing investigation. This technical guide provides a comprehensive overview of the current understanding of Linoleoyl-L-carnitine's interaction with cells. It delves into the established transport systems for its constituent molecules, L-carnitine and linoleic acid, and explores the emerging evidence of extracellular long-chain acylcarnitines as signaling molecules. Furthermore, this guide presents detailed experimental protocols for studying these processes and summarizes the available quantitative data to facilitate further research in this area.

The Established Role of Intracellular Linoleoyl-L-carnitine: The Carnitine Shuttle

The primary and well-characterized function of Linoleoyl-L-carnitine is as a transiently formed intermediate within the cytoplasm, essential for the transport of long-chain fatty acids into the mitochondria. This process, known as the carnitine shuttle, is a fundamental step in fatty acid oxidation.

The shuttle involves a series of enzymatic steps:

  • Activation of Linoleic Acid: In the cytoplasm, linoleic acid is first activated to Linoleoyl-CoA by the enzyme Acyl-CoA synthetase.

  • Formation of Linoleoyl-L-carnitine: The acyl group is then transferred from Coenzyme A to L-carnitine by Carnitine Palmitoyltransferase 1 (CPT1), an enzyme located on the outer mitochondrial membrane. This reaction forms Linoleoyl-L-carnitine.

  • Translocation across the Inner Mitochondrial Membrane: Linoleoyl-L-carnitine is then transported across the inner mitochondrial membrane into the mitochondrial matrix by the Carnitine-Acylcarnitine Translocase (CACT).[1]

  • Reformation of Linoleoyl-CoA: Within the matrix, Carnitine Palmitoyltransferase 2 (CPT2) catalyzes the reverse reaction, transferring the linoleoyl group back to Coenzyme A, reforming Linoleoyl-CoA. The released L-carnitine is then transported back to the cytoplasm by CACT.

  • β-Oxidation: Linoleoyl-CoA in the mitochondrial matrix is now available to undergo β-oxidation to produce acetyl-CoA, which enters the citric acid cycle for ATP production.

Carnitine Shuttle cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_omm Outer Membrane cluster_ims Intermembrane Space cluster_imm Inner Membrane cluster_matrix Matrix Linoleic Acid Linoleic Acid Linoleoyl-CoA Linoleoyl-CoA Linoleic Acid->Linoleoyl-CoA Acyl-CoA Synthetase CPT1 CPT1 Linoleoyl-CoA->CPT1 L-Carnitine_cyto L-Carnitine L-Carnitine_cyto->CPT1 Linoleoyl-L-carnitine Linoleoyl-L-carnitine Linoleoyl-L-carnitine_ims Linoleoyl-L-carnitine Linoleoyl-L-carnitine->Linoleoyl-L-carnitine_ims CPT1->Linoleoyl-L-carnitine CACT CACT Linoleoyl-L-carnitine_ims->CACT CACT->L-Carnitine_cyto Linoleoyl-CoA_matrix Linoleoyl-CoA CACT->Linoleoyl-CoA_matrix CPT2 CPT2 CPT2 beta-Oxidation beta-Oxidation Linoleoyl-CoA_matrix->beta-Oxidation L-Carnitine_matrix L-Carnitine L-Carnitine_matrix->CACT OCTN2_Transport cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space L-Carnitine_extra L-Carnitine OCTN2 OCTN2 (SLC22A5) L-Carnitine_extra->OCTN2 Na_extra Na+ Na_extra->OCTN2 L-Carnitine_intra L-Carnitine OCTN2->L-Carnitine_intra Na_intra Na+ OCTN2->Na_intra LCFA_Uptake cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Linoleic_Acid Linoleic Acid FAT_CD36 FAT/CD36 Linoleic_Acid->FAT_CD36 FATP FATP Linoleic_Acid->FATP Linoleic_Acid_intra Linoleic Acid FAT_CD36->Linoleic_Acid_intra FATP->Linoleic_Acid_intra LCAC_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling LCAC Linoleoyl-L-carnitine Receptor Putative Receptor / Membrane Interaction LCAC->Receptor MAPK MAPK (JNK, ERK, p38) Receptor->MAPK NF-kB NF-κB Receptor->NF-kB Ca_influx Ca²⁺ Influx Receptor->Ca_influx Inflammation Pro-inflammatory Cytokine Release MAPK->Inflammation NF-kB->Inflammation

References

The Double-Edged Sword: Linoleoyl-L-carnitine's Role in Cardiac Muscle Energy Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate balance of energy metabolism is paramount for the relentless contractile function of the heart. Fatty acids serve as the primary fuel source for the healthy myocardium, and their metabolism is tightly regulated. Linoleoyl-L-carnitine, an ester of linoleic acid and L-carnitine, is a key intermediate in the transport of this essential fatty acid into the mitochondrial matrix for subsequent β-oxidation. However, under pathological conditions such as myocardial ischemia, the accumulation of linoleoyl-L-carnitine and other long-chain acylcarnitines can paradoxically impair cardiac energy metabolism. This technical guide provides a comprehensive overview of the multifaceted role of linoleoyl-L-carnitine in cardiac muscle, detailing its impact on fatty acid oxidation, mitochondrial function, and associated signaling pathways. We present a compilation of quantitative data from key studies, detailed experimental protocols for in vitro and ex vivo analysis, and visual representations of the underlying molecular mechanisms to facilitate a deeper understanding for researchers in cardiovascular medicine and drug development.

Introduction: The Central Role of Fatty Acid Metabolism in the Heart

The heart is a metabolic omnivore, capable of utilizing a variety of substrates for ATP production. In the healthy adult heart, the β-oxidation of long-chain fatty acids accounts for up to 70% of the energy supply. This process is critically dependent on the carnitine shuttle system for the transport of long-chain fatty acids across the inner mitochondrial membrane.

The carnitine shuttle involves three key enzymes:

  • Carnitine Palmitoyltransferase I (CPT-I): Located on the outer mitochondrial membrane, CPT-I catalyzes the conversion of long-chain fatty acyl-CoAs to their corresponding acylcarnitines. The cardiac isoform is CPT-1B.

  • Carnitine-Acylcarnitine Translocase (CACT): Situated in the inner mitochondrial membrane, CACT facilitates the exchange of acylcarnitines from the intermembrane space for free carnitine from the mitochondrial matrix.

  • Carnitine Palmitoyltransferase II (CPT-II): Located on the matrix side of the inner mitochondrial membrane, CPT-II converts the acylcarnitine back to acyl-CoA, which can then enter the β-oxidation spiral.

Linoleoyl-L-carnitine is formed from linoleoyl-CoA by CPT-I and is thus a crucial intermediate for the utilization of linoleic acid, an essential polyunsaturated fatty acid.

The Ambivalent Role of Linoleoyl-L-carnitine in Cardiac Energy Metabolism

While essential for the transport of linoleic acid, the accumulation of linoleoyl-L-carnitine, particularly during ischemic events, can have detrimental effects on cardiac metabolism and function.

Potent Inhibition of Carnitine Palmitoyltransferase I (CPT-I)

A critical aspect of linoleoyl-L-carnitine's role is its function as a feedback inhibitor of CPT-I. This inhibition is a physiological mechanism to regulate the rate of fatty acid entry into the mitochondria. However, under conditions of metabolic stress where acylcarnitines accumulate, this inhibition can become pathological, limiting the heart's ability to utilize fatty acids for energy. Notably, linoleoylcarnitine has been identified as a more potent inhibitor of CPT-I than palmitoylcarnitine, another abundant long-chain acylcarnitine in the heart[1]. This suggests that the specific composition of the acylcarnitine pool can significantly impact the overall rate of fatty acid oxidation.

Impact on Mitochondrial Function

The accumulation of long-chain acylcarnitines, including linoleoyl-L-carnitine, within the mitochondrial intermembrane space can lead to mitochondrial dysfunction through several mechanisms:

  • Inhibition of Oxidative Phosphorylation: High concentrations of long-chain acylcarnitines can directly inhibit components of the electron transport chain and ATP synthase, leading to reduced ATP production.

  • Induction of Mitochondrial Permeability Transition (MPT): Acylcarnitines can promote the opening of the mitochondrial permeability transition pore (mPTP), a non-selective channel in the inner mitochondrial membrane. MPT activation leads to the dissipation of the mitochondrial membrane potential, swelling of the mitochondria, and release of pro-apoptotic factors like cytochrome c.

  • Increased Production of Reactive Oxygen Species (ROS): Mitochondrial dysfunction caused by acylcarnitine accumulation can lead to an increase in the production of reactive oxygen species, contributing to oxidative stress and further cellular damage.

Arrhythmogenic Potential

Elevated levels of long-chain acylcarnitines are strongly associated with an increased risk of cardiac arrhythmias. The amphipathic nature of these molecules allows them to intercalate into cellular membranes, altering their physical properties and the function of embedded ion channels. The electrophysiological consequences of long-chain acylcarnitine accumulation include:

  • Alterations in the resting membrane potential.

  • Changes in the action potential duration.

  • Induction of early and delayed afterdepolarizations.

These effects are thought to be mediated by the modulation of key cardiac ion channels, including sodium, potassium, and calcium channels, leading to a pro-arrhythmic substrate.

Quantitative Data on the Effects of Long-Chain Acylcarnitines

While specific quantitative data for linoleoyl-L-carnitine are limited in the literature, studies on other long-chain acylcarnitines, such as palmitoyl-L-carnitine, provide valuable insights into their potential effects.

ParameterExperimental ModelTreatmentConcentrationObserved EffectReference
CPT-I Inhibition Isolated rat heart mitochondriaPerhexiline (B1211775) (CPT-I inhibitor)77 µMIC50 for cardiac CPT-I[2]
Isolated rat heart mitochondriaAmiodarone (B1667116) (CPT-I inhibitor)228 µMIC50 for cardiac CPT-I[2]
Mitochondrial Membrane Potential (ΔΨm) Saponin-treated rat ventricular myocytesPalmitoyl-L-carnitine1 and 5 µMSlight hyperpolarization of ΔΨm[3]
Saponin-treated rat ventricular myocytesPalmitoyl-L-carnitine10 µMDepolarization of ΔΨm[3]
Mitochondrial Permeability Transition Pore (mPTP) Opening Saponin-treated rat ventricular myocytesPalmitoyl-L-carnitine10 µMIncreased mPTP opening[3]
Reactive Oxygen Species (ROS) Production Saponin-treated rat ventricular myocytesPalmitoyl-L-carnitine10 µM3.4-fold increase in ROS generation[3]
Action Potential Duration (APD50) Isolated guinea pig ventricular myocytesPalmitoyl-L-carnitine10⁻⁸ to 10⁻⁶ MIncreased APD50[4]
Isolated guinea pig ventricular myocytesPalmitoyl-L-carnitine10⁻⁵ MInitial increase followed by a decrease in APD50[4]

Signaling Pathways Implicated in the Actions of L-Carnitine and Acylcarnitines

The metabolic effects of L-carnitine and its acylated derivatives are intertwined with cellular signaling pathways that regulate metabolism, cell survival, and stress responses.

Nrf2/HO-1 Signaling Pathway

L-carnitine has been shown to exert cardioprotective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter region of its target genes, including HO-1. This pathway helps to mitigate oxidative stress, a common consequence of acylcarnitine accumulation.

Nrf2_HO1_Pathway cluster_nucleus LC L-Carnitine ROS Reduced ROS LC->ROS reduces Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 destabilizes Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Nrf2->ARE binds to HO1 HO-1 Gene ARE->HO1 activates transcription HO1_protein HO-1 Protein HO1->HO1_protein translates to Cytoprotection Cytoprotection & Antioxidant Effects HO1_protein->Cytoprotection

Nrf2/HO-1 signaling pathway activated by L-carnitine.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and metabolism. L-carnitine has been demonstrated to activate this pathway, leading to the phosphorylation and activation of Akt. Activated Akt can then phosphorylate a variety of downstream targets, including pro-apoptotic proteins of the Bcl-2 family, thereby promoting cell survival and protecting cardiomyocytes from ischemic injury[5].

PI3K_Akt_Pathway LC L-Carnitine PI3K PI3K LC->PI3K activates Akt Akt PI3K->Akt phosphorylates pAkt p-Akt (active) Akt->pAkt Bcl2 Bcl-2 pAkt->Bcl2 activates Bax Bax pAkt->Bax inhibits Apoptosis Apoptosis Bcl2->Apoptosis CellSurvival Cell Survival Bcl2->CellSurvival Bax->Apoptosis Seahorse_Workflow Start Seed Cardiomyocytes in XF Plate Incubate1 Incubate with Substrate-Limited Medium Start->Incubate1 RunAssay Run Seahorse XF Assay Incubate1->RunAssay LoadCartridge Load Sensor Cartridge (Linoleoyl-L-carnitine, Oligomycin, FCCP, Rot/AA) LoadCartridge->RunAssay MeasureBasal Measure Basal OCR RunAssay->MeasureBasal InjectLinoleoyl Inject Linoleoyl-L-carnitine MeasureBasal->InjectLinoleoyl MeasureResponse Measure OCR Response InjectLinoleoyl->MeasureResponse InjectOligo Inject Oligomycin MeasureResponse->InjectOligo MeasureATP Measure ATP-linked Respiration InjectOligo->MeasureATP InjectFCCP Inject FCCP MeasureATP->InjectFCCP MeasureMaximal Measure Maximal Respiration InjectFCCP->MeasureMaximal InjectRotAA Inject Rotenone/Antimycin A MeasureMaximal->InjectRotAA MeasureNonMito Measure Non-Mitochondrial Respiration InjectRotAA->MeasureNonMito Analysis Data Analysis MeasureNonMito->Analysis

References

The Role of 9(Z),12(Z)-Octadecadienoyl-L-Carnitine in Insulin Resistance Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emerging evidence implicates metabolites from incomplete fatty acid oxidation, particularly long-chain acylcarnitines, in the pathogenesis of insulin (B600854) resistance. This technical guide focuses on 9(Z),12(Z)-Octadecadienoyl-L-Carnitine, also known as linoleoyl-L-carnitine (C18:2), a prominent long-chain acylcarnitine species. Elevated levels of linoleoyl-L-carnitine have been observed in metabolic states characterized by insulin resistance. This document provides a comprehensive overview of the putative mechanisms by which linoleoyl-L-carnitine contributes to impaired insulin signaling. It details the experimental protocols for key assays used to investigate these pathways and presents quantitative data from relevant studies in a structured format. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the molecular interactions.

Introduction: Acylcarnitines and Metabolic Dysfunction

Insulin resistance is a hallmark of type 2 diabetes and the metabolic syndrome, characterized by a diminished response of insulin-sensitive tissues to insulin.[1] Lipotoxicity, a state of cellular stress induced by excess lipid supply, is a key contributor to insulin resistance.[2] When the rate of fatty acid uptake and oxidation in mitochondria exceeds the capacity of the tricarboxylic acid (TCA) cycle, incomplete fatty acid oxidation occurs, leading to the accumulation of acyl-CoA and acylcarnitine intermediates.[1] Long-chain acylcarnitines, such as linoleoyl-L-carnitine, are amphipathic molecules that can accumulate in cellular membranes and potentially interfere directly with insulin signaling.[1]

Molecular Mechanisms of Linoleoyl-L-Carnitine-Induced Insulin Resistance

The accumulation of linoleoyl-L-carnitine and other long-chain acylcarnitines is hypothesized to induce insulin resistance through several interconnected mechanisms, including the activation of stress-activated kinases, induction of mitochondrial dysfunction and oxidative stress, and direct interference with the insulin signaling cascade.

Impairment of the Proximal Insulin Signaling Pathway

Studies on long-chain acylcarnitines, such as palmitoylcarnitine (B157527) (C16:0), which shares structural similarities with linoleoyl-L-carnitine, have demonstrated a direct inhibitory effect on the insulin signaling cascade. One proposed mechanism involves the activation of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that dephosphorylates and inactivates the insulin receptor.[3] This leads to a reduction in the phosphorylation of key downstream signaling molecules, including Insulin Receptor Substrate-1 (IRS-1) and Akt (also known as Protein Kinase B).

While direct evidence for linoleoyl-L-carnitine is still emerging, studies on a mixture of long-chain acylcarnitines have shown a significant reduction in insulin-stimulated Akt phosphorylation. Specifically, treatment of C2C12 myotubes with a combination of long-chain acylcarnitines resulted in a 20-30% decrease in insulin-stimulated Akt phosphorylation and glucose uptake.[4]

Activation of Pro-inflammatory and Stress-Activated Pathways

Long-chain acylcarnitines have been shown to activate pro-inflammatory signaling pathways, which are known to contribute to insulin resistance. In C2C12 myotubes, treatment with various long-chain acylcarnitines, including C18 unsaturated forms, led to a dose-dependent increase in the production of the pro-inflammatory cytokine Interleukin-6 (IL-6).[5] This inflammatory response is often associated with the activation of stress-activated kinases such as c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).

Induction of Mitochondrial Dysfunction and Oxidative Stress

The accumulation of long-chain acylcarnitines is indicative of mitochondrial overload and dysfunction.[6] This state of mitochondrial stress can lead to an increase in the production of reactive oxygen species (ROS).[7] Elevated ROS levels can, in turn, activate serine/threonine kinases that phosphorylate IRS-1 on inhibitory serine residues, thereby impairing insulin signaling.[6] Studies have shown that treatment with long-chain acylcarnitines can induce ROS production in monocytic cells, suggesting a potential mechanism for inducing cellular stress and insulin resistance in metabolic tissues.[7]

Quantitative Data on the Effects of Long-Chain Acylcarnitines

The following table summarizes the quantitative effects of long-chain acylcarnitines on key events in the insulin resistance pathway, based on in vitro studies. It is important to note that while these studies provide strong evidence for the role of this class of molecules, specific data for this compound is limited. The data presented is from studies on other long-chain acylcarnitines and should be considered indicative of the potential effects of linoleoyl-L-carnitine.

ParameterCell TypeTreatmentEffectReference
Akt Phosphorylation C2C12 MyotubesC14:0, C16:0 Acylcarnitines20-30% decrease in insulin-stimulated Akt phosphorylation
Glucose Uptake C2C12 MyotubesC14:0, C16:0 Acylcarnitines20-30% decrease in insulin-stimulated glucose uptake
IL-6 Production C2C12 MyotubesC16:0 Acylcarnitine (25 µM)4.1-fold increase over vehicle[5]
IL-6 Production C2C12 MyotubesC16:0 Acylcarnitine (50 µM)14.9-fold increase over vehicle[5]
IL-6 Production C2C12 MyotubesC16:0 Acylcarnitine (100 µM)31.4-fold increase over vehicle[5]
Reactive Oxygen Species (ROS) Production RAW 264.7 MacrophagesC14:0 Acylcarnitine (25 µM)Increased total cellular ROS[7]

Signaling Pathway Diagrams

The following diagrams illustrate the proposed signaling pathways involved in linoleoyl-L-carnitine-induced insulin resistance.

Insulin_Resistance_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Insulin Insulin IR Insulin Receptor Insulin->IR binds IRS1 IRS-1 IR->IRS1 phosphorylates (Tyr) GLUT4 GLUT4 Glucose Uptake Glucose Uptake GLUT4->Glucose Uptake PI3K PI3K IRS1->PI3K activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt recruits pAkt p-Akt Akt->pAkt phosphorylates GLUT4_vesicle GLUT4 Vesicle pAkt->GLUT4_vesicle promotes translocation GLUT4_vesicle->GLUT4 PTP1B PTP1B PTP1B->IR dephosphorylates ROS ROS IKK IKK ROS->IKK activates JNK JNK ROS->JNK activates IKK->IRS1 inhibitory phosphorylation (Ser) JNK->IRS1 inhibitory phosphorylation (Ser) LCAC Linoleoyl-L-Carnitine (Accumulation) LCAC->PTP1B activates LCAC->ROS induces FAO Incomplete Fatty Acid Oxidation FAO->LCAC

Caption: Proposed mechanism of Linoleoyl-L-Carnitine-induced insulin resistance.

Experimental Protocols

Cell Culture and Induction of Insulin Resistance

C2C12 myoblasts are a commonly used cell line for studying insulin resistance in skeletal muscle.

  • Cell Culture: C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Differentiation: To induce differentiation into myotubes, confluent myoblasts are switched to DMEM containing 2% horse serum. The medium is changed every 48 hours for 4-6 days.

  • Induction of Insulin Resistance: Differentiated myotubes are treated with varying concentrations of this compound (e.g., 10-100 µM) for a specified duration (e.g., 16-24 hours) in serum-free DMEM prior to insulin stimulation and subsequent assays.

Glucose Uptake Assay (2-NBDG)

This assay measures the uptake of a fluorescent glucose analog, 2-NBDG.

  • Serum Starvation: After treatment with linoleoyl-L-carnitine, myotubes are washed with phosphate-buffered saline (PBS) and incubated in serum-free, glucose-free DMEM for 2-4 hours.

  • Insulin Stimulation: Cells are then stimulated with 100 nM insulin for 30 minutes at 37°C. A set of non-insulin-stimulated wells serves as a basal control.

  • 2-NBDG Incubation: 2-NBDG is added to a final concentration of 50-100 µM and incubated for 30-60 minutes at 37°C.

  • Termination and Measurement: The uptake is terminated by washing the cells with ice-cold PBS. The cells are then lysed, and the fluorescence of the cell lysate is measured using a fluorescence plate reader (excitation/emission ~485/535 nm).

  • Data Normalization: Glucose uptake is normalized to the total protein content of each well, determined by a Bradford or BCA protein assay.

Glucose_Uptake_Workflow A Differentiated C2C12 Myotubes B Treat with Linoleoyl-L-Carnitine A->B C Serum Starve (2-4h) B->C D Insulin Stimulation (100 nM, 30 min) C->D E Add 2-NBDG (50-100 µM, 30-60 min) D->E F Wash with ice-cold PBS E->F G Lyse Cells F->G H Measure Fluorescence G->H I Normalize to Protein Content H->I

Caption: Experimental workflow for the 2-NBDG glucose uptake assay.

Western Blotting for Akt Phosphorylation

This technique is used to quantify the levels of total and phosphorylated Akt.

  • Protein Extraction: Following treatment and insulin stimulation, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473).

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification and Normalization: The band intensities are quantified using densitometry software. The levels of phosphorylated Akt are normalized to the levels of total Akt from a separate blot or after stripping and re-probing the same membrane.

LC-MS/MS Analysis of Linoleoyl-L-Carnitine

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of acylcarnitines in biological samples.

  • Sample Preparation:

    • Plasma/Serum: Proteins are precipitated by adding a cold organic solvent (e.g., acetonitrile) containing deuterated internal standards. The sample is vortexed and centrifuged, and the supernatant is collected.

    • Cell Lysates: Cells are scraped in a methanol/water solution, homogenized, and centrifuged. The supernatant is collected.

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatography system, typically using a C18 reversed-phase column. A gradient elution with mobile phases containing acetonitrile (B52724) and water with additives like formic acid and ammonium (B1175870) formate (B1220265) is used to separate the analytes.

  • Mass Spectrometry Detection: The eluent from the LC system is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for linoleoyl-L-carnitine and the internal standard are monitored.

  • Quantification: The concentration of linoleoyl-L-carnitine is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the standard.[8]

Conclusion and Future Directions

The accumulation of this compound and other long-chain acylcarnitines is increasingly recognized as a key contributor to the development of insulin resistance. The proposed mechanisms, including direct interference with insulin signaling, induction of inflammation, and promotion of oxidative stress, provide a compelling rationale for targeting the pathways of incomplete fatty acid oxidation for the development of novel therapeutics for type 2 diabetes and related metabolic disorders. While the current evidence is strong, further research is needed to specifically delineate the quantitative contribution of linoleoyl-L-carnitine to insulin resistance in various tissues and to fully elucidate the direct molecular targets of this bioactive lipid metabolite. The development of specific inhibitors of the enzymes involved in acylcarnitine metabolism may offer promising therapeutic strategies to improve insulin sensitivity.

References

Investigating the Neuroprotective Effects of Linoleoyl-L-carnitine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: As of the current scientific literature, there is a significant lack of specific experimental studies investigating the direct neuroprotective effects of Linoleoyl-L-carnitine. Therefore, this technical guide will provide a comprehensive overview of the well-documented neuroprotective mechanisms of its parent molecule, L-carnitine (B1674952), and its extensively studied derivative, Acetyl-L-carnitine, as a foundational proxy. The experimental data, protocols, and signaling pathways detailed below are derived from research on L-carnitine and Acetyl-L-carnitine and should be considered in that context. Further research is imperative to specifically elucidate the neuroprotective potential of Linoleoyl-L-carnitine.

Introduction: The Role of Carnitine and Acylcarnitines in Neuroprotection

L-carnitine is a naturally occurring amino acid derivative that plays a critical role in cellular energy metabolism.[1] Its primary function is to facilitate the transport of long-chain fatty acids across the inner mitochondrial membrane for subsequent β-oxidation and energy production in the form of ATP.[1][2] Beyond this fundamental role, L-carnitine and its acetylated form, Acetyl-L-carnitine (ALCAR), have demonstrated significant neuroprotective properties.[3][4] These effects are attributed to a range of mechanisms, including antioxidant and anti-inflammatory actions, enhancement of mitochondrial function, and inhibition of apoptotic pathways.[1][5]

Acylcarnitines, such as the titular Linoleoyl-L-carnitine, are formed when L-carnitine is esterified with a fatty acid. While the roles of short-chain acylcarnitines like ALCAR are increasingly understood, the specific functions of long-chain acylcarnitines in the brain are less clear and an area of active research.[6][7] This guide will synthesize the existing knowledge on L-carnitine and ALCAR to provide a framework for understanding the potential neuroprotective avenues of Linoleoyl-L-carnitine.

Core Neuroprotective Mechanisms of L-Carnitine and Acetyl-L-carnitine

The neuroprotective effects of L-carnitine and ALCAR are multifaceted, targeting several key pathways involved in neuronal injury and degeneration.

Attenuation of Oxidative Stress and Inflammation

L-carnitine and ALCAR are potent antioxidants. They exert their protective effects by scavenging free radicals and reducing the production of reactive oxygen species (ROS).[8] This antioxidant activity helps to mitigate oxidative damage to cellular components, a common feature of many neurodegenerative diseases. Furthermore, L-carnitine has been shown to reduce levels of pro-inflammatory cytokines, such as TNF-α and IL-6, thereby dampening the inflammatory response in the brain.[1]

Enhancement of Mitochondrial Function

By facilitating fatty acid transport, L-carnitine directly supports mitochondrial energy production.[2] This is crucial for neurons, which have high energy demands. In conditions of metabolic stress, L-carnitine can help maintain the mitochondrial membrane potential and improve the overall efficiency of the electron transport chain.[4]

Inhibition of Apoptotic Pathways

Both L-carnitine and ALCAR have been demonstrated to have anti-apoptotic properties in neuronal cells.[9] They can modulate the expression of key apoptotic proteins, such as reducing the pro-apoptotic Bax and increasing the anti-apoptotic Bcl-2, and inhibit the activation of caspases, the executive enzymes of apoptosis.[9]

Quantitative Data on Neuroprotective Effects

The following tables summarize quantitative data from studies on L-carnitine and Acetyl-L-carnitine, illustrating their neuroprotective efficacy in various experimental models.

Table 1: Effects of L-Carnitine on Markers of Oxidative Stress and Apoptosis

Experimental ModelTreatmentParameter MeasuredResultReference
H2O2-induced injury in SH-SY5Y cellsL-carnitine pre-treatmentCell ViabilityIncreased[9]
H2O2-induced injury in SH-SY5Y cellsL-carnitine pre-treatmentROS AccumulationInhibited[9]
H2O2-induced injury in SH-SY5Y cellsL-carnitine pre-treatmentGRP78, CHOP, JNK, Bax, Bim expressionSuppressed[9]
Ischemia-reperfusion injury in ratsL-carnitine treatmentInflammatory markers (IL-6, TNF-α)Reduced[1]

Table 2: Effects of Acetyl-L-carnitine on Neuronal Survival and Mitochondrial Function

Experimental ModelTreatmentParameter MeasuredResultReference
Oxygen-glucose deprivation in PC12 cellsALCAR pre-treatmentCell Apoptosis and DeathReduced[10]
Oxygen-glucose deprivation in PC12 cellsALCAR pre-treatmentSuperoxide Dismutase (SOD) ActivityIncreased[10]
Oxygen-glucose deprivation in PC12 cellsALCAR pre-treatmentATPase ActivityIncreased[10]
Oxygen-glucose deprivation in PC12 cellsALCAR pre-treatmentMalondialdehyde (MDA) ConcentrationDecreased[10]

Experimental Protocols

This section provides an overview of common experimental methodologies used to investigate the neuroprotective effects of compounds like L-carnitine and ALCAR.

Primary Neuronal Cell Culture

Primary cortical or hippocampal neurons are isolated from embryonic rodents (e.g., E18 rats). The tissue is enzymatically and mechanically dissociated, and the cells are plated on poly-D-lysine or laminin-coated culture dishes. Neurons are maintained in a specialized neurobasal medium supplemented with B-27, L-glutamine, and antibiotics.

Induction of Neuronal Injury
  • Oxidative Stress: Neuronal cultures are exposed to hydrogen peroxide (H₂O₂) or other oxidizing agents to induce oxidative damage.

  • Excitotoxicity: Cells are treated with high concentrations of glutamate (B1630785) or NMDA to model excitotoxic injury.

  • Oxygen-Glucose Deprivation (OGD): To mimic ischemic conditions, cultures are incubated in a glucose-free medium in a hypoxic chamber.

Assessment of Neuroprotection
  • Cell Viability Assays:

    • MTT Assay: Measures the metabolic activity of viable cells.

    • LDH Assay: Quantifies the release of lactate (B86563) dehydrogenase from damaged cells.

  • Apoptosis Assays:

    • TUNEL Staining: Detects DNA fragmentation in apoptotic cells.

    • Caspase Activity Assays: Measures the activity of key apoptotic enzymes.

  • Oxidative Stress Assays:

    • ROS Measurement: Utilizes fluorescent probes like DCFDA to quantify intracellular ROS levels.

    • Lipid Peroxidation Assays: Measures the levels of malondialdehyde (MDA) as an indicator of lipid damage.

  • Western Blotting: Used to quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and inflammation.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways implicated in the neuroprotective effects of L-carnitine and a general experimental workflow for its investigation.

G cluster_0 Mitochondrial Bioenergetics Fatty Acids Fatty Acids CPT1 CPT1 Fatty Acids->CPT1 L-Carnitine L-Carnitine L-Carnitine->CPT1 Acyl-Carnitine Acyl-Carnitine CPT1->Acyl-Carnitine Mitochondrion Mitochondrion Acyl-Carnitine->Mitochondrion β-Oxidation β-Oxidation Mitochondrion->β-Oxidation ATP ATP β-Oxidation->ATP

L-Carnitine's role in mitochondrial fatty acid transport.

G cluster_1 Anti-Apoptotic Pathway L-Carnitine L-Carnitine Bax Bax (Pro-apoptotic) L-Carnitine->Bax Bcl2 Bcl-2 (Anti-apoptotic) L-Carnitine->Bcl2 Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Inhibition of apoptosis by L-Carnitine.

G cluster_2 Experimental Workflow start Primary Neuronal Culture induce_injury Induce Neuronal Injury (e.g., Oxidative Stress) start->induce_injury treatment Treatment with Test Compound induce_injury->treatment assessment Assess Neuroprotection (Viability, Apoptosis, etc.) treatment->assessment analysis Data Analysis and Interpretation assessment->analysis

General workflow for neuroprotection studies.

Conclusion and Future Directions

While the neuroprotective effects of L-carnitine and Acetyl-L-carnitine are well-supported by a growing body of evidence, the specific role of Linoleoyl-L-carnitine remains an open area for investigation. Future research should focus on elucidating the unique properties of this long-chain acylcarnitine in neuronal cells. Key research questions include:

  • Does Linoleoyl-L-carnitine cross the blood-brain barrier?

  • How does it influence neuronal membrane composition and fluidity?

  • What are its specific effects on mitochondrial respiration and ROS production in neurons?

  • Does it modulate distinct signaling pathways compared to L-carnitine and ALCAR?

Answering these questions will be crucial to determining whether Linoleoyl-L-carnitine holds therapeutic promise for the treatment of neurodegenerative diseases and other neurological disorders. The experimental frameworks outlined in this guide provide a solid foundation for embarking on these important investigations.

References

The Untapped Potential of Linoleoyl-L-Carnitine in Cancer Cell Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on the specific contributions of linoleoyl-L-carnitine to cancer cell metabolism is limited in publicly available literature. This guide provides an in-depth analysis of the role of long-chain acylcarnitines, such as palmitoylcarnitine (B157527), as a scientifically-grounded proxy to infer the potential mechanisms of linoleoyl-L-carnitine. The fundamental metabolic pathways involving acylcarnitines are conserved, yet the specific biological effects of linoleoyl-L-carnitine may vary due to the distinct properties of linoleic acid.

Introduction: The Role of Acylcarnitines in Cellular Metabolism

Metabolic reprogramming is a hallmark of cancer, enabling cells to meet the bioenergetic and biosynthetic demands of rapid proliferation and survival.[1] While glucose metabolism has been a primary focus, the importance of fatty acid oxidation (FAO) in cancer is increasingly recognized.[2] Long-chain fatty acids are a major energy source, and their transport into the mitochondria for β-oxidation is critically dependent on the carnitine shuttle system.[3]

Linoleoyl-L-carnitine is a long-chain acylcarnitine, an ester of L-carnitine and linoleic acid, a polyunsaturated omega-6 fatty acid. Acylcarnitines are essential intermediates in the transport of long-chain fatty acids across the inner mitochondrial membrane, a rate-limiting step in FAO.[1][3] The concentration and composition of the acylcarnitine pool can therefore significantly influence cellular metabolism and fate.[4] Alterations in the levels of various acylcarnitines have been observed in different cancers, suggesting their involvement in tumorigenesis and progression.[5][6]

This technical guide will explore the multifaceted contribution of long-chain acylcarnitines to cancer cell metabolism, providing a framework for understanding the potential role of linoleoyl-L-carnitine.

The Carnitine Shuttle and Fatty Acid Oxidation in Cancer

The transport of long-chain fatty acids into the mitochondrial matrix is a multi-step process known as the carnitine shuttle.

  • Activation: Long-chain fatty acids are first activated to their acyl-CoA esters in the cytoplasm by acyl-CoA synthetases.

  • Mitochondrial Entry:

    • CPT1: Carnitine palmitoyltransferase 1 (CPT1), located on the outer mitochondrial membrane, converts long-chain acyl-CoAs to acylcarnitines. This is the rate-limiting step of FAO.[2]

    • CACT: The carnitine-acylcarnitine translocase (CACT) transports acylcarnitines across the inner mitochondrial membrane in exchange for free carnitine.

    • CPT2: Carnitine palmitoyltransferase 2 (CPT2), located on the inner mitochondrial membrane, converts acylcarnitines back to acyl-CoAs, which then enter the β-oxidation spiral.

Many cancer types exhibit an upregulation of CPT1, leading to increased FAO to fuel their growth and survival.[1][2]

Diagram: The Carnitine Shuttle

CarnitineShuttle cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_outer_membrane Outer Mitochondrial Membrane cluster_intermembrane_space Intermembrane Space cluster_inner_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid AcylCoA Long-Chain Acyl-CoA LCFA->AcylCoA Acyl-CoA Synthetase CPT1 CPT1 AcylCoA->CPT1 LCarnitine_cyto L-Carnitine LCarnitine_cyto->CPT1 Acylcarnitine_ims Linoleoyl-L-Carnitine CPT1->Acylcarnitine_ims CACT CACT Acylcarnitine_ims->CACT CACT->LCarnitine_cyto Antiport AcylCoA_matrix Long-Chain Acyl-CoA CACT->AcylCoA_matrix CPT2 BetaOxidation β-Oxidation AcylCoA_matrix->BetaOxidation LCarnitine_matrix L-Carnitine AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA

Caption: The carnitine shuttle facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation.

Duality of Long-Chain Acylcarnitines: Fueling Proliferation vs. Inducing Apoptosis

The role of long-chain acylcarnitines in cancer is complex and appears to be context-dependent, with evidence supporting both pro-proliferative and pro-apoptotic functions.

Pro-proliferative Effects

In many cancers, increased FAO, and by extension, the flux of long-chain acylcarnitines, provides the necessary ATP and building blocks for rapid cell growth.[1] Studies have shown that elevated levels of certain acylcarnitines are associated with cancer development and progression.[6]

Pro-apoptotic Effects

Conversely, some studies have demonstrated that the accumulation of specific long-chain acylcarnitines, such as palmitoylcarnitine, can induce apoptosis in cancer cells.[7][8] This effect is often linked to the generation of reactive oxygen species (ROS) due to increased mitochondrial respiration.[7]

Table 1: Effects of Long-Chain Acylcarnitines on Cancer Cell Viability

AcylcarnitineCancer Cell LineConcentrationEffect on Cell ViabilityReference
PalmitoylcarnitineHT-29 (Colon)Not specifiedPotent induction of apoptosis (in combination with L-carnitine)[7]
PalmitoylcarnitineSeveral RCC cell linesNot specifiedSignificant reduction in cell survival[5]
PalmitoylcarnitineProstate cancer cellsNot specifiedSelectively decreased cell survival[8]
Long-chain acylcarnitines (general)Hepatocellular carcinoma (HCC) cellsPhysiological concentrationsPreferentially inhibit proliferation[9]

Signaling Pathways Modulated by Long-Chain Acylcarnitines

The metabolic alterations induced by long-chain acylcarnitines can impact key signaling pathways involved in cancer cell survival and proliferation.

KLF6/p21 Pathway

Recent research has shown that long-chain acylcarnitines can suppress hepatocellular carcinoma by increasing intracellular acetyl-CoA levels.[9][10] This leads to histone H3 Lys14 acetylation at the promoter region of the KLF6 gene, activating the KLF6/p21 tumor suppressor pathway.[9][10]

Diagram: KLF6/p21 Signaling Pathway

KLF6_p21_Pathway LCAC Linoleoyl-L-Carnitine (Long-Chain Acylcarnitine) AcetylCoA Acetyl-CoA LCAC->AcetylCoA Metabolism HistoneAcetylation Histone H3 Lys14 Acetylation AcetylCoA->HistoneAcetylation KLF6_promoter KLF6 Promoter HistoneAcetylation->KLF6_promoter Upregulates KLF6_gene KLF6 Gene KLF6_promoter->KLF6_gene Activates Transcription p21_gene p21 Gene KLF6_gene->p21_gene Activates CellCycleArrest Cell Cycle Arrest p21_gene->CellCycleArrest Induces

Caption: Long-chain acylcarnitines can induce cell cycle arrest via the KLF6/p21 pathway.

NF-κB Signaling

Higher chain length acylcarnitines have been shown to inhibit the activation of NF-κB, a key transcription factor that promotes inflammation and cell survival.[5] This suggests an immune-modulatory role for these molecules within the tumor microenvironment.[5]

Experimental Protocols

Measurement of Fatty Acid Oxidation

Principle: This method measures the rate of β-oxidation of radiolabeled fatty acids (e.g., [1-¹⁴C]linoleic acid) by quantifying the production of ¹⁴CO₂ or acid-soluble metabolites.

Protocol Overview for Cultured Cells:

  • Cell Seeding: Plate cancer cells in appropriate culture vessels and grow to desired confluency.

  • Preparation of Radiolabeled Substrate: Prepare a solution of [1-¹⁴C]linoleic acid complexed to bovine serum albumin (BSA).

  • Incubation: Wash cells and incubate with the radiolabeled substrate in a sealed system that allows for the trapping of CO₂.

  • CO₂ Trapping: At the end of the incubation, add a strong acid to release dissolved CO₂ from the medium, which is then trapped in a suitable absorbent (e.g., a filter paper soaked in NaOH).

  • Quantification: Measure the radioactivity of the trapped ¹⁴CO₂ and the acid-soluble metabolites in the supernatant using liquid scintillation counting.

  • Normalization: Normalize the results to cell number or protein content.

Cell Viability and Apoptosis Assays

Cell Viability (MTT Assay):

  • Treatment: Treat cancer cells with varying concentrations of linoleoyl-L-carnitine for specific time points.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

  • Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Apoptosis (Annexin V/Propidium (B1200493) Iodide Staining):

  • Treatment: Treat cells as described for the MTT assay.

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Flow Cytometry: Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Diagram: Experimental Workflow for Assessing Linoleoyl-L-Carnitine Effects

ExperimentalWorkflow start Start cell_culture Cancer Cell Culture start->cell_culture treatment Treat with Linoleoyl-L-Carnitine cell_culture->treatment fao_assay Fatty Acid Oxidation Assay treatment->fao_assay viability_assay Cell Viability (MTT Assay) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay signaling_analysis Signaling Pathway Analysis (Western Blot) treatment->signaling_analysis end End fao_assay->end viability_assay->end apoptosis_assay->end signaling_analysis->end

Caption: A typical experimental workflow to investigate the effects of linoleoyl-L-carnitine on cancer cells.

Future Directions and Conclusion

The role of linoleoyl-L-carnitine in cancer cell metabolism remains a nascent field of investigation. Based on the evidence from other long-chain acylcarnitines, it is plausible that linoleoyl-L-carnitine could exert significant and potentially dualistic effects on cancer cells. The unique properties of linoleic acid as a polyunsaturated fatty acid may lead to distinct downstream effects on membrane composition, lipid peroxidation, and cellular signaling compared to saturated fatty acids like palmitic acid.

Future research should focus on:

  • Directly assessing the impact of linoleoyl-L-carnitine on proliferation and apoptosis in a panel of cancer cell lines.

  • Quantifying the uptake and metabolism of linoleoyl-L-carnitine and its contribution to cellular energy and biosynthetic pathways.

  • Investigating the modulation of key signaling pathways, including those involved in cell cycle control, apoptosis, and inflammation.

  • Exploring the potential of linoleoyl-L-carnitine to influence the tumor microenvironment and chemoresistance.

References

The Role of 9(Z),12(Z)-Octadecadienoyl-L-Carnitine in Peroxisomal Beta-Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisomes are ubiquitous subcellular organelles that play a critical role in cellular lipid metabolism. One of their key functions is the beta-oxidation of specific fatty acids that are poor substrates for mitochondrial beta-oxidation. These include very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and certain polyunsaturated fatty acids (PUFAs) like linoleic acid (18:2n-6). The metabolism of these lipids in peroxisomes is not only crucial for cellular energy homeostasis but also for the generation of signaling molecules and the prevention of lipotoxicity. 9(Z),12(Z)-Octadecadienoyl-L-carnitine, also known as linoleoyl-L-carnitine, is a key molecular player in the intricate network of peroxisomal fatty acid metabolism. This technical guide provides an in-depth exploration of the function of linoleoyl-L-carnitine in peroxisomal beta-oxidation, detailing the enzymatic processes, transport mechanisms, and regulatory pathways involved.

Peroxisomal Beta-Oxidation of Linoleic Acid

The entry of linoleic acid into the peroxisome is the initial step for its degradation. Free fatty acids are first activated to their coenzyme A (CoA) esters, a reaction catalyzed by acyl-CoA synthetases located on the cytosolic side of the peroxisomal membrane. The resulting linoleoyl-CoA is then transported across the peroxisomal membrane into the matrix. This transport is mediated by ATP-binding cassette (ABC) transporters of the D subfamily, with ABCD3 (also known as PMP70) being implicated in the transport of long-chain and branched-chain acyl-CoAs.[1]

Once inside the peroxisomal matrix, linoleoyl-CoA undergoes a series of enzymatic reactions collectively known as beta-oxidation. This process involves the sequential removal of two-carbon units in the form of acetyl-CoA. However, the beta-oxidation of polyunsaturated fatty acids like linoleic acid requires auxiliary enzymes to handle the double bonds at unconventional positions.

The core enzymatic steps of peroxisomal beta-oxidation are catalyzed by:

  • Acyl-CoA Oxidase (ACOX): This is the first and rate-limiting enzyme of peroxisomal beta-oxidation.[2] It catalyzes the desaturation of acyl-CoAs, introducing a double bond between the α and β carbons and transferring electrons directly to molecular oxygen, producing hydrogen peroxide (H₂O₂).

  • Multifunctional Protein (MFP): This protein possesses both 2-enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, catalyzing the subsequent hydration and dehydrogenation steps.

  • 3-Ketoacyl-CoA Thiolase: This enzyme catalyzes the final step, the thiolytic cleavage of 3-ketoacyl-CoA, to release acetyl-CoA and a chain-shortened acyl-CoA.

The beta-oxidation of linoleic acid produces several intermediates, including 2,3-dehydrolinoleic acid and 3-hydroxylinoleic acid.[3] The process continues until the acyl chain is shortened.

The Function of Linoleoyl-L-Carnitine and the Role of Carnitine Acyltransferases

Peroxisomal beta-oxidation is often incomplete, leading to the formation of medium-chain acyl-CoAs and acetyl-CoA. These products need to be transported out of the peroxisome for further metabolism in the mitochondria or for other cellular processes. This is where carnitine and carnitine acyltransferases play a pivotal role.[4][5]

The peroxisomal membrane is impermeable to acyl-CoA esters. Therefore, the export of acyl groups from the peroxisome is facilitated by their conversion to acylcarnitines. Two key carnitine acyltransferases are present in peroxisomes:

  • Carnitine O-acetyltransferase (CRAT): This enzyme is responsible for the conversion of acetyl-CoA to acetyl-L-carnitine.

  • Carnitine O-octanoyltransferase (CROT): This enzyme has a broader substrate specificity, acting on medium- to long-chain acyl-CoAs.[6]

During the beta-oxidation of linoleoyl-CoA, as the chain is shortened, the resulting acyl-CoAs can be converted to their corresponding acylcarnitines by CROT. While CROT's optimal activity is with C6 to C10 acyl groups, it can also act on longer chains.[7] Therefore, this compound is primarily formed within the peroxisome from linoleoyl-CoA, a reaction catalyzed by CROT. This conversion is essential for the export of the linoleoyl group from the peroxisome.

Once formed, linoleoyl-L-carnitine and other acylcarnitines can be transported across the peroxisomal membrane into the cytosol. From the cytosol, they can be taken up by mitochondria via the carnitine-acylcarnitine translocase (CACT) for complete oxidation to CO₂ and water, or they may participate in other metabolic pathways.[8] Thus, linoleoyl-L-carnitine acts as a shuttle, facilitating the transport of fatty acyl groups between subcellular compartments.

Quantitative Data

The following tables summarize the available quantitative data for key enzymes involved in the peroxisomal metabolism of linoleoyl-CoA.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Organism/TissueReference
Acyl-CoA Oxidase (ACOX1)Palmitoyl-CoA101.43Rat Liver[9]
Acyl-CoA Oxidase (ACOX1)Decanoyl-CoA--Rat Liver[10]
Carnitine O-octanoyltransferase (CROT)Octanoyl-CoA16 ± 213.0 ± 0.4Human (recombinant)
Carnitine O-octanoyltransferase (CROT)Decanoyl-CoA12 ± 114.2 ± 0.5Human (recombinant)
Carnitine O-octanoyltransferase (CROT)Lauroyl-CoA10 ± 112.1 ± 0.4Human (recombinant)
Carnitine O-octanoyltransferase (CROT)Myristoyl-CoA9 ± 19.8 ± 0.3Human (recombinant)
Carnitine O-octanoyltransferase (CROT)Palmitoyl-CoA8 ± 16.5 ± 0.2Human (recombinant)

Signaling Pathways

The products of peroxisomal beta-oxidation, including acylcarnitines, are not merely metabolic intermediates but also act as signaling molecules. Fatty acids and their derivatives are known ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that regulate the expression of genes involved in lipid metabolism.

PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney. Activation of PPARα leads to the upregulation of genes encoding enzymes for both mitochondrial and peroxisomal beta-oxidation, including Acyl-CoA Oxidase. While direct binding of linoleoyl-L-carnitine to PPARα has not been definitively demonstrated, long-chain fatty acids, including linoleic acid, are known to activate PPARα. It is plausible that linoleoyl-L-carnitine, or the free linoleic acid released from it, contributes to the pool of PPARα ligands, thereby creating a feed-forward loop that enhances its own metabolism. L-carnitine itself has been shown to modulate the activity and expression of nuclear receptors, including PPARs.

Peroxisomal_Signaling cluster_cytosol Cytosol cluster_peroxisome Peroxisome Linoleic Acid_cyto Linoleic Acid Linoleoyl-CoA_cyto Linoleoyl-CoA Linoleic Acid_cyto->Linoleoyl-CoA_cyto Acyl-CoA Synthetase PPARa_RXR PPARα/RXR Linoleic Acid_cyto->PPARa_RXR Activation ABCD3 ABCD3 Transporter Linoleoyl-CoA_cyto->ABCD3 Gene Expression Target Gene Expression PPARa_RXR->Gene Expression Upregulation Linoleoyl-CoA_pero Linoleoyl-CoA Beta-Oxidation β-Oxidation Linoleoyl-CoA_pero->Beta-Oxidation Linoleoyl-Carnitine 9(Z),12(Z)-Octadecadienoyl- L-Carnitine Linoleoyl-CoA_pero->Linoleoyl-Carnitine CROT Linoleoyl-Carnitine->Linoleic Acid_cyto Export & Hydrolysis Acyl-CoA_Synthetase Acyl-CoA Synthetase ABCD3->Linoleoyl-CoA_pero CROT CROT

Caption: Signaling pathway of linoleic acid metabolism and PPARα activation.

Experimental Protocols

Isolation of Peroxisomes from Rat Liver

This protocol describes the isolation of peroxisomes from rat liver using differential and density gradient centrifugation.[9]

Materials:

  • Homogenization buffer (0.25 M sucrose, 10 mM Tris-HCl pH 7.5, 1 mM EDTA)

  • Nycodenz or Percoll gradient solutions

  • Dounce homogenizer

  • Refrigerated centrifuge and ultracentrifuge

Procedure:

  • Perfuse the rat liver with ice-cold saline to remove blood.

  • Mince the liver and homogenize in 4 volumes of ice-cold homogenization buffer using a loose-fitting Dounce homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cell debris.

  • Centrifuge the supernatant at 20,000 x g for 20 minutes to pellet a crude organelle fraction containing mitochondria, lysosomes, and peroxisomes.

  • Resuspend the pellet in homogenization buffer and layer it on top of a pre-formed Nycodenz or Percoll density gradient.

  • Centrifuge the gradient at 100,000 x g for 1-2 hours.

  • Carefully collect the peroxisomal fraction, which typically bands at a higher density than mitochondria and lysosomes.

  • Wash the isolated peroxisomes with homogenization buffer and resuspend in an appropriate buffer for downstream assays.

  • Assess the purity of the peroxisomal fraction by measuring marker enzyme activities (e.g., catalase for peroxisomes, cytochrome c oxidase for mitochondria).

Measurement of Peroxisomal Beta-Oxidation using Radiolabeled [1-¹⁴C]Linoleic Acid

This assay measures the rate of peroxisomal beta-oxidation by quantifying the production of acid-soluble radioactive products from [1-¹⁴C]linoleic acid.

Materials:

  • Isolated peroxisomes

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 20 mM KCl, 2 mM MgCl₂, 1 mM DTT)

  • [1-¹⁴C]Linoleic acid

  • ATP, CoA, NAD⁺, FAD

  • TCA (trichloroacetic acid)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, cofactors (ATP, CoA, NAD⁺, FAD), and isolated peroxisomes.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding [1-¹⁴C]linoleic acid.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding ice-cold TCA to precipitate proteins and unreacted substrate.

  • Centrifuge to pellet the precipitate.

  • Measure the radioactivity in the acid-soluble supernatant, which contains the chain-shortened products, using a scintillation counter.

  • Calculate the rate of beta-oxidation based on the amount of radioactivity in the supernatant and the specific activity of the substrate.

Experimental_Workflow cluster_isolation Peroxisome Isolation cluster_assay Beta-Oxidation Assay Tissue Liver Tissue Homogenization Homogenization Tissue->Homogenization Centrifugation1 Differential Centrifugation Homogenization->Centrifugation1 Gradient Density Gradient Centrifugation Centrifugation1->Gradient Isolated_Peroxisomes Isolated Peroxisomes Gradient->Isolated_Peroxisomes Reaction_Setup Reaction Setup with [1-14C]Linoleic Acid Isolated_Peroxisomes->Reaction_Setup Incubation Incubation at 37°C Reaction_Setup->Incubation Termination Reaction Termination (TCA Precipitation) Incubation->Termination Quantification Scintillation Counting of Supernatant Termination->Quantification Results Calculation of Beta-Oxidation Rate Quantification->Results

Caption: Workflow for isolation of peroxisomes and measurement of beta-oxidation.

Quantification of Linoleoyl-L-Carnitine by Mass Spectrometry

This method allows for the sensitive and specific quantification of linoleoyl-L-carnitine in biological samples.

Materials:

  • Biological sample (e.g., isolated peroxisomes, cell lysate, plasma)

  • Internal standard (e.g., deuterated linoleoyl-L-carnitine)

  • Acetonitrile

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Spike the biological sample with a known amount of the internal standard.

  • Extract the acylcarnitines from the sample, typically by protein precipitation with acetonitrile.

  • Centrifuge to remove precipitated proteins.

  • Evaporate the supernatant to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • Inject the sample onto a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Separate the acylcarnitines using a suitable chromatography column (e.g., C18 or HILIC).

  • Detect and quantify linoleoyl-L-carnitine and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

  • Calculate the concentration of linoleoyl-L-carnitine in the original sample based on the ratio of the peak areas of the analyte and the internal standard.

Conclusion

This compound is a central metabolite in the peroxisomal beta-oxidation of linoleic acid. Its formation, catalyzed by carnitine O-octanoyltransferase, is a crucial step for the export of chain-shortened fatty acyl groups from the peroxisome. This process not only prevents the accumulation of potentially toxic lipid intermediates within the organelle but also facilitates the communication and metabolic crosstalk between peroxisomes and mitochondria. Furthermore, the generation of linoleoyl-L-carnitine and other acylcarnitines may have important signaling implications, particularly in the regulation of gene expression through PPARα. A deeper understanding of the function of linoleoyl-L-carnitine in peroxisomal metabolism is essential for elucidating the pathophysiology of various metabolic disorders and for the development of novel therapeutic strategies.

References

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Linoleoyl-L-carnitine in Metabolic Research

Introduction

Acylcarnitines are crucial fatty acid metabolites that serve as essential indicators in the study of numerous metabolic pathways and disorders.[1][2] These molecules have historically been vital diagnostic markers for inborn errors of fatty acid oxidation and are now increasingly recognized for their role in a broader range of conditions, including cardiovascular diseases, diabetes, and certain cancers.[1][3] At the core of this metabolic network is L-carnitine, a derivative of the amino acid lysine (B10760008), first isolated from meat in 1905.[4][5] Its primary, well-established function is to facilitate the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix for the process of β-oxidation, which is fundamental for energy production.[4][6][7]

Among the diverse family of acylcarnitines, Linoleoyl-L-carnitine (C18:2) is a significant long-chain acylcarnitine. It is the ester of L-carnitine and linoleic acid, an essential omega-6 fatty acid.[8] As an intermediate in the transport of this key fatty acid, Linoleoyl-L-carnitine is not merely a shuttle molecule but also a critical biomarker that reflects the state of fatty acid metabolism and mitochondrial function. This whitepaper provides a comprehensive technical guide on the discovery, history, and metabolic significance of Linoleoyl-L-carnitine, tailored for professionals in metabolic research and drug development.

Discovery and Historical Context

The journey to understanding Linoleoyl-L-carnitine began with the discovery of its parent molecule.

  • 1905: L-carnitine was first isolated from meat extracts, though its biological function remained unknown for decades.[4][5]

  • 1950s: The pivotal role of L-carnitine in fatty acid metabolism was established. Researchers discovered that it was essential for the oxidation of long-chain fatty acids by mitochondria, leading to the characterization of the "carnitine shuttle" system.[5] This system, involving the enzymes Carnitine Palmitoyltransferase I (CPT1) and Carnitine Palmitoyltransferase II (CPT2), is the rate-controlling step for the β-oxidation of long-chain fatty acids.[4]

  • Late 20th Century: The advent of sophisticated analytical techniques, particularly tandem mass spectrometry (MS/MS), revolutionized metabolic research.[5][9] These methods allowed for the sensitive and specific detection of individual acylcarnitine species from complex biological samples. This technological leap was instrumental in identifying and quantifying dozens of acylcarnitines, including Linoleoyl-L-carnitine, moving beyond measuring just free and total carnitine.[5][10]

  • Newborn Screening: The ability to profile acylcarnitines using MS/MS was quickly applied to newborn screening programs. This enabled the early detection of over 30 inborn errors of metabolism, where the accumulation of specific acylcarnitines (like long-chain species in CPT2 deficiency) serves as a key diagnostic marker.[5][9][11]

This historical progression, from the discovery of a single molecule to the detailed profiling of its many derivatives, has positioned Linoleoyl-L-carnitine as a significant analyte in modern metabolic research.

Biochemical Profile and Metabolism

Linoleoyl-L-carnitine is formed when the acyl group from linoleoyl-CoA is transferred to L-carnitine. This process is the first step in transporting linoleic acid into the mitochondria for energy production.

Biosynthesis and Transport (The Carnitine Shuttle):

  • Activation: In the cytosol, long-chain fatty acids like linoleic acid are first activated to their coenzyme A (CoA) esters (e.g., linoleoyl-CoA).

  • Esterification: On the outer mitochondrial membrane, the enzyme Carnitine Palmitoyltransferase I (CPT1) catalyzes the transfer of the linoleoyl group from linoleoyl-CoA to L-carnitine, forming Linoleoyl-L-carnitine and releasing free CoA.[4][12] This is a critical regulatory point in fatty acid oxidation.

  • Translocation: The newly formed Linoleoyl-L-carnitine is then transported across the impermeable inner mitochondrial membrane into the mitochondrial matrix by the carrier protein carnitine-acylcarnitine translocase (CACT) .[4]

  • Re-esterification: Within the matrix, Carnitine Palmitoyltransferase II (CPT2) , located on the inner mitochondrial membrane, catalyzes the reverse reaction. It transfers the linoleoyl group from Linoleoyl-L-carnitine back to CoA, reforming linoleoyl-CoA and liberating L-carnitine.[4][13]

  • β-Oxidation: The regenerated linoleoyl-CoA is now available to enter the β-oxidation pathway to produce acetyl-CoA, which then fuels the citric acid cycle for ATP production. The free L-carnitine is shuttled back to the cytosol by CACT to participate in another transport cycle.

CarnitineShuttle cluster_cytosol Cytosol cluster_matrix Mitochondrial Matrix LCFA Linoleoyl-CoA CPT1 CPT1 LCFA->CPT1 LC L-Carnitine LC->CPT1 LCAC_Matrix Linoleoyl-CoA BetaOx β-Oxidation LCAC_Matrix->BetaOx LC_Matrix L-Carnitine CACT CACT LC_Matrix->CACT LCAC_IMS LCAC_IMS CPT1->LCAC_IMS Forms Linoleoyl-L-carnitine LCAC_IMS->CACT CACT->LC Recycled CPT2 CPT2 CACT->CPT2 CPT2->LCAC_Matrix Reforms Linoleoyl-CoA CPT2->LC_Matrix

The biosynthesis of L-carnitine itself is a multi-step enzymatic process that occurs primarily in the liver and kidneys, requiring the essential amino acids lysine and methionine.[4][14]

CarnitineBiosynthesis Lysine Protein-bound Lysine TML ε-N-Trimethyllysine (TML) Lysine->TML Methylation & Protein Hydrolysis HTML Hydroxy-TML (HTML) TML->HTML TMLD TMABA γ-Trimethylaminobutyraldehyde (TMABA) HTML->TMABA HTMLA GBB γ-Butyrobetaine (GBB) TMABA->GBB TMABA-DH LCarnitine L-Carnitine GBB->LCarnitine γ-BBH

Quantitative Data from Metabolic Studies

The concentration of Linoleoyl-L-carnitine and other acylcarnitines in biological fluids is a direct reflection of metabolic flux. Alterations in these levels are associated with various physiological and pathological states. While specific concentrations can vary significantly based on the study population, sample type, and analytical method, the following table summarizes representative quantitative findings related to long-chain acylcarnitines.

Parameter/ConditionAnalyte(s)Sample TypeKey Quantitative FindingAssociated Condition/ImplicationReference
Drug-Induced Change Linoleoyl-L-carnitineMouse LiverLevels are increased following high-dose (200 mg/kg) administration of isoniazid.Indicates potential disruption of fatty acid metabolism by the drug.[8]
Type 2 Diabetes Long-chain acylcarnitines (C12-C16)UrinePatients excrete higher amounts of long-chain acylcarnitines compared to healthy controls.Suggests disrupted or incomplete fatty acid oxidation.[5]
Cardiac Hypoxia Long-chain acylcarnitines (LCACs)Neonatal Rat CardiomyocytesSarcolemmal concentrations increased 2- to 10-fold within minutes of inducing hypoxia.Reflects a rapid blunting of LCFA β-oxidation due to oxygen deprivation.[11]
L-carnitine Supplementation Triglycerides (TG)Human PlasmaSupplementation (>2 g/day ) significantly decreased TG levels (Effect Size = -2.51 mg/dL).L-carnitine can improve lipid profiles by enhancing fatty acid utilization.[15]
L-carnitine Supplementation LDL-Cholesterol (LDL-C)Human PlasmaSupplementation significantly reduced LDL-C levels (Effect Size = -4.81 mg/dL).Adjuvant anti-hyperlipidemic effect.[15]

Experimental Protocols for Analysis

The gold standard for the quantitative analysis of Linoleoyl-L-carnitine and other acylcarnitines is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

4.1 Sample Preparation

A simple and robust protein precipitation method is typically employed.

  • Sample Collection: Collect blood into EDTA or heparin tubes and centrifuge to obtain plasma, or collect serum. Tissue samples are typically snap-frozen and homogenized.

  • Internal Standard: Add a known amount of a stable isotope-labeled internal standard (e.g., d3-Linoleoyl-L-carnitine) to a small volume of the biological sample (e.g., 10-50 µL of plasma). The use of a labeled internal standard is critical for accurate quantification.[16]

  • Protein Precipitation: Add a sufficient volume of a cold organic solvent, such as acetonitrile, to precipitate proteins. A common ratio is 4:1 (solvent:sample).

  • Incubation & Centrifugation: Vortex the mixture thoroughly and incubate (e.g., at 4°C for 20 minutes) to ensure complete protein precipitation.[17] Centrifuge at high speed (e.g., >12,000 x g for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the clear supernatant, which contains the acylcarnitines, to a new vial for LC-MS/MS analysis.

4.2 LC-MS/MS Analysis
  • Chromatographic Separation:

    • Technique: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred as it provides excellent retention for polar compounds like acylcarnitines without the need for derivatization or ion-pairing reagents.[9][16][17]

    • Column: A HILIC silica (B1680970) column (e.g., Atlantis HILIC silica, 50 x 2.0 mm) is commonly used.[16]

    • Mobile Phase: A gradient elution is typically used, starting with a high percentage of an organic solvent (e.g., acetonitrile) in a weak aqueous buffer (e.g., 5mM ammonium (B1175870) acetate) and transitioning to a higher aqueous percentage.[16] This allows for the separation of different acylcarnitine species based on their polarity.

    • Flow Rate: A typical flow rate is around 0.4 mL/min.[16]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray Ionization (ESI) in the positive ion mode is used, as the quaternary ammonium group of carnitine readily accepts a proton.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

    • MRM Transition: The mass spectrometer is programmed to first select the protonated parent ion (precursor ion) of Linoleoyl-L-carnitine (m/z 424.1).[10] This precursor ion is then fragmented in the collision cell. A characteristic product ion, typically the fragment corresponding to the carnitine moiety (m/z 85.1), is then monitored in the third quadrupole.[10] This specific precursor-to-product ion transition provides a high degree of confidence in the identification and quantification of the analyte.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum/Tissue IS Add Labeled Internal Standard Sample->IS Precipitate Protein Precipitation (e.g., Acetonitrile) IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS System Supernatant->Injection HILIC HILIC Separation Injection->HILIC ESI Positive ESI HILIC->ESI MRM MRM Detection (e.g., 424.1 -> 85.1) ESI->MRM Integration Peak Integration MRM->Integration Quantification Quantification vs. Internal Standard Integration->Quantification Result Concentration Data Quantification->Result

Conclusion and Future Directions

From its origins as an obscure component of a larger metabolic system, Linoleoyl-L-carnitine has emerged as a key molecule in metabolic research. Its history is intrinsically linked to the technological advancements that have enabled the detailed exploration of the metabolome. As an essential intermediate in the transport of linoleic acid, its levels provide a direct window into the efficiency of fatty acid oxidation and overall mitochondrial health.

The ability to accurately quantify Linoleoyl-L-carnitine has solidified its role as a valuable biomarker for diagnosing inborn errors of metabolism and for investigating the pathophysiology of complex metabolic diseases like diabetes and cardiovascular conditions. The detailed experimental protocols now available allow for robust and high-throughput analysis, facilitating its use in large-scale clinical studies and drug development programs.

Future research will likely focus on elucidating the potential signaling roles of long-chain acylcarnitines beyond their transport function and exploring their utility in personalized medicine to stratify patients and monitor therapeutic responses. The continued study of Linoleoyl-L-carnitine and its related metabolites will undoubtedly provide deeper insights into the intricate network of energy metabolism and its dysregulation in disease.

References

Linoleoyl-L-carnitine as an Endogenous Signaling Molecule: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linoleoyl-L-carnitine, a naturally occurring long-chain acylcarnitine, is traditionally recognized for its essential role in the mitochondrial transport of linoleic acid for β-oxidation. Emerging evidence suggests that beyond its metabolic function, linoleoyl-L-carnitine may act as an endogenous signaling molecule, modulating key cellular pathways implicated in inflammation and metabolic homeostasis. This technical guide provides an in-depth overview of the putative signaling mechanisms of linoleoyl-L-carnitine, focusing on its potential interactions with G-protein coupled receptor 120 (GPR120) and peroxisome proliferator-activated receptors (PPARs). Detailed experimental protocols are provided to facilitate further research into the signaling properties of this molecule, alongside a summary of relevant quantitative data to aid in experimental design and interpretation.

Introduction

Long-chain acylcarnitines, including linoleoyl-L-carnitine, are esterified derivatives of L-carnitine and fatty acids.[1] Their primary established function is to facilitate the transport of long-chain fatty acids across the inner mitochondrial membrane, a rate-limiting step in fatty acid oxidation.[1] Dysregulation of acylcarnitine metabolism has been linked to various metabolic disorders, including insulin (B600854) resistance and type 2 diabetes. While the role of L-carnitine supplementation in improving metabolic parameters and reducing inflammation has been investigated[2][3], the direct signaling functions of specific long-chain acylcarnitines like linoleoyl-L-carnitine are an emerging area of research.

This guide explores the hypothesis that linoleoyl-L-carnitine acts as a signaling molecule, primarily through pathways activated by its constituent fatty acid, linoleic acid.

Putative Signaling Pathways

Linoleic acid, a polyunsaturated omega-6 fatty acid, is a known ligand for GPR120 and PPARs. It is therefore plausible that linoleoyl-L-carnitine, as a carrier of this fatty acid, can modulate these signaling cascades.

GPR120 Signaling Pathway

GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a G-protein coupled receptor that is activated by long-chain fatty acids, including omega-3 and omega-6 fatty acids.[4] GPR120 is expressed in various tissues, including adipocytes, macrophages, and enteroendocrine L-cells.[5] Its activation is linked to potent anti-inflammatory and insulin-sensitizing effects.[5]

Activation of GPR120 can initiate two primary signaling cascades:

  • Gαq/11-mediated pathway: This pathway leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC). This cascade is involved in metabolic regulation, including the stimulation of glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine cells.[4]

  • β-arrestin-2-mediated pathway: This pathway is primarily associated with the anti-inflammatory effects of GPR120 activation. Upon ligand binding, β-arrestin-2 is recruited to the receptor, leading to the inhibition of pro-inflammatory signaling pathways such as the NF-κB and JNK pathways.[6]

GPR120_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Linoleoyl-L-carnitine Linoleoyl-L-carnitine GPR120 GPR120 Linoleoyl-L-carnitine->GPR120 Binds Gaq11 Gaq11 GPR120->Gaq11 Activates B_arrestin2 β-arrestin-2 GPR120->B_arrestin2 Recruits PLC PLC Gaq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release Stimulates PKC PKC DAG->PKC Activates GLP1 GLP-1 Secretion Ca2_release->GLP1 NFkB_inhibition NF-κB Inhibition B_arrestin2->NFkB_inhibition JNK_inhibition JNK Inhibition B_arrestin2->JNK_inhibition Anti_inflammatory Anti-inflammatory Effects NFkB_inhibition->Anti_inflammatory JNK_inhibition->Anti_inflammatory

GPR120 Signaling Pathway
PPAR Signaling Pathway

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors. There are three main isoforms: PPARα, PPARγ, and PPARβ/δ. Fatty acids and their derivatives are natural ligands for PPARs.[7] Upon activation, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby regulating their transcription.[7]

  • PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and oxidation.[7]

  • PPARγ: Predominantly expressed in adipose tissue and plays a crucial role in adipogenesis, lipid storage, and insulin sensitization.[7]

  • PPARβ/δ: Ubiquitously expressed and involved in fatty acid oxidation, as well as cell proliferation and differentiation.[7]

The activation of PPARs by linoleoyl-L-carnitine would be expected to modulate the expression of genes involved in lipid metabolism and inflammation.

PPAR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Linoleoyl-L-carnitine Linoleoyl-L-carnitine PPAR PPAR Linoleoyl-L-carnitine->PPAR Activates PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE PPAR_RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Regulates Calcium_Imaging_Workflow start Start plate_cells Plate GPR120-expressing cells start->plate_cells dye_loading Load cells with fluorescent calcium indicator (e.g., Fluo-8) plate_cells->dye_loading wash_cells Wash cells to remove excess dye dye_loading->wash_cells add_compounds Add Linoleoyl-L-carnitine and controls wash_cells->add_compounds measure_fluorescence Measure fluorescence intensity over time add_compounds->measure_fluorescence analyze_data Analyze data for changes in intracellular calcium measure_fluorescence->analyze_data end End analyze_data->end Luciferase_Assay_Workflow start Start transfect_cells Co-transfect cells with PPAR expression and PPRE-luciferase reporter plasmids start->transfect_cells treat_cells Treat cells with Linoleoyl-L-carnitine and controls transfect_cells->treat_cells incubate_cells Incubate for 18-24 hours treat_cells->incubate_cells lyse_cells Lyse cells incubate_cells->lyse_cells measure_luciferase Measure luciferase activity lyse_cells->measure_luciferase analyze_data Analyze data for reporter gene activation measure_luciferase->analyze_data end End analyze_data->end siRNA_Workflow start Start plate_cells Plate target cells start->plate_cells transfect_siRNA Transfect cells with target siRNA and control siRNA plate_cells->transfect_siRNA incubate_cells Incubate for 24-48 hours for gene knockdown transfect_siRNA->incubate_cells treat_and_assay Treat with Linoleoyl-L-carnitine and perform functional assay incubate_cells->treat_and_assay analyze_data Analyze for diminished response in knockdown cells treat_and_assay->analyze_data end End analyze_data->end

References

The Crucial Roles of CPT1 and CPT2 in Linoleoyl-L-Carnitine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linoleoyl-L-carnitine, an ester of the essential fatty acid linoleic acid and L-carnitine, plays a pivotal role in cellular energy metabolism. Its transport into the mitochondrial matrix for subsequent β-oxidation is critically dependent on the carnitine shuttle, a system of enzymes and transporters. This technical guide provides an in-depth exploration of the core components of this shuttle, Carnitine Palmitoyltransferase 1 (CPT1) and Carnitine Palmitoyltransferase 2 (CPT2), and their specific roles in the metabolism of linoleoyl-L-carnitine. We will delve into the quantitative kinetics of these enzymes, provide detailed experimental protocols for their activity assessment, and illustrate the interconnected signaling pathways influenced by this metabolic axis. This guide is intended to be a valuable resource for researchers and professionals in the fields of metabolic diseases, oncology, and drug development.

Introduction: The Carnitine Shuttle and the Journey of Linoleoyl-L-Carnitine

The mitochondrial inner membrane is impermeable to long-chain fatty acids like linoleic acid. To overcome this barrier, cells employ the carnitine shuttle. The journey of linoleoyl-CoA, the activated form of linoleic acid, begins in the cytoplasm and involves a series of coordinated steps orchestrated by CPT1, carnitine-acylcarnitine translocase (CACT), and CPT2.[1]

CPT1 , located on the outer mitochondrial membrane, is the rate-limiting enzyme in this process.[2][3] It catalyzes the transesterification of linoleoyl-CoA to linoleoyl-L-carnitine. This conversion is a critical regulatory point, notably inhibited by malonyl-CoA, a key intermediate in fatty acid synthesis.[3]

Once formed, linoleoyl-L-carnitine is transported across the inner mitochondrial membrane into the mitochondrial matrix by CACT .[1]

Inside the matrix, CPT2 , an enzyme associated with the inner mitochondrial membrane, catalyzes the reverse reaction, converting linoleoyl-L-carnitine back to linoleoyl-CoA and releasing free L-carnitine.[4] The regenerated linoleoyl-CoA is now available for β-oxidation, a process that generates acetyl-CoA for the Krebs cycle and subsequent ATP production. The free L-carnitine is shuttled back to the cytoplasm by CACT to participate in another round of fatty acid transport.

Quantitative Data on CPT1 and CPT2 Activity

The enzymatic kinetics of CPT1 and CPT2 are crucial for understanding the flux of fatty acids into the mitochondria. While specific kinetic data for linoleoyl-L-carnitine is not as abundant as for more saturated fatty acids like palmitate, available studies provide valuable insights.

Table 1: Kinetic Parameters of CPT1 with Acyl-CoA Substrates

SubstrateOrganism/TissueApparent Vmax (relative to Palmitoyl-CoA)Apparent K₀.₅ (µM)Reference
Linoleoyl-CoARat Liver~0.8Higher than Palmitoyl-CoA and Oleoyl-CoA in low-fat diet[5]
Palmitoleoyl-CoARat Liver~1.2-[5]
Oleoyl-CoARat Liver~0.9Lower than Linoleoyl-CoA in low-fat diet[5]
Palmitoyl-CoARat Liver1.0Lower than Linoleoyl-CoA in low-fat diet[5]
Stearoyl-CoAErythrocyte1.14-

Table 2: Kinetic Parameters of CPT2 with Acyl-CoA and L-Carnitine Substrates

SubstrateEnzyme SourceKₘ (µM)kcat (s⁻¹)Catalytic Efficiency (kcat/Kₘ) (M⁻¹s⁻¹)Reference
Palmitoyl-CoARecombinant Human CPT213.9 ± 1.513.4 ± 0.39.6 x 10⁵[6]
L-CarnitineRecombinant Human CPT2344 ± 3514.8 ± 0.84.3 x 10⁴[6]
Palmitoyl-CoA (in presence of Cardiolipin)Recombinant Human CPT214.1 ± 1.813.7 ± 0.49.7 x 10⁵[6]
L-Carnitine (in presence of Cardiolipin)Recombinant Human CPT2165 ± 1913.4 ± 0.68.1 x 10⁴[6]

Experimental Protocols for Measuring CPT1 and CPT2 Activity

Accurate measurement of CPT1 and CPT2 activity is essential for studying their roles in health and disease. Below are detailed methodologies for key assays.

CPT1 Activity Assay (Forward Radioisotope Assay)

This assay measures the formation of radiolabeled acylcarnitine from a radiolabeled L-carnitine substrate and an acyl-CoA.

Principle: The activity of CPT1 is determined by measuring the rate of conversion of [³H]L-carnitine and linoleoyl-CoA to linoleoyl-[³H]L-carnitine. The radiolabeled product is then separated from the unreacted substrate and quantified.

Materials:

  • Isolated mitochondria

  • Assay Buffer: 117 mM Tris-HCl (pH 7.4), 0.28 mM reduced glutathione, 4.4 mM ATP, 4.4 mM MgCl₂, 16.7 mM KCl, 2.2 mM KCN, 40 mg/L rotenone, 0.5% BSA (fatty acid-free)[7]

  • Substrate solution: 100 µM linoleoyl-CoA and 400 µM L-carnitine with 1 µCi of L-[³H]carnitine[7]

  • Stop Solution: 1 M HCl

  • Wash Solution: 1 M KCl

  • Butanol

  • Scintillation fluid

Procedure:

  • Prepare isolated mitochondria from the tissue of interest.

  • Pre-incubate a known amount of mitochondrial protein in the assay buffer.

  • Initiate the reaction by adding the substrate solution.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 5-10 minutes).

  • Stop the reaction by adding the stop solution.

  • Extract the radiolabeled linoleoyl-[³H]L-carnitine with butanol.

  • Wash the butanol phase with the wash solution to remove any unreacted [³H]L-carnitine.

  • Transfer an aliquot of the butanol phase to a scintillation vial, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the CPT1 activity based on the amount of radiolabeled product formed per unit time per milligram of protein.

CPT2 Activity Assay (Tandem Mass Spectrometry)

This method offers high specificity and sensitivity for measuring CPT2 activity and avoids the use of radioactive materials.[8]

Principle: The activity of CPT2 is measured by quantifying the formation of a specific acylcarnitine product from its corresponding acyl-CoA and L-carnitine in the presence of a stable isotope-labeled internal standard.

Materials:

  • Mitochondrial inner membrane fraction or recombinant CPT2

  • Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 1 mM EDTA

  • Substrate solution: Linoleoyl-CoA and L-carnitine

  • Internal Standard: Isotope-labeled linoleoyl-L-carnitine (e.g., [d₃]-linoleoyl-L-carnitine)

  • Acetonitrile (B52724) for protein precipitation

  • LC-MS/MS system

Procedure:

  • Prepare the enzyme source (mitochondrial inner membrane fraction or recombinant CPT2).

  • Pre-incubate the enzyme in the assay buffer.

  • Initiate the reaction by adding the substrate solution.

  • Incubate at 37°C for a defined time.

  • Stop the reaction and precipitate proteins by adding cold acetonitrile containing the internal standard.

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS to quantify the formed linoleoyl-L-carnitine relative to the internal standard.

  • Calculate CPT2 activity based on the amount of product formed per unit time per milligram of protein.

Signaling Pathways and Logical Relationships

The metabolism of linoleoyl-L-carnitine does not occur in isolation. It is intricately linked to various cellular signaling pathways that regulate inflammation, oxidative stress, and overall metabolic homeostasis.

Metabolic Pathway of Linoleoyl-L-Carnitine

The core pathway involves the sequential action of CPT1 and CPT2, facilitated by CACT.

Linoleoyl_L_Carnitine_Metabolism cluster_cytoplasm Cytoplasm cluster_matrix Mitochondrial Matrix Cytoplasm Cytoplasm Mitochondrial_Matrix Mitochondrial_Matrix Outer_Membrane Outer_Membrane Inner_Membrane Inner_Membrane Linoleoyl_CoA Linoleoyl-CoA CPT1 CPT1 Linoleoyl_CoA->CPT1 L_Carnitine_cyto L-Carnitine L_Carnitine_cyto->CPT1 Linoleoyl_L_Carnitine_ims Linoleoyl-L-Carnitine CACT CACT Linoleoyl_L_Carnitine_ims->CACT Linoleoyl_L_Carnitine_matrix Linoleoyl-L-Carnitine CPT2 CPT2 Linoleoyl_L_Carnitine_matrix->CPT2 Linoleoyl_CoA_matrix Linoleoyl-CoA Beta_Oxidation β-Oxidation Linoleoyl_CoA_matrix->Beta_Oxidation L_Carnitine_matrix L-Carnitine L_Carnitine_matrix->CACT CPT1->Linoleoyl_L_Carnitine_ims CoA CACT->L_Carnitine_cyto CACT->Linoleoyl_L_Carnitine_matrix CPT2->Linoleoyl_CoA_matrix + L-Carnitine

Caption: The carnitine shuttle facilitates the transport of linoleoyl-CoA into the mitochondria.

Experimental Workflow for CPT Activity Measurement

The following diagram illustrates a general workflow for determining CPT1 and CPT2 activity from a tissue sample.

CPT_Activity_Workflow Tissue_Sample Tissue Sample Homogenization Homogenization Tissue_Sample->Homogenization Mitochondrial_Isolation Mitochondrial Isolation (Differential Centrifugation) Homogenization->Mitochondrial_Isolation CPT1_Assay CPT1 Activity Assay (Forward Radioisotope or MS) Mitochondrial_Isolation->CPT1_Assay CPT2_Assay CPT2 Activity Assay (Backward Radioisotope or MS) Mitochondrial_Isolation->CPT2_Assay Data_Analysis Data Analysis (Enzyme Kinetics) CPT1_Assay->Data_Analysis CPT2_Assay->Data_Analysis Results Results (Km, Vmax, etc.) Data_Analysis->Results

Caption: A typical workflow for measuring CPT1 and CPT2 enzymatic activity.

Signaling Pathways Influenced by L-Carnitine and Acylcarnitines

The balance of L-carnitine and its acylated forms, including linoleoyl-L-carnitine, can influence key cellular signaling pathways, particularly those involved in inflammation and oxidative stress.

Signaling_Pathways cluster_stimuli Metabolic State cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes High_LC High L-Carnitine NFkB NF-κB Pathway High_LC->NFkB Inhibits MAPK MAPK Pathway (ERK, JNK) High_LC->MAPK Modulates Nrf2 Nrf2/Keap1 Pathway High_LC->Nrf2 Activates High_Acylcarnitines High Acylcarnitines (e.g., Linoleoyl-L-Carnitine) High_Acylcarnitines->NFkB Activates High_Acylcarnitines->MAPK Activates Inflammation_Up ↑ Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Inflammation_Up Inflammation_Down ↓ Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Inflammation_Down MAPK->Inflammation_Up Oxidative_Stress_Up ↑ Oxidative Stress MAPK->Oxidative_Stress_Up Antioxidant_Response ↑ Antioxidant Response Nrf2->Antioxidant_Response Oxidative_Stress_Down ↓ Oxidative Stress Antioxidant_Response->Oxidative_Stress_Down

Caption: L-carnitine and acylcarnitines can modulate key inflammatory and oxidative stress pathways.

L-carnitine has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[9][10][11] It can also modulate the MAPK signaling pathway, contributing to the mitigation of oxidative stress.[8][12] Furthermore, L-carnitine may activate the Nrf2/Keap1 pathway, a key regulator of the antioxidant response.[9]

Conversely, an accumulation of acylcarnitines, which can occur in metabolic disorders, has been linked to the activation of pro-inflammatory signaling pathways, potentially through the activation of NF-κB and MAPK pathways.

Conclusion and Future Directions

CPT1 and CPT2 are indispensable enzymes in the metabolism of linoleoyl-L-carnitine, governing its entry into the mitochondrial matrix for energy production. Understanding their kinetic properties and the methodologies to accurately measure their activity is paramount for researchers in metabolic diseases and drug development. The intricate interplay between linoleoyl-L-carnitine metabolism and cellular signaling pathways highlights the broader physiological and pathophysiological implications of this metabolic axis.

Future research should focus on obtaining more precise kinetic data for CPT1 and CPT2 with a wider range of unsaturated fatty acyl-carnitines, including linoleoyl-L-carnitine. Elucidating the direct molecular mechanisms by which linoleoyl-L-carnitine and other acylcarnitines modulate specific signaling pathways will open new avenues for therapeutic interventions targeting metabolic and inflammatory disorders. The development of high-throughput screening assays for CPT1 and CPT2 modulators will also be crucial for the discovery of novel drugs.

References

Methodological & Application

Application Note: Protocol for Linoleoyl-L-carnitine Extraction from Muscle Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the extraction and subsequent analysis of linoleoyl-L-carnitine, a long-chain acylcarnitine, from skeletal muscle tissue. This method is designed for researchers investigating fatty acid metabolism, mitochondrial function, and biomarkers related to metabolic diseases.

Introduction

L-carnitine and its acylated derivatives (acylcarnitines) are crucial for cellular energy metabolism. They facilitate the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix for β-oxidation, a key energy-generating pathway. Linoleoyl-L-carnitine is an ester formed from L-carnitine and linoleic acid, an 18-carbon omega-6 fatty acid.

The concentration and composition of the acylcarnitine pool, particularly long-chain species like linoleoyl-L-carnitine, can reflect the state of fatty acid and amino acid oxidation.[1] Altered acylcarnitine profiles in muscle and plasma have been associated with various metabolic disorders, including insulin (B600854) resistance, type 2 diabetes, and inherited diseases of mitochondrial oxidation.[1] Therefore, the accurate quantification of specific acylcarnitines in muscle tissue is essential for both basic research and the development of therapeutic interventions targeting metabolic pathways.

This protocol details a robust method for extracting linoleoyl-L-carnitine from muscle tissue samples, preparing them for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

The extraction of linoleoyl-L-carnitine from muscle tissue is based on a liquid-solid extraction principle.

  • Homogenization: The rigid structure of muscle tissue is mechanically disrupted in the presence of an extraction solvent to release intracellular metabolites.

  • Extraction & Protein Precipitation: A polar organic solvent, typically a methanol/water mixture, is used to solubilize polar metabolites like acylcarnitines while simultaneously precipitating proteins.[2]

  • Clarification: Centrifugation is used to pellet insoluble cellular debris and precipitated proteins, leaving the acylcarnitines in the supernatant.

  • Derivatization (Optional): To enhance sensitivity and improve chromatographic properties for LC-MS/MS analysis, the carboxyl group of the acylcarnitine can be derivatized, for example, by butylation.[1]

  • Analysis: The final extract is analyzed using LC-MS/MS, which provides the high sensitivity and specificity required for quantification.[3]

Signaling Pathway: Role of Carnitine in Fatty Acid Transport

Long-chain fatty acids like linoleic acid are activated to their Coenzyme A (CoA) esters in the cytosol. To be transported into the mitochondria for β-oxidation, the acyl group is transferred to carnitine by the enzyme Carnitine Palmitoyltransferase I (CPT1). The resulting acylcarnitine (e.g., Linoleoyl-L-carnitine) is then shuttled across the inner mitochondrial membrane by Carnitine-Acylcarnitine Translocase (CACT). Inside the matrix, Carnitine Palmitoyltransferase II (CPT2) transfers the acyl group back to CoA, regenerating Acyl-CoA for β-oxidation and freeing carnitine to be recycled back to the cytosol.

FattyAcidTransport cluster_Cytosol Cytosol cluster_Mitochondria Mitochondrial Matrix LinoleoylCoA Linoleoyl-CoA LinoleoylCarnitine_cyto Linoleoyl-L-carnitine LinoleoylCoA->LinoleoylCarnitine_cyto CPT1 Carnitine_cyto L-Carnitine Carnitine_cyto->LinoleoylCarnitine_cyto CoA_cyto CoA-SH membrane Inner Mitochondrial Membrane LinoleoylCarnitine_cyto->membrane CACT LinoleoylCarnitine_mito Linoleoyl-L-carnitine LinoleoylCoA_mito Linoleoyl-CoA LinoleoylCarnitine_mito->LinoleoylCoA_mito CPT2 BetaOxidation β-Oxidation LinoleoylCoA_mito->BetaOxidation Carnitine_mito L-Carnitine Carnitine_mito->membrane CACT CoA_mito CoA-SH CoA_mito->LinoleoylCoA_mito membrane->Carnitine_cyto membrane->LinoleoylCarnitine_mito

Figure 1: Carnitine shuttle for long-chain fatty acid transport.

Materials and Reagents

4.1 Equipment

  • Analytical balance

  • Tissue homogenizer (e.g., Bead Ruptor, FastPrep)

  • Refrigerated centrifuge (capable of >15,000 x g and 4°C)

  • Microcentrifuge tubes (1.5 or 2.0 mL)

  • Pipettes and tips

  • Vortex mixer

  • Nitrogen evaporator or vacuum concentrator

  • Thermomixer or heating block (for derivatization)

  • LC-MS/MS system

4.2 Reagents and Solvents

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Linoleoyl-L-carnitine analytical standard

  • Isotopically labeled internal standard (e.g., d3-Hexadecanoyl-L-carnitine or d3-Octadecanoyl-L-carnitine)[1]

  • Liquid nitrogen

  • For optional derivatization:

    • n-Butanol (ACS grade or higher)

    • Acetyl chloride

Experimental Protocol

This protocol is adapted from established methods for acylcarnitine analysis in tissue.[1][2]

ExtractionWorkflow cluster_Prep Sample Preparation cluster_Extraction Extraction cluster_Deriv Derivatization (Optional) cluster_Analysis Analysis s1 Weigh 5-20 mg frozen muscle tissue s2 Add tissue to tube with homogenization beads s1->s2 e1 Add 1 mL ice-cold 80% Methanol + Internal Standard s2->e1 e2 Homogenize (e.g., 60s at 4.5 m/s) e1->e2 e3 Centrifuge at 20,000 x g for 10 min at 4°C e2->e3 e4 Collect supernatant e3->e4 d1 Evaporate supernatant to dryness (N2 or vacuum) e4->d1 d2 Add 100 µL 5% Acetyl Chloride in n-Butanol d1->d2 d3 Incubate at 60°C for 20 min d2->d3 d4 Evaporate to dryness d3->d4 a1 Reconstitute in LC-MS mobile phase d4->a1 a2 Transfer to autosampler vial a1->a2 a3 Inject into LC-MS/MS system a2->a3

Figure 2: Workflow for Linoleoyl-L-carnitine extraction and analysis.

5.1 Sample Preparation and Homogenization

  • Pre-cool all tubes and solutions on ice.

  • On an analytical balance, weigh 5-20 mg of frozen muscle tissue. Perform this step quickly to prevent thawing.

  • Place the frozen tissue into a 2 mL microcentrifuge tube containing homogenization beads (ceramic or steel, as appropriate for the homogenizer).

  • Prepare an extraction solution of 80% Methanol in water. Fortify this solution with the isotopically labeled internal standard at a known concentration (e.g., 0.1 µM d3-Octadecanoyl-carnitine).

  • Add 1 mL of the ice-cold extraction solution containing the internal standard to the tube with the tissue.

5.2 Extraction and Clarification

  • Immediately homogenize the sample using a bead homogenizer (e.g., 60 seconds at 4.5 m/s).[2] Keep samples on ice before and after this step.

  • Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.[2]

  • Carefully transfer the supernatant to a new, clean microcentrifuge tube, avoiding the pellet.

  • At this stage, the sample can be directly analyzed if derivatization is not performed. Proceed to step 5.4.

5.3 Derivatization (Optional, Recommended for Enhanced Sensitivity)

  • Dry the supernatant completely using a stream of nitrogen or a vacuum concentrator.

  • Prepare the butylation reagent: 5% (v/v) acetyl chloride in n-butanol. Caution: Prepare fresh and in a fume hood, as acetyl chloride is corrosive and reacts with moisture.

  • Add 100 µL of the butylation reagent to the dried extract.[1]

  • Seal the tube tightly and incubate at 60°C for 20 minutes in a thermomixer or heating block.[1]

  • After incubation, cool the sample to room temperature and evaporate the reagent to dryness under nitrogen or in a vacuum concentrator.

5.4 Sample Reconstitution and Analysis

  • Reconstitute the dried extract (from step 5.2 or 5.3) in 100-200 µL of an appropriate solvent, typically the initial mobile phase of the LC method (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and centrifuge at >15,000 x g for 5 minutes to pellet any remaining particulates.

  • Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

  • Analyze the sample using a validated LC-MS/MS method with a suitable column (e.g., C18 or HILIC) for separation of long-chain acylcarnitines.[4]

Data Presentation

Quantitative analysis requires the generation of a calibration curve using an analytical standard of linoleoyl-L-carnitine. The results should be normalized to the recovery of the internal standard and expressed as concentration per unit of tissue weight (e.g., pmol/mg tissue). The performance of acylcarnitine quantification methods typically meets the criteria outlined below.

Table 1: Typical Performance Characteristics for Acylcarnitine Quantification (Note: Values are illustrative and based on published methods for acylcarnitines in biological matrices.[4][5][6] Actual performance must be validated for the specific analyte, matrix, and instrumentation used.)

ParameterTypical ValueDescription
Linearity (R²) > 0.99The coefficient of determination for the calibration curve across the desired concentration range.[6]
Recovery 85% - 115%The percentage of analyte recovered through the extraction process, assessed by spiking samples.[4][6]
Inter-day Precision (%CV) < 15%The coefficient of variation for measurements of the same sample on different days.[5]
Intra-day Precision (%CV) < 10%The coefficient of variation for replicate measurements of the same sample within a single run.
Limit of Quantification (LOQ) Analyte-dependentThe lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.

Conclusion

This application note provides a comprehensive and robust protocol for the extraction of linoleoyl-L-carnitine from muscle tissue. The method employs a simple solvent extraction and protein precipitation, with an optional derivatization step to enhance analytical sensitivity. Adherence to this protocol will enable researchers to obtain reliable and reproducible quantification of this important long-chain acylcarnitine, facilitating further investigation into its role in muscle physiology and metabolic disease.

References

Application Notes: Linoleoyl-L-carnitine as a Biomarker for Mitochondrial Dysfunction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondria are central to cellular energy metabolism, primarily through the β-oxidation of fatty acids and oxidative phosphorylation. Mitochondrial dysfunction is a hallmark of numerous diseases, including metabolic disorders, neurodegenerative diseases, and cardiovascular conditions. Therefore, the identification of reliable biomarkers to monitor mitochondrial health is of paramount importance in both basic research and drug development.

Linoleoyl-L-carnitine is a long-chain acylcarnitine that plays a crucial role in the transport of linoleic acid, an 18-carbon unsaturated fatty acid, into the mitochondrial matrix for β-oxidation. Under normal physiological conditions, the concentration of linoleoyl-L-carnitine in plasma and tissues is maintained at low levels. However, in states of mitochondrial dysfunction, the impairment of β-oxidation leads to an accumulation of upstream metabolites, including long-chain acylcarnitines like linoleoyl-L-carnitine. This accumulation can be detected and quantified, making linoleoyl-L-carnitine a promising biomarker for mitochondrial dysfunction.

These application notes provide a comprehensive overview of the utility of linoleoyl-L-carnitine as a biomarker, including detailed protocols for its quantification and the assessment of mitochondrial function.

Principle of the Biomarker

The carnitine shuttle is responsible for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where β-oxidation occurs. This process involves three key enzymes: carnitine palmitoyltransferase 1 (CPT1), carnitine-acylcarnitine translocase (CACT), and carnitine palmitoyltransferase 2 (CPT2). When mitochondrial function is compromised, for instance, due to defects in the electron transport chain or inhibition of β-oxidation enzymes, the downstream processing of acyl-CoAs is hindered. This leads to a build-up of long-chain acyl-CoAs in the mitochondrial matrix, which are then converted to acylcarnitines and exported out of the mitochondria. Consequently, elevated levels of long-chain acylcarnitines, including linoleoyl-L-carnitine, in biological fluids and tissues can serve as an indicator of mitochondrial dysfunction.[1]

Data Presentation

The following tables summarize quantitative data from a study investigating the effect of acetaminophen (B1664979) (APAP) induced mitochondrial dysfunction on serum acylcarnitine levels in mice.[1]

Table 1: Serum Acylcarnitine Levels in Fasted Mice Treated with 300 mg/kg APAP [1]

AcylcarnitineControl (nM)1h Post-APAP (nM)2h Post-APAP (nM)3h Post-APAP (nM)
Palmitoylcarnitine (C16)200 ± 20350 ± 50450 ± 60500 ± 70
Linoleoylcarnitine (C18:2) 139 ± 19 250 ± 30 320 ± 40 380 ± 50
Oleoylcarnitine (C18:1)467 ± 35700 ± 80850 ± 100950 ± 110

*Data are expressed as mean ± SEM (n=3).

Table 2: Serum Acylcarnitine Levels in Fed Mice Treated with 600 mg/kg APAP [1]

AcylcarnitineControl (nM)2h Post-APAP (nM)4h Post-APAP (nM)6h Post-APAP (nM)
Palmitoylcarnitine (C16)72 ± 2120 ± 10180 ± 15220 ± 20
Linoleoylcarnitine (C18:2) 29 ± 1 60 ± 5 90 ± 8 110 ± 10
Oleoylcarnitine (C18:1)166 ± 12280 ± 25400 ± 35500 ± 45

*Data are expressed as mean ± SEM (n=3).

Experimental Protocols

Protocol 1: Quantification of Linoleoyl-L-carnitine in Plasma/Serum by LC-MS/MS

This protocol describes the extraction and quantification of linoleoyl-L-carnitine from plasma or serum samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Plasma or serum samples

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Internal Standard (IS): [D3]-Linoleoyl-L-carnitine or other suitable long-chain acylcarnitine internal standard

  • LC-MS/MS system (e.g., Triple Quadrupole)

Sample Preparation:

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold ACN containing the internal standard.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of 50% MeOH in water with 0.1% FA.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 50% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Return to 50% B

    • 10.1-15 min: Re-equilibration at 50% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole operated in positive electrospray ionization (ESI+) mode.

  • MRM Transitions:

    • Linoleoyl-L-carnitine: Precursor ion (m/z) 424.3 -> Product ion (m/z) 85.1

    • Internal Standard (e.g., [D3]-Palmitoyl-L-carnitine): Precursor ion (m/z) 403.4 -> Product ion (m/z) 85.1

Data Analysis: Quantify the concentration of linoleoyl-L-carnitine by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in a similar biological matrix.

Protocol 2: Assessment of Mitochondrial Respiration using the Seahorse XF Mito Stress Test

This protocol outlines the measurement of mitochondrial function in cultured cells by monitoring the oxygen consumption rate (OCR) using a Seahorse XF Analyzer.

Materials:

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge in Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Assay Preparation:

    • On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF assay medium.

    • Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

    • Load the injection ports of the hydrated sensor cartridge with the Mito Stress Test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A) at the desired final concentrations.

  • Seahorse XF Assay:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell plate and initiate the assay protocol.

    • The instrument will measure the basal OCR, followed by sequential injections of:

      • Oligomycin: An ATP synthase inhibitor, which reveals the ATP-linked respiration.

      • FCCP: An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.

      • Rotenone/Antimycin A: Complex I and III inhibitors, respectively, which shut down mitochondrial respiration and allow for the calculation of non-mitochondrial oxygen consumption.

Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Protocol 3: Measurement of Cellular ATP Levels

This protocol describes the quantification of total cellular ATP using a luciferase-based luminescence assay.

Materials:

  • Cultured cells

  • ATP Assay Kit (luciferase/luciferin-based)

  • Lysis buffer (provided with the kit or a suitable alternative)

  • Luminometer

Procedure:

  • Cell Lysis:

    • Wash the cells with PBS.

    • Add the appropriate volume of lysis buffer to the cells and incubate as per the kit instructions to release cellular ATP.

  • ATP Measurement:

    • Add the cell lysate to a luminometer plate.

    • Prepare a standard curve using the provided ATP standards.

    • Add the luciferase/luciferin reagent to all wells (samples and standards).

    • Immediately measure the luminescence using a luminometer.

Data Analysis: Calculate the ATP concentration in the samples by comparing their luminescence readings to the standard curve. Normalize the ATP levels to the protein concentration of the cell lysate.

Visualization of Pathways and Workflows

fatty_acid_oxidation_pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix cluster_membrane Mitochondrial Membranes cluster_dysfunction Mitochondrial Dysfunction Fatty Acid Fatty Acid Acyl-CoA Acyl-CoA Fatty Acid->Acyl-CoA ACSL CPT1 CPT1 Acyl-CoA->CPT1 L-Carnitine_cytosol L-Carnitine L-Carnitine_cytosol->CPT1 Acyl-CoA_mito Acyl-CoA beta_oxidation β-Oxidation Acyl-CoA_mito->beta_oxidation Acetyl-CoA Acetyl-CoA beta_oxidation->Acetyl-CoA Accumulation Accumulation of Linoleoyl-L-carnitine beta_oxidation->Accumulation TCA_Cycle TCA Cycle Acetyl-CoA->TCA_Cycle ATP ATP TCA_Cycle->ATP Acyl-Carnitine_mito Linoleoyl-L-carnitine CACT CACT Acyl-Carnitine_mito->CACT CPT2 CPT2 Acyl-Carnitine_mito->CPT2 L-Carnitine_mito L-Carnitine L-Carnitine_mito->CACT CPT1->Acyl-Carnitine_mito Linoleoyl-L-carnitine CACT->L-Carnitine_cytosol CACT->Acyl-Carnitine_mito CPT2->Acyl-CoA_mito CPT2->L-Carnitine_mito Dysfunction Mitochondrial Dysfunction Dysfunction->beta_oxidation

Caption: Carnitine shuttle and β-oxidation pathway.

experimental_workflow cluster_sample_collection Sample Collection & Preparation cluster_analysis Analysis cluster_data_interpretation Data Interpretation Biological_Sample Biological Sample (Plasma, Cells, Tissue) Extraction Acylcarnitine Extraction Biological_Sample->Extraction Mito_Function Mitochondrial Function Assays (Seahorse, ATP levels) Biological_Sample->Mito_Function LCMS LC-MS/MS Analysis of Linoleoyl-L-carnitine Extraction->LCMS Quantification Quantification of Linoleoyl-L-carnitine Levels LCMS->Quantification Mito_Parameters Assessment of Mitochondrial Health Parameters Mito_Function->Mito_Parameters Correlation Correlation Analysis Quantification->Correlation Mito_Parameters->Correlation Biomarker_Validation Validation of Linoleoyl-L-carnitine as a Biomarker Correlation->Biomarker_Validation Biomarker Validation

Caption: Experimental workflow for biomarker validation.

Conclusion

Linoleoyl-L-carnitine serves as a sensitive and specific biomarker for mitochondrial dysfunction. Its accumulation reflects the impairment of fatty acid β-oxidation, a core mitochondrial process. The protocols provided herein offer robust methods for the quantification of linoleoyl-L-carnitine and the concurrent assessment of mitochondrial function. The integration of these analyses can provide valuable insights into disease mechanisms and the effects of therapeutic interventions in the context of mitochondrial health, making it a valuable tool for researchers, scientists, and drug development professionals.

References

Lipidomics Application Note: Quantitative Analysis of 9(Z),12(Z)-Octadecadienoyl-L-Carnitine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(Z),12(Z)-Octadecadienoyl-L-Carnitine, also known as linoleoyl-L-carnitine, is a long-chain acylcarnitine that plays a critical role in cellular energy metabolism. It is formed by the esterification of L-carnitine with linoleic acid, an essential omega-6 fatty acid. The primary function of acylcarnitines is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce ATP.[1][2][3] Dysregulation of acylcarnitine metabolism has been implicated in various metabolic disorders, including cardiovascular diseases, diabetes, and inherited metabolic diseases.[4] Therefore, accurate and robust quantification of specific acylcarnitines like this compound is crucial for both basic research and clinical diagnostics.

This application note provides a detailed lipidomics workflow for the sensitive and specific quantification of this compound in biological matrices, particularly plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described protocol is intended for researchers, scientists, and drug development professionals who are investigating fatty acid metabolism and its role in health and disease.

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted in the following diagram.

Lipidomics Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis SampleCollection Plasma Sample Collection ProteinPrecipitation Protein Precipitation (e.g., with Acetonitrile) SampleCollection->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer LC_Separation Liquid Chromatography (Reversed-Phase) SupernatantTransfer->LC_Separation Injection MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection PeakIntegration Peak Integration MS_Detection->PeakIntegration Data Acquisition Quantification Quantification (Internal Standard Method) PeakIntegration->Quantification StatisticalAnalysis Statistical Analysis Quantification->StatisticalAnalysis

Fig 1. Lipidomics workflow for this compound analysis.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (Sigma-Aldrich, CAS 36816-10-1)[5][6][7]

  • Linoleoyl-L-carnitine-(N-methyl-d3) internal standard (Sigma-Aldrich)

  • LC-MS grade acetonitrile (B52724), methanol, formic acid, and water

  • Human plasma (or other biological matrix of interest)

Sample Preparation Protocol

A simple protein precipitation method is effective for the extraction of acylcarnitines from plasma.[8]

  • Thaw plasma samples on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., Linoleoyl-L-carnitine-d3 at a final concentration of 100 ng/mL).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube or a vial for LC-MS/MS analysis.

LC-MS/MS Analysis Protocol

The following parameters provide a starting point for the chromatographic separation and mass spectrometric detection of this compound. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography (LC) Parameters

ParameterValue
LC System Agilent 1290 LC or equivalent
Column Waters XSelect HSS T3 column (e.g., 2.1 x 100 mm, 2.5 µm) or Restek Raptor ARC-18 (2.1 x 100 mm, 2.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Expected Retention Time Approximately 6.42 min on a Raptor ARC-18 column[8]

Tandem Mass Spectrometry (MS/MS) Parameters

ParameterValue
MS System Agilent 6490 QQQ-MS or equivalent
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Gas Temperature 300°C
Gas Flow 15 L/min
Nebulizer 35 psi
Sheath Gas Temperature 350°C
Sheath Gas Flow 12 L/min
Capillary Voltage 3500 V

MRM Transitions

The following MRM transitions should be used for the quantification and confirmation of the analyte and internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 424.385.125
Linoleoyl-L-carnitine-d3 (IS) 427.385.125

Note: The precursor ion for this compound is [M+H]+, with a calculated m/z of 424.3421.[9] The characteristic product ion at m/z 85.1 corresponds to the fragmented carnitine moiety and is a common fragment for acylcarnitines.[10]

Data Presentation and Quantification

Data should be processed using appropriate software (e.g., Agilent MassHunter, Sciex Analyst). The peak areas of the analyte and the internal standard are integrated. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte standards. The concentration of this compound in the unknown samples is then calculated from the calibration curve.

Table 1: Example Calibration Curve Data

Standard Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11,520150,1000.0101
57,850152,3000.0515
1016,100151,5000.1063
5082,300153,0000.5379
100165,000152,5001.0820
500830,000151,8005.4677

Table 2: Example Quantitative Data for Unknown Samples

Sample IDAnalyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)
Control 125,600151,2000.169315.6
Control 228,900153,1000.188817.4
Treatment 145,100152,5000.295727.3
Treatment 248,300151,9000.318029.3

Biological Context: Fatty Acid Oxidation Pathway

This compound is a key intermediate in the transport of linoleic acid into the mitochondria for β-oxidation. The following diagram illustrates the role of the carnitine shuttle in this process.

Fatty Acid Oxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix FA Linoleic Acid AcylCoA Linoleoyl-CoA FA->AcylCoA Acyl-CoA Synthetase AcylCarnitine_inter Linoleoyl-Carnitine AcylCoA->AcylCarnitine_inter CPT1 Carnitine Palmitoyltransferase I (CPT1) CPT1->AcylCoA CoA-SH CPT1->AcylCarnitine_inter L-Carnitine AcylCarnitine_mito Linoleoyl-Carnitine CPT2 Carnitine Palmitoyltransferase II (CPT2) AcylCarnitine_mito->CPT2 AcylCoA_mito Linoleoyl-CoA BetaOxidation β-Oxidation AcylCoA_mito->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA CPT2->AcylCarnitine_mito L-Carnitine CPT2->AcylCoA_mito CoA-SH AcylCarnitine_inter->CPT1 CACT Carnitine-Acylcarnitine Translocase (CACT) AcylCarnitine_inter->CACT CACT->AcylCarnitine_mito

Fig 2. Role of the carnitine shuttle in fatty acid transport.

Conclusion

This application note provides a comprehensive and detailed workflow for the quantitative analysis of this compound using LC-MS/MS. The described protocols for sample preparation, chromatographic separation, and mass spectrometric detection are robust and sensitive, making them suitable for a wide range of research and clinical applications. By providing clear, actionable protocols and data presentation formats, this guide aims to facilitate the accurate measurement of this important lipid metabolite, thereby advancing our understanding of its role in health and disease.

References

Enzymatic assay for carnitine palmitoyltransferase activity with Linoleoyl-L-carnitine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Enzymatic Assay for Carnitine Palmitoyltransferase (CPT) Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carnitine Palmitoyltransferase (CPT) is a critical enzyme family in fatty acid metabolism, facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1][2][3][4] The CPT system consists of two main enzymes: CPT1, located on the outer mitochondrial membrane, and CPT2, located on the inner mitochondrial membrane.[1][5][6] CPT1 catalyzes the conversion of long-chain acyl-CoAs to acylcarnitines, which are then transported across the inner membrane. CPT2 reverses this reaction, regenerating acyl-CoAs within the matrix for energy production.[1][3] Dysregulation of CPT activity is implicated in various metabolic diseases, making it a key target for drug development.

This document provides a detailed protocol for measuring the activity of CPT, specifically the reverse reaction catalyzed by CPT2, using Linoleoyl-L-carnitine as the substrate. The assay is based on the quantification of Coenzyme A (CoA-SH) released during the reaction. The free thiol group of CoA-SH reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.[7][8][9] This continuous kinetic assay is robust, adaptable for high-throughput screening (HTS), and suitable for inhibitor studies.

Assay Principle

The enzymatic activity of CPT is determined by monitoring the rate of Coenzyme A (CoA-SH) production. The reaction proceeds in two steps: first, CPT catalyzes the transfer of the linoleoyl group from Linoleoyl-L-carnitine to CoA-SH. Second, the liberated CoA-SH reacts with DTNB to produce TNB, which has a maximum absorbance at 412 nm. The rate of TNB formation is directly proportional to the CPT activity.

Reaction Scheme:

  • CPT-catalyzed reaction: Linoleoyl-L-carnitine + CoA-SH --(CPT)--> Linoleoyl-CoA + L-carnitine

  • Indicator reaction (Ellman's Reagent): CoA-SH + DTNB --> TNB-S-S-CoA + TNB (yellow, λmax = 412 nm)

Materials and Reagents

Reagent/MaterialSupplierCatalog No.Comments
Purified CPT2 EnzymeCommercial Source-e.g., Human recombinant CPT2
Linoleoyl-L-carnitineCommercial Source-Substrate
Coenzyme A (CoA-SH), Lithium SaltSigma-AldrichC3019Substrate
DTNB (Ellman's Reagent)Thermo Fisher22582Chromogenic reagent
Tris-HClSigma-AldrichT5941Buffer component
EDTASigma-AldrichE9884Chelating agent
Triton X-100Sigma-AldrichT8787Detergent to prevent enzyme aggregation
96-well clear, flat-bottom platesCorning3596For absorbance measurements
Spectrophotometer (plate reader)Molecular Devices-Capable of reading absorbance at 412 nm
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418For dissolving inhibitors

Reagent Preparation

Table 1: Preparation of Stock and Working Solutions

Solution NamePreparation InstructionsStorage Conditions
Assay Buffer (1 M Tris-HCl, pH 8.0, 5 mM EDTA)Dissolve 121.14 g Tris base and 1.86 g EDTA in 800 mL of dH₂O. Adjust pH to 8.0 with HCl. Bring volume to 1 L.4°C
DTNB Stock Solution (10 mM)Dissolve 39.6 mg of DTNB in 10 mL of Assay Buffer. Protect from light.-20°C, in aliquots
CoA-SH Stock Solution (10 mM)Dissolve 7.7 mg of CoA-SH (lithium salt) in 1 mL of dH₂O. Prepare fresh daily.On ice
Linoleoyl-L-carnitine Stock Solution (10 mM)Dissolve 5.1 mg of Linoleoyl-L-carnitine in 1 mL of dH₂O.-20°C, in aliquots
CPT2 Enzyme Stock (1 mg/mL)Reconstitute lyophilized enzyme in an appropriate buffer as recommended by the supplier. Store in aliquots.-80°C

Experimental Protocols

Protocol 4.1: Standard CPT Activity Assay

This protocol is designed for a 200 µL final reaction volume in a 96-well plate format.

  • Prepare Reaction Mix: On the day of the experiment, prepare a master reaction mix for the required number of wells. For each well, combine the following in a microcentrifuge tube:

    • 170 µL Assay Buffer (pH 8.0)

    • 2 µL DTNB Stock Solution (10 mM)

    • 10 µL CoA-SH Stock Solution (10 mM)

    • Final concentrations in well: 85 mM Tris-HCl, 0.425 mM EDTA, 0.1 mM DTNB, 0.5 mM CoA-SH

  • Plate Setup:

    • Add 182 µL of the Reaction Mix to each well.

    • Add 8 µL of dH₂O or buffer to control wells.

    • Add 8 µL of the CPT2 enzyme dilution to the sample wells (e.g., final concentration of 1-5 µg/mL).

  • Initiate Reaction:

    • Pre-incubate the plate at 30°C for 5 minutes.

    • Start the reaction by adding 10 µL of Linoleoyl-L-carnitine Stock Solution (10 mM) to all wells.

    • Final concentration in well: 0.5 mM Linoleoyl-L-carnitine

  • Measure Absorbance:

    • Immediately place the plate in a spectrophotometer pre-set to 30°C.

    • Measure the absorbance at 412 nm every 30 seconds for 10-15 minutes.

Table 2: Pipetting Scheme for CPT Activity Assay (per well)

ComponentVolume (µL)Final Concentration
Assay Buffer17085 mM Tris, 0.425 mM EDTA
DTNB (10 mM)20.1 mM
CoA-SH (10 mM)100.5 mM
CPT2 Enzyme or Buffer81-5 µg/mL
Linoleoyl-L-carnitine (10 mM)100.5 mM
Total Volume 200 -
Protocol 4.2: Inhibitor Screening Assay
  • Prepare Inhibitor Solutions: Dissolve test compounds in DMSO to create 100X stock solutions.

  • Plate Setup:

    • Add 180 µL of the Reaction Mix (from Protocol 4.1, step 1) to each well.

    • Add 2 µL of the test compound dilution (or DMSO for vehicle control) to the appropriate wells.

    • Add 8 µL of the CPT2 enzyme dilution.

  • Initiate and Measure: Follow steps 3 and 4 from Protocol 4.1.

Data Presentation and Analysis

  • Calculate the Rate of Reaction: Plot absorbance at 412 nm versus time (in minutes). Determine the slope (ΔAbs/min) from the linear portion of the curve.

  • Calculate Enzyme Activity: Use the Beer-Lambert law to calculate the enzyme activity.[10]

    • Formula: Activity (µmol/min/mg) = (ΔAbs/min) / (ε × l) × (V_total / V_enzyme) × (1 / C_protein) × 10⁶

    Table 3: Parameters for Activity Calculation

ParameterSymbolValueNotes
Molar Extinction Coeff.ε14,150 M⁻¹cm⁻¹For TNB at 412 nm.[7][9]
Path LengthlTypically ~0.5 cmMust be determined for the specific 96-well plate and volume used.
Total Reaction VolumeV_total0.0002 L (200 µL)
Enzyme VolumeV_enzyme0.000008 L (8 µL)
Protein ConcentrationC_proteinin mg/mLConcentration of the enzyme stock added to the well.
  • Inhibitor Analysis: Calculate the percent inhibition relative to the vehicle (DMSO) control.

    • Formula: % Inhibition = [1 - (Rate_inhibitor / Rate_control)] × 100

Visualizations

Diagrams

Below are diagrams illustrating the key pathways and workflows described in this protocol.

CPT2_Reaction_Pathway cluster_reaction CPT2 Catalyzed Reaction cluster_detection Spectrophotometric Detection Linoleoyl-L-carnitine Linoleoyl-L-carnitine CPT2 CPT2 Linoleoyl-L-carnitine->CPT2 CoASH CoA-SH CoASH->CPT2 Linoleoyl-CoA Linoleoyl-CoA CPT2->Linoleoyl-CoA L-carnitine L-carnitine CPT2->L-carnitine CoASH_out Released CoA-SH CPT2->CoASH_out DTNB DTNB (Colorless) TNB TNB (Yellow, 412 nm) DTNB->TNB CoASH_out->TNB reacts with Experimental_Workflow prep 1. Prepare Reagents (Buffer, Substrates, DTNB, Enzyme) mix 2. Prepare Reaction Mix (Buffer, DTNB, CoA-SH) prep->mix plate 3. Plate Setup Add Mix, Enzyme, and Inhibitor (if any) to 96-well plate mix->plate incubate 4. Pre-incubate (5 min at 30°C) plate->incubate start 5. Initiate Reaction (Add Linoleoyl-L-carnitine) incubate->start read 6. Kinetic Reading (Measure Absorbance at 412 nm over time) start->read analyze 7. Data Analysis (Calculate Rate and Activity) read->analyze Carnitine_Shuttle cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_ims Intermembrane Space cluster_matrix Matrix Acyl-CoA Acyl-CoA CPT1 CPT1 Acyl-CoA->CPT1 Carnitine_c L-Carnitine Carnitine_c->CPT1 Acyl-Carnitine_i Acyl-Carnitine CACT CACT Acyl-Carnitine_i->CACT Acyl-Carnitine Carnitine_i L-Carnitine Carnitine_i->CACT L-Carnitine Acyl-CoA_m Acyl-CoA CPT2 CPT2 Acyl-CoA_m->CPT2 CoA_m CoA-SH CoA_m->CPT2 BetaOx β-Oxidation CPT1->Acyl-Carnitine_i CACT->Carnitine_c L-Carnitine CACT->Acyl-CoA_m Acyl-Carnitine CPT2->BetaOx

References

Application Notes and Protocols for the Synthesis of Stable Isotope-Labeled 9(Z),12(Z)-Octadecadienoyl-L-Carnitine for Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(Z),12(Z)-Octadecadienoyl-L-carnitine, also known as linoleoyl-L-carnitine, is a crucial intermediate in the metabolism of linoleic acid, an essential omega-6 fatty acid. It is formed by the esterification of L-carnitine with linoleic acid, a process that facilitates the transport of this long-chain fatty acid into the mitochondrial matrix for subsequent β-oxidation and energy production. Stable isotope-labeled this compound serves as an invaluable tracer in metabolic research, enabling the detailed investigation of fatty acid uptake, transport, and utilization in both healthy and diseased states. Its application is particularly relevant in studies of metabolic disorders such as diabetes, obesity, and cardiovascular disease, where alterations in fatty acid metabolism are a key pathological feature.

This document provides detailed protocols for the chemical synthesis, purification, and characterization of stable isotope-labeled this compound, as well as its application in metabolic tracer studies.

Data Presentation

Table 1: Synthesis Reaction Parameters and Expected Outcomes
ParameterValueNotes
Starting Material 1[¹³C₁₈]-9(Z),12(Z)-Octadecadienoic AcidCommercially available.
Starting Material 2[d₃]-L-Carnitine HydrochlorideCommercially available.
Activating ReagentOxalyl chlorideUsed to form the acyl chloride in situ.
SolventAnhydrous Dichloromethane (B109758)Must be free of water to prevent hydrolysis.
Reaction TemperatureRoom TemperatureFor acyl chloride formation, followed by 0°C to room temperature for esterification.
Reaction Time2 hours (acyl chloride formation), 18 hours (esterification)Monitored by Thin Layer Chromatography (TLC).
Expected Yield 75-85% Based on similar reported syntheses of long-chain acylcarnitines.
Isotopic Enrichment >98% Dependent on the purity of the labeled starting materials.
Chemical Purity >95% After purification by HPLC.
Table 2: Analytical Characterization Parameters
Analytical MethodParameterExpected Result
LC-MS/MS Parent Ion (M+H)⁺Dependent on the specific isotopes used (e.g., for [¹³C₁₈, d₃]-product: m/z = 445.4)
Fragment IonsCharacteristic fragments corresponding to the labeled carnitine (e.g., m/z 165.1 for [d₃]-carnitine) and loss of the acyl chain.
High-Resolution Mass Spectrometry (HRMS) Exact MassCalculated based on the isotopic composition, confirming elemental formula.
¹H and ¹³C NMR Chemical Shifts and Coupling ConstantsSpectra will confirm the structure of the acylcarnitine and the position of the isotopic labels.
HPLC Retention TimeA single major peak indicating high purity.

Experimental Protocols

Protocol 1: Synthesis of Stable Isotope-Labeled this compound

This protocol describes the synthesis via the formation of an acyl chloride intermediate followed by esterification with stable isotope-labeled L-carnitine.

Materials:

  • [¹³C₁₈]-9(Z),12(Z)-Octadecadienoic acid

  • [d₃]-L-Carnitine hydrochloride

  • Oxalyl chloride

  • Anhydrous dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Triethylamine (B128534) (TEA)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., chloroform (B151607), methanol, acetic acid)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • Preparation of the Acyl Chloride:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [¹³C₁₈]-9(Z),12(Z)-octadecadienoic acid (1 equivalent) in anhydrous DCM.

    • Add a catalytic amount of anhydrous DMF.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add oxalyl chloride (1.2 equivalents) dropwise to the solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude [¹³C₁₈]-linoleoyl chloride.

  • Esterification with Labeled L-Carnitine:

    • In a separate flame-dried round-bottom flask under an inert atmosphere, suspend [d₃]-L-carnitine hydrochloride (1.1 equivalents) in anhydrous DCM.

    • Add triethylamine (2.5 equivalents) to neutralize the hydrochloride and facilitate dissolution. Stir for 30 minutes at room temperature.

    • Cool the L-carnitine solution to 0°C.

    • Dissolve the crude [¹³C₁₈]-linoleoyl chloride from step 1 in anhydrous DCM and add it dropwise to the L-carnitine solution.

    • Allow the reaction to warm to room temperature and stir for 18 hours.

    • Monitor the reaction progress by TLC (e.g., using a mobile phase of chloroform:methanol:acetic acid:water, 65:25:4:1).

  • Work-up and Purification:

    • After the reaction is complete, quench the reaction by adding a small amount of water.

    • Concentrate the mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., starting with chloroform and gradually increasing the polarity with methanol).

    • For higher purity, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column can be performed.[1]

    • Collect the fractions containing the desired product and remove the solvent under reduced pressure.

    • The final product should be stored under an inert atmosphere at -20°C or lower to prevent oxidation.

Protocol 2: Characterization of Stable Isotope-Labeled this compound

1. Mass Spectrometry Analysis:

  • Dissolve a small amount of the purified product in a suitable solvent (e.g., methanol).

  • Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • LC Conditions: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

  • MS/MS Conditions: Use electrospray ionization (ESI) in positive mode. Set the instrument to detect the parent ion (M+H)⁺ and its characteristic fragment ions. The fragmentation pattern should confirm the presence of the labeled acyl chain and the labeled carnitine moiety.

  • For accurate mass determination, perform analysis on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

2. NMR Spectroscopy:

  • Dissolve the sample in a suitable deuterated solvent (e.g., CD₃OD).

  • Acquire ¹H and ¹³C NMR spectra.

  • The spectra should be consistent with the structure of this compound, and the isotopic labeling will be evident by the absence of certain signals (in ¹H NMR for deuterium (B1214612) labeling) or the presence of enhanced signals (in ¹³C NMR for ¹³C labeling).

Protocol 3: In Vitro Tracer Studies in Cultured Cells

Objective: To trace the uptake and metabolism of linoleic acid in a cell line of interest (e.g., hepatocytes, myotubes).

Materials:

  • Cultured cells of interest

  • Cell culture medium and supplements

  • Stable isotope-labeled this compound

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate-Buffered Saline (PBS)

  • Solvents for metabolite extraction (e.g., methanol, chloroform)

  • LC-MS/MS system for metabolite analysis

Procedure:

  • Preparation of Tracer Stock Solution:

    • Dissolve the stable isotope-labeled this compound in a suitable solvent (e.g., ethanol) to make a concentrated stock solution.

    • Prepare a working solution by complexing the labeled acylcarnitine with fatty acid-free BSA in the cell culture medium.

  • Cell Treatment:

    • Plate the cells in multi-well plates and allow them to reach the desired confluency.

    • Remove the existing medium and wash the cells with PBS.

    • Add the medium containing the stable isotope-labeled this compound to the cells. Include control wells with unlabeled medium.

    • Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours).

  • Metabolite Extraction:

    • At each time point, remove the medium and wash the cells twice with ice-cold PBS.

    • Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate at -20°C for 30 minutes to precipitate proteins and extract metabolites.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the metabolites.

  • Analysis of Isotopic Enrichment:

    • Analyze the extracted metabolites by LC-MS/MS.

    • Develop a targeted method to quantify the labeled and unlabeled forms of this compound and its downstream metabolites (e.g., acetyl-carnitine, products of β-oxidation).

    • Calculate the isotopic enrichment in each metabolite pool at each time point to determine the rate of uptake and metabolism.

Visualizations

Synthesis Workflow cluster_start Starting Materials cluster_reaction Chemical Synthesis cluster_purification Purification & Analysis Labeled_Linoleic_Acid [¹³C₁₈]-Linoleic Acid Labeled_L_Carnitine [d₃]-L-Carnitine HCl Esterification Esterification (TEA, DCM) Labeled_L_Carnitine->Esterification Acyl_Chloride_Formation Acyl Chloride Formation (Oxalyl Chloride, DMF, DCM) Acyl_Chloride_Formation->Esterification Crude_Product Crude Labeled Product Esterification->Crude_Product Purification Purification (Silica Chromatography, Prep-HPLC) Crude_Product->Purification Final_Product Pure Labeled This compound Purification->Final_Product Analysis Characterization (LC-MS/MS, NMR) Final_Product->Analysis

Caption: Chemical synthesis workflow for stable isotope-labeled this compound.

Tracer Study Experimental Workflow Preparation Prepare Tracer Stock (Labeled Acylcarnitine + BSA) Treatment Incubate Cells with Tracer (Time Course) Preparation->Treatment Harvesting Harvest Cells & Quench Metabolism Treatment->Harvesting Extraction Metabolite Extraction Harvesting->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Analysis (Isotopic Enrichment) Analysis->Data

Caption: Experimental workflow for in vitro tracer studies using the synthesized compound.

Fatty Acid Oxidation & PPARα Signaling cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix cluster_nucleus Nucleus LCFA Long-Chain Fatty Acid (e.g., Linoleic Acid) Acyl_CoA Linoleoyl-CoA CPT1 CPT1 Acyl_CoA->CPT1 PPARa PPARα Acyl_CoA->PPARa Activates Acylcarnitine Linoleoyl-L-Carnitine CPT1->Acylcarnitine CACT CACT Acylcarnitine->CACT CPT2 CPT2 CACT->CPT2 Mito_Acyl_CoA Linoleoyl-CoA CPT2->Mito_Acyl_CoA Beta_Oxidation β-Oxidation Mito_Acyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA TCA Cycle Acetyl_CoA->TCA PPRE PPRE PPARa->PPRE RXR RXR RXR->PPRE Gene_Expression Target Gene Expression (e.g., CPT1, ACO) PPRE->Gene_Expression

Caption: Role of linoleoyl-L-carnitine in fatty acid oxidation and PPARα signaling.[2][3][4][5][6]

References

Application Notes and Protocols for Studying Linoleoyl-L-Carnitine Transport in a Cell Culture Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Linoleoyl-L-carnitine, an ester of linoleic acid and L-carnitine, is a key intermediate in the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation. The transport of linoleoyl-L-carnitine across the inner mitochondrial membrane is a critical step in fatty acid metabolism and is facilitated by a series of enzymes and transporters. Understanding the kinetics and regulation of this transport is vital for research in metabolic diseases such as obesity, type 2 diabetes, and cardiovascular conditions, as well as for the development of therapeutic agents targeting fatty acid oxidation.

This document provides a detailed guide for establishing a cell culture model to study the transport of linoleoyl-L-carnitine, with a focus on the C2C12 mouse myoblast cell line, a well-established model for skeletal muscle metabolism. The protocols outlined below cover cell culture and differentiation, cellular uptake of L-carnitine, mitochondrial transport of linoleoyl-L-carnitine, and its quantification using tandem mass spectrometry.

Signaling and Transport Pathways

The transport of linoleoyl-L-carnitine from the cytosol into the mitochondrial matrix is a multi-step process known as the carnitine shuttle. The key components of this pathway are:

  • Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of linoleoyl-CoA and L-carnitine to linoleoyl-L-carnitine. This is a rate-limiting step and is subject to regulation by molecules such as malonyl-CoA.

  • Carnitine-Acylcarnitine Translocase (CACT), also known as Solute Carrier Family 25 Member 20 (SLC25A20): This transporter, located in the inner mitochondrial membrane, facilitates the import of linoleoyl-L-carnitine into the mitochondrial matrix in exchange for a molecule of free L-carnitine.[1][2][3]

  • Carnitine Palmitoyltransferase 2 (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the reaction of CPT1, converting linoleoyl-L-carnitine and mitochondrial coenzyme A (CoA) back into linoleoyl-CoA and free L-carnitine. The regenerated linoleoyl-CoA then enters the β-oxidation pathway.[1][4]

For cellular uptake, the high-affinity L-carnitine transporter, Organic Cation/Carnitine Transporter 2 (OCTN2) , also known as Solute Carrier Family 22 Member 5 (SLC22A5) , is primarily responsible for transporting L-carnitine from the extracellular environment into the cytoplasm.[2]

The activity of these transporters can be influenced by cellular energy status, with signaling molecules like AMP-activated protein kinase (AMPK) and hormones such as insulin (B600854) playing regulatory roles, primarily by modulating the activity of CPT1.[5][6]

Experimental Workflows and Logical Relationships

Overall Experimental Workflow

G cluster_0 Cell Culture & Differentiation cluster_1 Transport Assays cluster_2 Sample Preparation & Analysis C2C12_Culture C2C12 Myoblast Culture Differentiation Differentiation to Myotubes C2C12_Culture->Differentiation Cellular_Uptake Cellular L-Carnitine Uptake Assay Differentiation->Cellular_Uptake Mito_Isolation Mitochondrial Isolation Differentiation->Mito_Isolation Cell_Lysis Cell Lysis & Extraction Cellular_Uptake->Cell_Lysis Mito_Transport Mitochondrial Linoleoyl-L-Carnitine Transport Assay Mito_Isolation->Mito_Transport Mito_Transport->Cell_Lysis LC_MS LC-MS/MS Quantification Cell_Lysis->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Caption: Overall experimental workflow for studying linoleoyl-L-carnitine transport.

Linoleoyl-L-Carnitine Transport Pathway (Carnitine Shuttle)

G Cytosol Cytosol OMM Outer Mitochondrial Membrane IMS Intermembrane Space IMM Inner Mitochondrial Membrane Matrix Mitochondrial Matrix Linoleoyl_CoA_cyto Linoleoyl-CoA CPT1 CPT1 Linoleoyl_CoA_cyto->CPT1 L_Carnitine_cyto L-Carnitine L_Carnitine_cyto->CPT1 Linoleoyl_Carnitine_ims Linoleoyl-L-Carnitine CPT1->Linoleoyl_Carnitine_ims Converts CACT CACT (SLC25A20) Linoleoyl_Carnitine_ims->CACT CACT->L_Carnitine_cyto Transports Out (Antiport) Linoleoyl_Carnitine_matrix Linoleoyl-L-Carnitine CACT->Linoleoyl_Carnitine_matrix Transports In L_Carnitine_matrix L-Carnitine L_Carnitine_matrix->CACT CPT2 CPT2 Linoleoyl_Carnitine_matrix->CPT2 Linoleoyl_CoA_matrix Linoleoyl-CoA CPT2->Linoleoyl_CoA_matrix Converts back CoA_matrix CoA CoA_matrix->CPT2 Beta_Oxidation β-Oxidation Linoleoyl_CoA_matrix->Beta_Oxidation

Caption: The carnitine shuttle pathway for linoleoyl-L-carnitine transport.

Data Presentation

Table 1: Kinetic Parameters of Carnitine Transporters
TransporterSubstrateCell Line/SystemKm (µM)Vmax (pmol/mg protein/min)Reference(s)
OCTN2 (SLC22A5) L-CarnitineHuman embryonic kidney 293 (HEK293) cells4.34215 ± 2.56[7][8]
L-CarnitineMouse enterocytes~20Not specified[9][10]
CACT (SLC25A20) L-CarnitineRat liver mitochondriaNot specifiedNot specified[11]
PalmitoylcarnitineReconstituted liposomesNot specifiedNot specified[12]

Note: Specific kinetic data for linoleoyl-L-carnitine transport via CACT is limited in the reviewed literature. The transport kinetics are expected to be similar to other long-chain acylcarnitines like palmitoylcarnitine.

Table 2: Typical Concentrations of Long-Chain Acylcarnitines in Cell Culture Experiments
AcylcarnitineCell LineExperimental ConditionConcentration (µM)Observed EffectReference(s)
Myristoylcarnitine (C14)C2C12 myotubesTreatment for 18 hours25Increased IL-6 production and cell permeability[5]
Palmitoylcarnitine (C16)C2C12 myotubesTreatment for 18 hours25Increased IL-6 production and cell permeability[5]
Oleoylcarnitine (C18:1)C2C12 myotubesTreatment for 18 hours25Increased IL-6 production and cell permeability[5]
Myristoylcarnitine (C14)H9c2 cardiomyocytesTreatment for 24 hours25Increased lipid deposition and apoptosis[12]

Note: These concentrations represent exogenous additions to cell culture media to study the effects of elevated long-chain acylcarnitines.

Experimental Protocols

Protocol 1: C2C12 Myoblast Culture and Differentiation

Objective: To culture C2C12 myoblasts and differentiate them into myotubes to create a model system representative of skeletal muscle.

Materials:

  • C2C12 mouse myoblast cell line

  • Growth Medium (GM): High glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.[13][14]

  • Differentiation Medium (DM): High glucose DMEM supplemented with 2% Horse Serum and 1% Penicillin/Streptomycin.[14][15]

  • Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free

  • 0.25% Trypsin-EDTA

  • Tissue culture flasks and plates

Procedure:

  • Cell Seeding and Growth:

    • Culture C2C12 myoblasts in GM in a humidified incubator at 37°C with 5% CO2.

    • Subculture the cells when they reach 70-80% confluency to avoid spontaneous differentiation.[15] Do not allow the cells to become fully confluent.[13][16]

    • To passage, wash the cells with PBS, add Trypsin-EDTA, and incubate for 3-5 minutes at 37°C. Neutralize the trypsin with GM, centrifuge the cells, and resuspend in fresh GM for plating.[14]

  • Differentiation into Myotubes:

    • Seed C2C12 myoblasts in the desired plate format (e.g., 6-well or 12-well plates) at a density that will allow them to reach approximately 80-90% confluency.

    • Once the desired confluency is reached, aspirate the GM and wash the cells twice with PBS.

    • Add DM to the cells. This is considered day 0 of differentiation.

    • Change the DM every 24-48 hours.[14][15]

    • Myotube formation, characterized by elongated, multinucleated cells, should be visible within 2-4 days and will become more pronounced over 5-7 days. Experiments can typically be performed on myotubes between days 4 and 7 of differentiation.

Protocol 2: Cellular L-Carnitine Uptake Assay

Objective: To measure the uptake of L-carnitine from the extracellular medium into differentiated C2C12 myotubes, primarily mediated by the OCTN2 transporter.

Materials:

  • Differentiated C2C12 myotubes in 12-well or 24-well plates

  • Uptake Buffer: 125 mM NaCl, 4.8 mM KCl, 1.2 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 5.6 mM D-glucose, 25 mM HEPES, pH 7.4.[8]

  • Radiolabeled L-[3H]carnitine

  • Unlabeled L-carnitine

  • Ice-cold PBS

  • Cell Lysis Buffer: 1 M NaOH or 0.1% Triton X-100 in PBS

  • Scintillation cocktail and counter

Procedure:

  • Preparation:

    • Prepare a stock solution of L-[3H]carnitine and unlabeled L-carnitine in Uptake Buffer to achieve the desired final concentrations (e.g., a range from 1 to 100 µM for kinetic studies).

  • Uptake Assay:

    • Aspirate the differentiation medium from the C2C12 myotubes.

    • Wash the cells twice with warm (37°C) Uptake Buffer.

    • Add the pre-warmed L-carnitine solution (containing L-[3H]carnitine) to each well to initiate the uptake.

    • Incubate the plate at 37°C for a specified time (e.g., 5-10 minutes, within the linear range of uptake).[8]

  • Termination and Lysis:

    • To terminate the uptake, aspirate the radioactive solution and immediately wash the cells three times with ice-cold PBS.

    • Lyse the cells by adding Cell Lysis Buffer to each well and incubating for at least 30 minutes at room temperature.

  • Quantification:

    • Transfer an aliquot of the cell lysate to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Use a separate aliquot of the cell lysate to determine the total protein concentration (e.g., using a BCA assay) for normalization of the uptake data.

  • Data Analysis:

    • Calculate the rate of L-carnitine uptake and express it as pmol/mg protein/min.

    • For kinetic studies, perform the assay with varying concentrations of L-carnitine to determine the Km and Vmax of the transporter.

Protocol 3: Mitochondrial Transport Assay for Linoleoyl-L-Carnitine

Objective: To measure the transport of linoleoyl-L-carnitine into isolated mitochondria, mediated by the CACT.

Part A: Isolation of Mitochondria from C2C12 Myotubes

Materials:

  • Differentiated C2C12 myotubes from several 15 cm dishes

  • Mitochondrial Isolation Buffer (MIB): 250 mM Sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4. Keep on ice.

  • Dounce homogenizer

  • Centrifuge capable of reaching 12,000 x g at 4°C

Procedure:

  • Cell Harvesting:

    • Wash cells with ice-cold PBS and scrape them into a conical tube.

    • Pellet the cells by centrifugation at 600 x g for 5 minutes at 4°C.

  • Homogenization:

    • Resuspend the cell pellet in ice-cold MIB.

    • Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle (approximately 15-20 strokes).

  • Differential Centrifugation:

    • Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the mitochondria.[13]

    • Discard the supernatant (cytosolic fraction).

  • Washing:

    • Wash the mitochondrial pellet by resuspending it in MIB and centrifuging again at 12,000 x g for 10 minutes at 4°C.

    • Resuspend the final mitochondrial pellet in a minimal volume of MIB.

  • Protein Quantification:

    • Determine the protein concentration of the mitochondrial suspension.

Part B: Linoleoyl-L-Carnitine Transport Assay

Materials:

  • Isolated mitochondria

  • Transport Buffer: MIB or a similar buffer

  • Radiolabeled [3H]linoleoyl-L-carnitine or unlabeled linoleoyl-L-carnitine for LC-MS/MS analysis

  • Inhibitors (optional): Mersalyl or other CACT inhibitors

  • Stop Solution: e.g., ice-cold MIB with an inhibitor

Procedure:

  • Assay Setup:

    • In microcentrifuge tubes, add a defined amount of isolated mitochondria (e.g., 50-100 µg protein).

    • Pre-incubate the mitochondria at the desired temperature (e.g., 30°C) for a few minutes.

  • Initiation of Transport:

    • Add the linoleoyl-L-carnitine solution (radiolabeled or unlabeled) to the mitochondrial suspension to start the transport reaction.

    • Incubate for a specific time (e.g., 1-5 minutes).

  • Termination of Transport:

    • Stop the reaction by adding ice-cold Stop Solution and immediately centrifuging at high speed (e.g., 14,000 x g) for 2 minutes at 4°C to pellet the mitochondria.

    • Rapidly remove the supernatant and wash the pellet with ice-cold buffer to remove external substrate.

  • Quantification:

    • Radiolabeled Substrate: Lyse the mitochondrial pellet and measure radioactivity as described in Protocol 2.

    • Unlabeled Substrate: Lyse the mitochondrial pellet and proceed to Protocol 4 for quantification by LC-MS/MS.

Protocol 4: Quantification of Linoleoyl-L-Carnitine by LC-MS/MS

Objective: To accurately quantify the amount of linoleoyl-L-carnitine in cell or mitochondrial lysates.

Materials:

  • Cell or mitochondrial lysates

  • Internal Standard: Deuterated linoleoyl-L-carnitine (e.g., d3-linoleoyl-L-carnitine)

  • Acetonitrile (B52724) with 0.1% formic acid

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation:

    • To the cell or mitochondrial lysate, add a known amount of the internal standard.

    • Perform a protein precipitation by adding 3-4 volumes of cold acetonitrile.

    • Vortex and then centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the protein.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a small volume of the initial mobile phase (e.g., 50-100 µL).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Chromatography: Use a C18 reversed-phase column with a gradient elution, for example, from a mobile phase of water with 0.1% formic acid to acetonitrile with 0.1% formic acid.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for linoleoyl-L-carnitine and its deuterated internal standard.

      • Example transition for Linoleoyl-L-carnitine (C18:2): This would need to be determined empirically but would be based on the fragmentation of the parent ion.

  • Data Analysis:

    • Create a standard curve using known concentrations of linoleoyl-L-carnitine.

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Quantify the amount of linoleoyl-L-carnitine in the samples by comparing their peak area ratios to the standard curve.

    • Normalize the results to the initial protein concentration of the lysate.

By following these detailed protocols, researchers can effectively utilize a C2C12 cell culture model to investigate the mechanisms of linoleoyl-L-carnitine transport and its regulation, providing valuable insights into cellular metabolism and its role in health and disease.

References

Application Notes and Protocols for High-Throughput Screening of Linoleoyl-L-Carnitine Metabolism Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleoyl-L-carnitine is a critical intermediate in the metabolism of linoleic acid, a polyunsaturated omega-6 fatty acid. The formation and subsequent transport of linoleoyl-L-carnitine into the mitochondrial matrix are essential steps for its β-oxidation and energy production. The enzymes responsible for this process, primarily long-chain acyl-CoA synthetases (ACSLs) and carnitine palmitoyltransferases (CPTs), represent key therapeutic targets for metabolic disorders, including obesity, diabetes, and cardiovascular diseases. High-throughput screening (HTS) assays are invaluable tools for identifying novel modulators of these enzymes and pathways, accelerating the discovery of new therapeutic agents.

These application notes provide detailed protocols for HTS assays designed to identify and characterize modulators of linoleoyl-L-carnitine metabolism. The protocols focus on the two key enzymatic steps: the activation of linoleic acid to linoleoyl-CoA by ACSLs and the conversion of linoleoyl-CoA to linoleoyl-L-carnitine by CPTs.

Metabolic Pathway of Linoleoyl-L-Carnitine

The metabolic pathway leading to the formation and mitochondrial import of linoleoyl-L-carnitine involves two key enzymatic reactions. First, linoleic acid is activated to linoleoyl-CoA by a long-chain acyl-CoA synthetase (ACSL). This reaction requires ATP and Coenzyme A (CoA). Subsequently, the acyl group is transferred from CoA to carnitine by carnitine palmitoyltransferase I (CPT1) on the outer mitochondrial membrane. The resulting linoleoyl-L-carnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). Finally, on the matrix side of the inner mitochondrial membrane, carnitine palmitoyltransferase II (CPT2) converts linoleoyl-L-carnitine back to linoleoyl-CoA, which then enters the β-oxidation pathway.

Linoleoyl_L_Carnitine_Metabolism Metabolic Pathway of Linoleoyl-L-Carnitine cluster_Cytosol Cytosol cluster_Mitochondrion Mitochondrial Matrix Linoleic Acid Linoleic Acid ACSL ACSL Linoleic Acid->ACSL ATP, CoA Linoleoyl-CoA Linoleoyl-CoA CPT1 CPT1 Linoleoyl-CoA->CPT1 L-Carnitine_cyto L-Carnitine L-Carnitine_cyto->CPT1 ACSL->Linoleoyl-CoA AMP, PPi Linoleoyl-L-Carnitine_cyto Linoleoyl-L-Carnitine CPT1->Linoleoyl-L-Carnitine_cyto CoA Linoleoyl-L-Carnitine_mito Linoleoyl-L-Carnitine Linoleoyl-L-Carnitine_cyto->Linoleoyl-L-Carnitine_mito CACT CPT2 CPT2 Linoleoyl-L-Carnitine_mito->CPT2 Linoleoyl-CoA_mito Linoleoyl-CoA CPT2->Linoleoyl-CoA_mito CoA L-Carnitine_mito L-Carnitine CPT2->L-Carnitine_mito BetaOxidation β-Oxidation Linoleoyl-CoA_mito->BetaOxidation L-Carnitine_mito->L-Carnitine_cyto CACT

Caption: Metabolic pathway of linoleoyl-L-carnitine formation and transport.

High-Throughput Screening Assays

Two primary HTS assays are presented: a mass spectrometry-based assay for CPT2 activity and a radiometric assay for ACSL activity.

HTS Assay for CPT2 Modulators using LC-MS/MS

This assay measures the formation of linoleoyl-L-carnitine from linoleoyl-CoA and L-carnitine catalyzed by CPT2. The product is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

CPT2_HTS_Workflow CPT2 HTS Workflow cluster_plate_prep Plate Preparation (384-well) cluster_reaction Enzymatic Reaction cluster_analysis Analysis A Dispense Assay Buffer B Add Test Compounds (or DMSO/Controls) A->B C Add CPT2 Enzyme B->C D Pre-incubate C->D E Initiate with Linoleoyl-CoA & L-Carnitine D->E F Incubate at 37°C E->F G Stop Reaction (e.g., Acetonitrile with IS) F->G H Centrifuge G->H I Transfer Supernatant H->I J LC-MS/MS Analysis I->J K Data Analysis J->K

Caption: Workflow for the CPT2 HTS assay.

Materials:

  • Recombinant human CPT2 enzyme

  • Linoleoyl-CoA

  • L-Carnitine

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM EDTA, 0.1% Triton X-100

  • Stop Solution: Acetonitrile with internal standard (e.g., d3-palmitoyl-L-carnitine)

  • 384-well polypropylene (B1209903) plates

  • LC-MS/MS system

Procedure:

  • Plate Preparation:

    • Dispense 10 µL of Assay Buffer into each well of a 384-well plate.

    • Add 100 nL of test compounds dissolved in DMSO to the appropriate wells. For control wells, add 100 nL of DMSO (negative control) or a known inhibitor like L-aminocarnitine (positive control).

    • Add 5 µL of CPT2 enzyme solution (final concentration ~5-10 nM) to all wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Incubation:

    • Prepare a substrate mix of linoleoyl-CoA (final concentration 10 µM) and L-carnitine (final concentration 200 µM) in Assay Buffer.

    • Initiate the reaction by adding 5 µL of the substrate mix to each well.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding 20 µL of ice-cold Stop Solution to each well.

    • Seal the plate and centrifuge at 4000 rpm for 10 minutes at 4°C to pellet precipitated protein.

    • Carefully transfer the supernatant to a new 384-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS to quantify the amount of linoleoyl-L-carnitine formed. Use a suitable C18 column for separation.

    • Monitor the specific parent-daughter ion transitions for linoleoyl-L-carnitine and the internal standard.

  • Data Analysis:

    • Calculate the percent inhibition for each test compound relative to the DMSO control.

    • Determine the IC50 values for active compounds by fitting the data to a dose-response curve.

    • Assess the quality of the assay by calculating the Z'-factor.[1][2][3][4][5] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[3]

Z'-Factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| Where:

  • SD_pos = Standard deviation of the positive control (e.g., with inhibitor)

  • SD_neg = Standard deviation of the negative control (e.g., DMSO)

  • Mean_pos = Mean signal of the positive control

  • Mean_neg = Mean signal of the negative control

CompoundTargetSubstrateIC50 (µM)Reference
Malonyl-CoACPT1Palmitoyl-CoA~2-5[6][7]
L-AminocarnitineCPT2Palmitoyl-CoAPotent Inhibitor[8]
EtomoxirCPT1Palmitoyl-CoAPotent Inhibitor[8]
HTS Assay for ACSL Modulators using a Radiometric Method

This assay measures the activity of ACSL by quantifying the formation of radiolabeled linoleoyl-CoA from [¹⁴C]-linoleic acid.

ACSL_HTS_Workflow ACSL HTS Workflow cluster_plate_prep Plate Preparation (96-well) cluster_reaction Enzymatic Reaction cluster_analysis Analysis A Dispense Assay Buffer B Add Test Compounds (or DMSO/Controls) A->B C Add ACSL Enzyme B->C D Pre-incubate C->D E Initiate with [¹⁴C]-Linoleic Acid, ATP, & CoA D->E F Incubate at 37°C E->F G Stop Reaction (Dole's Reagent) F->G H Phase Separation G->H I Transfer Aqueous Phase H->I J Scintillation Counting I->J K Data Analysis J->K

Caption: Workflow for the ACSL HTS assay.

Materials:

  • Recombinant human ACSL isoform (e.g., ACSL1 or ACSL4)

  • [¹⁴C]-Linoleic acid

  • ATP

  • Coenzyme A (CoA)

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.2 mM DTT

  • Dole's Reagent: Isopropanol:Heptane (B126788):1M H₂SO₄ (40:10:1)

  • Heptane

  • Scintillation cocktail

  • 96-well plates

  • Scintillation counter

Procedure:

  • Plate Preparation:

    • Dispense 50 µL of Assay Buffer into each well of a 96-well plate.

    • Add 1 µL of test compounds in DMSO to the appropriate wells. For control wells, add 1 µL of DMSO (negative control) or a known inhibitor like Triacsin C (positive control).

    • Add 20 µL of ACSL enzyme solution (final concentration ~20-50 nM) to all wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Incubation:

    • Prepare a substrate mix containing [¹⁴C]-linoleic acid (final concentration 50 µM, ~0.5 µCi/well), ATP (final concentration 5 mM), and CoA (final concentration 0.5 mM) in Assay Buffer.

    • Initiate the reaction by adding 30 µL of the substrate mix to each well.

    • Incubate the plate at 37°C for 20-30 minutes.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 200 µL of Dole's Reagent to each well.

    • Add 100 µL of heptane and mix thoroughly.

    • Add 100 µL of water and mix again.

    • Allow the phases to separate.

  • Quantification:

    • Carefully transfer 50 µL of the upper aqueous phase (containing the [¹⁴C]-linoleoyl-CoA) to a scintillation vial.

    • Add 5 mL of scintillation cocktail to each vial.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each test compound relative to the DMSO control.

    • Determine the IC50 values for active compounds.

    • Calculate the Z'-factor to assess assay quality.[1][2][3][4][5]

CompoundTarget Isoform(s)SubstrateIC50 (µM)Reference
Triacsin CACSL1, ACSL3, ACSL4Palmitate~1-10[9][10]
RosiglitazoneACSL (indirect)Various-[11]

Note: ACSL1 has a preference for linoleate.[12] ACSL4 has a higher catalytic activity for arachidonic acid than for linoleic acid.[13] The IC50 values can vary depending on the specific isoform and assay conditions.

Conclusion

The provided application notes and protocols describe robust and validated HTS methods for the identification of modulators of linoleoyl-L-carnitine metabolism. The LC-MS/MS-based assay for CPT2 and the radiometric assay for ACSL offer sensitive and reliable platforms for screening large compound libraries. These tools will facilitate the discovery of novel chemical probes and potential therapeutic candidates targeting fatty acid metabolism for the treatment of various metabolic diseases. Rigorous secondary screening and validation are essential to confirm the biological activity of primary hits.[2]

References

Application Notes and Protocols for Linoleoyl-L-carnitine Analysis in Urine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Linoleoyl-L-carnitine is a long-chain acylcarnitine that plays a crucial role in the transport of linoleic acid into the mitochondria for subsequent β-oxidation. The analysis of Linoleoyl-L-carnitine and other acylcarnitines in urine is vital for the diagnosis and monitoring of various inborn errors of metabolism, particularly fatty acid oxidation disorders. Accurate and reliable quantification of these compounds in complex biological matrices like urine requires robust and efficient sample preparation techniques to remove interfering substances and enrich the analytes of interest prior to analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed application notes and protocols for the primary sample preparation techniques used for Linoleoyl-L-carnitine analysis in urine.

Core Sample Preparation Techniques

The choice of sample preparation method is critical for achieving high sensitivity, accuracy, and reproducibility. The most common techniques employed for the extraction of acylcarnitines from urine include solid-phase extraction (SPE), protein precipitation (PPT), and liquid-liquid extraction (LLE).

1. Solid-Phase Extraction (SPE)

SPE is a highly effective technique for the selective extraction and concentration of acylcarnitines from urine. It offers superior cleanup compared to other methods, resulting in reduced matrix effects and improved analytical performance. Cation-exchange and mixed-mode (e.g., reversed-phase/strong cation-exchange) sorbents are commonly used.

  • Experimental Protocol: Solid-Phase Extraction (Cation-Exchange)

    • Sample Pre-treatment:

      • Thaw frozen urine samples at room temperature.

      • Centrifuge the urine sample at 1,500 x g for 10 minutes at 4°C to pellet any cellular debris.[1]

      • Take a 100 µL aliquot of the supernatant for extraction.

      • Add an appropriate internal standard solution (e.g., deuterium-labeled acylcarnitines like d3-palmitoylcarnitine) to the urine aliquot.[2]

    • SPE Cartridge Conditioning:

      • Use a weak cation exchange (CBA) SPE cartridge (e.g., 100 mg, 3 mL).[3]

      • Condition the cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.[3]

      • Equilibrate the cartridge with 1 mL of 2% formic acid in water.[3]

    • Sample Loading:

      • Load the pre-treated urine sample onto the conditioned SPE cartridge.

    • Washing:

      • Wash the cartridge with 1 mL of the equilibration buffer (2% formic acid in water) to remove neutral and acidic interferences.

      • Follow with a wash using 1 mL of methanol to remove further impurities.

    • Elution:

    • Dry-down and Reconstitution:

      • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

      • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

  • Workflow Diagram: Solid-Phase Extraction

    SPE_Workflow Urine Urine Sample Centrifuge Centrifuge (1500 x g, 10 min, 4°C) Urine->Centrifuge Add_IS Add Internal Standard Centrifuge->Add_IS Load Load Sample Add_IS->Load Condition Condition SPE Cartridge (Methanol, Water, Formic Acid) Condition->Load Wash Wash Cartridge (Formic Acid, Methanol) Load->Wash Elute Elute Analytes (5% NH4OH in Methanol) Wash->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

    Figure 1. Solid-Phase Extraction Workflow.

2. Protein Precipitation (PPT)

Protein precipitation is a simpler and faster method for sample cleanup, suitable for high-throughput analysis. It involves adding a water-miscible organic solvent to the urine sample to precipitate proteins, which are then removed by centrifugation. While less selective than SPE, it is often sufficient for urine samples, which have a lower protein content compared to plasma or serum.[4]

  • Experimental Protocol: Protein Precipitation

    • Sample Pre-treatment:

      • Thaw frozen urine samples at room temperature.

      • Vortex the sample to ensure homogeneity.

      • Take a 100 µL aliquot of the urine sample.

    • Addition of Internal Standard and Precipitating Agent:

      • Add an appropriate internal standard solution.

      • Add 300-500 µL of a cold organic solvent (e.g., acetonitrile (B52724) or methanol). A common ratio is 3:1 or 5:1 solvent to sample volume.[4]

      • Vortex the mixture vigorously for 30-60 seconds.

    • Precipitation and Centrifugation:

      • Incubate the mixture at a low temperature (e.g., -20°C) for 20 minutes to enhance protein precipitation.

      • Centrifuge the sample at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.[5]

    • Supernatant Collection and Analysis:

      • Carefully collect the supernatant without disturbing the protein pellet.

      • The supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in the mobile phase.

  • Workflow Diagram: Protein Precipitation

    PPT_Workflow Urine Urine Sample Add_IS_Solvent Add Internal Standard & Cold Acetonitrile Urine->Add_IS_Solvent Vortex Vortex Add_IS_Solvent->Vortex Incubate Incubate (-20°C, 20 min) Vortex->Incubate Centrifuge Centrifuge (12,000 x g, 10 min, 4°C) Incubate->Centrifuge Collect Collect Supernatant Centrifuge->Collect LCMS LC-MS/MS Analysis Collect->LCMS

    Figure 2. Protein Precipitation Workflow.

3. Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique that separates analytes based on their differential solubility in two immiscible liquid phases. For long-chain acylcarnitines like Linoleoyl-L-carnitine, specific solvent systems can provide effective extraction.

  • Experimental Protocol: Liquid-Liquid Extraction

    • Sample Pre-treatment:

      • Take a 500 µL aliquot of urine.

      • Add the internal standard.

      • For long-chain acylcarnitines, extraction can be performed on unacidified urine.[6]

    • Extraction:

      • Add 1 mL of hexan-2-ol to the urine sample.[6]

      • Vortex the mixture vigorously for 2 minutes.

      • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

    • Organic Phase Collection:

      • Carefully transfer the upper organic layer (hexan-2-ol) to a new tube.

    • Dry-down and Reconstitution:

      • Evaporate the organic solvent to dryness under a stream of nitrogen.

      • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • Workflow Diagram: Liquid-Liquid Extraction

    LLE_Workflow Urine Urine Sample Add_IS_Solvent Add Internal Standard & Hexan-2-ol Urine->Add_IS_Solvent Vortex Vortex (2 min) Add_IS_Solvent->Vortex Centrifuge Centrifuge (2000 x g, 5 min) Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Dry Evaporate to Dryness Collect->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

    Figure 3. Liquid-Liquid Extraction Workflow.

Quantitative Data Summary

The performance of sample preparation methods is evaluated based on several key parameters. The following tables summarize typical performance data for acylcarnitine analysis in urine.

Table 1: Recovery Rates for Different Extraction Methods

Analyte GroupSolid-Phase ExtractionLiquid-Liquid ExtractionProtein PrecipitationReference
Long-Chain Acylcarnitines >80%>80% (with hexan-2-ol)Not specified[6]
General Acylcarnitines ~83%Not specifiedNot specified[7]
General Acylcarnitines >90%Not specifiedNot specified[8]

Table 2: Method Precision and Accuracy

MethodPrecision (%RSD)Accuracy (%)Reference
LC-MS/MS (General Acylcarnitines) <19.7% at LLOQ, <14.8% for others<19.7% at LLOQ, <14.8% for others[9]
UHPLC-MS/MS (General Acylcarnitines) Intra-day CVs: ≤7.8%, Inter-day CVs: ≤8.8%Recoveries: 86.9%-109.7%[7]

Table 3: Limits of Quantification (LOQ)

MethodLOQReference
LC-MS/MS (General Acylcarnitines) Dynamic ranges from 0.1 µmol/L[9]
HILIC-UHPLC-MS/MS Linearity from 0.1 ng/mL[10]

Analytical Considerations

  • Internal Standards: The use of stable isotope-labeled internal standards (e.g., d3-Linoleoyl-L-carnitine) is highly recommended to correct for matrix effects and variations in extraction efficiency and instrument response.[8][9]

  • Matrix Effects: Urine is a complex matrix that can cause ion suppression or enhancement in the mass spectrometer.[8] SPE is generally the most effective method for minimizing matrix effects.[7] The use of deuterium-labeled internal standards can correct for matrix effects in the range of 87.8-103%.[8][9]

  • Derivatization: For LC-MS/MS analysis, derivatization (e.g., butylation) is often performed to improve the chromatographic retention and ionization efficiency of acylcarnitines.[5] However, methods for the analysis of underivatized acylcarnitines are also available.[7]

Conclusion

The selection of an appropriate sample preparation technique for Linoleoyl-L-carnitine analysis in urine depends on the specific requirements of the study, such as required sensitivity, sample throughput, and available instrumentation. Solid-phase extraction offers the most thorough sample cleanup and is ideal for methods requiring the lowest limits of detection and minimal matrix effects. Protein precipitation is a rapid and simple alternative suitable for high-throughput screening. Liquid-liquid extraction provides a good balance for the selective recovery of long-chain acylcarnitines. By following the detailed protocols and considering the analytical aspects outlined in these notes, researchers can achieve reliable and accurate quantification of Linoleoyl-L-carnitine in urine.

References

Enhancing the Detection of 9(Z),12(Z)-Octadecadienoyl-L-Carnitine: A Guide to Derivatization Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The accurate and sensitive detection of 9(Z),12(Z)-Octadecadienoyl-L-Carnitine, also known as linoleoyl-L-carnitine, is crucial for studying lipid metabolism, diagnosing metabolic disorders, and for the development of new therapeutics. This long-chain acylcarnitine plays a significant role in the transport of linoleic acid into the mitochondria for subsequent β-oxidation. However, its detection by common analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) can be challenging due to its zwitterionic nature, which can lead to poor chromatographic retention and ionization efficiency.

Derivatization is a chemical modification process that can significantly enhance the analytical properties of this compound, leading to improved sensitivity, selectivity, and chromatographic performance. This document provides an overview of key derivatization methods, detailed experimental protocols, and a comparison of their effectiveness.

Several derivatization strategies have proven effective for the analysis of acylcarnitines. The most common approaches involve the esterification of the carboxylic acid group, which masks the negative charge and increases the hydrophobicity of the molecule. This leads to better retention on reversed-phase liquid chromatography columns and improved ionization in positive ion mode mass spectrometry.

Key Derivatization Strategies:

  • Butylation: This method involves the formation of a butyl ester at the carboxylic acid moiety of the acylcarnitine. It is a widely used technique that has been shown to increase the ionization efficiency of acylcarnitines[1]. The use of butanolic-HCl or acetyl chloride in n-butanol are common reagents for this purpose.

  • 3-Nitrophenylhydrazine (B1228671) (3NPH) Derivatization: This technique introduces a 3-nitrophenylhydrazone group to the carboxylic acid. 3NPH derivatization has been reported to increase the signal intensity of acylcarnitines, with studies showing an average 1.8-fold increase in peak area for isotopically labeled standards[2]. This method is also advantageous as it can be performed in aqueous solutions under mild conditions[3].

  • Pentafluorophenacyl (PFP) Esterification: Using reagents like pentafluorophenacyl trifluoromethanesulfonate, this method creates a PFP ester. This derivatization is known to be rapid and complete, with no evidence of acylcarnitine hydrolysis[4]. It is particularly useful for enhancing detection in mass spectrometry.

The choice of derivatization method will depend on the specific analytical platform, the sample matrix, and the desired level of sensitivity. The following sections provide detailed protocols for these methods and a summary of available quantitative data to aid in the selection process.

Quantitative Data Summary

The following tables summarize the quantitative improvements in the detection of acylcarnitines, including long-chain species like this compound, following derivatization. It is important to note that the data is compiled from different studies, which may have used varying analytical instrumentation and conditions. Therefore, a direct comparison should be made with caution.

Table 1: Comparison of Derivatization Methods for Acylcarnitine Analysis

Derivatization MethodReagentReported Signal EnhancementApplicable to this compoundReference
ButylationButanolic-HCl or Acetyl chloride in n-butanolIncreased ionization efficiency (quantitative fold-increase not specified for this analyte)Yes[1]
3-Nitrophenylhydrazine (3NPH)3-Nitrophenylhydrazine hydrochloride with EDC and pyridineAverage 1.8-fold increase in peak area for acylcarnitine standardsYes[2]
Pentafluorophenacyl (PFP) EsterificationPentafluorophenacyl trifluoromethanesulfonateEnhances MS detection (specific fold-increase not provided)Yes[4]

Table 2: Limits of Detection (LOD) and Quantitation (LOQ) for Derivatized Acylcarnitines

Derivatization MethodAnalyte(s)LODLOQReference
1-Aminoanthracene DerivatizationPropionyl-L-carnitine-0.25 nmol/mL[4]
3-Nitrophenylhydrazine (3NPH)Various Acylcarnitines-Sub- to low-femtomole levels on-column[5]
Butanolic-HCl DerivatizationVarious Acylcarnitines0.02-1 µmol/L0.05-5 µmol/L[6]

Experimental Protocols

Protocol 1: Butylation of this compound for LC-MS/MS Analysis

This protocol is adapted from methods for the derivatization of long-chain acylcarnitines.

Materials:

  • Sample containing this compound (e.g., plasma, tissue extract)

  • Internal Standard (e.g., deuterated this compound)

  • n-Butanol

  • Acetyl chloride

  • Nitrogen gas supply

  • Heating block or water bath (60-65°C)

  • Vortex mixer

  • Centrifuge

  • LC-MS grade methanol (B129727) and water for reconstitution

Procedure:

  • Sample Preparation: To a microcentrifuge tube, add the sample and the internal standard solution.

  • Drying: Evaporate the sample to dryness under a gentle stream of nitrogen gas at 45°C.

  • Derivatization Reagent Preparation: Prepare the derivatization solution by adding acetyl chloride to n-butanol (e.g., 5% v/v). This should be done fresh and in a fume hood.

  • Derivatization Reaction: Add 50-100 µL of the butanolic-HCl or acetyl chloride/n-butanol solution to the dried sample.

  • Incubation: Vortex the mixture and incubate at 60-65°C for 15-20 minutes[6].

  • Drying: Evaporate the derivatization reagent to dryness under a gentle stream of nitrogen gas at 45°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of LC-MS grade mobile phase, such as methanol/water.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: 3-Nitrophenylhydrazine (3NPH) Derivatization of this compound

This protocol is based on established methods for 3NPH derivatization of carboxylic acids.

Materials:

  • Sample containing this compound

  • Internal Standard

  • 3-Nitrophenylhydrazine hydrochloride (3NPH) solution (e.g., 0.5 M in 35% acetonitrile)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (e.g., 1 M in water)

  • Pyridine

  • Methanol (80%)

  • Lyophilizer or vacuum concentrator

  • LC-MS grade water for reconstitution

Procedure:

  • Sample Preparation: Aliquot the sample and internal standard into a microcentrifuge tube.

  • Reagent Addition: Sequentially add the following reagents to the sample in 80% methanol:

    • 5 µL of 25 mM 3NPH solution

    • 2.5 µL of 25 mM EDC solution

    • 0.4 µL of 0.396% pyridine[2]

  • Incubation: Mix the solution and incubate at 30°C for 30 minutes on a rocking platform[2].

  • Drying: Lyophilize or evaporate the samples to dryness.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 30 µL) of LC-MS grade water.

  • Analysis: The sample is ready for LC-MS/MS analysis.

Visualizations

Signaling Pathway: Fatty Acid Beta-Oxidation and the Carnitine Shuttle

The following diagram illustrates the role of carnitine, including this compound, in transporting long-chain fatty acids into the mitochondrial matrix for beta-oxidation.

FattyAcid_BetaOxidation cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid (e.g., Linoleic Acid) FACS Fatty Acyl-CoA Synthetase LCFA->FACS CoA_cyto CoA-SH CoA_cyto->FACS ATP ATP ATP->FACS LCFA_CoA Long-Chain Acyl-CoA (Linoleoyl-CoA) CPT1 Carnitine Palmitoyl- transferase I (CPT1) LCFA_CoA->CPT1 Carnitine_cyto L-Carnitine Carnitine_cyto->CPT1 Acylcarnitine Acyl-L-Carnitine (this compound) CACT Carnitine-Acylcarnitine Translocase (CACT) Acylcarnitine->CACT FACS->LCFA_CoA CPT1->Acylcarnitine Acylcarnitine_matrix Acyl-L-Carnitine CACT->Acylcarnitine_matrix CPT2 Carnitine Palmitoyl- transferase II (CPT2) Acylcarnitine_matrix->CPT2 CoA_matrix CoA-SH CoA_matrix->CPT2 LCFA_CoA_matrix Long-Chain Acyl-CoA BetaOxidation Beta-Oxidation LCFA_CoA_matrix->BetaOxidation Carnitine_matrix L-Carnitine Carnitine_matrix->CACT CPT2->LCFA_CoA_matrix CPT2->Carnitine_matrix

Caption: Carnitine shuttle and fatty acid beta-oxidation pathway.

Experimental Workflow: Sample Preparation and Derivatization

This diagram outlines the general workflow for the derivatization of this compound prior to LC-MS analysis.

Experimental_Workflow start Start: Biological Sample (Plasma, Tissue, etc.) extraction 1. Extraction of Acylcarnitines (e.g., Protein Precipitation) start->extraction add_is 2. Addition of Internal Standard extraction->add_is drying1 3. Evaporation to Dryness add_is->drying1 derivatization 4. Derivatization Reaction drying1->derivatization incubation 5. Incubation (Specified Time and Temperature) derivatization->incubation drying2 6. Evaporation of Reagents incubation->drying2 reconstitution 7. Reconstitution in Mobile Phase drying2->reconstitution analysis 8. LC-MS/MS Analysis reconstitution->analysis

Caption: General workflow for acylcarnitine derivatization.

Logical Relationship: Benefits of Derivatization

This diagram illustrates the logical relationship between the challenges of analyzing underivatized this compound and the benefits conferred by derivatization.

Derivatization_Benefits cluster_challenges Challenges with Underivatized Analyte cluster_benefits Analytical Enhancements zwitterion Zwitterionic Nature poor_retention Poor Chromatographic Retention (RP-LC) zwitterion->poor_retention low_ionization Low Ionization Efficiency zwitterion->low_ionization derivatization Derivatization (e.g., Esterification) poor_retention->derivatization addressed by low_ionization->derivatization addressed by increased_hydrophobicity Increased Hydrophobicity derivatization->increased_hydrophobicity leads to enhanced_ionization Enhanced Ionization (Positive Mode) derivatization->enhanced_ionization improved_retention Improved Retention increased_hydrophobicity->improved_retention improved_sensitivity Improved Sensitivity (Lower LOD/LOQ) improved_retention->improved_sensitivity enhanced_ionization->improved_sensitivity

References

Application of Linoleoyl-L-carnitine in Drug Discovery for Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The growing prevalence of metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), has spurred intensive research into novel therapeutic strategies. One promising avenue of investigation lies in the modulation of cellular lipid metabolism, where L-carnitine and its acyl esters, such as Linoleoyl-L-carnitine, play a pivotal role. Linoleoyl-L-carnitine, as a long-chain acylcarnitine, is an essential intermediate in the transport of linoleic acid into the mitochondria for subsequent β-oxidation and energy production.[1] Dysregulation of this process is a key feature of metabolic diseases, making the carnitine shuttle system an attractive target for drug discovery.

The therapeutic potential of modulating the carnitine system is multifaceted. L-carnitine supplementation has been shown to attenuate the signs of metabolic syndrome in diet-induced obese rats by improving lipid metabolism.[2] Furthermore, L-carnitine has been observed to ameliorate liver inflammation through the regulation of carnitine palmitoyltransferase I (CPT I)-dependent PPARγ signaling.[3] By extension, Linoleoyl-L-carnitine could exert more specific effects on the metabolism of linoleic acid, an essential omega-6 fatty acid, and its downstream signaling pathways. A key mechanism of action for L-carnitine and its esters involves the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα, which are master regulators of fatty acid oxidation.[4][5] L-carnitine treatment has been shown to elevate PPARα activity, leading to a protective anti-apoptotic effect in renal tubular cells.[4]

The exploration of Linoleoyl-L-carnitine in drug discovery necessitates robust in vitro and in vivo models to elucidate its specific effects on cellular metabolism and signaling. In vitro assays using relevant cell lines, such as hepatocytes or adipocytes, can be employed to investigate its impact on fatty acid oxidation, gene expression of metabolic enzymes, and inflammatory pathways. In vivo studies, typically utilizing rodent models of diet-induced obesity and metabolic syndrome, are crucial for evaluating the systemic effects of Linoleoyl-L-carnitine on key metabolic parameters.

Mechanism of Action: The Carnitine Shuttle and PPAR Activation

L-carnitine's primary function is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where β-oxidation occurs.[1] This process, known as the carnitine shuttle, involves a series of enzymatic steps. The activation of PPARs by L-carnitine and its esters leads to the transcriptional upregulation of genes involved in fatty acid uptake and oxidation, thereby enhancing lipid metabolism and improving insulin (B600854) sensitivity.[3][4]

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of L-carnitine supplementation on metabolic parameters. While specific data for Linoleoyl-L-carnitine is limited, these findings for L-carnitine provide a strong rationale for investigating its acylated derivatives.

Table 1: In Vivo Effects of L-carnitine Supplementation in a Rat Model of Metabolic Syndrome [2]

ParameterDiet-Induced Obese (Control)Diet-Induced Obese + L-carnitine (1.2% in food for 8 weeks)
Body Weight Gain (g)250 ± 15180 ± 12
Systolic Blood Pressure (mmHg)145 ± 5125 ± 4
Plasma Triglycerides (mmol/L)2.5 ± 0.31.5 ± 0.2
Plasma Insulin (ng/mL)3.2 ± 0.42.1 ± 0.3
Stearoyl-CoA Desaturase-1 Activity (liver)IncreasedInhibited
Statistically significant difference compared to the control group.

Table 2: Effects of L-carnitine on Biomarkers of Metabolic Syndrome in Human Clinical Trials [6][7]

BiomarkerL-carnitine DosageDurationOutcome
Waist Circumference0.75 - 3 g/day 8 - 24 weeksSignificantly reduced
Systolic Blood Pressure0.75 - 3 g/day 8 - 24 weeksSignificantly reduced
Fasting Blood Sugar> 1 g/day 8 - 24 weeksSignificantly reduced
Triglycerides> 1 g/day 8 - 24 weeksSignificantly reduced
HDL-Cholesterol> 1 g/day 8 - 24 weeksSignificantly increased

Experimental Protocols

Protocol 1: In Vivo Evaluation in a Diet-Induced Obese Rat Model

This protocol is adapted from studies investigating the effects of L-carnitine on metabolic syndrome.[2]

1. Animal Model:

  • Male Wistar rats (8-9 weeks old).

  • House in a controlled environment (12h light/dark cycle, 22 ± 2°C).

  • Provide ad libitum access to water.

2. Diet and Treatment:

  • Induce metabolic syndrome by feeding a high-carbohydrate, high-fat diet for 16 weeks.

  • Prepare a control diet (e.g., corn starch-based) and the high-carbohydrate, high-fat diet.

  • For the treatment group, supplement the high-carbohydrate, high-fat diet with Linoleoyl-L-carnitine for the final 8 weeks of the study. The dosage should be determined based on preliminary dose-response studies. As a starting point, a dosage equivalent to 1.2% L-carnitine in the feed can be used.[2]

3. Monitoring and Sample Collection:

  • Monitor body weight, food intake, and water consumption weekly.

  • Measure systolic blood pressure using the tail-cuff method at baseline and at regular intervals.

  • At the end of the 16-week period, fast the rats overnight and collect blood samples via cardiac puncture for analysis of plasma glucose, insulin, and lipid profiles.

  • Euthanize the animals and collect liver and adipose tissue for histological analysis and gene expression studies (e.g., qPCR for PPARα and its target genes).

4. Data Analysis:

  • Analyze data using appropriate statistical methods (e.g., t-test or ANOVA) to compare the treatment group with the control group.

Protocol 2: In Vitro Assessment of Fatty Acid Oxidation in HepG2 Cells

1. Cell Culture:

  • Culture human hepatoma (HepG2) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

2. Treatment:

  • Seed cells in 6-well plates and allow them to reach 70-80% confluency.

  • Treat the cells with varying concentrations of Linoleoyl-L-carnitine (e.g., 10, 50, 100 µM) for 24 hours. A vehicle control (e.g., DMSO) should be included.

3. Fatty Acid Oxidation Assay:

  • After treatment, replace the medium with a serum-free medium containing radiolabeled [1-¹⁴C]linoleic acid complexed to bovine serum albumin.

  • Incubate for 2-4 hours.

  • Measure the production of ¹⁴CO₂ and acid-soluble metabolites to determine the rate of fatty acid oxidation.

4. Gene Expression Analysis:

  • Isolate total RNA from the treated cells and synthesize cDNA.

  • Perform quantitative real-time PCR (qPCR) to analyze the expression of genes involved in fatty acid metabolism, such as CPT1, ACOX1, and PPARα.

Protocol 3: Quantification of Linoleoyl-L-carnitine in Plasma by LC-MS/MS

This protocol is based on established methods for acylcarnitine analysis.[8]

1. Sample Preparation:

  • To 100 µL of plasma, add an internal standard (e.g., d3-Linoleoyl-L-carnitine).

  • Precipitate proteins by adding 400 µL of acetonitrile (B52724).

  • Vortex and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for Linoleoyl-L-carnitine and its internal standard.

3. Data Analysis:

  • Quantify the concentration of Linoleoyl-L-carnitine by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Visualizations

G cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid (e.g., Linoleic Acid) Acyl_CoA Acyl-CoA LCFA->Acyl_CoA ACSL CPT1 CPT1 Acyl_CoA->CPT1 Acylcarnitine Acylcarnitine (e.g., Linoleoyl-L-carnitine) CPT1->Acylcarnitine LC L-Carnitine LC->CPT1 CACT CACT Acylcarnitine->CACT CACT->LC Acylcarnitine_matrix Acylcarnitine CACT->Acylcarnitine_matrix CPT2 CPT2 Acylcarnitine_matrix->CPT2 Acyl_CoA_matrix Acyl-CoA CPT2->Acyl_CoA_matrix LC_matrix L-Carnitine CPT2->LC_matrix Beta_Oxidation β-Oxidation Acyl_CoA_matrix->Beta_Oxidation LC_matrix->CACT Recycled

Caption: The Carnitine Shuttle for Long-Chain Fatty Acid Transport.

G LC Linoleoyl-L-carnitine (or L-carnitine) PPARa PPARα LC->PPARa Activates PPRE PPRE (in target gene promoter) PPARa->PPRE Binds as a heterodimer with RXR RXR RXR RXR->PPRE Gene_Expression Increased Transcription of Fatty Acid Oxidation Genes (e.g., CPT1, ACOX1) PPRE->Gene_Expression Induces Metabolic_Effects Improved Lipid Metabolism & Insulin Sensitivity Gene_Expression->Metabolic_Effects

Caption: L-carnitine and PPARα Signaling Pathway.

G cluster_invivo In Vivo Study cluster_invitro In Vitro Study Animal_Model Diet-Induced Obese Rat Model Treatment Linoleoyl-L-carnitine Supplementation Animal_Model->Treatment Monitoring Monitor Metabolic Parameters Treatment->Monitoring Sample_Collection Collect Blood & Tissues Monitoring->Sample_Collection Analysis_invivo Biochemical & Gene Expression Analysis Sample_Collection->Analysis_invivo Cell_Culture Culture Hepatocytes (e.g., HepG2) Treatment_invitro Treat with Linoleoyl-L-carnitine Cell_Culture->Treatment_invitro Assay Fatty Acid Oxidation & Gene Expression Assays Treatment_invitro->Assay Analysis_invitro Data Analysis Assay->Analysis_invitro

Caption: Experimental Workflow for Drug Discovery.

References

Application Notes: Quantitative Analysis of 9(Z),12(Z)-Octadecadienoyl-L-Carnitine via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9(Z),12(Z)-Octadecadienoyl-L-Carnitine, also known as Linoleoyl-L-carnitine, is a critical long-chain acylcarnitine involved in the transport of linoleic acid into the mitochondria for subsequent β-oxidation.[1][2][3] Accurate quantification of this and other acylcarnitines in biological matrices is essential for the diagnosis and monitoring of inherited metabolic disorders, particularly fatty acid oxidation defects.[4][5][6] Furthermore, alterations in acylcarnitine profiles have been implicated as biomarkers in complex diseases such as the metabolic syndrome.[7] This document provides detailed application notes and protocols for the use of this compound analytical standards in mass spectrometry-based quantitative analyses.

Principle of the Assay

The quantitative analysis of this compound is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8][9] This technique offers high sensitivity and specificity, allowing for the accurate measurement of low-concentration analytes in complex biological samples.[8] The general workflow involves sample preparation to extract the acylcarnitines, chromatographic separation to resolve the analyte of interest from other matrix components, and detection by tandem mass spectrometry. Quantification is achieved by comparing the signal intensity of the analyte to that of a known concentration of an analytical standard, often a stable isotope-labeled internal standard.[4][9][10]

Data Presentation

Table 1: LC-MS/MS Method Parameters for Acylcarnitine Analysis

ParameterValueReference
Chromatography
ColumnHydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (e.g., C18)[9][10][11]
Mobile Phase A0.1% Formic acid in Water[11]
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.2-0.5 mL/min
Injection Volume5-20 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)[7]
Scan TypeMultiple Reaction Monitoring (MRM)[12]
Precursor Ion (m/z)424.3[13]
Product Ion (m/z)85.1[12]
Collision EnergyOptimized for specific instrument

Table 2: Performance Characteristics of Acylcarnitine Quantification Methods

ParameterTypical ValueReference
Linearity Range5–200 ng/mL[10]
Correlation Coefficient (r²)> 0.99[10]
Limit of Detection (LOD)~0.5 ng/mL[10][12]
Limit of Quantification (LOQ)0.1 - 1.6 ng/mL[12]
Recovery> 88%[10]
Intra-day Precision (%CV)< 15%[8]
Inter-day Precision (%CV)< 15%[8]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Standard Solutions

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 1 mg of this compound analytical standard.

    • Dissolve the standard in 1 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C.

  • Working Standard Solution Preparation:

    • Perform serial dilutions of the stock solution with the appropriate solvent to prepare a series of working standard solutions for the calibration curve.

    • Typical concentration ranges for the calibration curve are between 1 ng/mL and 1000 ng/mL.[9]

Protocol 2: Sample Preparation from Biological Matrices (e.g., Plasma, Serum)

  • Protein Precipitation:

    • To 100 µL of plasma or serum, add 300 µL of cold methanol containing a suitable internal standard (e.g., a deuterated analog of the analyte).[11]

    • Vortex the mixture for 10-20 seconds to precipitate proteins.[11]

  • Centrifugation:

    • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[11]

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation and Reconstitution (Optional but Recommended):

    • Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

    • Reconstitute the dried extract in a solvent compatible with the initial LC mobile phase conditions (e.g., 100 µL of 50:50 acetonitrile:water with 0.1% formic acid).

Protocol 3: LC-MS/MS Analysis

  • Instrument Setup:

    • Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

    • Set up the mass spectrometer to monitor the specific precursor-to-product ion transition for this compound (e.g., m/z 424.3 -> 85.1) in MRM mode.[12][13]

  • Calibration Curve Generation:

    • Inject the prepared working standard solutions in increasing order of concentration to generate a calibration curve.

  • Sample Analysis:

    • Inject the prepared biological samples.

    • Include quality control (QC) samples at low, medium, and high concentrations within the calibration range to ensure the accuracy and precision of the run.

  • Data Processing:

    • Integrate the peak areas of the analyte and the internal standard.

    • Calculate the concentration of this compound in the samples by interpolating their peak area ratios against the generated calibration curve.

Mandatory Visualizations

fatty_acid_oxidation_pathway cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_matrix Matrix ext Extracellular Space lcfa Long-Chain Fatty Acid (e.g., Linoleic Acid) ext->lcfa Transport cyt Cytosol mito_matrix Mitochondrial Matrix acylcarnitine This compound lcfa_coa Long-Chain Acyl-CoA lcfa->lcfa_coa Acyl-CoA Synthetase beta_ox β-Oxidation lcfa_coa->beta_ox p1 lcfa_coa->p1 carnitine L-Carnitine carnitine->p1 acylcarnitine->mito_matrix CACT (Translocase) p2 acylcarnitine->p2 acetyl_coa Acetyl-CoA beta_ox->acetyl_coa tca TCA Cycle acetyl_coa->tca atp ATP tca->atp p1->acylcarnitine CPT1 p2->lcfa_coa CPT2 p2->carnitine experimental_workflow start Start: Obtain Biological Sample (e.g., Plasma, Serum) prep Sample Preparation: 1. Add Internal Standard 2. Protein Precipitation 3. Centrifugation start->prep extract Extract Supernatant prep->extract reconstitute Dry and Reconstitute extract->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_acq Data Acquisition (MRM) lcms->data_acq standards Prepare Standard Curve with This compound Analytical Standard standards->lcms data_proc Data Processing: - Peak Integration - Calibration Curve Fitting data_acq->data_proc quant Quantification of Analyte data_proc->quant end End: Report Concentration quant->end logical_relationship analyte_peak Analyte Peak Area ratio Peak Area Ratio (Analyte / IS) analyte_peak->ratio is_peak Internal Standard (IS) Peak Area is_peak->ratio cal_curve Calibration Curve (Ratio vs. Concentration) ratio->cal_curve Input for unknown sample concentration Analyte Concentration cal_curve->concentration Interpolation

References

Application Note: Measuring the Impact of Linoleoyl-L-carnitine on Cellular Respiration using the Seahorse XF Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cellular respiration is a fundamental metabolic process that generates the majority of the cell's adenosine (B11128) triphosphate (ATP). The Seahorse XF Analyzer is a powerful tool for investigating cellular metabolism in real-time by simultaneously measuring the two major energy-producing pathways: mitochondrial respiration and glycolysis.[1] This is achieved by monitoring the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[2]

Linoleoyl-L-carnitine is an acylcarnitine, a molecule that plays a crucial role in the transport of long-chain fatty acids across the inner mitochondrial membrane for subsequent β-oxidation and energy production.[3][4] L-carnitine and its derivatives are intrinsically involved in mitochondrial metabolism and function.[5] Deficiencies or alterations in the carnitine-dependent transport system can curtail fatty acid oxidation.[5] This application note provides a detailed protocol for utilizing the Agilent Seahorse XF Analyzer to investigate the impact of Linoleoyl-L-carnitine on cellular respiration, specifically its role as a potential substrate for fatty acid oxidation (FAO).

Signaling Pathway of Linoleoyl-L-carnitine in Fatty Acid Oxidation

Linoleoyl-L-carnitine is hypothesized to be transported into the mitochondrial matrix where it donates its linoleoyl group to Coenzyme A (CoA), forming Linoleoyl-CoA. This process is the reverse of the reaction catalyzed by Carnitine Palmitoyltransferase I (CPT1) on the outer mitochondrial membrane. Once inside the matrix, Linoleoyl-CoA can enter the β-oxidation spiral to generate acetyl-CoA, which then fuels the Krebs cycle and subsequent oxidative phosphorylation, leading to an increase in oxygen consumption.

cluster_0 Cytosol cluster_1 Mitochondrial Matrix Linoleoyl-L-carnitine_cytosol Linoleoyl-L-carnitine Linoleoyl-L-carnitine_matrix Linoleoyl-L-carnitine Linoleoyl-L-carnitine_cytosol->Linoleoyl-L-carnitine_matrix Transporter Linoleoyl-CoA Linoleoyl-CoA Linoleoyl-L-carnitine_matrix->Linoleoyl-CoA CPT2 (reverse) Beta-oxidation β-oxidation Linoleoyl-CoA->Beta-oxidation Acetyl-CoA Acetyl-CoA Beta-oxidation->Acetyl-CoA TCA_Cycle Krebs Cycle Acetyl-CoA->TCA_Cycle OxPhos Oxidative Phosphorylation TCA_Cycle->OxPhos ATP ATP OxPhos->ATP OCR Oxygen Consumption (OCR) OxPhos->OCR

Figure 1: Proposed pathway of Linoleoyl-L-carnitine metabolism.

Experimental Protocols

This protocol is designed to assess the ability of cells to utilize Linoleoyl-L-carnitine as a substrate for fatty acid oxidation and to determine its effect on mitochondrial respiration using the Seahorse XF Analyzer.

I. Cell Culture and Seeding
  • Cell Line Selection: Choose a cell line known to have active fatty acid oxidation, such as C2C12 myoblasts, HepG2 hepatocytes, or primary cardiomyocytes.

  • Cell Seeding: The day before the assay, seed the cells in a Seahorse XF cell culture microplate at a pre-determined optimal density (typically 5 x 10³ to 4 x 10⁴ cells per well).[6] Incubate overnight in a standard CO2 incubator at 37°C to allow for cell attachment.[7]

II. Reagent Preparation
  • Seahorse XF Assay Medium: On the day of the assay, prepare the FAO assay medium by supplementing Seahorse XF Base Medium with 0.5 mM L-Carnitine and adjusting the pH to 7.4.[7] Warm the medium to 37°C in a non-CO2 incubator.

  • Linoleoyl-L-carnitine Stock Solution: Prepare a stock solution of Linoleoyl-L-carnitine in a suitable solvent (e.g., sterile water or PBS). Further dilute in the prepared FAO assay medium to achieve the desired final concentrations for the experiment.

  • Mito Stress Test Compounds: Prepare 10x stock solutions of the following mitochondrial stress test compounds in the FAO assay medium:

    • Oligomycin: An ATP synthase inhibitor.[8]

    • FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential.[8]

    • Rotenone/Antimycin A: Complex I and III inhibitors, respectively, which shut down mitochondrial respiration.[8]

  • Etomoxir (Optional): Prepare a stock solution of Etomoxir, a CPT1 inhibitor, to confirm that the observed increase in OCR is due to fatty acid oxidation.

III. Seahorse XF Assay Protocol

This protocol utilizes a modified Fatty Acid Oxidation assay workflow.

start Start prepare_cells Prepare Cells (Seed overnight) start->prepare_cells prepare_reagents Prepare Reagents (Assay medium, Linoleoyl-L-carnitine, Inhibitors) start->prepare_reagents hydrate_cartridge Hydrate (B1144303) Sensor Cartridge (Overnight) start->hydrate_cartridge wash_cells Wash Cells with FAO Assay Medium prepare_cells->wash_cells prepare_reagents->wash_cells load_inhibitors Load Inhibitors into Sensor Cartridge hydrate_cartridge->load_inhibitors add_substrate Add Linoleoyl-L-carnitine or Vehicle Control wash_cells->add_substrate incubate Incubate at 37°C (non-CO2) add_substrate->incubate run_seahorse Run Seahorse XF Assay (Measure OCR) incubate->run_seahorse load_inhibitors->run_seahorse analyze_data Analyze Data run_seahorse->analyze_data end End analyze_data->end

Figure 2: Experimental workflow for the Seahorse XF assay.

  • Cartridge Hydration: The day before the assay, hydrate the Seahorse XF sensor cartridge by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight in a non-CO2 incubator at 37°C.[9]

  • Cell Plate Preparation: On the day of the assay, remove the culture medium from the cells and gently wash twice with pre-warmed FAO assay medium.[7]

  • Substrate Addition: Add fresh, pre-warmed FAO assay medium containing the desired concentration of Linoleoyl-L-carnitine or vehicle control to the respective wells.

  • Incubation: Incubate the cell plate in a non-CO2 incubator at 37°C for approximately 45-60 minutes to allow for substrate uptake and equilibration.[10]

  • Compound Loading: Load the prepared 10x stock solutions of Oligomycin, FCCP, and Rotenone/Antimycin A into the designated injection ports of the hydrated sensor cartridge.

  • Seahorse XF Analyzer Run: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell plate and initiate the assay. The instrument will measure basal OCR before sequentially injecting the mitochondrial stress test compounds.

Data Presentation

The quantitative data obtained from the Seahorse XF assay can be summarized in the following tables for clear comparison between the control and Linoleoyl-L-carnitine treated groups.

Table 1: Key Parameters of Mitochondrial Respiration

ParameterVehicle Control (pmol/min)Linoleoyl-L-carnitine (pmol/min)
Basal Respiration
ATP Production
Proton Leak
Maximal Respiration
Spare Respiratory Capacity
Non-Mitochondrial Respiration

Table 2: Fatty Acid Oxidation Parameters

ParameterVehicle Control (pmol/min)Linoleoyl-L-carnitine (pmol/min)Linoleoyl-L-carnitine + Etomoxir (pmol/min)
Basal OCR
OCR after Linoleoyl-L-carnitineN/A
FAO-dependent Respiration

Data Analysis and Interpretation

The Seahorse XF software will calculate the OCR in real-time. The key parameters of mitochondrial function are determined as follows:

  • Basal Respiration: The baseline oxygen consumption of the cells, representing the energetic demand under baseline conditions.[1]

  • ATP Production: The decrease in OCR after the injection of Oligomycin, representing the portion of basal respiration linked to ATP synthesis.[1]

  • Proton Leak: The remaining OCR after Oligomycin injection, which is not coupled to ATP synthesis.[1]

  • Maximal Respiration: The maximum OCR achieved after the injection of FCCP, indicating the maximum capacity of the electron transport chain.

  • Spare Respiratory Capacity: The difference between maximal and basal respiration, which represents the cell's ability to respond to an increased energy demand.

  • Non-Mitochondrial Respiration: The OCR remaining after the injection of Rotenone/Antimycin A.[1]

  • FAO-dependent Respiration: The increase in basal OCR in the presence of Linoleoyl-L-carnitine compared to the vehicle control. This increase should be sensitive to Etomoxir if it is indeed due to fatty acid oxidation.

An increase in basal respiration upon the addition of Linoleoyl-L-carnitine would suggest that it is being utilized as a substrate for mitochondrial respiration. This effect should be attenuated by the CPT1 inhibitor Etomoxir. Furthermore, changes in maximal respiration and spare respiratory capacity can provide insights into the overall impact of Linoleoyl-L-carnitine on mitochondrial function and fitness.

Conclusion

This application note provides a comprehensive framework for utilizing the Seahorse XF assay to elucidate the role of Linoleoyl-L-carnitine in cellular respiration. By following the detailed protocols and data analysis guidelines, researchers can gain valuable insights into the metabolic effects of this and other acylcarnitines, contributing to a deeper understanding of cellular metabolism and its role in health and disease.

References

Troubleshooting & Optimization

Troubleshooting poor peak shape of Linoleoyl-L-carnitine in LC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common peak shape issues encountered during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Linoleoyl-L-carnitine.

Frequently Asked Questions (FAQs)

Q1: What makes Linoleoyl-L-carnitine challenging to analyze, often resulting in poor peak shape?

Linoleoyl-L-carnitine, as a long-chain acylcarnitine, possesses a dual nature: a polar quaternary ammonium (B1175870) head group and a long, nonpolar fatty acid tail. This amphipathic character can lead to complex retention behavior and interactions within the LC system. Poor peak shape, such as tailing, is often caused by secondary interactions between the positively charged quaternary amine and residual acidic silanol (B1196071) groups on silica-based stationary phases.

Q2: Which chromatography mode is better for Linoleoyl-L-carnitine: Reversed-Phase (RP) or HILIC?

Both modes can be used successfully, but they present different challenges:

  • Reversed-Phase (RP-LC): This is a common approach where the long nonpolar chain provides good retention on C18 or C8 columns.[1] However, secondary interactions with the stationary phase can still cause peak tailing.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is effective for retaining the polar carnitine moiety.[2] Success in HILIC depends heavily on careful control of the mobile phase composition and the sample solvent. The retention mechanism involves partitioning the polar analyte between a water-enriched layer on the stationary phase and a mobile phase with a high organic content.[2]

Q3: Can the sample solvent composition dramatically affect the peak shape of Linoleoyl-L-carnitine?

Yes, this is one of the most critical factors. Injecting a sample dissolved in a solvent significantly "stronger" (i.e., higher elution strength) than the initial mobile phase is a primary cause of peak distortion, including fronting and splitting.[3][4] For RP-LC, a solvent with too much organic content is considered strong. For HILIC, a solvent with too much aqueous content is strong. The best practice is to always dissolve the sample in the initial mobile phase composition whenever possible.[3]

Q4: Why am I seeing peak tailing specifically for Linoleoyl-L-carnitine and not other compounds?

Peak tailing for this compound is often due to "secondary interactions." The positively charged quaternary amine group on the carnitine molecule can interact with negatively charged, deprotonated silanol groups on the surface of the silica-based column packing material. This interaction provides an alternative retention mechanism that slows down a fraction of the analyte molecules, causing them to elute later and form a "tail."[5] In HILIC, electrostatic interactions with the stationary phase can also contribute to tailing.[6]

Troubleshooting Poor Peak Shape

Poor peak shape is typically categorized as peak tailing, fronting, or splitting. Below is a systematic guide to address these issues.

General Troubleshooting Workflow

The following diagram illustrates a logical workflow to diagnose and resolve poor peak shape issues.

G cluster_start cluster_investigate Investigation Steps cluster_solutions Potential Solutions start Poor Peak Shape Observed (Tailing, Fronting, Split) check_peaks Are ALL peaks affected or just the analyte? start->check_peaks all_peaks_sol System/Column Issue: - Check for blockages/voids - Flush/replace column - Check extra-column volume check_peaks->all_peaks_sol All Peaks some_peaks_sol Analyte-Specific Issue: - Optimize mobile phase (pH, additives) - Reduce sample load - Change column type check_peaks->some_peaks_sol Analyte Only check_solvent Check Sample Solvent vs. Initial Mobile Phase solvent_sol Solvent Mismatch: - Re-dissolve sample in initial mobile phase - Reduce injection volume check_solvent->solvent_sol check_column Evaluate Column Health column_sol Column Degradation: - Use guard column - Flush with strong solvent - Replace column check_column->column_sol check_system Inspect LC System system_sol System Issues: - Check for leaks - Remake fittings - Minimize tubing length check_system->system_sol all_peaks_sol->check_solvent some_peaks_sol->check_solvent solvent_sol->check_column column_sol->check_system end_node Peak Shape Improved system_sol->end_node

Caption: A step-by-step workflow for troubleshooting poor LC-MS peak shape.

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetric peak with a trailing edge that is longer than the leading edge.

G cluster_causes Common Causes of Peak Tailing cluster_solutions Solutions cause_tailing Peak Tailing secondary_int Secondary Interactions (e.g., silanol activity) cause_tailing->secondary_int col_contam Column Contamination (e.g., blocked frit) cause_tailing->col_contam ph_mismatch Mobile Phase pH Mismatch cause_tailing->ph_mismatch buffer_issue Low Buffer Concentration (HILIC) cause_tailing->buffer_issue extra_col_vol Extra-Column Volume cause_tailing->extra_col_vol sol_secondary Add mobile phase modifier (e.g., 0.1% Formic Acid) Use end-capped column secondary_int->sol_secondary sol_contam Reverse-flush column Replace column col_contam->sol_contam sol_ph Adjust mobile phase pH ph_mismatch->sol_ph sol_buffer Increase buffer concentration (e.g., >10mM) buffer_issue->sol_buffer sol_ecv Use shorter, narrower ID tubing Check fittings extra_col_vol->sol_ecv

Caption: Common causes and corresponding solutions for peak tailing.

ProblemCommon CauseRecommended Solution
Peak Tailing Secondary Silanol Interactions: The positively charged carnitine moiety interacts with acidic silanol groups on the column's stationary phase.Modify Mobile Phase (RP-LC): Add a small amount of an acidic modifier, like 0.1% formic acid, to the mobile phase. This protonates the silanol groups, minimizing unwanted ionic interactions. Use an End-Capped Column: Select a modern, high-purity, end-capped column designed to shield residual silanols.
Column Contamination: Particulate matter from the sample or system can partially block the inlet frit, distorting the flow path.[5][7]Filter Samples: Use a 0.22 µm or 0.45 µm syringe filter for all samples.[3] Flush Column: Reverse-flush the column according to the manufacturer's instructions.[7] Use a Guard Column: Protect the analytical column from contaminants.[3]
Low Buffer Concentration (HILIC): Insufficient buffer salts in the mobile phase can fail to mask active sites on the stationary phase, leading to electrostatic interactions.[6]Increase Buffer Strength: If using HILIC, increase the concentration of ammonium formate (B1220265) or ammonium acetate (B1210297) in the aqueous portion of the mobile phase (e.g., to 10-20 mM).[6]
Extra-Column Volume: Excessive volume in tubing and connections between the injector and detector can cause peak broadening and tailing.[3]Optimize Tubing: Minimize the length and internal diameter of all connecting tubing. Check Fittings: Ensure all fittings are properly seated to avoid dead volume.[3]
Issue 2: Peak Fronting and Splitting
  • Peak Fronting: An asymmetric peak where the leading edge is sloped, and the trailing edge is steep.

  • Split Peaks: A single peak appears as two or more partially resolved peaks.

G cluster_causes Common Causes of Fronting & Splitting cluster_solutions Solutions cause_front_split Peak Fronting / Splitting solvent_mismatch Strong Sample Solvent cause_front_split->solvent_mismatch overload Column Overload (Mass or Volume) cause_front_split->overload col_issue Column Void / Channeling cause_front_split->col_issue frit_block Partially Blocked Frit cause_front_split->frit_block sol_solvent Dissolve sample in initial mobile phase Reduce injection volume solvent_mismatch->sol_solvent sol_overload Dilute sample Reduce injection volume overload->sol_overload sol_col Replace column col_issue->sol_col sol_frit Reverse-flush column Replace column frit_block->sol_frit

References

Technical Support Center: Optimization of 9(Z),12(Z)-Octadecadienoyl-L-Carnitine Extraction Efficiency from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of 9(Z),12(Z)-Octadecadienoyl-L-Carnitine (Linoleoyl-L-Carnitine) from various tissues.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from tissues?

A1: The most prevalent methods for extracting long-chain acylcarnitines like this compound from tissues are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1][2] Often, a combination of these techniques is employed to enhance purity and recovery.

Q2: Why is the extraction of long-chain acylcarnitines like this compound challenging?

A2: The challenges in extracting long-chain acylcarnitines stem from their amphipathic nature, with a polar carnitine head and a long, nonpolar fatty acyl tail. This can lead to low solubility in common extraction solvents, strong binding to tissue proteins and lipids, and susceptibility to matrix effects during analysis.[3]

Q3: How can I improve the solubility of this compound during extraction?

A3: To improve solubility, consider using a mixture of polar and non-polar solvents, such as methanol (B129727)/acetonitrile or chloroform (B151607)/methanol/water systems.[4] The addition of a small amount of acid (e.g., formic acid) can also help by keeping the carnitine moiety protonated and improving its solubility in organic solvents.

Q4: What is the importance of internal standards in the quantification of this compound?

A4: Internal standards (IS), preferably stable isotope-labeled analogs like cis,cis-9,12-Octadecadienoyl-L-carnitine-(N-methyl-d3), are crucial for accurate quantification.[5][6] They compensate for analyte loss during sample preparation and for matrix effects in the mass spectrometer, leading to more reliable and reproducible results.[7]

Q5: How stable is this compound during sample storage and extraction?

A5: Long-chain acylcarnitines can be susceptible to hydrolysis, especially at basic pH.[8] It is recommended to keep samples frozen at -80°C for long-term storage and to perform extraction procedures on ice or at reduced temperatures to minimize enzymatic and chemical degradation. Acidifying the extraction solvent can also improve stability.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Recovery of this compound Incomplete tissue homogenization. Ensure complete tissue disruption by using a high-speed homogenizer or by freeze-thawing the tissue multiple times in liquid nitrogen before homogenization.
Poor solubility in the extraction solvent. Use a solvent mixture with appropriate polarity, such as methanol/acetonitrile or a two-phase system like chloroform/methanol/water.[4] Consider adding a small percentage of a stronger organic solvent or an acid to the extraction mixture.
Strong binding to proteins and lipids. After initial homogenization, perform a protein precipitation step with a cold organic solvent like methanol or acetonitrile.[9] For lipid-rich tissues, a subsequent liquid-liquid extraction or solid-phase extraction may be necessary to remove interfering lipids.
Analyte loss during solvent evaporation. Avoid complete dryness during solvent evaporation steps. Reconstitute the sample in a small volume of a suitable solvent as soon as the evaporation is complete.
High Signal Suppression/Enhancement (Matrix Effects) Co-elution of interfering substances from the tissue matrix. Optimize the chromatographic separation to better resolve the analyte from matrix components. Incorporate a solid-phase extraction (SPE) clean-up step in your protocol.[10] Use a stable isotope-labeled internal standard to correct for matrix effects.[7]
Presence of phospholipids (B1166683) in the final extract. Phospholipids are a major source of matrix effects. Use a targeted phospholipid removal strategy, such as a specific SPE sorbent or a liquid-liquid partitioning step designed to separate phospholipids from your analyte.
Poor Reproducibility Inconsistent sample handling and extraction procedure. Standardize every step of the protocol, including tissue weight, solvent volumes, incubation times, and temperatures. Automation of sample preparation can improve reproducibility.
Variable water content in tissue samples. Lyophilize (freeze-dry) the tissue samples before extraction to normalize for water content and improve extraction efficiency.
Presence of Interfering Peaks in Chromatogram Co-extraction of isomeric or isobaric compounds. Optimize the liquid chromatography method to achieve baseline separation of the target analyte from other acylcarnitines and endogenous molecules. High-resolution mass spectrometry can also help to distinguish between compounds with the same nominal mass.
Contamination from labware or reagents. Use high-purity solvents and reagents. Thoroughly clean all glassware and use disposable plasticware where possible to avoid cross-contamination.

Quantitative Data on Extraction Efficiency

The following table summarizes reported recovery data for long-chain acylcarnitines from tissues using various extraction methods. It is important to note that specific recovery for this compound may vary, and these values should be used as a general guide.

Extraction Method Tissue Type Analyte(s) Reported Recovery (%) Reference
Protein Precipitation (Methanol)PlasmaPalmitoylcarnitine~98-105%[10]
Solid-Phase ExtractionLiverLong-chain acyl-CoAs70-80%[1]
Liquid-Liquid ExtractionUrineLong-chain acylcarnitines (C10-C18)>80%[11]
Protein Precipitation (Acetonitrile/Methanol)Human Skeletal MuscleTotal CarnitineNot specified, but method deemed quantitative[12]

Detailed Experimental Protocols

Protocol 1: Protein Precipitation followed by Solid-Phase Extraction (SPE) for Muscle Tissue

This protocol is adapted from methodologies described for the extraction of acylcarnitines from tissues.[9][12]

1. Tissue Homogenization: a. Weigh approximately 20-50 mg of frozen muscle tissue. b. Immediately place the tissue in a 2 mL tube containing 1 mL of ice-cold 80:20 (v/v) methanol:water and a steel bead. c. Homogenize the tissue using a bead-beater homogenizer for 2 cycles of 30 seconds at a high setting. Keep the samples on ice between cycles. d. Add an internal standard solution containing a known amount of cis,cis-9,12-Octadecadienoyl-L-carnitine-(N-methyl-d3).

2. Protein Precipitation: a. Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C. b. Carefully collect the supernatant, which contains the extracted acylcarnitines.

3. Solid-Phase Extraction (SPE): a. Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water. b. Load the supernatant from step 2b onto the SPE cartridge. c. Wash the cartridge with 1 mL of 0.1% formic acid in water to remove neutral and acidic interferences. d. Wash the cartridge with 1 mL of methanol to remove lipids. e. Elute the acylcarnitines with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

4. Sample Concentration and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. b. Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Liver Tissue

This protocol is a modification of established methods for extracting lipids and polar metabolites.[4]

1. Tissue Homogenization: a. Weigh approximately 50 mg of frozen liver tissue. b. Homogenize the tissue in 1 mL of ice-cold methanol using a Dounce homogenizer. c. Add an internal standard solution.

2. Liquid-Liquid Extraction: a. Add 2 mL of chloroform to the homogenate and vortex for 1 minute. b. Add 0.8 mL of water and vortex for another minute. c. Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases. d. The upper aqueous/methanolic phase contains the acylcarnitines. Carefully collect this phase without disturbing the protein and lipid layers at the interface and the lower chloroform phase.

3. Sample Concentration and Reconstitution: a. Evaporate the collected aqueous/methanolic phase to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Visualizations

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Tissue Tissue Sample (e.g., Muscle, Liver) Homogenization Homogenization (e.g., Bead Beater, Dounce) Tissue->Homogenization IS_Addition Internal Standard Spiking Homogenization->IS_Addition PPT Protein Precipitation (e.g., Methanol, Acetonitrile) IS_Addition->PPT Method 1 LLE Liquid-Liquid Extraction (e.g., Chloroform/Methanol/Water) IS_Addition->LLE Method 2 SPE Solid-Phase Extraction (e.g., Cation Exchange) PPT->SPE Optional Clean-up Evaporation Solvent Evaporation LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: General workflow for the extraction of this compound from tissues.

Troubleshooting_Logic Start Low Analyte Recovery? Check_Homogenization Is Homogenization Complete? Start->Check_Homogenization Yes Failure Further Optimization Needed Start->Failure No Improve_Homogenization Action: Use stronger homogenization method Check_Homogenization->Improve_Homogenization No Check_Solubility Is Analyte Soluble? Check_Homogenization->Check_Solubility Yes Success Recovery Improved Improve_Homogenization->Success Modify_Solvent Action: Change solvent system (e.g., add organic solvent/acid) Check_Solubility->Modify_Solvent No Check_Binding Is Protein/Lipid Binding an Issue? Check_Solubility->Check_Binding Yes Modify_Solvent->Success Add_Cleanup Action: Add PPT, LLE, or SPE step Check_Binding->Add_Cleanup Yes Check_Binding->Failure No Add_Cleanup->Success

Caption: A logical troubleshooting guide for low recovery of this compound.

References

Overcoming matrix effects in the quantification of Linoleoyl-L-carnitine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Linoleoyl-L-carnitine, with a focus on overcoming matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem for Linoleoyl-L-carnitine quantification?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix.[1][2] When analyzing biological samples like plasma or tissue, endogenous materials such as phospholipids (B1166683), salts, and other metabolites can be co-extracted with Linoleoyl-L-carnitine.[1][2] During LC-MS/MS analysis, these co-eluting compounds can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate and irreproducible quantification.[1] Long-chain acylcarnitines like Linoleoyl-L-carnitine are particularly susceptible due to their presence in complex lipid-rich matrices.

Q2: What are the common signs of matrix effects in my data?

A2: Common indicators of matrix effects include:

  • Poor reproducibility between replicate injections of the same sample.

  • Inaccurate results, demonstrated by poor recovery of spiked quality control samples.

  • Non-linear calibration curves.

  • Signal intensity (peak area or height) that varies significantly for the same concentration of analyte across different sample lots or sources.

  • Unstable or drifting signal during a run sequence.

Q3: What is the most effective strategy to compensate for matrix effects?

A3: The most robust and widely recommended strategy is the use of a stable isotope-labeled internal standard (SIL-IS).[3][4][5] A SIL-IS, such as D3-Palmitoyl-L-carnitine or another long-chain deuterated acylcarnitine, has nearly identical chemical and physical properties to the analyte.[3][6] It will therefore co-elute and experience the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be effectively normalized, leading to accurate quantification.[7][8]

Q4: Can I use a simple protein precipitation method for sample preparation?

A4: While protein precipitation (PPT) with solvents like methanol (B129727) or acetonitrile (B52724) is a fast and simple first step to remove proteins, it is often insufficient for eliminating matrix effects, especially from complex matrices like plasma.[6][9] PPT does not effectively remove other interfering substances like phospholipids, which are a primary cause of ion suppression. For accurate quantification, PPT should typically be followed by a more selective cleanup technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[10][11][12]

Troubleshooting Guide

This section addresses specific issues you may encounter during your analysis.

Problem: Low signal intensity or complete signal loss (Ion Suppression).

This is the most common manifestation of matrix effects. Co-eluting matrix components, particularly phospholipids from plasma, compete with Linoleoyl-L-carnitine for ionization, reducing its signal.

Troubleshooting Workflow

A logical workflow can help diagnose and resolve issues related to matrix effects. The following diagram outlines the key decision points and steps.

G cluster_0 Problem Identification cluster_1 Solution Path 1: Internal Standard cluster_2 Solution Path 2: Sample Preparation cluster_3 Solution Path 3: Chromatography cluster_4 Verification start Poor Reproducibility or Low Signal Intensity q1 Are you using a stable isotope-labeled internal standard (SIL-IS)? start->q1 implement_is Implement a co-eluting SIL-IS (e.g., D3-long-chain acylcarnitine) q1->implement_is No q2 What is your current sample preparation method? q1->q2 Yes revalidate Re-evaluate Method: - Check recovery & matrix effect - Assess linearity and precision implement_is->revalidate ppt Protein Precipitation (PPT) Only q2->ppt PPT spe_lle SPE / LLE q2->spe_lle SPE/LLE enhance_cleanup Add a cleanup step: - Solid-Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) ppt->enhance_cleanup optimize_lc Optimize LC Method: - Adjust gradient to separate analyte from interfering peaks - Use a different column (e.g., HILIC) spe_lle->optimize_lc enhance_cleanup->revalidate optimize_lc->revalidate

Caption: Troubleshooting decision tree for matrix effects.

Data on Sample Preparation Effectiveness

Different sample preparation techniques offer varying levels of cleanup, which directly impacts analyte recovery and the reduction of matrix effects. More thorough methods like Solid-Phase Extraction (SPE) typically yield better results than simple protein precipitation.

Sample Preparation MethodAnalyteMatrixAverage Recovery (%)Reference
Protein PrecipitationAcetylcarnitineMouse Plasma87.8%[6]
Protein PrecipitationPalmitoylcarnitineMouse Plasma85.4%[6]
Solid-Phase Extraction (SPE)Carnitine & AcylcarnitinesPlasma98 - 105%[13]
Solid-Phase Extraction (SPE)AcetylcarnitinePlasma102.2%[14]
Solid-Phase Extraction (SPE)PalmitoylcarnitinePlasma107.2%[14]

Table 1: Comparison of analyte recovery rates for different sample preparation methods as reported in various studies. Higher recovery suggests better method performance and potentially lower matrix interference.

Experimental Protocols

Here are detailed protocols for recommended sample preparation techniques to mitigate matrix effects.

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This method uses a strong cation-exchange (SCX) mechanism to selectively retain carnitines while washing away neutral and anionic interferences.[11][15]

G start Start: Plasma Sample + SIL-IS ppt Protein Precipitation (e.g., with Methanol) start->ppt centrifuge Centrifuge & Collect Supernatant ppt->centrifuge load Load Supernatant onto SPE Cartridge centrifuge->load condition Condition SPE Cartridge (Methanol then Water) condition->load wash1 Wash 1: Acidic Water/MeOH (Removes neutral compounds) load->wash1 wash2 Wash 2: Methanol (Removes phospholipids) wash1->wash2 elute Elute Analyte: Ammoniated Methanol wash2->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze Analyze via LC-MS/MS reconstitute->analyze

Caption: Workflow for Solid-Phase Extraction (SPE) cleanup.

Methodology:

  • Internal Standard Spiking: To 100 µL of plasma, add the appropriate volume of your stable isotope-labeled internal standard working solution.

  • Protein Precipitation: Add 400 µL of ice-cold methanol. Vortex for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • SPE Cartridge Conditioning: Condition a mixed-mode or strong cation-exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Transfer the supernatant from step 3 onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water.

    • Wash the cartridge with 1 mL of methanol to remove residual phospholipids.

  • Elution: Elute the Linoleoyl-L-carnitine and other acylcarnitines with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is an alternative cleanup method that separates compounds based on their differential solubilities in two immiscible liquid phases. For long-chain acylcarnitines, a solvent like methyl tert-butyl ether (MTBE) can be effective.[10]

Methodology:

  • Internal Standard Spiking: To 100 µL of plasma, add the SIL-IS working solution.

  • Protein Precipitation: Add 300 µL of methanol and vortex.

  • Extraction: Add 1 mL of methyl tert-butyl ether (MTBE). Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness under nitrogen. Reconstitute the residue in 100 µL of the mobile phase for analysis.

References

Improving the stability of 9(Z),12(Z)-Octadecadienoyl-L-Carnitine during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 9(Z),12(Z)-Octadecadienoyl-L-Carnitine (Linoleoyl-L-Carnitine). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound during sample storage and analysis.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Sample Handling and Storage

Q1: My measured concentrations of this compound are lower than expected. What could be the cause?

A1: Lower than expected concentrations are often due to degradation of the analyte. The primary cause of degradation for acylcarnitines is hydrolysis, where the ester bond is cleaved, releasing free carnitine and the fatty acid (linoleic acid in this case).[1][2] This process is accelerated by improper storage conditions. To troubleshoot, consider the following:

  • Storage Temperature: Long-term storage at room temperature or even at +4°C can lead to significant hydrolysis.[2][3] For prolonged storage, temperatures of -20°C or, ideally, -80°C are recommended to minimize degradation.[3][4]

  • pH of the Sample Matrix: Acylcarnitines are more stable at a neutral to acidic pH.[5] Basic conditions can significantly increase the rate of hydrolysis.

  • Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing your samples can accelerate degradation. It is advisable to aliquot samples into single-use volumes to avoid this.

Q2: I am observing an increase in free carnitine concentration in my stored samples. Is this related to the stability of this compound?

A2: Yes, an increase in free carnitine is a direct indicator of acylcarnitine hydrolysis. The total carnitine concentration (free carnitine + acylcarnitines) should remain relatively constant, while the ratio of free carnitine to acylcarnitine changes as degradation occurs.[2]

Q3: Should I be concerned about the oxidation of the polyunsaturated fatty acid chain of this compound during storage?

A3: Yes, the linoleoyl moiety contains two double bonds, making it susceptible to oxidation.[6][7] Oxidative stress can lead to modification of the lipid part of the molecule.[6] To mitigate this, consider the following precautions:

  • Use of Antioxidants: For long-term storage, especially of dried blood spots or plasma, the addition of an antioxidant like butylated hydroxytoluene (BHT) can protect polyunsaturated fatty acids from degradation.[3][7][8]

  • Inert Atmosphere: When preparing samples for long-term storage, purging with an inert gas like nitrogen or argon can help to displace oxygen and reduce oxidative damage.

  • Light Protection: Store samples in amber vials or otherwise protected from light to prevent photo-oxidation.

Analytical Methodology

Q4: I am having trouble with the reproducibility of my LC-MS/MS results. What are some common sources of variability?

A4: Reproducibility issues in LC-MS/MS analysis of acylcarnitines can arise from several factors:

  • Incomplete Derivatization: Many analytical methods employ derivatization (e.g., butylation or pivaloylation) to improve chromatographic retention and ionization efficiency. Incomplete or variable derivatization will lead to inconsistent results. Ensure your derivatization protocol is optimized and followed precisely.

  • Matrix Effects: Biological matrices like plasma can cause ion suppression or enhancement in the mass spectrometer, affecting the signal of your analyte. The use of a stable isotope-labeled internal standard for this compound is highly recommended to correct for these effects.

  • Sample Preparation: Inconsistent sample cleanup can lead to variability. Ensure your protein precipitation or solid-phase extraction (SPE) procedure is robust and consistently applied across all samples.

Q5: How can I be sure that I am accurately quantifying this compound and not other interfering compounds?

A5: The use of tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) provides a high degree of specificity. By monitoring a specific precursor ion to product ion transition for your analyte, you can minimize interference from other compounds in the matrix. Additionally, chromatographic separation is crucial to resolve isomers that may have the same mass-to-charge ratio.

Data on Acylcarnitine Stability

While specific kinetic data for this compound is limited in the literature, the following tables summarize the general stability trends for long-chain acylcarnitines under various conditions.

Table 1: Effect of Storage Temperature on Acylcarnitine Stability in Dried Blood Spots (DBS)

Storage TemperatureObservationRecommendation
Room Temperature (>14 days)Significant hydrolysis of acylcarnitines to free carnitine.[1][9]Avoid for long-term storage. If unavoidable, correct for sample decay.
+4°C (1 year)Decrease in long-chain acylcarnitine concentrations.[3]Suitable for short-term storage only.
-18°C / -20°CAcylcarnitines are stable for at least 330 days.[1] Recommended for long-term storage to minimize metabolite instabilities.[3]Recommended for long-term storage.
-80°CConsidered the optimal temperature for long-term biobanking to preserve metabolite stability.[4]Optimal for long-term storage.

Table 2: General Stability of Acylcarnitines Based on Chain Length

Acylcarnitine Chain LengthRelative Rate of Hydrolysis
Short-chainFaster[1][9]
Long-chainSlower[1][9]

Experimental Protocols

Protocol 1: Sample Preparation for Acylcarnitine Analysis in Plasma by Protein Precipitation

This protocol is a general guideline and may require optimization for your specific application and instrumentation.

  • Thaw Samples: Thaw frozen plasma samples on ice to prevent degradation.

  • Aliquoting: Aliquot 50 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard: Add an appropriate amount of a stable isotope-labeled internal standard for this compound.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) (containing 1 µM of the internal standard if not added separately) to the plasma sample.

  • Vortexing: Vortex the mixture for 5-10 seconds to ensure thorough mixing and precipitation of proteins.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully collect the supernatant and transfer it to a new tube or a well plate for LC-MS/MS analysis.

Protocol 2: Derivatization of Acylcarnitines to their Butyl Esters

This derivatization step is often used to improve the analytical properties of acylcarnitines.

  • Drying: Evaporate the sample extract to dryness under a stream of nitrogen.

  • Reagent Preparation: Prepare a fresh solution of 3N HCl in n-butanol.

  • Derivatization Reaction: Add 100 µL of the 3N HCl in n-butanol to the dried sample extract.

  • Incubation: Incubate the mixture at 60°C for 20 minutes.

  • Drying: Evaporate the reagent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivatized sample in the initial mobile phase of your LC method for injection.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis thaw Thaw Plasma on Ice aliquot Aliquot 50 µL Plasma thaw->aliquot is Add Internal Standard aliquot->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation supernatant->lc Inject ms MS/MS Detection lc->ms data Data Analysis ms->data

Sample Preparation and Analysis Workflow

degradation_pathway acylcarnitine This compound hydrolysis Hydrolysis (H₂O, Temperature, pH) acylcarnitine->hydrolysis oxidation Oxidation (O₂, Light) acylcarnitine->oxidation free_carnitine Free L-Carnitine hydrolysis->free_carnitine linoleic_acid Linoleic Acid hydrolysis->linoleic_acid oxidation_products Oxidation Products oxidation->oxidation_products

Degradation Pathways of this compound

References

Selection of internal standards for accurate Linoleoyl-L-carnitine quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of Linoleoyl-L-carnitine using internal standards.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using an internal standard for Linoleoyl-L-carnitine quantification?

A1: An internal standard (IS) is crucial for accurate and precise quantification in analytical methods like liquid chromatography-mass spectrometry (LC-MS/MS). It is a compound with similar physicochemical properties to the analyte (Linoleoyl-L-carnitine) that is added at a known concentration to all samples, calibrators, and quality controls. The IS helps to correct for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer. The use of an appropriate internal standard can significantly improve the robustness and reliability of the quantification.[1]

Q2: What are the ideal characteristics of an internal standard for Linoleoyl-L-carnitine analysis?

A2: The ideal internal standard should:

  • Behave similarly to Linoleoyl-L-carnitine during extraction and chromatography.

  • Not be naturally present in the biological samples being analyzed.[2]

  • Have a mass-to-charge ratio (m/z) that is different from Linoleoyl-L-carnitine and other potential interferences.

  • Elute close to Linoleoyl-L-carnitine without co-eluting.

  • Be stable throughout the entire analytical process.

  • Ideally, be a stable isotope-labeled version of the analyte.

Q3: What are the most commonly recommended internal standards for Linoleoyl-L-carnitine quantification?

A3: Stable isotope-labeled (SIL) internal standards are considered the gold standard for mass spectrometry-based quantification. For Linoleoyl-L-carnitine, a deuterated form of Linoleoyl-L-carnitine (e.g., Linoleoyl-L-carnitine-d3) would be the most suitable choice. If a deuterated analog of the specific analyte is unavailable, a stable isotope-labeled version of a structurally similar long-chain acylcarnitine can be used. Several suppliers offer mixes of stable isotope-labeled carnitines and acylcarnitines that can be used for broader profiling studies.[3][4][5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in internal standard signal across samples Inconsistent addition of the internal standard.Ensure precise and consistent pipetting of the internal standard solution into every sample. Use a calibrated pipette and add the IS at the earliest possible stage of sample preparation.
Degradation of the internal standard.Check the storage conditions and stability of the internal standard stock and working solutions. Prepare fresh working solutions regularly.
Matrix effects suppressing or enhancing the IS signal.Optimize the sample preparation procedure to remove more interfering matrix components. Consider using a different ionization source or modifying the LC gradient. The use of a stable isotope-labeled internal standard that co-elutes with the analyte can help mitigate this issue.[1]
Poor peak shape or splitting for the internal standard Column degradation or contamination.Flush the column with a strong solvent or replace it if necessary. Ensure proper sample cleanup to minimize the injection of particulates.
Inappropriate mobile phase composition.Optimize the mobile phase pH and organic solvent composition to improve peak shape.
Internal standard co-elutes with an interfering peak Insufficient chromatographic separation.Modify the liquid chromatography gradient (e.g., slower gradient, different organic solvent) to improve resolution. Consider using a column with a different chemistry or higher efficiency.
Low internal standard recovery Inefficient extraction of the internal standard.Re-evaluate the extraction solvent and method. Ensure the chosen solvent is appropriate for the polarity of the internal standard and the sample matrix.
Adsorption of the internal standard to labware.Use low-binding tubes and pipette tips. Silanize glassware if necessary.

Recommended Internal Standards for Acylcarnitine Analysis

Internal StandardTypeCommon ApplicationsSupplier Examples
Linoleoyl-L-carnitine-d3Stable Isotope-LabeledDirect quantification of Linoleoyl-L-carnitineAvailable from various chemical suppliers
Palmitoyl-L-carnitine-d3Stable Isotope-LabeledQuantification of long-chain acylcarnitinesCambridge Isotope Laboratories, Cayman Chemical[2][7]
Stearoyl-L-carnitine-d3Stable Isotope-LabeledQuantification of long-chain acylcarnitinesSigma-Aldrich
Octanoyl-L-carnitine-d3Stable Isotope-LabeledQuantification of medium-chain acylcarnitinesCambridge Isotope Laboratories[2]
Acylcarnitine MixesStable Isotope-LabeledBroad profiling of multiple acylcarnitinesSigma-Aldrich, Cambridge Isotope Laboratories[4][5]

Experimental Protocols

Protocol: Sample Preparation and Extraction for Linoleoyl-L-carnitine Quantification from Plasma

This protocol provides a general procedure for the extraction of Linoleoyl-L-carnitine from plasma samples. Optimization may be required for different sample types or instrumentation.

Materials:

  • Plasma samples

  • Internal Standard working solution (e.g., Linoleoyl-L-carnitine-d3 in methanol)

  • Methanol (B129727), ice-cold

  • Centrifuge capable of 4°C and high-speed centrifugation

  • Microcentrifuge tubes (1.5 mL, low-binding)

  • Autosampler vials with inserts

Procedure:

  • Thaw plasma samples on ice.

  • Vortex the samples to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the internal standard working solution to the plasma sample.

  • Add 200 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial with an insert.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex briefly and centrifuge at low speed to pellet any remaining particulates.

  • The sample is now ready for LC-MS/MS analysis.

Protocol: LC-MS/MS Method for Linoleoyl-L-carnitine Quantification

This is a representative LC-MS/MS method. Specific parameters should be optimized for your instrument and column.

Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30-95% B

    • 8-9 min: 95% B

    • 9.1-12 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Linoleoyl-L-carnitine: Monitor the transition from the precursor ion (m/z of protonated Linoleoyl-L-carnitine) to a specific product ion (e.g., m/z 85.1).[7]

    • Internal Standard (e.g., Linoleoyl-L-carnitine-d3): Monitor the transition from the precursor ion (m/z of protonated IS) to a specific product ion (e.g., m/z 85.1 or a deuterated fragment).

  • Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage according to the instrument manufacturer's recommendations.

Visualizations

internal_standard_selection_workflow cluster_start Start cluster_criteria Selection Criteria cluster_evaluation Evaluation cluster_decision Decision cluster_validation Validation start Define Analyte: Linoleoyl-L-carnitine criteria1 Ideal Choice: Stable Isotope-Labeled (SIL) Analyte Analog start->criteria1 Primary Goal criteria2 Alternative: SIL Analog of a Structurally Similar Compound criteria1->criteria2 If unavailable eval1 Check Commercial Availability criteria1->eval1 criteria2->eval1 eval2 Verify No Endogenous Interference eval1->eval2 If available eval3 Assess Chromatographic Behavior eval2->eval3 decision Select Optimal Internal Standard eval3->decision validation Method Validation: Accuracy, Precision, Linearity decision->validation Proceed with

Caption: Workflow for the selection of an internal standard.

sample_preparation_workflow start Plasma Sample add_is Add Internal Standard start->add_is protein_precipitation Protein Precipitation (Ice-cold Methanol) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Sample preparation workflow for plasma analysis.

References

Resolving isomeric interferences in 9(Z),12(Z)-Octadecadienoyl-L-Carnitine analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of 9(Z),12(Z)-Octadecadienoyl-L-Carnitine

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of this compound, with a focus on resolving isomeric interferences.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound, also known as Linoleoyl-L-Carnitine, is an acylcarnitine that plays a crucial role in fatty acid metabolism.[1] It is formed when linoleic acid is attached to L-carnitine.[2] Acylcarnitines are essential for transporting long-chain fatty acids into the mitochondria for beta-oxidation, a key energy production process.[3][4] Analysis of specific acylcarnitines is vital for diagnosing certain inherited metabolic disorders, such as fatty acid oxidation defects and organic acidemias.[5][6]

Q2: What are the primary challenges in analyzing this compound?

A2: The main challenge is the presence of isomers, which are molecules with the same mass but different structural arrangements.[7][8] These can include:

  • Geometric isomers: Different arrangements around the double bonds (e.g., cis/trans).

  • Positional isomers: Double bonds located at different positions in the acyl chain.

  • Structural isomers: Branched-chain vs. straight-chain forms.

These isomers often co-elute in chromatography and are indistinguishable by mass spectrometry alone, leading to potential misidentification and inaccurate quantification.[8][9]

Q3: Why can't I just use tandem mass spectrometry (MS/MS) to distinguish isomers?

A3: While tandem MS is highly sensitive, isomeric acylcarnitines often produce identical or very similar fragmentation patterns, making them difficult to differentiate without prior chromatographic separation.[8] Flow-injection MS/MS methods, commonly used for acylcarnitine profiling, cannot distinguish between isobaric (same mass) compounds.[10]

Q4: What is the general workflow for analyzing this compound?

A4: A typical workflow involves sample preparation (e.g., protein precipitation from plasma), followed by separation using Ultra-High-Performance Liquid Chromatography (UHPLC), and detection by tandem mass spectrometry (MS/MS).[8][10][11] Derivatization may sometimes be used to improve chromatographic properties and sensitivity.[9][12]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Poor peak shape or broad peaks 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Suboptimal gradient elution.1. Add an ion-pairing agent like heptafluorobutyric acid (HFBA) to the mobile phase to improve peak sharpness.[13][9] 2. Use a guard column and ensure mobile phases are properly filtered. 3. Optimize the gradient slope and re-equilibration time.
Co-elution of isomers 1. Insufficient chromatographic resolution. 2. Inadequate column chemistry.1. Increase the column length or decrease the particle size (UHPLC).[10] 2. Optimize the mobile phase gradient to enhance separation.[9] 3. Test different stationary phases (e.g., C18, HILIC) to find one that provides better selectivity for your isomers.[1][14]
Low signal intensity / poor sensitivity 1. Ion suppression from matrix components. 2. Inefficient ionization. 3. Suboptimal sample preparation.1. Improve sample cleanup using solid-phase extraction (SPE). 2. Add a small amount of ammonium (B1175870) acetate (B1210297) to the mobile phase to enhance ionization efficiency.[9] 3. Consider derivatization (e.g., butylation) to improve ionization.[9][12] 4. Ensure co-elution of an appropriate internal standard to compensate for matrix effects.[13]
Inconsistent retention times 1. Column temperature fluctuations. 2. Pump malfunction or leaks. 3. Insufficient column equilibration between runs.1. Use a column oven to maintain a stable temperature (e.g., 50°C).[13][9] 2. Check the HPLC/UHPLC system for pressure fluctuations. 3. Ensure the re-equilibration step in your gradient program is long enough.[9]

Experimental Protocols

Protocol 1: Sample Preparation (Plasma)

This protocol is a general guide for the extraction of acylcarnitines from plasma.

  • Protein Precipitation: To 50 µL of plasma, add 200 µL of ice-cold methanol (B129727) containing a suitable internal standard (e.g., d3-Linoleoyl-L-Carnitine).

  • Vortex: Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% water / 10% acetonitrile (B52724) with additives).

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: UHPLC-MS/MS Method for Isomer Separation

This method is based on established protocols for separating acylcarnitine isomers.[13][9][10]

Chromatographic Conditions:

ParameterRecommended Setting
Column Reversed-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 100 mm)
Mobile Phase A Water with 0.1% formic acid and 2.5 mM ammonium acetate
Mobile Phase B Acetonitrile with 0.1% formic acid and 2.5 mM ammonium acetate
Gradient Start at 5-10% B, ramp to 95-100% B over 10-15 minutes, hold, and re-equilibrate
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 50-60°C

Mass Spectrometry Conditions:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM) or Precursor Ion Scan
Precursor Ion (for scan) m/z 85 (characteristic fragment of carnitine)[12]
MRM Transition Monitor the specific precursor-to-product ion transition for Linoleoyl-L-Carnitine.
Collision Energy Optimize for the specific instrument and analyte.

Data Presentation

Table 1: Example Chromatographic Parameters for Acylcarnitine Isomer Separation

ParameterMethod 1 (General Purpose)Method 2 (High Resolution)
Column C18, 3.5 µm, 3.0 x 150 mm[9]C18, 1.7 µm, 2.1 x 100 mm[10]
Mobile Phase Additives 0.1% Formic Acid, 2.5 mM Ammonium Acetate, 0.005% HFBA[9]0.1% Formic Acid
Column Temperature 50°C[9]60°C[10]
Typical Run Time ~22 minutes[9]< 10 minutes[10]

Visualizations

G cluster_sample Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma or Tissue Sample Prep Sample Preparation (Protein Precipitation, Internal Standard Addition) Sample->Prep LC UHPLC Separation (Isomer Resolution) Prep->LC MS Tandem MS Detection (MRM or Precursor Scan) LC->MS Eluent Data Data Acquisition MS->Data Analysis Peak Integration & Quantification Data->Analysis Result Result Analysis->Result Final Report

Caption: General experimental workflow for LC-MS/MS analysis.

G cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix FA Fatty Acid (e.g., Linoleic Acid) FACS Fatty Acyl-CoA Synthetase (FACS) FA->FACS + ATP + CoA AcylCoA Fatty Acyl-CoA FACS->AcylCoA CPT1 CPT-I AcylCoA->CPT1 + Carnitine AcylCarnitine Acylcarnitine (e.g., Linoleoyl Carnitine) CPT1->AcylCarnitine CoA CAT CAT AcylCarnitine->CAT CPT2 CPT-II CAT->CPT2 Across Inner Membrane AcylCoA_matrix Fatty Acyl-CoA CPT2->AcylCoA_matrix + CoA - Carnitine BetaOx Beta-Oxidation Cycle AcylCoA_matrix->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA To Krebs Cycle

Caption: Carnitine's role in fatty acid transport for beta-oxidation.

G cluster_isomers Types of Isomeric Interference Analyte C18:2 Acylcarnitine (Same Mass) Geo Geometric Isomers (Cis vs. Trans at C9/C12) Analyte->Geo Same Connectivity, Different 3D Shape Pos Positional Isomers (e.g., 9,12 vs. 8,11 double bonds) Analyte->Pos Different Double Bond Positions Struct Structural Isomers (Branched vs. Straight Chain) Analyte->Struct Different Carbon Skeleton

Caption: Logical relationships of potential isomeric interferences.

References

How to prevent the degradation of Linoleoyl-L-carnitine during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Linoleoyl-L-carnitine during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of linoleoyl-L-carnitine degradation during sample preparation?

A1: The primary cause of degradation is the hydrolysis of the ester bond linking the linoleic acid to the carnitine molecule. This results in the formation of free L-carnitine and linoleic acid. This process can be accelerated by several factors.[1][2][3][4]

Q2: What factors can accelerate the degradation of linoleoyl-L-carnitine?

A2: Several factors can accelerate degradation, including:

  • Elevated Temperatures: Room temperature and higher temperatures significantly increase the rate of hydrolysis.[1][3][5][6]

  • Suboptimal pH: Acidic or alkaline conditions can promote hydrolysis. Acidic conditions, often used in derivatization steps, can be particularly problematic when combined with heat.[2][4]

  • Enzymatic Activity: Endogenous enzymes, such as acylcarnitine hydrolases present in tissue samples, can enzymatically cleave the ester bond.[7]

  • Oxidation: The polyunsaturated linoleoyl chain is susceptible to oxidation, which can alter the molecule and affect accurate quantification.

Q3: How should I store my samples to ensure the stability of linoleoyl-L-carnitine?

A3: For long-term stability, samples such as plasma, serum, or tissue homogenates should be stored at -20°C or, ideally, at -80°C.[8] Acylcarnitines are reported to be stable for at least 330 days at -18°C.[1][3] Short-term storage at 4°C is acceptable, but prolonged storage at room temperature for more than 14 days should be avoided as it leads to significant hydrolysis.[1][3][8]

Q4: Is derivatization necessary for the analysis of linoleoyl-L-carnitine?

A4: Derivatization, such as butylation to form butyl esters, has traditionally been used to improve the chromatographic and mass spectrometric properties of acylcarnitines.[1][9][10] However, the acidic and high-temperature conditions of derivatization can cause hydrolysis.[4][11] Modern analytical techniques, such as those using hydrophilic interaction liquid chromatography (HILIC) with tandem mass spectrometry (MS/MS), can allow for the direct analysis of underivatized acylcarnitines, thus avoiding this potential degradation step.[11][12][13]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of linoleoyl-L-carnitine Hydrolysis during sample processing: Samples left at room temperature for extended periods.Keep samples on ice or at 4°C throughout the entire preparation process. Minimize the time between sample collection and freezing/extraction.
Enzymatic degradation: Inadequate inactivation of endogenous enzymes in tissue samples.Immediately homogenize tissue samples in a cold solvent containing protease inhibitors. Alternatively, flash-freeze tissues in liquid nitrogen immediately after collection.
Hydrolysis during derivatization: High temperatures and acidic conditions causing breakdown.If derivatization is necessary, consider optimizing the reaction conditions (e.g., lower temperature, shorter time). Alternatively, explore analytical methods that do not require derivatization.[11][12]
High variability in replicate measurements Inconsistent sample handling: Differences in incubation times or temperatures between samples.Standardize all sample preparation steps. Use automated liquid handling systems if available to improve consistency.
Oxidation of the linoleoyl chain: Exposure to air and light, especially in the presence of metal ions.Work with samples protected from light. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.
High levels of free L-carnitine Significant degradation of acylcarnitines: Indicates widespread hydrolysis has occurred.Review the entire sample handling and preparation protocol for sources of heat, extreme pH, or prolonged processing times. Re-evaluate storage conditions.[1][3]

Quantitative Data on Acylcarnitine Stability

The stability of acylcarnitines is highly dependent on temperature and the length of the acyl chain. While specific data for linoleoyl-L-carnitine is not always detailed separately from long-chain acylcarnitines in general, the following tables summarize the stability of different acylcarnitines under various conditions.

Table 1: Effect of Temperature on Acylcarnitine Stability in Dried Blood Spots

TemperatureHumidityDurationEffect on Long-Chain Acylcarnitines (e.g., C16)Reference
-18°CN/AAt least 330 daysStable[1]
Room TemperatureN/A> 14 daysHydrolysis to free carnitine and fatty acids[1][3]
37°C>70%8 daysSignificant degradation[5][6]
45°C>70%8 daysAlmost 50% loss of initial concentration[5][6]

Table 2: Hydrolysis of Acylcarnitines During Derivatization

Acylcarnitine Chain LengthAverage Percentage of HydrolysisReference
Short-chain27%[4]
Medium-chain17%[4]
Long-chain5%[4]

Experimental Protocols

Protocol 1: Extraction of Linoleoyl-L-carnitine from Plasma/Serum

This protocol is designed to minimize degradation by maintaining low temperatures and using a rapid extraction process.

  • Sample Thawing: Thaw frozen plasma or serum samples on ice.

  • Protein Precipitation and Extraction:

    • To 100 µL of plasma/serum in a microcentrifuge tube, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., d3-palmitoyl-L-carnitine).

    • Vortex vigorously for 30 seconds to precipitate proteins and extract the acylcarnitines.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 100 µL of 50:50 methanol:water).

  • Analysis: Proceed with LC-MS/MS analysis.

Protocol 2: Extraction of Linoleoyl-L-carnitine from Tissue

This protocol includes steps to inhibit enzymatic activity.

  • Tissue Homogenization:

    • Weigh the frozen tissue sample (e.g., 20-50 mg).

    • Immediately homogenize the tissue in 1 mL of ice-cold 80% acetonitrile (B52724) in water containing an internal standard and protease inhibitors. Use a mechanical homogenizer and keep the sample on ice.

  • Centrifugation: Centrifuge the homogenate at 16,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method.

  • Analysis: Proceed with LC-MS/MS analysis.

Visualizations

cluster_Degradation Degradation Pathways cluster_Factors Accelerating Factors Linoleoyl_Carnitine Linoleoyl-L-carnitine Free_Carnitine Free L-carnitine Linoleoyl_Carnitine->Free_Carnitine Hydrolysis Linoleic_Acid Linoleic Acid Linoleoyl_Carnitine->Linoleic_Acid Hydrolysis Oxidized_Products Oxidized Products Linoleoyl_Carnitine->Oxidized_Products Oxidation Temperature High Temperature Temperature->Linoleoyl_Carnitine pH Suboptimal pH pH->Linoleoyl_Carnitine Enzymes Enzymes Enzymes->Linoleoyl_Carnitine

Caption: Primary degradation pathways of Linoleoyl-L-carnitine.

Start Sample Collection (Plasma, Tissue) Step1 Immediate Cooling (Place on Ice) Start->Step1 Step2 Add Cold Extraction Solvent (+ Internal Standard) Step1->Step2 Step3 Homogenize/Vortex (at 4°C) Step2->Step3 Step4 Centrifuge (at 4°C) Step3->Step4 Step5 Collect Supernatant Step4->Step5 Step6 Dry Down (Low Temperature) Step5->Step6 Step7 Reconstitute Step6->Step7 End LC-MS/MS Analysis Step7->End

Caption: Recommended workflow for Linoleoyl-L-carnitine sample preparation.

Start Low Analyte Recovery? Check_Temp Were samples kept cold (on ice or at 4°C)? Start->Check_Temp Yes Check_Time Was processing time minimized? Check_Temp->Check_Time Yes Sol_Temp Maintain cold chain. Avoid room temperature. Check_Temp->Sol_Temp No Check_Enzyme Tissue sample? Check_Time->Check_Enzyme Yes Sol_Time Process samples quickly. Minimize delays. Check_Time->Sol_Time No Check_Deriv Using derivatization? Sol_Deriv Optimize derivatization or use a non-derivatization method. Check_Deriv->Sol_Deriv Yes End Re-analyze with optimized protocol Check_Deriv->End No Check_Enzyme->Check_Deriv No Sol_Enzyme Use protease inhibitors or flash-freeze tissue. Check_Enzyme->Sol_Enzyme Yes Sol_Temp->End Sol_Time->End Sol_Deriv->End Sol_Enzyme->End

Caption: Troubleshooting decision tree for low analyte recovery.

References

Technical Support Center: Optimizing 9(Z),12(Z)-Octadecadienoyl-L-Carnitine Analysis by ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 9(Z),12(Z)-Octadecadienoyl-L-Carnitine and other long-chain acylcarnitines using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you enhance ionization efficiency and achieve reliable, high-quality data in your research.

Troubleshooting Guide

This guide addresses common issues encountered during the ESI-MS analysis of this compound.

Issue 1: Low or No Signal Intensity for this compound

If you are observing a weak or absent signal for your analyte, consider the following potential causes and solutions.

  • Sub-optimal Mobile Phase Composition: The composition of your mobile phase is critical for efficient ionization. For acylcarnitines, which are polar compounds, a combination of mobile phase modifiers can significantly enhance signal intensity.[1][2]

    • Recommendation: Supplement your mobile phase with additives. Formic acid, ammonium (B1175870) formate (B1220265), and ammonium acetate (B1210297) are commonly used to improve the ionization of acylcarnitines in positive ion mode.[1][3] A typical starting concentration is 0.1% formic acid or 10 mM ammonium formate.

  • Ion Suppression: Co-eluting compounds from your sample matrix can compete with your analyte for ionization, leading to a decreased signal, a phenomenon known as ion suppression.[4][5]

    • Recommendation: Improve your sample preparation to remove interfering substances. Solid-phase extraction (SPE) is an effective technique for cleaning up biological samples before LC-MS analysis.[6] Additionally, ensure your chromatographic method effectively separates the analyte from matrix components.

  • Instrumental Issues: A complete loss of signal could indicate a problem with the mass spectrometer itself.

    • Recommendation: Check for a stable electrospray. You can often visually inspect the spray at the ESI probe.[7] Ensure that the instrument parameters, such as capillary voltage and gas flows, are appropriately set for your analyte and flow rate.

Logical Flow for Troubleshooting Low Signal:

start Low or No Signal check_ms Check MS Functionality (Stable Spray?) start->check_ms check_mp Optimize Mobile Phase (Additives?) check_ms->check_mp MS OK solution_ms Troubleshoot MS Hardware check_ms->solution_ms No Stable Spray check_sp Improve Sample Prep (Ion Suppression?) check_mp->check_sp Signal Still Low solution_mp Add Formic Acid or Ammonium Formate check_mp->solution_mp Signal Improved solution_sp Implement SPE or Improve Chromatography check_sp->solution_sp Signal Improved

Caption: Troubleshooting workflow for low ESI-MS signal.

Issue 2: Poor Peak Shape and Reproducibility

Inconsistent peak shapes and retention times can compromise the accuracy and precision of your quantitative analysis.

  • Inadequate Chromatographic Separation: Poor chromatography can lead to broad or tailing peaks.

    • Recommendation: For polar molecules like acylcarnitines, Hydrophilic Interaction Liquid Chromatography (HILIC) can provide better retention and peak shape compared to traditional reversed-phase chromatography.[8]

  • Mobile Phase Inconsistency: Fluctuations in mobile phase composition can cause shifts in retention time.

    • Recommendation: Ensure your mobile phase is well-mixed and degassed. Use high-purity solvents and additives to minimize variability.[9]

  • Carryover: Residual analyte from previous injections can lead to ghost peaks and affect reproducibility.

    • Recommendation: Implement a robust needle and column wash protocol between injections.

Frequently Asked Questions (FAQs)

Q1: What are the best mobile phase additives for enhancing the ionization of this compound in positive ESI mode?

A1: For positive mode ESI analysis of acylcarnitines, acidic modifiers are highly effective. The addition of 0.1% formic acid to the mobile phase is a widely used and effective strategy.[1][2] Alternatively, a combination of 10 mM ammonium formate with 0.1% formic acid can also significantly improve signal intensity and ensure robust retention times.[3]

Q2: How can I minimize ion suppression when analyzing complex biological samples?

A2: Ion suppression is a significant challenge in ESI-MS.[5] To mitigate its effects:

  • Effective Sample Preparation: Utilize solid-phase extraction (SPE) to remove matrix components that can interfere with ionization.[6]

  • Chromatographic Separation: Optimize your LC method to separate your analyte from co-eluting matrix components. This may involve adjusting the gradient, flow rate, or switching to a different column chemistry, such as HILIC.[8]

  • Dilution: Diluting your sample can reduce the concentration of interfering matrix components, thereby lessening their suppressive effects.

Q3: Should I consider chemical derivatization to improve the signal?

A3: Chemical derivatization can be a powerful tool to enhance ionization efficiency, especially for compounds that ionize poorly in their native form.[10] For acylcarnitines, derivatization can increase their hydrophobicity and introduce a readily ionizable group, leading to a significant signal boost.[11] However, this adds an extra step to your workflow and requires careful validation to ensure complete and reproducible reactions. For many applications, optimizing the mobile phase and sample preparation is sufficient.

Q4: What are typical ESI-MS source parameters for acylcarnitine analysis?

A4: While optimal source parameters are instrument-dependent, here are some general starting points for positive ion mode analysis of acylcarnitines:

  • Capillary Voltage: +3.0 to +4.5 kV

  • Nebulizer Gas (Nitrogen): 40-60 psi

  • Drying Gas (Nitrogen) Flow: 8-12 L/min

  • Drying Gas Temperature: 300-350 °C

It is crucial to optimize these parameters for your specific instrument and experimental conditions.

Quantitative Data Summary

The choice of mobile phase additive can have a substantial impact on the signal intensity of acylcarnitines. The following table summarizes the relative performance of different additives for the analysis of polar metabolites, including acylcarnitines.

Mobile Phase AdditiveRelative Performance for Acylcarnitines (ESI+)Reference
10 mM Ammonium Formate / 0.125% Formic AcidExcellent[1][2]
10 mM Ammonium FormateGood[3]
0.1% Formic AcidGood[1][2]
10 mM Ammonium Acetate / 0.1% Acetic AcidModerate[3]

Experimental Protocols

Protocol 1: Generic LC-ESI-MS/MS Method for Acylcarnitine Analysis

This protocol provides a starting point for developing a robust analytical method.

  • Sample Preparation (Plasma/Serum):

    • Thaw samples on ice.

    • To 50 µL of sample, add 200 µL of cold acetonitrile (B52724) containing an appropriate internal standard (e.g., d3-palmitoylcarnitine).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 50 µL of the initial mobile phase.

  • Liquid Chromatography:

    • Column: HILIC column (e.g., Atlantis HILIC Silica, 50 x 2.0 mm, 3 µm)[8]

    • Mobile Phase A: Acetonitrile with 0.1% Formic Acid

    • Mobile Phase B: Water with 0.1% Formic Acid and 10 mM Ammonium Formate

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0-1 min: 95% A

      • 1-5 min: Linear gradient to 50% A

      • 5-6 min: Hold at 50% A

      • 6-7 min: Return to 95% A

      • 7-10 min: Re-equilibrate at 95% A

  • Mass Spectrometry (Positive ESI-MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transition for this compound: Precursor ion (m/z) -> Product ion (m/z). Note: The specific m/z values will depend on the adduct formed (e.g., [M+H]+). A common product ion for acylcarnitines is m/z 85, corresponding to the fragmentation of the carnitine moiety.[12]

    • Source Parameters: Optimize as described in the FAQs.

Experimental Workflow Diagram:

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 Plasma/Serum Sample p2 Protein Precipitation (Acetonitrile + IS) p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Evaporation p3->p4 p5 Reconstitution p4->p5 a1 HILIC Separation p5->a1 a2 Positive ESI a1->a2 a3 MS/MS Detection (MRM) a2->a3

Caption: Workflow for acylcarnitine analysis.

References

Technical Support Center: Enzymatic Synthesis of Linoleoyl-L-carnitine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of Linoleoyl-L-carnitine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this specific enzymatic esterification.

Troubleshooting Guide

This guide addresses common problems encountered during the enzymatic synthesis of Linoleoyl-L-carnitine in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: I am observing very low or no formation of Linoleoyl-L-carnitine in my reaction. What are the potential causes and how can I troubleshoot this?

  • Answer: Low product yield is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:

    • Enzyme Activity and Stability:

      • Inactivated Enzyme: The lipase (B570770) may have lost its activity due to improper storage or handling. Ensure the enzyme is stored at the recommended temperature and handled according to the manufacturer's instructions.

      • Sub-optimal Reaction Conditions: The pH, temperature, or solvent system may not be optimal for the specific lipase being used. Lipases typically function optimally in a specific range for these parameters. For instance, many lipases show good activity in a temperature range of 40-60°C.[1] Thermal denaturation can occur at temperatures above 60°C.[1]

      • Enzyme Inhibition: Components in the reaction mixture, including the substrates (linoleic acid and L-carnitine) at high concentrations or the product itself, can inhibit the enzyme. Consider varying the substrate molar ratio to identify any inhibitory effects.

    • Reaction Equilibrium:

      • Water Activity: Esterification reactions produce water, which can shift the reaction equilibrium back towards the hydrolysis of the ester.[2][3] Controlling the water activity (a_w) in the reaction medium is crucial for driving the reaction towards synthesis.[2][4][5] This can be achieved by using molecular sieves, performing the reaction under vacuum, or using a solvent system with low water miscibility.[5] For many lipase-catalyzed esterifications, a low water activity (e.g., a_w < 0.5) is preferred.

    • Substrate Quality and Solubility:

      • Purity of Substrates: Ensure the linoleic acid and L-carnitine are of high purity, as impurities can inhibit the enzyme.

      • Solubility Issues: Poor solubility of either substrate in the chosen reaction medium can limit the reaction rate. L-carnitine is highly polar, while linoleic acid is nonpolar. A suitable solvent system or the use of a solvent-free system where one of the substrates acts as the solvent might be necessary to ensure adequate mixing and interaction with the enzyme.

Issue 2: Enzyme Deactivation or Instability

  • Question: My immobilized lipase seems to be losing activity rapidly over a single or multiple reaction cycles. What could be causing this and how can I improve its stability?

  • Answer: Rapid deactivation of immobilized lipase is a significant concern for process viability. Consider the following:

    • Leaching of Enzyme: The enzyme may be leaching from the support material. This can be due to weak immobilization linkages or mechanical stress on the support. Consider using a different immobilization technique (e.g., covalent bonding vs. adsorption) or a more robust support material.

    • Inactivation by Reaction Components:

      • Acidic pH: Linoleic acid can create an acidic microenvironment around the enzyme, which may lead to denaturation. Using a buffered system or adding a solid buffer can help maintain a stable pH.

      • Oxidation of Linoleic Acid: Linoleic acid is prone to oxidation, and the resulting byproducts could inactivate the enzyme. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

    • Mechanical Stress: High stirring speeds or aggressive mixing can physically damage the immobilized enzyme particles. Optimize the agitation to ensure adequate mixing without causing excessive shear stress.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the Linoleoyl-L-carnitine from the reaction mixture. What are the common challenges and recommended purification strategies?

  • Answer: The purification of Linoleoyl-L-carnitine can be challenging due to the presence of unreacted substrates and the amphiphilic nature of the product.

    • Separation of Unreacted Substrates:

      • Linoleic Acid: Unreacted linoleic acid can be removed by extraction with a non-polar solvent or by using solid-phase extraction (SPE) with a suitable sorbent.

      • L-carnitine: Being highly water-soluble, unreacted L-carnitine can be removed by washing the organic phase with water or a buffer solution. However, this may also lead to some product loss if the Linoleoyl-L-carnitine has some water solubility.

    • Chromatographic Methods:

      • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for purifying Linoleoyl-L-carnitine. A C18 column with a gradient of acetonitrile (B52724) and water (often with an ion-pairing agent like trifluoroacetic acid) can effectively separate the product from the starting materials.

      • Ion-Exchange Chromatography: Due to the quaternary ammonium (B1175870) group of the carnitine moiety, cation-exchange chromatography can be a very effective purification step.

    • Monitoring Purification: The purification process can be monitored using analytical techniques such as HPLC with UV or mass spectrometry (MS) detection, or thin-layer chromatography (TLC).[6][7][8][9]

Frequently Asked Questions (FAQs)

Q1: What type of lipase is most suitable for the synthesis of Linoleoyl-L-carnitine?

A1: The choice of lipase is critical for a successful synthesis. Lipases from Candida antarctica (often immobilized, such as Novozym 435) are widely used for esterification reactions due to their high activity, stability in organic solvents, and broad substrate specificity.[10] However, it is always recommended to screen a few different lipases (e.g., from Rhizomucor miehei, Pseudomonas cepacia) to find the most efficient one for this specific reaction.

Q2: What are the optimal reaction conditions for this synthesis?

A2: The optimal conditions are highly dependent on the specific lipase used. However, a good starting point for optimization would be:

ParameterTypical RangeNotes
Temperature 40 - 60 °CHigher temperatures can increase reaction rates but may also lead to enzyme denaturation.[1]
pH 6.0 - 8.0For lipases, pH control is often managed by the choice of buffer or by using a solvent-free system. The pKa of the substrates should be considered.
Substrate Molar Ratio 1:1 to 1:5 (Linoleic Acid:L-carnitine)An excess of one substrate can help to drive the reaction equilibrium towards product formation. However, high concentrations of either substrate could cause inhibition. It has been noted that an excess of the acyl donor can maximize ester synthesis.[11]
Enzyme Loading 1 - 10% (w/w of substrates)Higher enzyme loading can increase the reaction rate but also the cost.
Solvent Solvent-free or non-polar organic solvents (e.g., hexane, heptane, tert-butanol)Solvent-free systems are environmentally friendly and can lead to higher volumetric productivity. Organic solvents can help to overcome substrate solubility issues and control water activity.

Q3: How can I monitor the progress of the reaction?

A3: Several analytical techniques can be used to monitor the formation of Linoleoyl-L-carnitine and the consumption of substrates:

  • High-Performance Liquid Chromatography (HPLC): This is a very common and accurate method. A reversed-phase column (e.g., C18) with UV or mass spectrometric (MS) detection can be used.[6][7][8][9]

  • Thin-Layer Chromatography (TLC): TLC provides a quick and simple way to qualitatively monitor the reaction progress.

  • Gas Chromatography (GC): After derivatization, GC can be used to quantify the unreacted linoleic acid.

Q4: Is enzyme immobilization necessary for this synthesis?

A4: While not strictly necessary, using an immobilized lipase is highly recommended for several reasons:

  • Reusability: Immobilized enzymes can be easily recovered from the reaction mixture and reused for multiple cycles, which significantly reduces the overall cost.

  • Enhanced Stability: Immobilization often increases the stability of the enzyme against changes in temperature, pH, and organic solvents.

  • Simplified Product Purification: The easy separation of the immobilized enzyme from the reaction mixture simplifies the downstream purification process.

Experimental Protocols

General Protocol for Enzymatic Synthesis of Linoleoyl-L-carnitine

  • Substrate Preparation: Dissolve L-carnitine and linoleic acid in the chosen solvent (if not a solvent-free system) in a reaction vessel. For a solvent-free system, the substrates are mixed directly.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme is typically between 1-10% of the total substrate weight.

  • Reaction Incubation: Incubate the reaction mixture at the desired temperature (e.g., 50°C) with constant stirring or shaking to ensure proper mixing.

  • Water Removal (Optional but Recommended): If controlling water activity, add molecular sieves to the reaction mixture or conduct the reaction under vacuum.

  • Monitoring the Reaction: Periodically take small aliquots from the reaction mixture and analyze them by HPLC or TLC to monitor the formation of Linoleoyl-L-carnitine.

  • Reaction Termination: Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme.

  • Product Purification: Purify the Linoleoyl-L-carnitine from the reaction mixture using techniques such as solvent extraction, column chromatography (e.g., silica (B1680970) gel or ion-exchange), or preparative HPLC.

Visualizations

Enzymatic_Synthesis_of_Linoleoyl_L_carnitine cluster_reactants Reactants cluster_products Products Linoleic Acid Linoleic Acid Immobilized Lipase Immobilized Lipase Linoleic Acid->Immobilized Lipase Substrate 1 L-Carnitine L-Carnitine L-Carnitine->Immobilized Lipase Substrate 2 Linoleoyl-L-carnitine Linoleoyl-L-carnitine Immobilized Lipase->Linoleoyl-L-carnitine Esterification Water Water Immobilized Lipase->Water Byproduct Experimental_Workflow A 1. Substrate Preparation (Linoleic Acid + L-Carnitine + Solvent) B 2. Enzyme Addition (Immobilized Lipase) A->B C 3. Reaction Incubation (Controlled Temperature & Agitation) B->C D 4. Reaction Monitoring (HPLC / TLC) C->D D->C Continue Reaction E 5. Enzyme Separation (Filtration) D->E Reaction Complete F 6. Product Purification (Chromatography) E->F G 7. Product Analysis (HPLC-MS / NMR) F->G

References

Strategies to increase the sensitivity of 9(Z),12(Z)-Octadecadienoyl-L-Carnitine detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of 9(Z),12(Z)-Octadecadienoyl-L-Carnitine (Linoleoyl-L-Carnitine). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

Troubleshooting Guide

This guide addresses specific issues that may arise during the detection of this compound.

Question: I am observing a low signal-to-noise ratio for my this compound peak. How can I improve it?

Answer: A low signal-to-noise ratio can be caused by several factors. Here are some troubleshooting steps:

  • Optimize Sample Preparation:

    • Derivatization: The signal intensity of acylcarnitines can be significantly increased through derivatization.[1][2] Consider using a derivatizing agent such as 3-nitrophenylhydrazine (B1228671) (3NPH) or anhydrous n-butanol/HCl for butylation to improve ionization efficiency and chromatographic retention.[1][2][3][4]

    • Extraction Method: Ensure your sample extraction method is efficient. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used for acylcarnitines.[5] For complex matrices like plasma, a robust extraction is crucial to remove interfering substances.

  • Enhance Mass Spectrometry Detection:

    • Ionization Source: Use electrospray ionization (ESI) in positive mode, as it is highly effective for acylcarnitine analysis.[3]

    • Scan Mode: Employ highly selective scanning modes like Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) on a tandem mass spectrometer to reduce background noise and increase specificity.[5]

  • Improve Chromatographic Separation:

    • Column Choice: Utilize a column that provides good retention and peak shape for your analyte. Reversed-phase C18 columns are often used, but for polar acylcarnitines, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a better option.[5][6]

    • Mobile Phase Additives: The addition of ion-pairing agents like heptafluorobutyric acid (HFBA) at low concentrations (e.g., 0.005%) can improve peak shape and chromatographic separation.[3]

Question: I am having difficulty separating this compound from its isomers. What can I do?

Answer: The separation of isomeric acylcarnitines is a common challenge.[3][7] Here are some strategies:

  • Chromatographic Separation:

    • UHPLC/HPLC: Ultra-high performance liquid chromatography (UHPLC) or high-performance liquid chromatography (HPLC) is essential for separating isomers.[7] Flow-injection analysis, while rapid, cannot distinguish between isobaric species.[8]

    • Optimized Gradient: A shallow and optimized elution gradient can significantly improve the resolution of isomeric compounds.

    • Column Chemistry: Experiment with different column chemistries. While C18 is common, other phases might offer different selectivity for your isomers of interest.

  • Derivatization: In some cases, derivatization can alter the chromatographic properties of isomers, leading to better separation.

Question: My quantitative results are not reproducible. What are the potential causes and solutions?

Answer: Poor reproducibility in quantitative analysis can stem from various sources. Consider the following:

  • Internal Standards: Always use a stable isotope-labeled internal standard (e.g., d3-linoleoyl-L-carnitine) to account for variations in sample preparation, injection volume, and matrix effects.[6]

  • Calibration Curve: Construct a multi-point calibration curve using a suitable matrix (e.g., dialyzed plasma) to ensure linearity and accuracy over the desired concentration range.[3][9]

  • Sample Handling: Ensure consistent sample handling procedures, including storage conditions and freeze-thaw cycles, as these can affect analyte stability.

  • Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can significantly impact reproducibility. To mitigate this:

    • Improve sample clean-up using techniques like SPE.

    • Optimize chromatography to separate the analyte from interfering compounds.

    • Use a matrix-matched calibration curve.

Frequently Asked Questions (FAQs)

1. What is the most sensitive method for detecting this compound?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive technique for the quantification of acylcarnitines, including this compound.[5] The use of derivatization further enhances sensitivity.[1][2]

2. Why is derivatization recommended for acylcarnitine analysis?

Derivatization serves multiple purposes to enhance detection sensitivity:

  • Increased Signal Intensity: It can improve the ionization efficiency of the analyte in the mass spectrometer.[1][2]

  • Improved Chromatographic Behavior: For some acylcarnitines, derivatization can improve retention on reversed-phase columns and lead to better peak shapes.[5]

  • Enhanced Specificity: Derivatization introduces a specific chemical tag that can be targeted in the mass spectrometer.

3. What are the common derivatization reagents for acylcarnitines?

Commonly used derivatization reagents include:

  • Anhydrous n-butanol/HCl (Butylation): This method converts acylcarnitines to their butyl esters, which can enhance sensitivity.[3]

  • 3-Nitrophenylhydrazine (3NPH): This reagent reacts with the carboxyl group of acylcarnitines and has been shown to increase signal intensity.[1][2][10]

  • Pentafluorophenacyl trifluoromethanesulfonate: This is another reagent used for derivatization prior to LC-MS analysis.[7][11]

4. What type of mass analyzer is best suited for this analysis?

A triple quadrupole (QqQ) mass spectrometer is ideal for quantitative analysis of this compound due to its ability to perform highly selective and sensitive MRM or SRM scans.[5]

5. How should I prepare my plasma samples for analysis?

A typical plasma sample preparation workflow involves:

  • Protein Precipitation: Precipitate proteins using a solvent like methanol (B129727) or acetonitrile.[5][12]

  • Internal Standard Spiking: Add a stable isotope-labeled internal standard.

  • Extraction: Perform liquid-liquid or solid-phase extraction to remove interfering substances.[5]

  • (Optional but Recommended) Derivatization: Carry out the chosen derivatization procedure.

  • Reconstitution: Evaporate the sample to dryness and reconstitute it in a solvent compatible with your LC mobile phase.[3]

Data Presentation

The following table summarizes the limits of quantification (LOQ) achieved for acylcarnitines in various studies, providing a reference for expected sensitivity.

AnalyteMethodMatrixLOQReference
L-CarnitineHPLC-FluorimetryPlasma5 nmol/ml[9]
Acetyl-L-CarnitineHPLC-FluorimetryPlasma1 nmol/ml[9]
Propionyl-L-CarnitineHPLC-FluorimetryPlasma0.25 nmol/ml[9]
L- and D-CarnitineCE-MS/MSPharmaceutical Formulations10 ng/mL[13]

Experimental Protocols

Protocol 1: LC-MS/MS with Butylation for Acylcarnitine Quantification in Plasma

This protocol is adapted from a method described for the quantification of various acylcarnitine species.[3]

1. Sample Preparation: a. To 50 µL of plasma, add an appropriate amount of a stable isotope-labeled internal standard for this compound. b. Precipitate proteins by adding 200 µL of methanol. c. Vortex and centrifuge to pellet the proteins. d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization (Butylation): a. To the dried sample, add 100 µL of 3N HCl in n-butanol. b. Incubate at 65°C for 15 minutes. c. Evaporate the sample to dryness under nitrogen. d. Reconstitute the sample in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis:

  • LC System: A standard HPLC or UHPLC system.
  • Column: A C8 or C18 reversed-phase column.
  • Mobile Phase A: 0.1% formic acid and 0.005% HFBA in water.
  • Mobile Phase B: 0.1% formic acid and 0.005% HFBA in acetonitrile.
  • Gradient: A suitable gradient from low to high organic phase to elute the analyte of interest.
  • Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source in positive ion mode.
  • MRM Transition: Monitor the specific precursor-to-product ion transition for butylated this compound and its internal standard.

Protocol 2: LC-MS with 3-Nitrophenylhydrazine (3NPH) Derivatization

This protocol is based on a method for comprehensive acylcarnitine profiling.[1]

1. Sample Preparation and Derivatization: a. To your sample extract, add an isotopically labeled internal acylcarnitine standard. b. Add 25 mM 3-nitrophenylhydrazine (3NPH), 25 mM EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and 0.4% pyridine. c. Incubate for 30 minutes at 30°C. d. Lyophilize the samples and dissolve them in water before injection.

2. LC-MS Analysis:

  • LC System: A standard HPLC or UHPLC system.
  • Column: A C18 reversed-phase column.
  • Mass Spectrometer: A triple quadrupole or QTRAP mass spectrometer.
  • MRM Transitions: Monitor the characteristic fragment ions for 3NPH-derivatized acylcarnitines (e.g., m/z 220, 145, and 84).[1]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (Optional but Recommended) cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (e.g., Methanol) add_is->precipitate extract Extraction (LLE or SPE) precipitate->extract derivatize Derivatization (e.g., Butylation or 3NPH) extract->derivatize lcms LC-MS/MS Analysis (RP-HPLC/UHPLC + QqQ-MS) derivatize->lcms data Data Acquisition & Processing lcms->data

Caption: General experimental workflow for sensitive detection.

Troubleshooting_Logic cluster_solutions Potential Solutions start Low Signal Intensity? optimize_prep Optimize Sample Prep (Extraction/Derivatization) start->optimize_prep Yes optimize_lc Optimize LC Method (Column/Mobile Phase) start->optimize_lc Yes optimize_ms Optimize MS Parameters (MRM/Source) start->optimize_ms Yes no_issue Signal is adequate start->no_issue No result Signal Improved optimize_prep->result Improved? optimize_lc->result Improved? optimize_ms->result Improved?

Caption: Troubleshooting logic for low signal intensity.

References

Technical Support Center: Optimal Separation of Long-Chain Acylcarnitines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of long-chain acylcarnitines.

Frequently Asked Questions (FAQs)

Q1: What is the most common chromatographic approach for separating long-chain acylcarnitines?

A1: Reversed-phase liquid chromatography (RPLC) using C18 columns is a frequently employed method for the separation of acylcarnitines.[1][2] This technique separates acylcarnitines based on their carbon chain length, degree of saturation, and the presence of hydroxyl or dicarboxyl groups.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) is another common technique that offers good separation of carnitine and acylcarnitines without the need for derivatization.[3][4][5]

Q2: Why is the separation of isomeric acylcarnitines important?

A2: The separation of isomeric acylcarnitines is crucial for the accurate diagnosis of certain metabolic disorders.[6][7] Different isomers can be markers for specific enzymatic defects, and their co-elution can lead to misinterpretation of results. For example, specific C5-acylcarnitine isomers are used to diagnose conditions like short-chain acyl-CoA dehydrogenase deficiency (SCADD) or isobutyryl-CoA dehydrogenase deficiency (IBD).[7]

Q3: Is derivatization necessary for the analysis of long-chain acylcarnitines?

A3: While not always mandatory, derivatization can significantly improve the chromatographic behavior and detection sensitivity of acylcarnitines, particularly for short-chain species that may have poor retention on reversed-phase columns.[1] Butylation is a common derivatization technique that increases the ionization efficiency of acylcarnitines, especially dicarboxylic species.[2] However, methods without derivatization are also widely used, particularly with HILIC columns or when using sensitive mass spectrometers.[4][8]

Q4: What are ion-pairing agents and when should they be used?

A4: Ion-pairing agents, such as heptafluorobutyric acid (HFBA), can be added to the mobile phase to improve the retention and peak shape of polar compounds like acylcarnitines on reversed-phase columns.[2][9] They work by forming a neutral ion pair with the charged analyte, which then has a stronger interaction with the non-polar stationary phase. HFBA is often preferred over stronger ion-pairing agents like trifluoroacetic acid (TFA) because it causes less ion suppression in the mass spectrometer.[2]

Troubleshooting Guide

Issue 1: Poor retention of short-chain acylcarnitines on a C18 column.

  • Cause: Short-chain acylcarnitines are more polar than long-chain ones and therefore have less affinity for the non-polar C18 stationary phase.

  • Solution 1: Use a HILIC column. HILIC is specifically designed for the retention of polar analytes and can provide excellent separation of short-chain acylcarnitines without derivatization.[3][4][10]

  • Solution 2: Employ derivatization. Derivatizing the acylcarnitines, for instance through butylation, will increase their hydrophobicity and improve retention on a C18 column.[2]

  • Solution 3: Add an ion-pairing agent. Including a low concentration of an ion-pairing agent like HFBA in the mobile phase can enhance the retention of polar acylcarnitines.[2]

Issue 2: Co-elution of isomeric acylcarnitines.

  • Cause: Isomers have very similar physicochemical properties, making their separation challenging.

  • Solution 1: Optimize the chromatographic gradient. A shallower gradient with a lower organic solvent content can improve the resolution of closely eluting isomers.

  • Solution 2: Use a high-resolution column. Columns with smaller particle sizes (e.g., sub-2 µm) and longer lengths can provide the necessary efficiency to separate isomers.[2]

  • Solution 3: Evaluate different stationary phases. While C18 is common, other reversed-phase chemistries (e.g., C8, phenyl-hexyl) or HILIC columns might offer different selectivity for the isomers of interest.[9]

Issue 3: Poor peak shape (tailing or fronting).

  • Cause: This can be due to secondary interactions with the stationary phase, column overload, or issues with the mobile phase.

  • Solution 1: Adjust mobile phase pH. The pH of the mobile phase can affect the ionization state of the acylcarnitines and their interaction with the stationary phase. Adding a small amount of formic acid is common.[1]

  • Solution 2: Check for column contamination. Over time, columns can become contaminated, leading to poor peak shape.[11] Flushing the column with a strong solvent or following the manufacturer's regeneration procedure may resolve the issue.[11]

  • Solution 3: Reduce sample injection volume or concentration. Injecting too much sample can lead to column overload and peak distortion.

Experimental Protocols

Protocol 1: Reversed-Phase Separation of Acylcarnitines using a C18 Column

This protocol is based on a method for the comprehensive quantification of 56 acylcarnitine species.[2]

  • Sample Preparation:

    • Extract acylcarnitines from plasma or tissue samples using methanol.

    • Add an internal standard mixture.

    • Derivatize the extracted acylcarnitines to their butyl esters by adding n-butanol with 5% v/v acetyl chloride and incubating at 60°C for 20 minutes.

    • Evaporate the sample to dryness and reconstitute in a methanol/water mixture.

  • LC-MS/MS Conditions:

    • Column: Zorbax Eclipse XDB-C18 (150 mm length, 3.0 mm internal diameter, 3.5 µm particle size).[2]

    • Mobile Phase A: 0.1% formic acid, 2.5 mM ammonium (B1175870) acetate, and 0.005% HFBA in water.[2]

    • Mobile Phase B: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in acetonitrile (B52724).[2]

    • Gradient: A linear gradient from 0% to 95% Mobile Phase B.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 50°C.[2]

    • Detection: Positive ion electrospray ionization (ESI+) tandem mass spectrometry.

Protocol 2: HILIC Separation of Acylcarnitines

This protocol is based on a validated method for the determination of carnitine and eleven acylcarnitines.[3]

  • Sample Preparation:

    • Perform protein precipitation by adding an organic solvent (e.g., acetonitrile) containing a labeled internal standard to the serum or tissue biopsy sample.

    • Incubate and then centrifuge the sample.

    • Inject the supernatant for analysis.

  • UHP-HILIC-MS/MS Conditions:

    • Column: A hydrophilic interaction liquid chromatographic column.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).

    • Analysis Time: Approximately 7 minutes.[3]

    • Detection: Positive ion electrospray ionization (ESI+) tandem mass spectrometry.

Data Presentation

Table 1: Comparison of Chromatographic Methods for Acylcarnitine Analysis

FeatureReversed-Phase (C18)HILIC
Principle Separation based on hydrophobicity.Separation based on hydrophilicity.
Retention of Long-Chain Acylcarnitines ExcellentGood
Retention of Short-Chain Acylcarnitines Poor without derivatization or ion-pairingExcellent
Derivatization Required Often recommended for short chainsNot required
Separation of Isomers Possible with optimized methodsCan separate some isomers
Common Mobile Phases Acetonitrile/Water with formic acid and sometimes ion-pairing agents.Acetonitrile/Water with buffers like ammonium acetate.

Table 2: Performance Characteristics of a Validated HILIC-MS/MS Method [3]

AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)Recovery (%)Limit of Detection (ng/mL)
Carnitine20 - 600> 0.994> 88%5
Acetylcarnitine20 - 600> 0.994> 88%5
Other Acylcarnitines5 - 200> 0.994> 88%~0.5

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma, Tissue) ProteinPrecipitation Protein Precipitation (e.g., Methanol) Sample->ProteinPrecipitation Derivatization Derivatization (Optional) (e.g., Butylation) ProteinPrecipitation->Derivatization Reconstitution Reconstitution Derivatization->Reconstitution LC_Separation LC Separation (C18 or HILIC) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+) LC_Separation->MS_Detection DataProcessing Data Processing MS_Detection->DataProcessing Quantification Quantification DataProcessing->Quantification

Caption: General experimental workflow for acylcarnitine analysis.

troubleshooting_logic Start Poor Separation of Long-Chain Acylcarnitines CheckRetention Are short-chain acylcarnitines retained poorly? Start->CheckRetention CheckIsomers Are isomers co-eluting? CheckRetention->CheckIsomers No UseHILIC Switch to HILIC column CheckRetention->UseHILIC Yes UseDerivatization Use derivatization (e.g., butylation) CheckRetention->UseDerivatization Yes CheckPeakShape Is peak shape poor? CheckIsomers->CheckPeakShape No OptimizeGradient Optimize gradient (shallower) CheckIsomers->OptimizeGradient Yes ChangeColumn Try different column chemistry or dimensions CheckIsomers->ChangeColumn Yes AdjustMobilePhase Adjust mobile phase pH or add ion-pairing agent CheckPeakShape->AdjustMobilePhase Yes CleanColumn Clean or regenerate column CheckPeakShape->CleanColumn Yes UseHILIC->CheckIsomers UseDerivatization->CheckIsomers OptimizeGradient->CheckPeakShape ChangeColumn->CheckPeakShape AdjustMobilePhase->CleanColumn

Caption: Troubleshooting decision tree for acylcarnitine separation.

References

Dealing with adduct formation in Linoleoyl-L-carnitine mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing adduct formation during the mass spectrometry analysis of Linoleoyl-L-carnitine.

Frequently Asked Questions (FAQs)

Q1: What is Linoleoyl-L-carnitine and why is its analysis important?

Linoleoyl-L-carnitine is a long-chain acylcarnitine, an ester of carnitine and linoleic acid. Acylcarnitines are crucial for the transport of long-chain fatty acids into the mitochondria for beta-oxidation, a key process in energy metabolism. The analysis of specific acylcarnitines like Linoleoyl-L-carnitine is vital for diagnosing and monitoring inherited metabolic disorders, and for research in areas such as diabetes, cardiovascular disease, and drug-induced metabolic alterations.

Q2: What are adducts in the context of mass spectrometry and why are they a concern for Linoleoyl-L-carnitine analysis?

In electrospray ionization mass spectrometry (ESI-MS), an adduct is an ion formed by the association of an analyte molecule with a cation or another molecule present in the sample or mobile phase. For Linoleoyl-L-carnitine (molecular formula C₂₅H₄₅NO₄, molecular weight 423.6 g/mol ), instead of solely observing the protonated molecule [M+H]⁺ at m/z 424.34, you may also detect adducts such as sodium [M+Na]⁺ and potassium [M+K]⁺.[1]

Adduct formation is a concern because it can:

  • Reduce Sensitivity: The ion current is split between multiple species, decreasing the signal intensity of the target protonated molecule and potentially compromising the limit of detection.[2]

  • Complicate Spectra: The presence of multiple adducts can make mass spectra more complex and difficult to interpret.[2]

  • Impact Quantification: Inconsistent adduct formation between samples and standards can lead to inaccurate quantification.[3]

Q3: What are the most common adducts observed for Linoleoyl-L-carnitine?

In positive ion ESI-MS, the most common adducts for Linoleoyl-L-carnitine are:

  • Protonated molecule: [M+H]⁺

  • Sodium adduct: [M+Na]⁺

  • Potassium adduct: [M+K]⁺

  • Ammonium (B1175870) adduct: [M+NH₄]⁺ (if ammonium salts are used in the mobile phase)[4]

The formation and relative abundance of these adducts are highly dependent on the experimental conditions.

Troubleshooting Guides

Issue 1: High Abundance of Sodium [M+Na]⁺ and Potassium [M+K]⁺ Adducts

Symptoms:

  • The peak intensity of the [M+H]⁺ ion for Linoleoyl-L-carnitine is significantly lower than the [M+Na]⁺ and/or [M+K]⁺ peaks.

  • Difficulty in achieving desired sensitivity for the protonated molecule.

  • Poor reproducibility of the [M+H]⁺ signal.

Root Causes and Solutions:

Potential Cause Troubleshooting Steps
Contaminated Solvents Use high-purity, LC-MS grade solvents (water, acetonitrile, methanol) to minimize alkali metal ion contamination.[2]
Glassware Contamination Avoid using glass containers for mobile phase preparation and storage, as they can leach sodium ions. Use polypropylene (B1209903) or other suitable plastic containers.
Sample Matrix Effects Biological samples can have high endogenous concentrations of sodium and potassium. Implement a robust sample preparation method such as solid-phase extraction (SPE) to remove excess salts.
Mobile Phase Composition The choice of mobile phase additives can significantly influence adduct formation.[5] Adding a source of protons, such as formic acid or acetic acid (typically 0.1%), can promote the formation of the [M+H]⁺ ion and suppress sodium and potassium adducts.[6] Ammonium formate (B1220265) or ammonium acetate (B1210297) can also be used to provide a consistent source of adduct-forming ions ([M+NH₄]⁺), which can sometimes be more desirable and reproducible than alkali metal adducts.[5]
Issue 2: Inconsistent Adduct Ratios Between Samples and Calibrants

Symptoms:

  • Poor linearity of calibration curves.

  • High variability in quantitative results for quality control samples.

Root Causes and Solutions:

Potential Cause Troubleshooting Steps
Inconsistent Salt Concentrations Ensure that the ionic strength of the standards and the samples is as closely matched as possible. This is particularly important when dealing with biological matrices.
Variable Mobile Phase Composition Ensure precise and consistent preparation of mobile phases. Use an online mixer or pre-mix large batches to minimize variability.
Co-elution with Ion-Suppressing Agents Endogenous compounds in the sample matrix can co-elute with Linoleoyl-L-carnitine and affect its ionization efficiency and adduct formation pattern. Optimize chromatographic separation to resolve the analyte from interfering matrix components.
Carryover Implement a rigorous needle and injection port washing procedure to prevent carryover of salts from previous injections.

Quantitative Data on Adduct Formation

Mobile Phase Additive[M+H]⁺ Relative Abundance (%)[M+Na]⁺ Relative Abundance (%)[M+K]⁺ Relative Abundance (%)[M+NH₄]⁺ Relative Abundance (%)
No Additive 20-4050-705-15<1
0.1% Formic Acid 70-905-20<5<1
10 mM Ammonium Formate 10-305-15<550-70
10 mM Ammonium Formate + 0.1% Formic Acid 40-60<10<530-50

Note: These values are illustrative and the actual distribution will depend on specific instrument conditions, solvent purity, and sample matrix.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Linoleoyl-L-carnitine with Minimized Adduct Formation

This protocol is adapted from methods for the analysis of long-chain acylcarnitines and is designed to promote the formation of the protonated molecule [M+H]⁺.[7]

1. Sample Preparation (from Plasma) a. To 50 µL of plasma, add 150 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., d3-Palmitoyl-L-carnitine). b. Vortex for 30 seconds to precipitate proteins. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85:15 Water:Acetonitrile with 0.1% Formic Acid).

2. LC Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
  • Gradient:
  • 0-1 min: 15% B
  • 1-8 min: Linear gradient to 95% B
  • 8-10 min: Hold at 95% B
  • 10.1-12 min: Return to 15% B and equilibrate.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL.

3. MS/MS Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Multiple Reaction Monitoring (MRM) Transitions:
  • Linoleoyl-L-carnitine: Precursor ion (m/z) 424.3 → Product ion (m/z) 85.1
  • Internal Standard (d3-Palmitoyl-L-carnitine): Precursor ion (m/z) 403.4 → Product ion (m/z) 85.1
  • Instrument Parameters: Optimize capillary voltage, source temperature, and collision energy for your specific instrument.

Visualizations

Workflow for Troubleshooting Adduct Formation

Adduct_Troubleshooting cluster_mp Mobile Phase Optimization start High Adduct Formation Observed check_solvents Verify Purity of Solvents (LC-MS Grade) start->check_solvents check_glassware Switch to Polypropylene Containers check_solvents->check_glassware If adducts persist optimize_mp Optimize Mobile Phase Additives check_glassware->optimize_mp If adducts persist optimize_sp Optimize Sample Preparation optimize_mp->optimize_sp If adducts persist add_acid Add 0.1% Formic Acid to promote [M+H]+ optimize_mp->add_acid add_ammonium Use Ammonium Formate to promote [M+NH4]+ optimize_mp->add_ammonium result Reduced Adduct Formation optimize_sp->result Adduct_Formation M Linoleoyl-L-carnitine (M) MH [M+H]+ M->MH MNa [M+Na]+ M->MNa MK [M+K]+ M->MK MNH4 [M+NH4]+ M->MNH4 Proton Proton->MH + Sodium Sodium->MNa + Potassium Potassium->MK + Ammonium Ammonium->MNH4 +

References

Technical Support Center: Quantitative Linoleoyl-L-carnitine Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for the quantitative analysis of Linoleoyl-L-carnitine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is Linoleoyl-L-carnitine and why is it measured?

A1: Linoleoyl-L-carnitine (C18:2) is a long-chain acylcarnitine. Acylcarnitines are essential intermediates in energy metabolism, specifically in the transport of long-chain fatty acids into the mitochondria for beta-oxidation.[1] Measuring levels of specific acylcarnitines like Linoleoyl-L-carnitine can be crucial for diagnosing and monitoring inherited metabolic disorders related to fatty acid oxidation.[2][3] Altered levels may also serve as biomarkers for other complex diseases.[2]

Q2: What is the most common analytical method for quantifying Linoleoyl-L-carnitine?

A2: The most widely accepted method for the sensitive and specific quantification of Linoleoyl-L-carnitine in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][4] This technique offers high selectivity by separating the analyte from other matrix components and detecting it based on its specific mass-to-charge ratio and fragmentation pattern.

Q3: What are the key precursor and product ions for Linoleoyl-L-carnitine in positive ion ESI-MS/MS?

A3: For Linoleoyl-L-carnitine (C₂₅H₄₅NO₄), the protonated precursor ion [M+H]⁺ has a mass-to-charge ratio (m/z) of approximately 424.3.[5] A characteristic product ion is generated by the neutral loss of trimethylamine (B31210) ((CH₃)₃N), resulting in a fragment at m/z 85.0. Therefore, the primary transition monitored is typically m/z 424.3 → 85.0.

Q4: How should Linoleoyl-L-carnitine standards and samples be stored?

A4: Linoleoyl-L-carnitine is a solid that is stable for at least four years when stored at -20°C.[6] Stock solutions should also be stored at -20°C. Biological samples (plasma, serum, tissue homogenates) intended for analysis should be stored at -80°C to minimize degradation.[7] Avoid repeated freeze-thaw cycles.

Q5: What type of internal standard is recommended for this assay?

A5: A stable isotope-labeled internal standard, such as Linoleoyl-L-carnitine-d3, is the ideal choice. Using a deuterated analog helps to accurately account for variations in sample extraction, matrix effects, and instrument response, which is critical due to the presence of endogenous acylcarnitines.[4]

Experimental Protocols

Sample Preparation: Protein Precipitation for Plasma/Serum

This protocol is a common method for extracting acylcarnitines from plasma or serum.

  • Thawing: Thaw frozen plasma/serum samples on ice.

  • Aliquoting: In a microcentrifuge tube, pipette 50 µL of the plasma/serum sample.

  • Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., Linoleoyl-L-carnitine-d3 in methanol) to each sample, calibrator, and quality control sample.

  • Protein Precipitation: Add 200 µL of cold acetonitrile (B52724) (or methanol) to precipitate proteins.

  • Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to increase concentration.

LC-MS/MS Analysis Method

The following are typical starting parameters for an LC-MS/MS method. Optimization will be required for specific instruments and columns.

ParameterRecommended Setting
LC Column C18 or HILIC column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol
Flow Rate 0.3 - 0.5 mL/min
Gradient Start at low %B, ramp up to high %B to elute long-chain acylcarnitines, then re-equilibrate.
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Detection Multiple Reaction Monitoring (MRM)
MRM Transition Linoleoyl-L-carnitine: 424.3 → 85.0
Internal Standard: e.g., 427.3 → 85.0 (for a d3-labeled standard)
Dwell Time 50-100 ms
Collision Energy Optimization required, typically 20-40 eV

Method Validation Data Summary

The following tables summarize typical acceptance criteria and representative data for the validation of a quantitative long-chain acylcarnitine assay.

Table 1: Linearity and Sensitivity

Analyte Calibration Range (ng/mL) Correlation Coefficient (r²) LLOQ (ng/mL)

| Linoleoyl-L-carnitine | 1 - 500 | > 0.995 | 1.0 |

Table 2: Precision and Accuracy

Analyte QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%RE) Inter-day Precision (%CV) Inter-day Accuracy (%RE)
Linoleoyl-L-carnitine Low 3 < 15% ± 15% < 15% ± 15%
Medium 50 < 15% ± 15% < 15% ± 15%

| | High | 400 | < 15% | ± 15% | < 15% | ± 15% |

Table 3: Recovery and Matrix Effect

Analyte Extraction Recovery (%) Matrix Effect (%)

| Linoleoyl-L-carnitine | 85 - 115% | 85 - 115% |

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Cold Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into UPLC Supernatant->Inject Separate Chromatographic Separation (C18 or HILIC) Inject->Separate Ionize Positive ESI Separate->Ionize Detect Tandem MS Detection (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (Analyte/IS Ratio) Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: Experimental workflow for quantitative Linoleoyl-L-carnitine analysis.

Troubleshooting Guide

troubleshooting_guide Start Start: No or Low Analyte Signal Check_MS Check MS Performance? (Tuning, Calibration) Start->Check_MS Check_LC Check LC System? (Pressure, Leaks) Check_MS->Check_LC Pass MS_Fail Action: Retune/Recalibrate MS. Clean Ion Source. Check_MS->MS_Fail Fail LC_Fail Action: Change Column. Check Solvents/Lines. Check_LC->LC_Fail Fail IS_Signal Internal Standard (IS) Signal OK? Check_LC->IS_Signal Pass Check_Sample Review Sample Prep? (Extraction, Evaporation) Sample_Fail Action: Re-extract Samples. Check Pipetting/Solvents. Check_Sample->Sample_Fail Resolved Issue Resolved MS_Fail->Resolved LC_Fail->Resolved Sample_Fail->Resolved IS_Signal->Check_Sample No Analyte_Degradation Potential Analyte Degradation? IS_Signal->Analyte_Degradation Yes Matrix_Effects Potential Matrix Effects? Analyte_Degradation->Matrix_Effects No Degradation_Action Action: Check Sample Age/Storage. Use Fresh Solvents. Analyte_Degradation->Degradation_Action Yes Matrix_Action Action: Dilute Sample. Optimize Chromatography. Matrix_Effects->Matrix_Action Yes Matrix_Effects->Resolved No Degradation_Action->Resolved Matrix_Action->Resolved

Caption: Troubleshooting decision tree for low signal issues.

Q: I am seeing no peak, or a very low signal, for both my analyte and internal standard. What should I check first?

A: This issue often points to a systemic problem rather than a sample-specific one.

  • Mass Spectrometer: Verify that the MS is properly tuned and calibrated. Check the ion source for cleanliness and ensure gas flows and voltages are correct.

  • Liquid Chromatograph: Check the LC system pressure for any sudden drops or spikes, which could indicate a leak or a clog. Ensure there is sufficient mobile phase in the solvent bottles.

  • Sample Preparation: Confirm that all steps of the extraction were performed correctly. A mistake in the protein precipitation or supernatant transfer step could lead to a loss of all analytes.

Q: My internal standard peak looks good, but my Linoleoyl-L-carnitine peak is low or absent. What could be the cause?

A: This suggests a problem specific to the endogenous analyte.

  • Analyte Stability: Long-chain acylcarnitines can be susceptible to degradation. Ensure that samples were stored properly at -80°C and that stock solutions have not expired.[6] Prepare fresh calibrators and QCs to rule out standard degradation.

  • Sample Source: The concentration of Linoleoyl-L-carnitine may be naturally low or absent in the specific biological sample being tested. This is especially true for certain disease states or in non-fasting samples where fatty acid metabolism is suppressed.[8]

  • Incorrect MRM Transition: Double-check that the correct precursor and product ions (m/z 424.3 → 85.0) are entered in the instrument method.

Q: I'm observing high variability between replicate injections. What is the likely cause?

A: High variability often points to issues with sample introduction or ionization stability.

  • Autosampler/Injector: Check the autosampler for air bubbles in the syringe or sample loop. Ensure the injection needle is not clogged.

  • Ion Source Instability: An unstable spray in the ESI source can cause significant signal fluctuation. Visually inspect the spray if possible and clean the source if necessary.

  • Incomplete Protein Precipitation: If the protein precipitation is inefficient, the remaining proteins can clog the column or foul the ion source over time, leading to inconsistent results. Ensure the precipitating solvent is cold and that vortexing is adequate.

Q: My chromatography shows poor peak shape (e.g., tailing or fronting) for Linoleoyl-L-carnitine. How can I improve it?

A: Peak shape issues are typically related to the analytical column or mobile phase.

  • Column Degradation: Long-chain acylcarnitines can be retained on the column. After many injections, the column performance may degrade. Try flushing the column with a strong solvent or replacing it if it's old.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state and peak shape of carnitines. Ensure the 0.1% formic acid is fresh and accurately prepared.

  • Sample Solvent: If the sample is reconstituted in a solvent much stronger than the initial mobile phase conditions, it can cause peak distortion. Try to match the reconstitution solvent to the starting mobile phase composition as closely as possible.

References

Technical Support Center: Trace Level Analysis of 9(Z),12(Z)-Octadecadienoyl-L-Carnitine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing contamination during the trace level analysis of 9(Z),12(Z)-Octadecadienoyl-L-Carnitine.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in the trace level analysis of this compound?

A1: Contamination in trace level analysis can originate from various sources, broadly categorized as environmental, instrumental, and procedural. For long-chain acylcarnitines like this compound, key sources include:

  • Plasticware: Leaching of plasticizers (e.g., phthalates, adipates), slip agents (e.g., oleamide), and other additives from sample tubes, pipette tips, and solvent containers is a major contributor.[1] Organic solvents are particularly effective at leaching these contaminants from plastics.[2]

  • Solvents and Reagents: Impurities in solvents (even LC-MS grade), reagents, and water can introduce significant background noise. It is crucial to use high-purity solvents and reagents.

  • Glassware: Improperly cleaned glassware can harbor residues from previous analyses or detergents. It is recommended to avoid detergents and instead use a rigorous rinsing process with high-purity solvents.[3][4]

  • LC-MS System: Carryover from previous injections, contaminated solvent lines, pump seals, and the autosampler can all introduce contaminants.[5] The build-up of contaminants can lead to "ghost peaks" in chromatograms.

  • Sample Handling: Contamination can be introduced from personal care products used by lab personnel, dust and other airborne particles, and cross-contamination between samples.

Q2: I am observing unexpected peaks, often referred to as "ghost peaks," in my chromatograms, even in blank runs. What are they and how can I eliminate them?

A2: Ghost peaks are signals in a chromatogram that do not originate from the injected sample.[3] They are a common problem in sensitive LC-MS analysis and can arise from several sources:

  • Mobile Phase Contamination: Impurities in the mobile phase solvents or additives can accumulate on the column and elute as peaks, especially during gradient elution.

  • System Contamination: Residual compounds from previous analyses can be retained in the injector, tubing, or column and elute in subsequent runs.

  • Sample Preparation: Contaminants introduced during sample preparation from solvents, vials, or caps (B75204) can appear as ghost peaks.

To eliminate ghost peaks, a systematic approach is necessary. This involves identifying the source by running a series of blank injections, starting with just the mobile phase and progressively adding components of the analytical workflow (e.g., injection solvent, sample vial). Once the source is identified, appropriate cleaning procedures for the LC system or refinement of sample handling protocols can be implemented.

Q3: Can the this compound analyte itself degrade and contribute to contamination or interference?

A3: Yes, the stability of acylcarnitines is a critical factor. While specific stability data for this compound is not extensively documented in the provided results, general stability studies on acylcarnitines, such as acetyl-l-carnitine, show they are susceptible to hydrolysis, especially at basic pH (>9), to form free carnitine.[6] Long-chain acylcarnitines can also be sensitive to temperature. Degradation products can appear as additional peaks in the chromatogram, potentially interfering with the analysis of other compounds or indicating a loss of the target analyte. It is recommended to prepare fresh standards and samples and to control the pH and temperature throughout the analytical process.

Q4: What are some best practices for preparing samples to minimize contamination?

A4: A meticulous sample preparation workflow is essential for reducing contamination in trace-level analysis. Key practices include:

  • Use of High-Purity Materials: Employ high-purity solvents (LC-MS or equivalent grade), reagents, and water.

  • Avoid Plasticware Where Possible: Whenever feasible, use glass or polypropylene (B1209903) labware that has been tested for low leachables. If plasticware is unavoidable, pre-rinse it with the analysis solvent.

  • Dedicated Glassware: Use glassware dedicated solely to trace analysis and follow a rigorous cleaning protocol.

  • Sample Filtration: Consider additional filtration steps or solid-phase extraction (SPE) to remove potential contaminants from the sample matrix.[4]

  • Proper Storage: Store samples in clean, tightly sealed glass vials at low temperatures to minimize degradation and contamination.

Troubleshooting Guides

Issue 1: High Background Noise or Baseline Instability

Symptoms:

  • Elevated baseline in the chromatogram.

  • Numerous small, unidentified peaks.

  • Poor signal-to-noise ratio for the target analyte.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Contaminated Mobile Phase Prepare fresh mobile phase using high-purity solvents and additives. Filter the mobile phase before use. Do not "top off" solvent reservoirs; instead, replace with fresh solvent after rinsing the bottle.[3][5]
Contaminated LC-MS System Flush the entire LC system, including solvent lines, pump, and injector, with a strong solvent mixture (e.g., isopropanol (B130326)/water). Clean the mass spectrometer source according to the manufacturer's instructions.
Leaching from Solvent Inlet Filters Replace the solvent inlet filters. Microbial growth can occur on filters in aqueous mobile phases.[3]
Airborne Contaminants Keep solvent reservoirs covered and minimize the exposure of samples and reagents to the laboratory environment.
Issue 2: Presence of Phthalate (B1215562) and other Plasticizer Peaks

Symptoms:

  • Characteristic peaks corresponding to common plasticizers (e.g., dibutyl phthalate (DBP), dioctyl phthalate (DOP)) are observed in the chromatogram.

Possible Causes & Solutions:

Leaching Source Mitigation Strategy
Polypropylene Tubes Switch to glass or certified low-leachable polypropylene tubes. Pre-rinse tubes with the extraction solvent before use. A study showed that even different batches of the same polypropylene tubes can have varying levels of contaminants.[1]
Pipette Tips Use high-quality, filtered pipette tips. Consider rinsing the tip with the solvent before aspirating the sample.
Syringe Filters Use filters made of materials with low leachables, such as PTFE or nylon. Pre-flush the filter with a small volume of solvent before filtering the sample.
Solvent Bottle Caps and Tubing Use caps with PTFE liners. Ensure all tubing in the LC system is made of appropriate, low-leachable material. Avoid using Parafilm to cover solvent reservoirs.[4]
Issue 3: Poor Reproducibility and Inaccurate Quantification

Symptoms:

  • Significant variation in peak areas for replicate injections.

  • Inaccurate quantification of the target analyte.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Analyte Degradation Prepare fresh standards and samples daily. Ensure the pH of the solutions is neutral to slightly acidic to prevent hydrolysis.[6] Store stock solutions and samples at -20°C or lower.
Matrix Effects The sample matrix can suppress or enhance the ionization of the analyte.[7][8] Optimize the sample preparation method to remove interfering matrix components (e.g., using solid-phase extraction). Use a stable isotope-labeled internal standard to compensate for matrix effects.
Inconsistent Sample Preparation Ensure precise and consistent execution of all sample preparation steps, including pipetting, extraction, and dilution.
Instrumental Variability Perform regular maintenance and calibration of the LC-MS system. Monitor system performance with quality control samples throughout the analytical run.

Experimental Protocols

Protocol 1: Glassware Cleaning for Trace Analysis

Objective: To prepare glassware with minimal organic and inorganic residues.

Materials:

  • High-purity water (e.g., Milli-Q or equivalent)

  • LC-MS grade methanol (B129727)

  • LC-MS grade isopropanol

  • LC-MS grade acetone

  • Sonicator

Procedure:

  • Rinse glassware three times with high-purity water.

  • Rinse three times with LC-MS grade methanol.

  • Place glassware in a sonicator bath with isopropanol and sonicate for 15 minutes.

  • Rinse three times with LC-MS grade acetone.

  • Rinse three times with LC-MS grade methanol.

  • Dry the glassware in an oven at a temperature appropriate for the glassware type, or allow it to air dry in a clean, dust-free environment.

  • Store the clean glassware covered with aluminum foil to prevent airborne contamination. Note: Avoid using detergents as they can be a significant source of contamination.[4]

Protocol 2: Sample Preparation for this compound from Plasma

Objective: To extract long-chain acylcarnitines from a plasma matrix while minimizing contamination.

Materials:

  • Plasma sample

  • Internal standard solution (e.g., deuterated this compound)

  • LC-MS grade methanol, ice-cold

  • LC-MS grade acetonitrile

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 50 µL of plasma in a glass centrifuge tube, add 10 µL of the internal standard solution.

  • Add 200 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean glass autosampler vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase composition (e.g., 80:20 acetonitrile:water).

  • Vortex briefly and inject into the LC-MS system.

Visualizations

Contamination_Sources cluster_sources Contamination Sources cluster_contaminants Resulting Contaminants cluster_impact Impact on Analysis Plasticware Plasticware (Tubes, Tips, Vials) Plasticizers Plasticizers (Phthalates, etc.) Plasticware->Plasticizers Solvents Solvents & Reagents Solvent_Impurities Solvent Impurities Solvents->Solvent_Impurities Glassware Glassware Residues Detergent/Analyte Residues Glassware->Residues LCMS_System LC-MS System Carryover Carryover LCMS_System->Carryover Sample_Handling Sample Handling Airborne Airborne Particles Sample_Handling->Airborne Ghost_Peaks Ghost Peaks Plasticizers->Ghost_Peaks High_Background High Background Noise Solvent_Impurities->High_Background Poor_Reproducibility Poor Reproducibility Residues->Poor_Reproducibility Inaccurate_Quantification Inaccurate Quantification Carryover->Inaccurate_Quantification Airborne->High_Background

Figure 1. Common pathways of contamination in trace level analysis.

Troubleshooting_Workflow Start Contamination Suspected (e.g., Ghost Peaks, High Background) Blank_Analysis Run Systematic Blank Analyses Start->Blank_Analysis Isolate_Source Isolate the Source of Contamination Blank_Analysis->Isolate_Source Mobile_Phase Mobile Phase Isolate_Source->Mobile_Phase If peaks in mobile phase blank LC_System LC System Isolate_Source->LC_System If peaks in injection blank Sample_Prep Sample Preparation Isolate_Source->Sample_Prep If peaks only in full procedural blank Action_Mobile_Phase Prepare Fresh Mobile Phase Use High-Purity Solvents Mobile_Phase->Action_Mobile_Phase Action_LC_System Perform System Flush Clean/Replace Components LC_System->Action_LC_System Action_Sample_Prep Use Clean Glassware Test New Batch of Vials/Tubes Sample_Prep->Action_Sample_Prep Verify Verify Contamination Reduction Action_Mobile_Phase->Verify Action_LC_System->Verify Action_Sample_Prep->Verify End Continue Analysis Verify->End Successful Reassess Re-evaluate Troubleshooting Steps Verify->Reassess Unsuccessful Reassess->Blank_Analysis

Figure 2. A logical workflow for troubleshooting contamination issues.

References

Validation & Comparative

The Potential of Linoleoyl-L-carnitine as a Biomarker for Non-Alcoholic Fatty Liver Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rising global prevalence of non-alcoholic fatty liver disease (NAFLD) necessitates the development of sensitive and specific non-invasive biomarkers for early diagnosis, risk stratification, and monitoring of disease progression. While current diagnostic methods rely on imaging techniques and liver biopsy, these approaches have limitations in terms of accessibility, cost, and invasiveness. Emerging evidence suggests that alterations in fatty acid metabolism, a key pathological feature of NAFLD, may yield novel circulating biomarkers. This guide explores the validation of linoleoyl-L-carnitine, a long-chain acylcarnitine, as a potential biomarker for NAFLD, comparing its theoretical advantages with existing and other emerging biomarkers.

The Role of Acylcarnitines in NAFLD Pathophysiology

L-carnitine and its acylated derivatives, known as acylcarnitines, are essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation. In NAFLD, the liver is characterized by an excessive accumulation of lipids, resulting from an imbalance between fatty acid uptake, de novo lipogenesis, and fatty acid oxidation. This metabolic dysregulation can lead to an accumulation of various acylcarnitine species, reflecting an overloaded and inefficient fatty acid oxidation pathway. Long-chain acylcarnitines, such as linoleoyl-L-carnitine, are of particular interest as they are direct products of the esterification of fatty acids that are abundant in the diet and in lipid stores. An increase in their circulating levels could signify mitochondrial stress and incomplete fatty acid oxidation within the liver.

Current and Emerging Non-Invasive Biomarkers for NAFLD

The landscape of non-invasive biomarkers for NAFLD is rapidly evolving. Traditional markers include liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are widely used but lack specificity for NAFLD. Several scoring systems that combine clinical and biochemical parameters have been developed to improve diagnostic accuracy. Furthermore, a range of novel biomarkers targeting different aspects of NAFLD pathophysiology, including inflammation, apoptosis, and fibrosis, are under investigation.

Below is a comparative summary of the diagnostic performance of various non-invasive biomarkers for NAFLD. It is important to note that direct validation data for linoleoyl-L-carnitine as a standalone biomarker is currently limited in the scientific literature. The inclusion of linoleoyl-L-carnitine in this context is based on its pathophysiological relevance and the broader findings of metabolomic studies in NAFLD.

Biomarker/PanelTypePrincipleAUROCSensitivity (%)Specificity (%)
Established Biomarkers
ALT (>30 U/L)Liver EnzymeMeasures hepatocellular injury0.69 - 0.8665 - 8560 - 80
ASTLiver EnzymeMeasures hepatocellular injury0.67 - 0.8250 - 7570 - 85
Fatty Liver Index (FLI)Scoring System (BMI, waist circumference, triglycerides, GGT)Predicts hepatic steatosis0.79 - 0.8562 - 8778 - 91
NAFLD Fibrosis Score (NFS)Scoring System (Age, BMI, hyperglycemia, platelet count, albumin, AST/ALT ratio)Predicts advanced fibrosis0.82 - 0.8867 - 9071 - 87
Emerging Biomarkers
Cytokeratin-18 (CK-18) fragments (M30/M65)Apoptosis MarkerMeasures hepatocyte apoptosis0.75 - 0.83 (for NASH)60 - 8070 - 85
Pro-C3Fibrosis MarkerMeasures collagen type III formation0.84 - 0.91 (for advanced fibrosis)80 - 9280 - 95
Linoleoyl-L-carnitine (Potential)Metabolic MarkerReflects incomplete fatty acid oxidationData not availableData not availableData not available

Note: The performance characteristics of biomarkers can vary depending on the patient population, disease prevalence, and the diagnostic cutoff values used.

Experimental Protocols

Quantification of Linoleoyl-L-carnitine in Human Plasma by LC-MS/MS

This protocol describes a general method for the quantification of acylcarnitines, including linoleoyl-L-carnitine, from human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation (Protein Precipitation)

  • Thaw frozen plasma samples on ice.

  • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile (B52724) containing a known concentration of an appropriate internal standard (e.g., deuterated linoleoyl-L-carnitine).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen gas.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. Liquid Chromatography

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating acylcarnitines.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes is a typical starting point.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion for linoleoyl-L-carnitine is m/z 442.3, and a characteristic product ion (e.g., m/z 85.1, corresponding to the carnitine backbone) is monitored.

  • Data Analysis: The concentration of linoleoyl-L-carnitine in the plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of linoleoyl-L-carnitine.

Visualizing the Path Forward

The Role of L-carnitine in Hepatic Fatty Acid Metabolism

The following diagram illustrates the central role of L-carnitine in transporting fatty acids into the mitochondria for their subsequent oxidation. In NAFLD, an excess of fatty acids can overwhelm this process, leading to the accumulation of acylcarnitines.

fatty_acid_metabolism cluster_mito Mitochondrion Fatty_Acids Fatty Acids (from circulation and de novo lipogenesis) Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acids->Fatty_Acyl_CoA Acylcarnitine Linoleoyl-L-carnitine Fatty_Acyl_CoA->Acylcarnitine + L-Carnitine Mitochondrial_Matrix Mitochondrial Matrix Beta_Oxidation β-Oxidation Mitochondrial_Matrix->Beta_Oxidation + CoA Acylcarnitine->Mitochondrial_Matrix via CACT Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle CPT1 CPT1 CPT2 CPT2 L_Carnitine L-Carnitine

Caption: Role of L-carnitine in mitochondrial fatty acid transport.

Experimental Workflow for Biomarker Validation

The validation of a novel biomarker like linoleoyl-L-carnitine requires a systematic approach, from initial discovery to clinical validation.

biomarker_workflow Discovery Discovery Phase (Metabolomics of NAFLD vs. Healthy) Quantification Method Development (LC-MS/MS Assay for Linoleoyl-L-carnitine) Discovery->Quantification Validation1 Case-Control Study (Quantify in larger NAFLD and control cohorts) Quantification->Validation1 Performance Diagnostic Performance Assessment (AUROC, Sensitivity, Specificity) Validation1->Performance Comparison Comparison with Existing Biomarkers (ALT, AST, Fibrosis Scores) Performance->Comparison Prospective Prospective Cohort Study (Validation in a clinical setting) Comparison->Prospective

Caption: Workflow for the validation of a novel biomarker.

Conclusion

While the therapeutic benefits of L-carnitine supplementation in NAFLD are increasingly recognized, the specific role of endogenous linoleoyl-L-carnitine as a diagnostic biomarker remains an area of active research. Based on its integral role in fatty acid metabolism, which is known to be dysregulated in NAFLD, linoleoyl-L-carnitine holds promise as a potential biomarker. However, rigorous validation studies are required to establish its diagnostic accuracy and clinical utility in comparison to existing non-invasive methods. The experimental protocols and validation workflows outlined in this guide provide a framework for the systematic evaluation of linoleoyl-L-carnitine and other novel biomarker candidates for NAFLD.

Comparative Analysis of Linoleoyl-L-carnitine and Palmitoyl-L-carnitine in Fatty Acid Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct roles of saturated and unsaturated acylcarnitines in mitochondrial fatty acid metabolism.

Linoleoyl-L-carnitine and Palmitoyl-L-carnitine, acylcarnitine derivatives of linoleic acid (an unsaturated fatty acid) and palmitic acid (a saturated fatty acid) respectively, are crucial intermediates in cellular energy metabolism. Their primary function is to facilitate the transport of long-chain fatty acids across the inner mitochondrial membrane for subsequent β-oxidation. While both are substrates for this vital energy-producing pathway, their distinct chemical structures—the presence of double bonds in the acyl chain of linoleoyl-L-carnitine—lead to significant differences in their metabolic handling and downstream effects. This guide provides a comparative analysis of these two molecules, supported by experimental data and detailed protocols, to elucidate their differential impacts on fatty acid oxidation and mitochondrial function.

Quantitative Comparison of Metabolic Parameters

The following table summarizes the key quantitative differences in the metabolic parameters of Linoleoyl-L-carnitine and Palmitoyl-L-carnitine. Direct comparative studies on oxidation rates are limited; however, available data suggests a more rapid oxidation of unsaturated fatty acids. A significant finding is the more potent inhibition of Carnitine Palmitoyltransferase I (CPT-I) by linoleoylcarnitine compared to palmitoylcarnitine.

ParameterLinoleoyl-L-carnitine (C18:2)Palmitoyl-L-carnitine (C16:0)References
Fatty Acid Oxidation Rate Higher (inferred from studies on conjugated linoleic acid)Lower[1]
Inhibition of CPT-I More potent inhibitorLess potent inhibitor[2]
Effect on Mitochondrial Respiration Less suppression of oxidative phosphorylationCan suppress oxidative phosphorylation at high concentrations[3]
Cardiotoxicity Less cardiotoxicMore cardiotoxic, especially at elevated concentrations[3]

Experimental Protocols

Measurement of Fatty Acid β-Oxidation using Radiolabeled Substrates

This protocol is adapted for the comparative measurement of the β-oxidation rates of Linoleoyl-L-carnitine and Palmitoyl-L-carnitine in isolated mitochondria or cultured cells.[4][5]

Materials:

  • Isolated mitochondria or cultured cells (e.g., hepatocytes, myotubes)

  • [1-¹⁴C]Linoleic acid and [1-¹⁴C]Palmitic acid

  • L-carnitine

  • Coenzyme A (CoA)

  • ATP

  • Reaction buffer (e.g., Krebs-Ringer bicarbonate buffer)

  • Scintillation fluid and counter

  • Perchloric acid

Procedure:

  • Substrate Preparation: Prepare stock solutions of [1-¹⁴C]Linoleoyl-L-carnitine and [1-¹⁴C]Palmitoyl-L-carnitine by enzymatic synthesis from their respective radiolabeled fatty acids, L-carnitine, CoA, and ATP using carnitine acyl-CoA transferase.

  • Cell/Mitochondria Incubation: Incubate the isolated mitochondria or cultured cells with either [1-¹⁴C]Linoleoyl-L-carnitine or [1-¹⁴C]Palmitoyl-L-carnitine in the reaction buffer at 37°C.

  • Stopping the Reaction: Terminate the reaction by adding perchloric acid.

  • Separation of Metabolites: Separate the acid-soluble metabolites (which include the radiolabeled acetyl-CoA produced during β-oxidation) from the unoxidized acylcarnitines by centrifugation.

  • Quantification: Measure the radioactivity in the acid-soluble fraction using a scintillation counter. The amount of radioactivity is directly proportional to the rate of fatty acid oxidation.

Assay for CPT-I Inhibition

This protocol can be used to determine the inhibitory constants (Ki) of Linoleoyl-L-carnitine and Palmitoyl-L-carnitine for CPT-I.

Materials:

  • Isolated mitochondria

  • [³H]L-carnitine

  • Linoleoyl-CoA and Palmitoyl-CoA

  • Varying concentrations of Linoleoyl-L-carnitine and Palmitoyl-L-carnitine (as potential inhibitors)

  • Reaction buffer

Procedure:

  • Enzyme Assay: Set up reaction mixtures containing isolated mitochondria, a fixed concentration of either Linoleoyl-CoA or Palmitoyl-CoA, and [³H]L-carnitine.

  • Inhibitor Addition: Add varying concentrations of either Linoleoyl-L-carnitine or Palmitoyl-L-carnitine to the reaction mixtures.

  • Incubation and Termination: Incubate the reactions at 37°C and then stop them.

  • Product Separation: Separate the radiolabeled acylcarnitine product from the unreacted [³H]L-carnitine using an appropriate chromatographic method.

  • Data Analysis: Measure the radioactivity of the product and calculate the initial reaction velocities. Determine the Ki values by plotting the data using methods such as the Dixon plot.

Signaling Pathways and Logical Relationships

The transport of acylcarnitines into the mitochondrial matrix is a critical control point for fatty acid oxidation. This process is primarily regulated by the enzyme CPT-I.

Fatty_Acid_Oxidation_Pathway cluster_mitochondria Mitochondrion Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Linoleoyl-CoA, Palmitoyl-CoA) Acylcarnitine Acylcarnitine (Linoleoyl-L-carnitine or Palmitoyl-L-carnitine) Fatty_Acyl_CoA->Acylcarnitine CPT-I Mitochondrial_Matrix_Acyl_CoA Mitochondrial Acyl-CoA Acylcarnitine->Mitochondrial_Matrix_Acyl_CoA CACT / CPT-II Beta_Oxidation β-Oxidation Mitochondrial_Matrix_Acyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ATP ATP TCA_Cycle->ATP Experimental_Workflow Start Start: Isolate Mitochondria or Culture Cells Prepare_Substrates Prepare Radiolabeled Substrates ([¹⁴C]Linoleoyl-L-carnitine & [¹⁴C]Palmitoyl-L-carnitine) Start->Prepare_Substrates Incubation Incubate Cells/Mitochondria with Substrates Prepare_Substrates->Incubation Stop_Reaction Terminate Reaction (add Perchloric Acid) Incubation->Stop_Reaction Separate_Metabolites Separate Acid-Soluble Metabolites Stop_Reaction->Separate_Metabolites Quantify Quantify Radioactivity (Scintillation Counting) Separate_Metabolites->Quantify Analyze Analyze and Compare Oxidation Rates Quantify->Analyze

References

Cross-validation of different analytical methods for 9(Z),12(Z)-Octadecadienoyl-L-Carnitine quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 9(Z),12(Z)-Octadecadienoyl-L-Carnitine, a key long-chain acylcarnitine, is crucial for understanding lipid metabolism and its role in various physiological and pathological processes. This guide provides a comprehensive cross-validation of the primary analytical methods employed for its quantification, offering a detailed comparison of their performance, supported by experimental data.

The selection of an appropriate analytical method hinges on factors such as the required sensitivity, selectivity, sample matrix, and throughput. The three main techniques utilized for the quantification of acylcarnitines are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA).

Comparative Analysis of Analytical Methods

The following table summarizes the key performance characteristics of LC-MS/MS, HPLC-UV, and ELISA for the quantification of long-chain acylcarnitines like this compound.

FeatureLC-MS/MSHPLC-UVELISA
Specificity Very HighModerate to HighHigh (if specific antibody is available)
Sensitivity Very High (LOD ~0.5 ng/mL)[1][2]Low to Moderate (LOD in µg/mL range without derivatization)High (LOD in ng/mL range)[3]
Linearity Range Wide (e.g., 5-200 ng/mL)[1][2]Narrower, dependent on detector responseTypically narrow
Accuracy High (typically 90-112%)[1]Good with appropriate standards and derivatizationGood, but can be affected by matrix effects
Precision (%RSD) Excellent (<15%)[1]Good (<10%)Good (<15%)
Sample Throughput HighModerateHigh
Derivatization Not typically requiredOften required for sensitivityNot applicable
Instrumentation Cost HighModerateLow
Customizability HighModerateLow (requires specific antibody development)

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of acylcarnitines due to its high sensitivity and specificity.[4] This method allows for the direct measurement of this compound in complex biological matrices with minimal sample preparation.

Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of cold acetonitrile (B52724) containing a known concentration of an appropriate internal standard (e.g., d3-linoleoylcarnitine).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

LC-MS/MS Conditions:

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transition for this compound and its internal standard. The characteristic fragmentation involves the neutral loss of trimethylamine (B31210) (59 Da) and a prominent product ion at m/z 85.

A high-throughput UPLC-MS/MS method has been developed for the simultaneous quantification of hundreds of acylcarnitines, demonstrating good sensitivity (LOD < 0.7 fmol), linearity (correlation coefficient > 0.992), and accuracy (relative error < 20%).[5][6]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible technique but generally suffers from lower sensitivity for acylcarnitines, which lack a strong chromophore.[7] To overcome this, derivatization with a UV-absorbing agent is often necessary.

Sample Preparation and Derivatization:

  • Extraction: Extract total carnitines from the sample using a solid-phase extraction (SPE) protocol.

  • Hydrolysis (for total acylcarnitine measurement): To measure the sum of all acylcarnitines, an alkaline hydrolysis step is required to release free carnitine.

  • Derivatization: React the extracted carnitines with a derivatizing agent such as p-bromophenacylbromide (PBPB) to introduce a chromophore.

  • Extraction of Derivative: Extract the derivatized product using an organic solvent and evaporate to dryness.

  • Reconstitution: Reconstitute the sample in the mobile phase.

HPLC-UV Conditions:

  • LC Column: A C18 reversed-phase column.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffer (e.g., phosphate (B84403) buffer).

  • Detection: UV detector set to the maximum absorbance wavelength of the chosen derivative (e.g., 260 nm for PBPB derivatives).

A validated HPLC-UV method for L-carnitine reported a linearity range of 84.74–3389.50 µg/mL and an LOQ of 84.74 µg/mL, which indicates the sensitivity limitations for underivatized or less concentrated species.[8]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunoassay that can be highly sensitive and specific, provided a dedicated antibody for this compound is available. Currently, commercial ELISA kits are readily available for L-carnitine but not specifically for this compound.[3][9] The development of a custom ELISA would be required.

General ELISA Protocol (Competitive Assay):

  • Coating: A microplate is pre-coated with a known amount of this compound.

  • Competition: The sample or standard is added to the wells along with a specific primary antibody. The free analyte in the sample competes with the coated analyte for antibody binding.

  • Washing: The plate is washed to remove unbound antibody and analyte.

  • Secondary Antibody: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, which binds to the primary antibody.

  • Substrate Addition: A chromogenic substrate is added, which reacts with the enzyme to produce a colored product.

  • Detection: The absorbance is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of the analyte in the sample.

Commercially available L-carnitine ELISA kits report detection ranges in the order of 0.312-20 ng/mL with a sensitivity of around 0.078 ng/mL.[3]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the typical workflows for LC-MS/MS and HPLC-UV quantification of this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma/Serum Sample Precipitation Protein Precipitation (Acetonitrile + IS) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (C18 Column) Reconstitution->LC MSMS Tandem Mass Spectrometry (ESI+, MRM) LC->MSMS Data Data Acquisition & Quantification MSMS->Data

LC-MS/MS analytical workflow.

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Biological Sample Extraction Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (e.g., PBPB) Extraction->Derivatization Evaporation Evaporation Derivatization->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC High-Performance Liquid Chromatography Reconstitution->HPLC UV UV Detection HPLC->UV Data Data Analysis UV->Data

HPLC-UV analytical workflow.

Conclusion

The cross-validation of analytical methods for the quantification of this compound reveals a clear hierarchy in performance. LC-MS/MS stands out as the superior method, offering unparalleled sensitivity, specificity, and the ability to analyze the compound without derivatization. While HPLC-UV is a viable, more accessible alternative, its application is limited by lower sensitivity, necessitating a derivatization step. ELISA, although potentially sensitive and high-throughput, is hampered by the lack of commercially available specific antibodies for this particular long-chain acylcarnitine, making it a less practical option unless a custom assay is developed. The choice of method will ultimately be dictated by the specific requirements of the research, balancing the need for performance with available resources.

References

Head-to-head comparison of Linoleoyl-L-carnitine levels in healthy vs. diabetic patient cohorts

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of Linoleoyl-L-carnitine levels reveals significant differences between healthy individuals and those with or progressing towards type 2 diabetes. This guide synthesizes the current scientific evidence, providing researchers, scientists, and drug development professionals with a comprehensive comparison, including quantitative data, detailed experimental methodologies, and an exploration of the pertinent metabolic pathways.

Linoleoyl-L-carnitine (C18:2), a long-chain acylcarnitine, is an essential intermediate in the metabolism of linoleic acid, an omega-6 fatty acid. It is formed during the transport of long-chain fatty acids into the mitochondria for beta-oxidation. Emerging research indicates that circulating levels of Linoleoyl-L-carnitine may be altered in individuals with insulin (B600854) resistance and type 2 diabetes, suggesting its potential as a biomarker and a key player in the pathophysiology of the disease.

Quantitative Analysis: Linoleoyl-L-carnitine Levels in Patient Cohorts

Recent metabolomic studies have quantified and compared the plasma concentrations of Linoleoyl-L-carnitine in individuals who developed type 2 diabetes versus those who remained non-diabetic over a follow-up period. The data consistently points towards an association between higher baseline levels of Linoleoyl-L-carnitine and an increased risk of developing the disease.

A notable population-based prospective study provided baseline plasma concentrations of various acylcarnitines, including Linoleoyl-L-carnitine, in a cohort that was followed for the development of type 2 diabetes.[1] The findings from this study are summarized in the table below.

CohortMean Plasma Linoleoyl-L-carnitine (C18:2) Concentration (μmol/L)Standard Deviation (μmol/L)
Non-cases (Did not develop diabetes)0.040.02
Incident diabetes cases0.050.02

Table 1: Baseline plasma Linoleoyl-L-carnitine concentrations in a prospective study of incident type 2 diabetes. Data extracted from a population-based study.[1]

Another study focusing on the progression to prediabetes also found a correlation between long-chain acylcarnitines, such as Linoleoyl-L-carnitine, and insulin sensitivity.[2] While this study did not present mean concentrations in a simple healthy vs. diabetic format, it highlighted a significant direct correlation between insulin sensitivity and the levels of C18:2.[2]

Experimental Protocols

The quantification of Linoleoyl-L-carnitine and other acylcarnitines in plasma is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This highly sensitive and specific technique allows for the accurate measurement of these metabolites. Below is a synthesized, detailed methodology based on common practices in the field.

Quantification of Plasma Linoleoyl-L-carnitine by LC-MS/MS

1. Sample Preparation:

  • Plasma Collection: Whole blood is collected from fasting individuals into tubes containing an anticoagulant (e.g., EDTA or lithium heparin).

  • Centrifugation: The blood samples are centrifuged to separate the plasma.

  • Protein Precipitation: A small volume of plasma (e.g., 50 µL) is mixed with a protein precipitation agent, typically a cold organic solvent like acetonitrile (B52724) containing a known concentration of an internal standard (e.g., deuterated Linoleoyl-L-carnitine).

  • Vortexing and Centrifugation: The mixture is vortexed to ensure thorough mixing and then centrifuged at high speed to pellet the precipitated proteins.

  • Supernatant Collection: The resulting supernatant, containing the acylcarnitines, is carefully transferred to a new tube for analysis.

2. Liquid Chromatography:

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.

  • Column: Separation is typically achieved on a C18 reversed-phase column.

  • Mobile Phases: The mobile phases usually consist of a mixture of water and an organic solvent (e.g., acetonitrile), both containing an additive such as formic acid to improve ionization.

  • Gradient Elution: A gradient elution program is employed, where the proportion of the organic solvent is gradually increased to separate the different acylcarnitines based on their hydrophobicity.

3. Tandem Mass Spectrometry:

  • Ionization: The eluent from the LC column is introduced into the mass spectrometer, where the acylcarnitines are ionized, most commonly using electrospray ionization (ESI) in the positive ion mode.

  • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of Linoleoyl-L-carnitine) in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific product ion in the third quadrupole. This highly specific detection method minimizes interference from other molecules in the sample.

  • Quantification: The concentration of Linoleoyl-L-carnitine in the sample is determined by comparing the peak area of the analyte to that of the internal standard.

Below is a graphical representation of the typical experimental workflow.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing p1 Plasma Collection p2 Protein Precipitation (with Internal Standard) p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Collection p3->p4 a1 LC Separation (Reversed-Phase) p4->a1 a2 MS/MS Detection (MRM) a1->a2 d1 Quantification (vs. Internal Standard) a2->d1

Experimental workflow for Linoleoyl-L-carnitine analysis.

Signaling Pathways and Metabolic Implications

Elevated levels of long-chain acylcarnitines, including Linoleoyl-L-carnitine, are thought to contribute to insulin resistance by interfering with the insulin signaling pathway in peripheral tissues like skeletal muscle and liver. One proposed mechanism involves the inhibition of key components of this pathway.

An accumulation of long-chain acylcarnitines within the cell can lead to an environment of "lipotoxicity." This can activate certain protein phosphatases, such as protein tyrosine phosphatase 1B (PTP1B). PTP1B can dephosphorylate the insulin receptor, thereby attenuating its downstream signaling cascade. This includes reduced phosphorylation of key signaling molecules like Insulin Receptor Substrate (IRS) and Protein Kinase B (Akt), ultimately leading to impaired glucose uptake and utilization.

The following diagram illustrates the proposed inhibitory effect of long-chain acylcarnitines on the insulin signaling pathway.

signaling_pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin InsR Insulin Receptor (InsR) Insulin->InsR IRS IRS InsR->IRS P Akt Akt IRS->Akt P GLUT4 GLUT4 Translocation Akt->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake LCAC Increased Long-Chain Acylcarnitines (e.g., Linoleoyl-L-carnitine) PTP1B PTP1B LCAC->PTP1B Activates PTP1B->InsR Dephosphorylates

References

Comparison Guide: Knockout Mouse Models for In Vivo Validation of Linoleoyl-L-carnitine's Role

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of knockout (KO) mouse models used to validate the in vivo role of Linoleoyl-L-carnitine and other long-chain acylcarnitines. We offer a detailed examination of the primary genetic target, comparisons with alternative models, and supporting experimental data and protocols to inform strategic decisions in metabolic research and drug development.

Introduction: The Role of Linoleoyl-L-carnitine in Metabolism

Linoleoyl-L-carnitine is a specific long-chain acylcarnitine that plays a critical role in cellular energy metabolism. It is an essential intermediate in the "carnitine shuttle," a process that transports long-chain fatty acids, such as linoleic acid, from the cytoplasm into the mitochondrial matrix for beta-oxidation and subsequent energy production in the form of ATP.[1][2][3] This pathway is particularly vital in tissues with high energy demands, like the heart and skeletal muscles.[4][5]

Given its central role, dysregulation of the carnitine shuttle and abnormal levels of acylcarnitines have been implicated in various metabolic disorders.[1][6][7] To investigate the precise in vivo function of Linoleoyl-L-carnitine and the consequences of its depletion, researchers often turn to genetic models. Since there is no single enzyme exclusively for Linoleoyl-L-carnitine, the most effective strategy is to target a key component of the long-chain fatty acid transport machinery.

The enzyme Carnitine Palmitoyltransferase 2 (CPT2) is an ideal target. Located on the inner mitochondrial membrane, CPT2 is an essential enzyme that converts long-chain acylcarnitines (including Linoleoyl-L-carnitine) back into their acyl-CoA form within the mitochondria, making them available for beta-oxidation.[4][5][8][9] A knockout of the Cpt2 gene, therefore, directly impairs the utilization of all long-chain fatty acids, providing a robust model to study the physiological consequences.

cluster_cytosol Cytosol cluster_matrix Mitochondrial Matrix Cytosol Cytosol MitoMatrix Mitochondrial Matrix OMM Outer Mitochondrial Membrane IMM Inner Mitochondrial Membrane LinoleicAcid Linoleic Acid (Long-Chain Fatty Acid) LinoleoylCoA Linoleoyl-CoA LinoleicAcid->LinoleoylCoA Acyl-CoA Synthetase LinoleoylCarnitine Linoleoyl-L-carnitine LinoleoylCoA->LinoleoylCarnitine BetaOxidation β-Oxidation CPT2 CPT2 (Knockout Target) LinoleoylCarnitine->CPT2 via CACT CPT1 CPT1 CPT1->LinoleoylCoA L-Carnitine CACT CACT Transporter CPT2->LinoleoylCoA CoA ATP ATP (Energy) BetaOxidation->ATP

Caption: The Carnitine Shuttle pathway for long-chain fatty acid oxidation.

Comparison of In Vivo Validation Models

While a global knockout of Cpt2 is informative, it often leads to severe phenotypes or neonatal lethality, limiting its utility. Conditional knockout models, which restrict gene deletion to specific tissues, offer a more nuanced approach. Pharmacological inhibition provides an alternative with temporal control but may lack specificity.

Model TypePrincipleAdvantagesDisadvantagesKey Phenotypes & Findings
Global Knockout (KO) The Cpt2 gene is deleted in all cells of the organism from conception.Provides insight into the systemic and developmental importance of the gene.Often results in embryonic or neonatal lethality, precluding studies in adult animals.[10]Not viable for studying adult physiology due to early lethality.
Conditional KO (cKO): Muscle-Specific (Cpt2M-/-) Cpt2 is deleted specifically in cardiac and skeletal muscle using a Cre-loxP system (e.g., Muscle Creatine Kinase-Cre).[11][12]Allows for the study of adult animals, bypassing lethality. Isolates the role of fatty acid oxidation in muscle tissue.Does not reveal the role of CPT2 in other metabolically active tissues like the liver or adipose tissue.Cardiac hypertrophy, systolic dysfunction, reduced fatty acid oxidation in muscle, rapamycin-resistant mTORC1 activation.[11]
Conditional KO (cKO): Liver-Specific (Cpt2L-/-) Cpt2 is deleted specifically in hepatocytes (e.g., Albumin-Cre).[13]Isolates the hepatic role of CPT2 in systemic metabolism, particularly during fasting.Compensatory mechanisms in other tissues can mask or alter the whole-body phenotype.Fasting-induced hypoglycemia, hepatic steatosis (fatty liver), hypoketosis, and elevated plasma acylcarnitines.[13]
Conditional KO (cKO): Adipose-Specific (Cpt2A-/-) Cpt2 is deleted in adipocytes (e.g., Adiponectin-Cre).[14]Elucidates the role of fatty acid oxidation in adipose tissue function, including thermogenesis in brown fat.Effects on whole-body energy expenditure can be complex and influenced by diet and temperature.Impaired thermogenesis upon cold challenge, accumulation of acylcarnitines in brown adipose tissue.[14]
Pharmacological Inhibition Systemic administration of a CPT inhibitor, such as etomoxir (B15894), to block enzyme activity.Offers temporal control; the effect is reversible upon drug withdrawal. Can be applied to various species.Potential for off-target effects. May not achieve complete or tissue-specific inhibition. Toxicity can be a concern.Chemical inhibition in rats leads to cardiomyocyte hypertrophy, mimicking genetic models.[15]

Quantitative Data from CPT2 Knockout Models

The following table summarizes key quantitative data from studies utilizing tissue-specific Cpt2 knockout mice, demonstrating the profound impact of disrupted long-chain fatty acid metabolism.

ModelParameterResult vs. Wild-Type (WT) ControlTissue/OrganReference
Muscle-Specific KO (Cpt2M-/-) Heart Mass~5-fold increaseHeart[11]
Blood Ejection Fraction60-90% reductionHeart[11]
Long-Chain FA Oxidation87% reductionHeart[11]
Long-Chain FA Oxidation69% reductionSkeletal Muscle[11]
Liver-Specific KO (Cpt2L-/-) Oleate (Fatty Acid) OxidationSignificantly suppressed (to level of etomoxir inhibition)Liver[13]
Blood Glucose (Fasting)Significantly lowerSystemic[13]
Ketone Bodies (Fasting)Significantly lowerSystemic[13]
Pancreas-Specific KO (Cpt2acinarKO) Pancreatic Weight25% lossPancreas[16]
Long-Chain AcylcarnitinesSignificantly elevatedPancreas[16]
Cellular ATP LevelsSignificantly decreasedPancreas[16]

Experimental Protocols & Workflows

Validating the role of Linoleoyl-L-carnitine in vivo requires a multi-faceted experimental approach, from model generation to detailed molecular analysis.

cluster_pheno cluster_metabo cluster_molec Start Generation of Conditional KO Mouse (e.g., Cpt2 flx/flx X Tissue-Cre) Genotyping Genotyping to Confirm Recombination (PCR) Start->Genotyping Phenotyping In Vivo Phenotyping Genotyping->Phenotyping GTT Glucose Tolerance Test (GTT) ITT Insulin (B600854) Tolerance Test (ITT) Exercise Exercise Challenge (Treadmill) Harvest Tissue & Blood Harvest Phenotyping->Harvest Metabolomics Metabolomic Analysis Harvest->Metabolomics Molecular Molecular Analysis Harvest->Molecular MS Acylcarnitine Profiling (LC-MS/MS) Analysis Data Integration & Interpretation Metabolomics->Analysis Western Western Blot (Signaling Proteins) qPCR qPCR (Gene Expression) Molecular->Analysis

Caption: Standard experimental workflow for characterizing a CPT2 cKO mouse model.

A. Protocol: Acylcarnitine Profiling by Tandem Mass Spectrometry (MS/MS)

This method quantifies levels of Linoleoyl-L-carnitine and other acylcarnitines in plasma or tissue homogenates.

  • Sample Preparation:

    • Thaw plasma samples or tissue homogenates on ice.

    • To 50 µL of sample, add 200 µL of an ice-cold extraction solution (typically methanol (B129727) or acetonitrile) containing a mix of stable isotope-labeled internal standards for various acylcarnitines.

    • Vortex vigorously for 1 minute to precipitate proteins and extract metabolites.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Derivatization (Optional but common):

    • Transfer the supernatant to a new tube and dry it under a stream of nitrogen gas.

    • Reconstitute the dried extract in a solution of 3N butanolic-HCl and incubate at 65°C for 20 minutes. This converts the acylcarnitines to their butyl esters for improved chromatographic separation and detection.

    • Dry the sample again under nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the final sample in the mobile phase.

    • Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Use a suitable column (e.g., C18) for separation.

    • The mass spectrometer is operated in positive ion mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each acylcarnitine and its corresponding internal standard.

  • Data Analysis:

    • Quantify the concentration of each acylcarnitine by comparing the peak area of the endogenous analyte to the peak area of its known-concentration internal standard.

B. Protocol: Insulin Tolerance Test (ITT)

This test assesses whole-body insulin sensitivity.

  • Acclimatization: Acclimatize mice to handling and the experimental procedure for several days.

  • Fasting: Fast mice for 4-6 hours prior to the test.

  • Baseline Glucose: Obtain a baseline blood glucose reading (Time 0) from a tail snip using a standard glucometer.

  • Insulin Injection: Administer an intraperitoneal (IP) injection of insulin (e.g., 0.75 U/kg body weight for chow-fed mice).

  • Glucose Monitoring: Measure blood glucose at regular intervals post-injection (e.g., 15, 30, 45, 60, 90, and 120 minutes).

  • Data Analysis: Plot the blood glucose concentration over time. Calculate the area under the curve (AUC) or the rate of glucose disappearance to compare insulin sensitivity between knockout and control groups.

Choosing the Right Model: A Logical Approach

The selection of an appropriate model is contingent on the specific research question. Conditional knockouts are powerful tools that have largely superseded global knockouts for studying adult metabolic physiology.

Start What is the primary research question? Q_Systemic Investigate systemic, whole-body metabolism and inter-organ crosstalk? Start->Q_Systemic Systemic Effects Q_Tissue Isolate the role of LCFA metabolism in a specific tissue? Start->Q_Tissue Tissue-Specific Function Q_Temporal Need acute, reversible inhibition or temporal control? Start->Q_Temporal Temporal Control Model_Liver Use Liver-Specific KO (Cpt2L-/-) Q_Systemic->Model_Liver Focus on fasting, glucose homeostasis Model_Muscle Use Muscle-Specific KO (Cpt2M-/-) Q_Tissue->Model_Muscle Focus on heart, exercise physiology Model_Adipose Use Adipose-Specific KO (Cpt2A-/-) Q_Tissue->Model_Adipose Focus on thermogenesis, energy storage Model_Pharm Use Pharmacological Inhibition (e.g., Etomoxir) Q_Temporal->Model_Pharm

Caption: Decision tree for selecting an in vivo model to study CPT2 function.

Conclusion and Recommendations

The use of knockout mouse models, particularly tissue-specific conditional knockouts of the Cpt2 gene, represents the gold standard for validating the in vivo role of Linoleoyl-L-carnitine and overall long-chain fatty acid oxidation. These models have been instrumental in demonstrating that disrupting this pathway leads to severe, tissue-specific pathologies, including cardiac hypertrophy, hepatic steatosis, and impaired thermogenesis.[11][13][14]

For researchers, scientists, and drug development professionals, we recommend the following:

  • Prioritize Conditional Models: Unless studying developmental biology, conditional knockout models are superior to global knockouts as they circumvent lethality and allow for the dissection of organ-specific functions.

  • Integrate Metabolomics: Direct measurement of acylcarnitine profiles via MS/MS is essential to confirm the biochemical consequences of the genetic modification and to identify potential biomarkers.

  • Consider a Multi-Model Approach: Combining data from different tissue-specific knockouts (e.g., muscle and liver) can provide a more complete picture of systemic metabolic regulation and inter-organ communication.

  • Use Pharmacological Tools for Temporal Validation: Pharmacological inhibitors can be useful for validating acute effects or exploring the therapeutic potential of targeting the CPT system, but results should be interpreted with caution due to potential off-target effects.

By carefully selecting the appropriate model and employing a robust set of physiological and molecular analyses, researchers can effectively elucidate the complex in vivo roles of Linoleoyl-L-carnitine and the broader carnitine shuttle system in health and disease.

References

Correlation of plasma Linoleoyl-L-carnitine levels with clinical outcomes in cardiovascular disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison Guide

The role of acylcarnitines, metabolic intermediates in fatty acid oxidation, is gaining increasing attention in the pathophysiology of cardiovascular disease (CVD). Among these, long-chain acylcarnitines, such as Linoleoyl-L-carnitine, are emerging as potential biomarkers for adverse clinical outcomes. This guide provides a comparative analysis of current research on the correlation of plasma Linoleoyl-L-carnitine levels with clinical outcomes in CVD, supported by experimental data and detailed methodologies.

Quantitative Data Summary

Elevated levels of specific long-chain acylcarnitines have been independently associated with adverse cardiovascular events. The following table summarizes key quantitative findings from a pivotal study investigating the prognostic value of various serum carnitines in heart failure patients.

BiomarkerThresholdClinical OutcomeHazard Ratio (HR)95% Confidence Interval (CI)p-valueStudy Population
Linoleoyl-L-carnitine >420 nmol/LHeart Failure Rehospitalization--<0.05 (Independently associated)Heart Failure Patients (DCM & IHD)
Oleoyl L-carnitine>300 nmol/LAll-Cause Mortality2.3641.122–4.9760.024Heart Failure Patients (DCM & IHD)

Data extracted from "Quantitative Profiling of Serum Carnitines Facilitates the Etiology Diagnosis and Prognosis Prediction in Heart Failure"

Alternative Biomarkers and Comparative Performance

While Linoleoyl-L-carnitine shows promise, it is important to consider its performance relative to other long-chain acylcarnitines and established biomarkers.

Biomarker GroupAssociated Clinical OutcomesStrength of AssociationNotes
Long-Chain Acylcarnitines (LCACs) Increased risk of Heart Failure (HF) and Atrial Fibrillation (AF)[1].Significant association with HF and AF risk.Elevated levels are consistently linked to adverse outcomes in various CVD cohorts.
Medium-Chain Acylcarnitines (MCACs)Increased risk of Heart Failure (HF)[1].Significantly associated with HF risk.
Short-Chain Acylcarnitines (SCACs)Mixed associations with CVD risk.Less consistent than LCACs and MCACs.
NT-proBNPDiagnosis and prognosis of Heart Failure.Well-established biomarker.Often used as a benchmark for new prognostic markers.

Experimental Protocols

Quantification of Plasma Acylcarnitines via UHPLC-MS/MS

The following protocol is a summary of the methodology used in "Quantitative Profiling of Serum Carnitines Facilitates the Etiology Diagnosis and Prognosis Prediction in Heart Failure" for the precise measurement of Linoleoyl-L-carnitine and other acylcarnitines in plasma samples.

1. Sample Preparation:

  • Objective: To extract acylcarnitines from plasma and remove interfering substances.

  • Procedure:

    • Thaw frozen plasma samples on ice.

    • Precipitate proteins by adding a solution of methanol (B129727) containing isotopically labeled internal standards (for quantification).

    • Vortex the mixture to ensure thorough mixing.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Collect the supernatant containing the acylcarnitines for analysis.

2. Chromatographic Separation:

  • Objective: To separate individual acylcarnitine species based on their physicochemical properties.

  • Instrumentation: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A reversed-phase column (e.g., C18) is typically used.

  • Mobile Phase: A gradient of two solvents is used to elute the acylcarnitines. For example:

    • Solvent A: Water with a small amount of formic acid (to improve ionization).

    • Solvent B: Acetonitrile or methanol with formic acid.

  • Gradient Elution: The percentage of Solvent B is gradually increased over the course of the run to elute compounds of increasing hydrophobicity.

3. Mass Spectrometric Detection:

  • Objective: To detect and quantify the separated acylcarnitine species.

  • Instrumentation: Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is used as carnitines readily form positive ions.

  • Detection Method: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion-to-product ion transition for each acylcarnitine and its corresponding internal standard.

4. Data Analysis:

  • Quantification: The concentration of each acylcarnitine is determined by comparing the peak area of the analyte to that of its isotopically labeled internal standard. A calibration curve is generated using standards of known concentrations.

Visualizing the Pathophysiological Role of Long-Chain Acylcarnitines

The accumulation of long-chain acylcarnitines, including Linoleoyl-L-carnitine, in the myocardium is implicated in several pathological processes that contribute to cardiovascular disease progression.

G cluster_0 Mitochondrial Dysfunction cluster_1 Cellular Stress and Apoptosis cluster_2 Clinical Outcomes Incomplete FAO Incomplete Fatty Acid Oxidation LCAC_Accumulation Long-Chain Acylcarnitine (e.g., Linoleoyl-L-carnitine) Accumulation Incomplete FAO->LCAC_Accumulation Mito_Dysfunction Mitochondrial Dysfunction (Reduced ATP Production) LCAC_Accumulation->Mito_Dysfunction ER_Stress Endoplasmic Reticulum Stress ROS_Production Increased ROS Production Mito_Dysfunction->ROS_Production Cardiac_Dysfunction Cardiac Dysfunction (e.g., Reduced EF) Mito_Dysfunction->Cardiac_Dysfunction ROS_Production->ER_Stress Ca_Homeostasis Disrupted Ca2+ Homeostasis ER_Stress->Ca_Homeostasis Apoptosis Cardiomyocyte Apoptosis Ca_Homeostasis->Apoptosis Apoptosis->Cardiac_Dysfunction Adverse_Events Adverse Clinical Outcomes (e.g., HF Rehospitalization, Mortality) Cardiac_Dysfunction->Adverse_Events G Patient_Cohort Patient Cohort (e.g., Heart Failure Patients) Plasma_Collection Plasma Sample Collection (Baseline and Follow-up) Patient_Cohort->Plasma_Collection Clinical_Data Collection of Clinical Outcome Data (e.g., Rehospitalization, Mortality) Patient_Cohort->Clinical_Data LCMS_Analysis UHPLC-MS/MS Analysis of Plasma Acylcarnitines Plasma_Collection->LCMS_Analysis Statistical_Analysis Statistical Analysis (e.g., Cox Proportional Hazards Model) Clinical_Data->Statistical_Analysis Quantification Quantification of Linoleoyl-L-carnitine Levels LCMS_Analysis->Quantification Quantification->Statistical_Analysis Correlation Correlation of Linoleoyl-L-carnitine Levels with Clinical Outcomes Statistical_Analysis->Correlation

References

Navigating the Diagnostic Landscape of Metabolic Disorders: A Comparative Analysis of Linoleoyl-L-carnitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Linoleoyl-L-carnitine's Diagnostic Utility in Metabolic Disorders

Linoleoyl-L-carnitine (C18:2), a long-chain acylcarnitine, has emerged as a noteworthy biomarker in the complex diagnostic matrix of inherited metabolic disorders. Its primary role is intrinsically linked to the mitochondrial fatty acid β-oxidation pathway, where it serves as a crucial intermediate for the transport of linoleic acid across the mitochondrial membrane. Perturbations in this pathway, often due to genetic enzymatic deficiencies, lead to characteristic changes in the acylcarnitine profile, making Linoleoyl-L-carnitine a valuable diagnostic analyte. This guide provides a comprehensive comparison of its diagnostic sensitivity and specificity, alongside other relevant biomarkers, supported by experimental data and detailed methodologies.

The Metabolic Context: Linoleoyl-L-carnitine in Fatty Acid β-Oxidation

Long-chain fatty acids, a major energy source for the heart and skeletal muscle, require a specialized transport system to enter the mitochondrial matrix for β-oxidation. This process, known as the carnitine shuttle, involves the esterification of fatty acyl-CoAs to L-carnitine, forming acylcarnitines. Linoleoyl-L-carnitine is the product of the esterification of linoleoyl-CoA. Inborn errors of metabolism affecting the enzymes of the carnitine shuttle or the β-oxidation spiral result in the accumulation of specific acylcarnitine species in bodily fluids, which can be detected and quantified to aid in diagnosis.

Fatty_Acid_Oxidation_Pathway cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Linoleic_Acid Linoleic Acid Linoleoyl_CoA Linoleoyl-CoA Linoleic_Acid->Linoleoyl_CoA Acyl-CoA Synthetase CPT1 CPT I Linoleoyl_CoA->CPT1 L_Carnitine_cyto L-Carnitine L_Carnitine_cyto->CPT1 Linoleoyl_L_carnitine_mito Linoleoyl-L-carnitine CPT1->Linoleoyl_L_carnitine_mito Linoleoyl-L-carnitine (C18:2) CACT CACT Linoleoyl_CoA_mito Linoleoyl-CoA CACT->Linoleoyl_CoA_mito Transport Linoleoyl_L_carnitine_mito->CACT CPT2 CPT II Linoleoyl_CoA_mito->CPT2 Beta_Oxidation β-Oxidation Spiral Linoleoyl_CoA_mito->Beta_Oxidation L_Carnitine_mito L-Carnitine L_Carnitine_mito->CACT Antiport CPT2->Linoleoyl_CoA_mito Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA

Fatty Acid β-Oxidation Pathway for Linoleic Acid.

Diagnostic Performance: A Comparative Analysis

While specific diagnostic sensitivity and specificity data for Linoleoyl-L-carnitine as a standalone marker are limited in the current literature, its utility is well-established as part of the broader acylcarnitine profile. Studies have consistently shown that elevations of a panel of long-chain acylcarnitines, including C16 (palmitoylcarnitine), C18 (stearoylcarnitine), C18:1 (oleoylcarnitine), and C18:2 (linoleoylcarnitine), are indicative of long-chain fatty acid oxidation disorders (FAODs) such as Carnitine Palmitoyltransferase II (CPT II) deficiency and Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.

To enhance diagnostic accuracy, ratios of different acylcarnitines are often employed. For instance, the ratio of long-chain acylcarnitines to short-chain acylcarnitines, such as (C16 + C18:1)/C2, is a more specific marker for CPT II deficiency.

DisorderBiomarker(s)Sample TypeDiagnostic SensitivityDiagnostic SpecificityKey Findings & Citations
Fatty Acid Oxidation Disorders (General) Acylcarnitine Profile (including C18:2)Serum100% (95% CI, 0.56-1.00)94.7% (95% CI, 0.72-1.00)Serum acylcarnitine profiling is highly sensitive for detecting FAODs in adults with rhabdomyolysis.[1]
Fatty Acid Oxidation Disorders (General) Acylcarnitine Profile (including C18:2)Dried Blood Spot (DBS)71.4% (95% CI, 0.30-0.95)100% (95% CI, 0.79-1.00)DBS acylcarnitine profiling is highly specific but may have lower sensitivity compared to serum.[1]
Carnitine Palmitoyltransferase II (CPT II) Deficiency (C16 + C18:1)/C2 RatioDried Blood Spot (DBS)High (qualitative)High (qualitative)This ratio is a key index in newborn screening for CPT II deficiency, though some cases may be missed.[2]
Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) Deficiency C16OH, C18OH, C18:1OHDried Blood Spot (DBS)VariableVariableWhile these are primary markers, false-positive and false-negative results have been reported.[3]
Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) Deficiency (C16OH + C18OH + C18:1OH)/C0 Ratio ("HADHA ratio")Dried Blood Spot (DBS)Significantly elevated in all 54 patientsHigh (differentiated from VLCAD deficiency)This novel ratio improves the sensitivity and specificity for LCHAD/MTP deficiencies.[3]

Note: The table summarizes available data for panels of biomarkers that include or are related to long-chain acylcarnitines like Linoleoyl-L-carnitine. Specific quantitative data for Linoleoyl-L-carnitine as a standalone marker is not extensively documented.

Experimental Protocols: Quantification of Acylcarnitines

The gold standard for the analysis of acylcarnitines, including Linoleoyl-L-carnitine, is tandem mass spectrometry (MS/MS). This technique offers high sensitivity, specificity, and throughput, making it ideal for both newborn screening and diagnostic confirmation.

Sample Preparation (Plasma/Serum)
  • Protein Precipitation: A small volume of plasma or serum (e.g., 10-50 µL) is treated with a threefold volume of cold acetonitrile (B52724) containing a mixture of stable isotope-labeled internal standards (e.g., d3-acetylcarnitine, d3-propionylcarnitine, etc.).

  • Centrifugation: The mixture is vortexed and then centrifuged at high speed (e.g., 13,000 x g for 5 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant containing the acylcarnitines is carefully transferred to a new vial for analysis.

  • Derivatization (Optional but common): The carboxyl group of the acylcarnitines is often esterified, typically with butanol and acetyl chloride, to form butyl esters. This derivatization improves the ionization efficiency and chromatographic properties of the analytes.

  • Evaporation and Reconstitution: The derivatized sample is dried under a stream of nitrogen and then reconstituted in the mobile phase for injection into the LC-MS/MS system.

Tandem Mass Spectrometry (MS/MS) Analysis
  • Instrumentation: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source is typically used.

  • Chromatography: While flow injection analysis can be used for high-throughput screening, liquid chromatography (LC) is often employed for diagnostic confirmation to separate isomeric and isobaric compounds. A reversed-phase C8 or C18 column is commonly used with a gradient of water and acetonitrile containing a small amount of formic acid or heptafluorobutyric acid as an ion-pairing agent.

  • Detection: The analysis is performed in the positive ion mode. For acylcarnitine profiling, a precursor ion scan of m/z 85 (the characteristic fragment of the carnitine moiety) is often used to detect all acylcarnitine species. For quantification, Multiple Reaction Monitoring (MRM) is employed, where specific precursor-to-product ion transitions for each acylcarnitine and its corresponding internal standard are monitored.

Experimental_Workflow Sample Plasma/Serum Sample Protein_Precipitation Protein Precipitation (Acetonitrile + Internal Standards) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Derivatization Butylation (Optional) Supernatant_Collection->Derivatization Drying_Reconstitution Drying & Reconstitution Derivatization->Drying_Reconstitution LC_MSMS LC-MS/MS Analysis (Precursor Ion Scan or MRM) Drying_Reconstitution->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis

Acylcarnitine Analysis Workflow.

Conclusion and Future Directions

Linoleoyl-L-carnitine is an integral component of the acylcarnitine profile used for the diagnosis of various metabolic disorders, particularly long-chain fatty acid oxidation defects. While its individual diagnostic performance metrics are not extensively detailed in the literature, its elevation in conjunction with other long-chain acylcarnitines serves as a strong indicator of these conditions. The use of acylcarnitine ratios has proven to be a more robust diagnostic approach, improving both sensitivity and specificity.

Future research should focus on validating the diagnostic accuracy of individual long-chain acylcarnitines, including Linoleoyl-L-carnitine, to refine diagnostic algorithms. Furthermore, the integration of metabolomic and lipidomic data may provide a more holistic understanding of the metabolic perturbations in these disorders and could lead to the discovery of novel and more specific biomarkers. For drug development professionals, a deeper understanding of the specific acylcarnitine signatures associated with different metabolic disorders can aid in the development of targeted therapies and in monitoring treatment efficacy.

References

In Vitro vs. In Vivo Studies of 9(Z),12(Z)-Octadecadienoyl-L-Carnitine Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of specific research on the direct functions of 9(Z),12(Z)-Octadecadienoyl-L-Carnitine, also known as Linoleoyl-L-Carnitine, exists within publicly available scientific literature. The majority of current research focuses on its parent compound, L-carnitine, and the broader class of acylcarnitines. This guide, therefore, provides a comparative overview of the established in vitro and in vivo functions of L-carnitine and long-chain acylcarnitines as a proxy, offering a foundational understanding for researchers and drug development professionals. The experimental protocols and conceptual frameworks presented are directly applicable to the future study of Linoleoyl-L-Carnitine.

Introduction to L-Carnitine and Acylcarnitines

L-carnitine is a vital amino acid derivative essential for energy metabolism.[1][2][3] Its primary role is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy in the form of ATP.[4][5][6] Acylcarnitines are formed when a fatty acid is attached to L-carnitine. This compound is the ester of linoleic acid and L-carnitine. While specific functions of individual acylcarnitines are an emerging area of research, their levels in tissues and plasma are recognized as important biomarkers for the state of fatty acid metabolism.[7][8]

In Vitro Studies: Elucidating Cellular Mechanisms

In vitro studies using cell cultures provide a controlled environment to investigate the direct cellular and molecular functions of compounds like L-carnitine and its derivatives. These studies have been instrumental in understanding the fundamental roles of L-carnitine in cellular metabolism and signaling.

Key In Vitro Findings for L-Carnitine:
  • Enhanced Fatty Acid Oxidation: L-carnitine supplementation in cultured cells, such as hepatocytes and myoblasts, has been shown to increase the rate of fatty acid oxidation.[7]

  • Modulation of Gene Expression: Studies on adipocytes (3T3-L1 cells) have demonstrated that L-carnitine can stimulate the expression of genes involved in lipolysis and β-oxidation, while suppressing genes related to adipogenesis.[9] In hepatocytes, L-carnitine has been shown to upregulate the expression of genes like carnitine palmitoyltransferase 1 (CPT1), a key enzyme in fatty acid oxidation.

  • Anti-inflammatory and Antioxidant Effects: In vitro models using endothelial cells have shown that L-carnitine can protect against high-glucose-induced oxidative stress and inflammation.[10]

  • Apoptosis Regulation: Research on various cell lines has indicated that L-carnitine can prevent apoptosis by modulating the expression of key regulatory genes such as Bcl-2 and caspases.[11][12][13]

Quantitative Data from In Vitro L-Carnitine Studies
Cell LineTreatmentKey FindingFold Change/PercentageReference
3T3-L1 Adipocytes100 nM L-carnitineIncreased glycerol (B35011) release1.5-fold[9]
3T3-L1 Adipocytes100 nM L-carnitineIncreased free fatty acid release1.7-fold[9]
3T3-L1 Adipocytes100 nM L-carnitineIncreased hormone-sensitive lipase (B570770) mRNA2.8-fold[9]
3T3-L1 Adipocytes100 nM L-carnitineIncreased CPT I-a mRNA2.2-fold[9]
Porcine Oocytes0.6-5 mg/mL L-carnitine during IVMImproved rates of metaphase-II stage oocytesSignificant (P<0.05)[14]

In Vivo Studies: Understanding Systemic Effects

In vivo studies, primarily in animal models and human clinical trials, are crucial for understanding the systemic and physiological effects of L-carnitine supplementation. These studies provide insights into how L-carnitine affects whole-body metabolism, organ function, and overall health.

Key In Vivo Findings for L-Carnitine:
  • Increased Fatty Acid Oxidation: In vivo studies in healthy adults have demonstrated that oral L-carnitine supplementation can increase the oxidation of long-chain fatty acids.[15][16][17]

  • Improved Lipid Profiles: Clinical trials in patients with coronary artery disease have shown that L-carnitine supplementation can lead to a significant increase in HDL-C and Apo-A1 levels, and a slight decrease in triglyceride levels.[18]

  • Gene Expression Changes: In vivo studies in roosters have shown that dietary L-carnitine can upregulate the expression of genes involved in long-chain fatty acid metabolism, such as Fads2 and Elovl5, in testicular tissue.[11][12]

  • Impact on Body Composition: A meta-analysis of randomized controlled trials suggests that L-carnitine supplementation can modestly decrease body weight, BMI, and fat mass, particularly in overweight and obese individuals.

Quantitative Data from In Vivo L-Carnitine Studies
Study PopulationDosageDurationKey FindingResultReference
Healthy Adults3 g/day 10 daysIncreased ¹³CO₂ exhalation from ¹³C-palmitic acidSignificant increase[15]
Coronary Artery Disease Patients1000 mg/day12 weeksChange in HDL-CSignificant increase[18]
Coronary Artery Disease Patients1000 mg/day12 weeksChange in Apo-A1Significant increase[18]
Rooster Testes500 mg/kg diet34 weeksFads2 gene expressionUp-regulated (p < .05)[11][12]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to study the function of L-carnitine and acylcarnitines.

In Vitro: Fatty Acid Oxidation Assay in Cultured Cells
  • Cell Culture: Plate cells (e.g., HepG2 hepatocytes, C2C12 myoblasts) in a multi-well plate and grow to confluence.

  • Treatment: Incubate cells with varying concentrations of the test compound (e.g., Linoleoyl-L-Carnitine) for a specified duration.

  • Substrate Addition: Add a radiolabeled fatty acid (e.g., [¹⁴C]palmitate) complexed to bovine serum albumin (BSA) to the culture medium.

  • Incubation: Incubate for a period to allow for cellular uptake and oxidation of the labeled fatty acid.

  • Measurement of Oxidation Products:

    • CO₂ Trapping: Acidify the medium to release dissolved ¹⁴CO₂ and trap it with a suitable base (e.g., NaOH). Measure the trapped radioactivity using a scintillation counter.

    • Acid-Soluble Metabolites (ASMs): Precipitate the remaining cellular material and measure the radioactivity in the acid-soluble supernatant, which contains acetyl-CoA and other TCA cycle intermediates.

  • Data Analysis: Normalize the radioactivity counts to the total protein content of the cells to determine the rate of fatty acid oxidation.

In Vivo: Metabolic Flux Analysis using Stable Isotopes
  • Animal Model: Utilize a relevant animal model (e.g., diet-induced obese mice).

  • Supplementation: Administer the test compound (e.g., Linoleoyl-L-Carnitine) through diet or gavage for a defined period.

  • Tracer Infusion: Infuse a stable isotope-labeled substrate, such as [U-¹³C]palmitate, intravenously.

  • Tissue and Plasma Collection: At specific time points, collect blood and various tissues (e.g., liver, muscle, heart).

  • Metabolite Extraction: Extract metabolites from the collected samples.

  • Mass Spectrometry Analysis: Analyze the isotopic enrichment of various acylcarnitines and other metabolites using liquid chromatography-mass spectrometry (LC-MS).

  • Flux Calculation: Use metabolic flux analysis software to calculate the rates of fatty acid uptake, oxidation, and incorporation into other metabolic pathways.[19][20][21]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a clear understanding.

Signaling Pathway of L-Carnitine in Fatty Acid Oxidation

FattyAcidOxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_matrix Matrix FA Fatty Acid AcylCoA Fatty Acyl-CoA FA->AcylCoA ACSL AcylCarnitine_cyto Acyl-Carnitine AcylCoA->AcylCarnitine_cyto CPT1 LC L-Carnitine LC->AcylCarnitine_cyto AcylCarnitine_mito Acyl-Carnitine AcylCarnitine_cyto->AcylCarnitine_mito CACT AcylCoA_mito Fatty Acyl-CoA BetaOx β-Oxidation AcylCoA_mito->BetaOx LC_mito L-Carnitine AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA AcylCarnitine_mito->AcylCoA_mito CPT2 LC_mito->LC CACT LC_mito->AcylCarnitine_mito

Caption: L-Carnitine's role in transporting fatty acids into the mitochondria for β-oxidation.

General Experimental Workflow for Acylcarnitine Functional Analysis

ExperimentalWorkflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellCulture Cell Culture (e.g., Hepatocytes, Myocytes) Treatment_vitro Treatment with Linoleoyl-L-Carnitine CellCulture->Treatment_vitro FAO_Assay Fatty Acid Oxidation Assay (¹⁴C-labeled substrate) Treatment_vitro->FAO_Assay GeneExpression Gene Expression Analysis (qPCR, RNA-seq) Treatment_vitro->GeneExpression Metabolomics_vitro Metabolomic Profiling (LC-MS) Treatment_vitro->Metabolomics_vitro conclusion Conclusion on the function of Linoleoyl-L-Carnitine Metabolomics_vitro->conclusion AnimalModel Animal Model (e.g., Mouse, Rat) Treatment_vivo Supplementation with Linoleoyl-L-Carnitine AnimalModel->Treatment_vivo MetabolicStudies Metabolic Studies (Stable Isotope Tracing) Treatment_vivo->MetabolicStudies TissueAnalysis Tissue Collection & Gene/Protein Analysis Treatment_vivo->TissueAnalysis Phenotyping Physiological Phenotyping (e.g., Body Composition) Treatment_vivo->Phenotyping TissueAnalysis->conclusion start Hypothesis: Linoleoyl-L-Carnitine modulates lipid metabolism start->CellCulture start->AnimalModel

Caption: A generalized workflow for investigating the function of Linoleoyl-L-Carnitine.

Conclusion and Future Directions

While direct experimental data on the specific functions of this compound are currently lacking, the extensive research on L-carnitine and other long-chain acylcarnitines provides a strong foundation for future investigations. It is plausible that Linoleoyl-L-Carnitine shares the fundamental role of facilitating the transport and oxidation of linoleic acid. However, the potential for unique signaling roles or tissue-specific effects remains an open and important area of research.

Future studies should focus on:

  • Direct comparative studies: Investigating the effects of Linoleoyl-L-Carnitine alongside L-carnitine and other acylcarnitines (e.g., oleoyl-L-carnitine, palmitoyl-L-carnitine) in both in vitro and in vivo models.

  • Metabolomic and lipidomic profiling: To understand how Linoleoyl-L-Carnitine supplementation alters the broader metabolic landscape.

  • Signaling pathway analysis: To determine if Linoleoyl-L-Carnitine has specific effects on cellular signaling cascades beyond its role in metabolism.

By applying the established experimental protocols outlined in this guide, researchers can begin to unravel the specific functions of this compound and its potential implications for health and disease.

References

A review of clinical studies validating Linoleoyl-L-carnitine as a therapeutic target

Author: BenchChem Technical Support Team. Date: December 2025

A notable absence of clinical trials for Linoleoyl-L-carnitine currently precludes its validation as a direct therapeutic target. However, a wealth of research on L-carnitine and its derivatives, such as Acetyl-L-carnitine, provides a strong foundation for understanding the potential roles of this class of compounds in various pathologies. This guide offers a comparative analysis of clinical studies on L-carnitine and its esters, presenting experimental data, methodologies, and mechanistic insights for researchers, scientists, and drug development professionals.

The Carnitine Shuttle: A Gateway to Cellular Energy

L-carnitine and its acyl esters are pivotal in cellular energy metabolism. Their primary function is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce ATP. This process, known as the carnitine shuttle, is essential for tissues with high energy demands, such as skeletal and cardiac muscles.[1][2][3] The accumulation of long-chain fatty acyl-CoAs in the cytoplasm can lead to cellular toxicity, and the carnitine shuttle plays a crucial role in preventing this by converting them to acylcarnitines for transport into the mitochondria.[1]

Below is a diagram illustrating the fundamental mechanism of the carnitine shuttle.

CarnitineShuttle cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid ACoA Acyl-CoA LCFA->ACoA Acyl-CoA Synthetase AC Acylcarnitine ACoA->AC CPT1 LC L-Carnitine CACT CACT AC->CACT Transport OMM Outer Membrane IMM Inner Membrane AC_matrix Acylcarnitine CACT->AC_matrix ACoA_matrix Acyl-CoA AC_matrix->ACoA_matrix CPT2 BetaOx β-Oxidation ACoA_matrix->BetaOx LC_matrix L-Carnitine LC_matrix->CACT

The Carnitine Shuttle Pathway.

Clinical Applications of L-Carnitine and its Derivatives: A Comparative Overview

Clinical trials have explored the therapeutic potential of L-carnitine and Acetyl-L-carnitine across a spectrum of diseases. The following sections summarize the key findings, with quantitative data presented in tabular format for ease of comparison.

Obesity and Weight Management

The role of L-carnitine in fatty acid metabolism has made it a candidate for weight management. However, clinical trial results have been mixed. Some studies suggest that L-carnitine supplementation, particularly when combined with lifestyle modifications, can lead to modest weight loss.[4][5] A meta-analysis of randomized controlled trials indicated that subjects receiving carnitine lost significantly more weight compared to control groups.[6]

Study FocusCarnitine DerivativeDosageDurationKey OutcomesReference
Weight Management in Overweight MalesL-carnitine500 mg/day4 weeksSignificant body weight loss (-1.10 kg) in the motivated group compared to placebo (+0.7 kg). Significant decrease in serum triglycerides.[4]
Weight Management in Obese WomenL-carnitine tartrate1000 mg/day (with synbiotics)8 weeksGreater reduction in BMI, body weight, and waist circumference with co-supplementation compared to L-carnitine alone.[5]
Meta-analysis on Weight LossL-carnitineVariedVariedSignificant weight loss (Mean Difference: -1.33 kg) and decrease in BMI (Mean Difference: -0.47 kg/m ²) compared to control.[6]
Cardiovascular Diseases

L-carnitine has been extensively studied in the context of cardiovascular health. Research suggests potential benefits in conditions like ischemic heart disease and heart failure, possibly by improving energy metabolism in the cardiac muscle and reducing oxidative stress.[7] A meta-analysis of trials in patients post-myocardial infarction showed a significant reduction in all-cause mortality, ventricular arrhythmias, and angina with L-carnitine supplementation.[8]

Study FocusCarnitine DerivativeDosageDurationKey OutcomesReference
Secondary Prevention of Cardiovascular Disease (Meta-analysis)L-carnitine2-6 g/day Varied27% reduction in all-cause mortality, 65% reduction in ventricular arrhythmias, 40% reduction in angina.[8][9]
Chronic Heart Failure (Meta-analysis)L-carnitineVariedVariedImproved clinical symptoms and cardiac function (e.g., increased LVEF), decreased serum BNP and NT-proBNP levels.[9]
Atherosclerosis in Metabolic SyndromeL-carnitineNot specified6 monthsInvestigating regression of atherosclerotic plaque.[10]
Fatigue

Given its role in energy production, L-carnitine has been investigated as a treatment for fatigue in various populations, including cancer patients. While some studies have shown improvements in fatigue, mood, and sleep,[11][12] a large phase III randomized controlled trial did not find a significant difference in fatigue improvement between L-carnitine and placebo in cancer patients.[13][14]

Study FocusCarnitine DerivativeDosageDurationKey OutcomesReference
Cancer-Related Fatigue (Phase III trial)L-carnitine2 g/day 4 weeksNo significant difference in fatigue improvement compared to placebo.[13]
Cancer-Related Fatigue (Phase I/II study)L-carnitine250-3000 mg/day1 weekImprovement in fatigue and depression scores, with a dose-dependent effect on fatigue.[11]
Muscle Weakness and Fatigue in Neurofibromatosis Type 1Levocarnitine tartrate1000 mg/day12 weeksSignificant increase in muscle strength and performance (long jump, 6-minute walk test).[15]
Neurodegenerative Diseases

Acetyl-L-carnitine, which can cross the blood-brain barrier, has been the focus of research in neurodegenerative diseases like Alzheimer's. Studies have suggested that it may slow down the rate of cognitive deterioration.[16][17][18] A multicenter, randomized, double-blind, placebo-controlled trial in patients with dementia associated with cerebrovascular disease showed significant improvement in cognitive function with Acetyl-L-carnitine treatment.[19]

Study FocusCarnitine DerivativeDosageDurationKey OutcomesReference
Alzheimer's DiseaseAcetyl-L-carnitine3 g/day 1 yearSlower rate of deterioration in cognitive and functional measures compared to placebo.[18]
Dementia with Cerebrovascular DiseaseAcetyl-L-carnitine1500 mg/day28 weeksSignificant improvement in cognitive function as measured by the MoCA-K.[19]
Alzheimer's Disease (Long-term)Acetyl-L-carnitineNot specified1 yearTreated group showed a slower rate of deterioration in 13 out of 14 outcome measures.[16][17]
End-Stage Renal Disease

Patients undergoing hemodialysis often experience carnitine deficiency.[3][20][21] Supplementation with L-carnitine has been studied to address complications such as anemia and inflammation. A meta-analysis showed that L-carnitine significantly decreased serum LDL and C-reactive protein (CRP) levels in these patients.[22][23]

Study FocusCarnitine DerivativeDosageDurationKey OutcomesReference
End-Stage Renal Disease on Hemodialysis (Meta-analysis)L-carnitineVariedVariedSignificant decrease in serum LDL and C-reactive protein (CRP).[22][23]
End-Stage Renal Disease on HemodialysisL-carnitine1 g IV after each HD session12 weeksSignificant increase in plasma adiponectin levels.[20]
Anemia in Hemodialysis PatientsL-carnitineVariedVariedMay improve hemoglobin levels and hematocrit values.[21]

Experimental Protocols: A Closer Look

To provide a deeper understanding of the research, here are the detailed methodologies for two key clinical trials cited in this guide.

Protocol 1: L-Carnitine Supplementation for Fatigue in Cancer Patients (Phase III RCT)
  • Objective: To evaluate the efficacy of L-carnitine in improving fatigue in patients with invasive malignancies.

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: 376 patients with invasive malignancies and good performance status.

  • Intervention: Patients were randomly assigned to receive either 2 g/day of oral L-carnitine supplementation or a matching placebo.

  • Duration: 4 weeks.

  • Primary Endpoint: Change in average daily fatigue from baseline to week 4, measured using the Brief Fatigue Inventory (BFI).

  • Secondary Endpoints: Fatigue measured by the Functional Assessment of Chronic Illness Therapy–Fatigue (FACIT-F) instrument, depression, and pain.

  • Key Findings: While L-carnitine supplementation significantly increased plasma carnitine levels, it did not result in a statistically significant improvement in fatigue compared to the placebo group.[13]

Protocol 2: Acetyl-L-Carnitine in Dementia with Cerebrovascular Disease
  • Objective: To assess the efficacy of Acetyl-L-carnitine in dementia patients with vascular cognitive impairment.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

  • Participants: 56 patients with a diagnosis of dementia associated with cerebrovascular disease.

  • Intervention: Patients were randomized to receive either 1500 mg/day of Acetyl-L-carnitine (500 mg three times a day) or a placebo.

  • Duration: 28 weeks.

  • Primary Outcome Measure: Korean version of the Montreal Cognitive Assessment (MoCA-K).

  • Key Findings: The Acetyl-L-carnitine treated group showed a significant improvement in cognitive function as measured by the MoCA-K compared to the placebo group.[19]

The following diagram illustrates a generalized workflow for a randomized controlled trial investigating a carnitine supplement.

ClinicalTrialWorkflow start Patient Recruitment (Inclusion/Exclusion Criteria) informed_consent Informed Consent start->informed_consent randomization Randomization informed_consent->randomization group_a Intervention Group (Carnitine Supplement) randomization->group_a Arm A group_b Control Group (Placebo) randomization->group_b Arm B treatment_period Treatment Period (Specified Duration) group_a->treatment_period group_b->treatment_period data_collection Data Collection (Primary & Secondary Endpoints) treatment_period->data_collection analysis Statistical Analysis data_collection->analysis results Results & Conclusion analysis->results

Generalized Clinical Trial Workflow.

Alternatives and Future Directions

While L-carnitine supplementation is a primary approach for addressing carnitine deficiency and related disorders, other strategies exist. For fatty acid oxidation disorders, management often includes a high-carbohydrate, low-fat diet and supplementation with medium-chain triglycerides (MCTs), which can be metabolized without the need for the carnitine shuttle.[24][25][26]

The extensive clinical research on L-carnitine and Acetyl-L-carnitine highlights their therapeutic potential in a range of conditions. The logical relationship between L-carnitine's metabolic function and its observed clinical effects is depicted below.

LogicalRelationships cluster_mechanism Mechanism of Action cluster_effects Therapeutic Effects LC L-Carnitine Supplementation FAO Increased Fatty Acid Oxidation LC->FAO Detox Detoxification of Acyl Groups LC->Detox Energy Enhanced Mitochondrial Energy Production FAO->Energy WM Weight Management FAO->WM CV Cardiovascular Protection Energy->CV Fatigue Reduced Fatigue Energy->Fatigue Neuro Neuroprotection Energy->Neuro Renal Improved Renal Patient Outcomes Detox->Renal

L-Carnitine's Mechanism and Therapeutic Effects.

Although direct clinical evidence for Linoleoyl-L-carnitine is currently absent, its nature as a long-chain acylcarnitine suggests it is an intermediate in the metabolic pathway influenced by L-carnitine. Future preclinical studies could explore whether supplementation with specific acylcarnitines like Linoleoyl-L-carnitine might offer more targeted therapeutic benefits in conditions characterized by specific fatty acid metabolism dysregulation. The existing body of clinical data on L-carnitine provides a robust framework for designing such investigations.

References

Inter-laboratory Comparison of Linoleoyl-L-carnitine Measurement: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and consistent measurement of metabolites is paramount. This guide provides an objective comparison of inter-laboratory performance for the measurement of Linoleoyl-L-carnitine, a long-chain acylcarnitine increasingly recognized for its role in metabolic pathways and as a potential biomarker. The data presented is synthesized from published external quality assessment (EQA) and proficiency testing (PT) scheme results, offering a valuable benchmark for laboratories.

Performance in Quantitative Analysis

For instance, a study analyzing the 2018 external quality assessment (EQA) results for newborn screening in China, which included 150 laboratories, reported overall acceptable quantitative result proportions for 15 different acylcarnitines (ranging from C0 to C18) to be between 78.38% and 93.24%.[1][2] These programs typically provide participating laboratories with challenge samples containing known concentrations of various acylcarnitines. The reported values are then statistically analyzed to determine the accuracy and precision of each laboratory's measurements.

The robust coefficient of variability (RCV) is a key metric used in these schemes to assess the dispersion of results among laboratories. While a specific RCV for Linoleoyl-L-carnitine is not detailed in the reviewed literature, the performance on other long-chain acylcarnitines can serve as a proxy. It is important for individual laboratories to participate in such schemes to benchmark their performance against their peers.

Table 1: Representative Inter-laboratory Performance for Acylcarnitine Measurement (Hypothetical Data)

AnalyteMean Concentration (µmol/L)Standard Deviation (µmol/L)Coefficient of Variation (%)Number of Participating Laboratories
Linoleoyl-L-carnitine (C18:2)0.250.0520.050
Palmitoyl-L-carnitine (C16:0)0.520.1121.250
Oleoyl-L-carnitine (C18:1)0.380.0821.150

Note: This table is a hypothetical representation to illustrate how such data would be presented. Actual data from proficiency testing providers is often proprietary and not publicly detailed for specific analytes.

Experimental Protocols

The majority of laboratories utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of Linoleoyl-L-carnitine and other acylcarnitines.[3][4] This method offers high sensitivity and specificity, which is crucial for distinguishing between different acylcarnitine species. While specific protocols may vary between laboratories, a generalized workflow can be outlined.

Sample Preparation
  • Extraction: Acylcarnitines are typically extracted from plasma or serum samples using a protein precipitation method. This is commonly achieved by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, often containing isotopically labeled internal standards.[4]

  • Derivatization (Optional): Some methods employ a derivatization step, such as butylation, to improve the chromatographic properties and ionization efficiency of the acylcarnitines.[5] However, methods without derivatization are also widely used.

  • Reconstitution: After precipitation and centrifugation to remove proteins, the supernatant is often evaporated to dryness and reconstituted in a solvent compatible with the LC-MS/MS system.

LC-MS/MS Analysis
  • Chromatographic Separation: A reversed-phase liquid chromatography column (e.g., C18) is typically used to separate the different acylcarnitine species based on their hydrophobicity.[4] Gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium (B1175870) acetate (B1210297) is common.

  • Mass Spectrometry Detection: A tandem mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection. Quantification is typically performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each acylcarnitine and its corresponding internal standard are monitored.

Below is a diagram illustrating a common experimental workflow for the analysis of Linoleoyl-L-carnitine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma/Serum Sample protein_precipitation Protein Precipitation (e.g., Acetonitrile with Internal Standards) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation Liquid Chromatography (Reversed-Phase Separation) reconstitution->lc_separation ms_detection Tandem Mass Spectrometry (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

A typical experimental workflow for Linoleoyl-L-carnitine measurement.

Signaling Pathways and Logical Relationships

The measurement of Linoleoyl-L-carnitine is often situated within the broader context of fatty acid metabolism and its associated signaling pathways. Linoleoyl-L-carnitine is an intermediate in the transport of linoleic acid into the mitochondria for beta-oxidation. Aberrant levels of this and other long-chain acylcarnitines can be indicative of disruptions in this process, potentially implicating enzymatic deficiencies or metabolic stress.

The following diagram illustrates the logical relationship in diagnosing a potential metabolic disorder based on Linoleoyl-L-carnitine levels.

logical_relationship measurement Measure Linoleoyl-L-carnitine (LC-MS/MS) evaluation Compare to Reference Range and EQA/PT Data measurement->evaluation normal Result within Normal Range evaluation->normal Normal abnormal Result outside Normal Range evaluation->abnormal Abnormal investigation Further Investigation: - Other Acylcarnitines - Enzyme Assays - Genetic Testing abnormal->investigation diagnosis Potential Diagnosis of Metabolic Disorder investigation->diagnosis

Diagnostic workflow for evaluating Linoleoyl-L-carnitine levels.

References

Safety Operating Guide

Proper Disposal of 9(Z),12(Z)-Octadecadienoyl-L-Carnitine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Disposal and Safety Information

Proper management and disposal of 9(Z),12(Z)-Octadecadienoyl-L-Carnitine, also known as Linoleoyl Carnitine, are critical to ensure laboratory safety and environmental protection. This substance is classified as a combustible solid and is severely hazardous to water, necessitating its handling as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

Characteristic Classification Disposal Implication
Physical State SolidHandle as solid chemical waste.
Combustibility Combustible Solid (Storage Class 11)Requires disposal via incineration through a licensed hazardous waste facility.[1]
Water Hazard WGK 3 (Severely hazardous to water)Strict prohibition of drain or landfill disposal to prevent environmental contamination.[1]
Immediate Safety Precautions

Before handling this compound for disposal, ensure the following personal protective equipment (PPE) is worn:

  • Gloves: Nitrile rubber gloves are recommended.

  • Protective Clothing: A standard laboratory coat should be worn.

  • Eye Protection: Safety glasses or goggles are mandatory.

In case of accidental exposure, follow these first aid measures:

  • Skin Contact: Wash the affected area thoroughly with soap and water.

  • Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.

  • Inhalation: Move to fresh air.

  • Ingestion: Do NOT induce vomiting.

Seek medical attention if irritation or other symptoms persist.

Step-by-Step Disposal Protocol

The following protocol outlines the required steps for the safe disposal of this compound from a laboratory setting. This procedure is designed to comply with standard hazardous waste regulations.

1. Waste Collection and Segregation:

  • Container: Place the solid this compound waste into a designated, leak-proof, and sealable plastic bag or a compatible container.

  • Labeling: Clearly label the container with the words "Hazardous Waste" and the full chemical name: "this compound". The label should also include the date of accumulation and the name of the generating laboratory or researcher.

  • Segregation: Store the waste container separately from incompatible materials, particularly strong oxidizing agents.

2. Storage Prior to Disposal:

  • Location: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.

  • Containment: It is best practice to use secondary containment to prevent the spread of material in case of a container breach.

3. Arranging for Disposal:

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Documentation: Complete any required waste manifest forms provided by your EHS department or the disposal contractor. Accurate documentation is a legal requirement for hazardous waste disposal.

4. Spill Management:

In the event of a spill:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the immediate area.

  • Containment: For a small spill, carefully sweep the solid material into a suitable container for disposal. Avoid creating dust.

  • Cleaning: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials (e.g., absorbent pads, wipes) and place them in a sealed bag to be disposed of as hazardous waste along with the spilled chemical.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Collection & Segregation cluster_disposal Final Disposal A Identify Waste: This compound B Wear Appropriate PPE: Gloves, Lab Coat, Eye Protection A->B C Place in a sealed, compatible container B->C D Label container clearly: 'Hazardous Waste' and Chemical Name C->D E Store separately from incompatible materials D->E F Store in designated hazardous waste area E->F G Contact EHS or licensed waste disposal contractor F->G H Complete waste manifest documentation G->H I Hand over for incineration H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 9(Z),12(Z)-Octadecadienoyl-L-Carnitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 9(Z),12(Z)-Octadecadienoyl-L-Carnitine (also known as Linoleoyl-L-carnitine). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Assessment

According to the Safety Data Sheet (SDS) from Cayman Chemical, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1][2] The SDS suggests that no special handling precautions or personal protective equipment are required.[1] However, it is crucial to note that the toxicological properties of this compound have not been thoroughly investigated.[2]

In contrast, the SDS for the related compound L(-)-Carnitine indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4] Given the limited toxicological data for this compound, a cautious approach is warranted. It is prudent to assume that the substance may present hazards similar to its parent compound and to treat it as a potentially hazardous chemical.[5][6]

Personal Protective Equipment (PPE)

A conservative approach to PPE is recommended to minimize any potential exposure. The following PPE should be worn at all times when handling this compound:

  • Eye Protection: Chemical safety glasses or goggles that meet ANSI Z87.1 standards are mandatory to protect against potential splashes.[6]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[3][7] Gloves should be inspected before use and changed immediately if contaminated.

  • Body Protection: A standard laboratory coat should be worn to protect the skin and clothing. Ensure that long hair and loose clothing are secured.[5]

Operational Plan: Safe Handling Procedures

Engineering Controls:

  • Work in a well-ventilated area. A chemical fume hood is recommended, especially when handling the substance in powdered form or when generating aerosols.[8]

Procedural Guidance:

  • Preparation: Before beginning any work, ensure that the location of safety equipment, such as eyewash stations and safety showers, is known.[5]

  • Handling:

    • Avoid direct contact with the skin and eyes.[5]

    • Minimize the creation of dust or aerosols.

    • Do not eat, drink, or apply cosmetics in the laboratory.[5]

    • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5]

  • Spill Response:

    • In the event of a small spill, mechanically pick up the solid material.[1]

    • Clean the spill area with an appropriate solvent and then wash with soap and water.

    • For larger spills, follow your institution's emergency procedures.

First Aid Measures

In case of accidental exposure, follow these first-aid guidelines:

  • After Inhalation: Move the individual to fresh air. If they experience any complaints, consult a doctor.[1]

  • After Skin Contact: While the product is generally not considered a skin irritant, it is advisable to wash the affected area with plenty of soap and water.[1][3]

  • After Eye Contact: Rinse the opened eye for several minutes under running water.[1] If irritation persists, seek medical attention.

  • After Swallowing: If symptoms persist, consult a doctor.[1]

Disposal Plan

As this compound is not classified as hazardous, standard disposal procedures for non-hazardous chemical waste should be followed in accordance with institutional and local regulations.

  • Unused Product: Collect the waste in a suitable, labeled container for disposal. Do not dispose of it in the regular trash or down the sanitary sewer unless explicitly permitted by your institution's guidelines for non-hazardous waste.[1][2][9]

  • Empty Containers: Rinse empty containers thoroughly before disposal. The rinsed containers can typically be disposed of as regular laboratory waste.

Summary of Safety and Handling Information

CategoryRecommendationCitation
Hazard Classification Not classified as hazardous, but toxicological properties are not fully known. Treat with caution.[1][2]
Eye Protection Chemical safety glasses or goggles.[6]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[3][7]
Body Protection Laboratory coat.[5]
Engineering Controls Work in a well-ventilated area; a fume hood is recommended.[8]
First Aid: Skin Contact Wash with soap and water.[1][3]
First Aid: Eye Contact Rinse with running water for several minutes.[1]
First Aid: Inhalation Move to fresh air.[1]
Disposal Dispose of as non-hazardous chemical waste according to institutional guidelines.[1][2][9]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Disposal prep1 Review SDS and Safety Protocols prep2 Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) prep1->prep2 handle1 Work in a Well-Ventilated Area or Fume Hood prep2->handle1 handle2 Weigh and Prepare Compound handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Collect Waste in a Labeled Container handle3->clean1 clean2 Clean Work Area and Equipment clean1->clean2 clean3 Remove and Dispose of Contaminated PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.